molecular formula C9H17N3 B1276538 3-(2-Isopropyl-imidazol-1-yl)-propylamine CAS No. 733756-66-6

3-(2-Isopropyl-imidazol-1-yl)-propylamine

Cat. No.: B1276538
CAS No.: 733756-66-6
M. Wt: 167.25 g/mol
InChI Key: BRPFJVKASKRWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Isopropyl-imidazol-1-yl)-propylamine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-propan-2-ylimidazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-8(2)9-11-5-7-12(9)6-3-4-10/h5,7-8H,3-4,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPFJVKASKRWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424383
Record name 3-(2-Isopropyl-imidazol-1-yl)-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733756-66-6
Record name 3-(2-Isopropyl-imidazol-1-yl)-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Isopropyl-imidazol-1-yl)-propylamine (CAS No. 733756-66-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(2-Isopropyl-imidazol-1-yl)-propylamine, a substituted imidazole derivative of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a plausible synthetic route, safety and handling protocols, and potential avenues for research and development.

Core Compound Identity

  • Chemical Name: this compound

  • CAS Number: 733756-66-6[1][2]

  • Molecular Formula: C₉H₁₇N₃[1]

  • Molecular Weight: 167.26 g/mol [1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 733756-66-6[1][2]
Molecular Formula C₉H₁₇N₃[1]
Molecular Weight 167.26 g/mol [1]
Appearance Not explicitly stated, likely a liquid
Hazard Classification Irritant[1]

Synthesis Pathway: A Plausible Experimental Approach

Step 1: N-Alkylation of 2-Isopropylimidazole with a Protected Propylamine Equivalent

The initial and critical step is the regioselective alkylation of the N1 position of the 2-isopropylimidazole ring. Direct alkylation with 3-chloropropylamine can lead to side reactions due to the presence of the free amine. Therefore, a more controlled approach utilizing a protected amine is preferable. N-(3-bromopropyl)phthalimide is an excellent choice for this purpose as the phthalimide group provides robust protection of the primary amine and can be efficiently removed in a subsequent step.

Step 2: Deprotection to Yield the Final Product

The phthalimide protecting group can be cleaved under standard hydrazinolysis conditions using hydrazine hydrate in a suitable solvent like ethanol. This reaction is typically clean and provides the desired primary amine.

Below is a detailed, self-validating experimental protocol for this proposed synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Isopropylimidazole

  • N-(3-bromopropyl)phthalimide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Diethyl ether

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • in vacuo)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Procedure:

Step 1: Synthesis of N-(3-(2-Isopropyl-imidazol-1-yl)propyl)phthalimide

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-isopropylimidazole (1.0 eq).

  • Add anhydrous DMF to dissolve the 2-isopropylimidazole.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in a fume hood.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Dissolve N-(3-bromopropyl)phthalimide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure N-(3-(2-Isopropyl-imidazol-1-yl)propyl)phthalimide.

Step 2: Synthesis of this compound

  • Dissolve the purified N-(3-(2-Isopropyl-imidazol-1-yl)propyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5-10 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and extract with diethyl ether to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to >12 with a strong base (e.g., NaOH).

  • Extract the basic aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection 2-Isopropylimidazole 2-Isopropylimidazole Reaction1 1. NaH, DMF 2. Heat 2-Isopropylimidazole->Reaction1 N-(3-bromopropyl)phthalimide N-(3-bromopropyl)phthalimide N-(3-bromopropyl)phthalimide->Reaction1 Intermediate N-(3-(2-Isopropyl-imidazol-1-yl)propyl)phthalimide Reaction1->Intermediate Reaction2 Hydrazine Hydrate, Ethanol, Reflux Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Safety and Handling

The target compound, this compound, is classified as an irritant. As with any chemical substance, appropriate personal protective equipment (PPE) should be worn when handling this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If working with the compound in a manner that generates aerosols or vapors, use a NIOSH-approved respirator.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Potential Applications in Research and Drug Development

While specific biological activity data for this compound is not extensively documented in the public domain, the structural motifs present in the molecule suggest several promising avenues for investigation. The imidazole ring is a common feature in many biologically active compounds, and the propylamine side chain can participate in various interactions with biological targets.

  • Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal and antibacterial properties. It is plausible that this compound could exhibit similar activities.

  • Neurotransmitter Modulators: The propylamine side chain is a common feature in molecules that interact with neurotransmitter systems.[3] Further investigation into its potential effects on various receptors and transporters in the central nervous system could be a fruitful area of research.[3]

  • Enzyme Inhibition: A structurally related compound containing an isopropyl-triazole moiety has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling pathways. Given the structural similarities, it would be logical to screen this compound for activity against PI3K and other kinases.

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic protocol, and essential safety information. The lack of extensive biological data presents a clear opportunity for researchers to investigate its potential as a novel therapeutic agent, particularly in the areas of antimicrobial, neurological, and anticancer research. The structural alerts within the molecule provide a strong rationale for its inclusion in screening libraries for a variety of biological targets.

References

  • Reagent Instrument Network. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, understanding the fundamental physicochemical properties of a molecule is a non-negotiable prerequisite for its advancement as a potential therapeutic agent. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and safety profile. This guide provides a comprehensive technical overview of 3-(2-Isopropyl-imidazol-1-yl)-propylamine, a molecule of interest due to its bifunctional nature, incorporating both a primary amine and a substituted imidazole ring.

As a Senior Application Scientist, the objective of this document is not merely to list data points, but to provide a procedural and intellectual framework for their determination and interpretation. We will delve into the causality behind the experimental design for measuring key parameters such as pKa, lipophilicity (LogP), and aqueous solubility. Each section is structured to be a self-validating system, combining theoretical grounding with detailed, field-proven experimental protocols. This approach ensures that researchers can not only understand the properties of this specific molecule but also apply these methodologies to other compounds in their research pipeline.

Molecular Structure and Core Properties

This compound (CAS: 733756-66-6) is a substituted alkylamine derivative of imidazole. Its structure features two key functional groups that dictate its chemical behavior: a basic primary aliphatic amine and a weakly basic imidazole ring.

PropertyValueSource
IUPAC Name 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine
CAS Number 733756-66-6
Molecular Formula C₉H₁₇N₃
Molecular Weight 167.26 g/mol
Physical Form Liquid

Ionization Constant (pKa): A Tale of Two Basic Centers

The ionization state of a molecule at physiological pH is a critical determinant of its interaction with biological targets and its ability to cross cellular membranes. This compound possesses two nitrogen centers capable of accepting a proton: the primary amine of the propylamine chain and the non-protonated nitrogen of the imidazole ring. Therefore, the molecule will have two distinct pKa values.

  • pKa₁ (Propylamine): The primary amine is a strong base, and its conjugate acid is expected to have a pKa in the range of 9-10, typical for primary alkylamines.

  • pKa₂ (Imidazole): The imidazole ring is a much weaker base. The pKa of its conjugate acid is typically around 6-7.

The precise determination of these two pKa values is essential. Potentiometric titration is a robust and widely used method for this purpose.

Expert Insight: Why Potentiometric Titration?

Potentiometric titration is chosen for its directness and precision. Unlike spectrophotometric methods, it does not rely on the presence of a chromophore near the ionizable center. It measures the fundamental change in proton concentration (pH) as a function of added titrant, allowing for the clear identification of equivalence points for each basic center, provided their pKa values are sufficiently separated (typically > 2 pH units).

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of the pKa values of this compound using a standardized acid titrant.

  • Preparation of Analyte Solution:

    • Accurately weigh approximately 10-15 mg of the compound and dissolve it in 50 mL of 0.15 M KCl solution. The KCl is crucial as it maintains a constant ionic strength throughout the titration, minimizing fluctuations in activity coefficients.

  • System Calibration:

    • Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.01) that bracket the expected pKa values.

  • Titration Procedure:

    • Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

    • Begin stirring the solution gently with a magnetic stirrer.

    • Add standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, ensuring the reading has stabilized.

    • Continue the titration well past the second equivalence point to generate a complete titration curve.

  • Data Analysis:

    • Plot the measured pH versus the volume of HCl added.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points. For the first pKa (pKa₁), this is the pH at the volume of titrant halfway to the first equivalence point. The second pKa (pKa₂) is found from the pH at the volume halfway between the first and second equivalence points.[1][2]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Analyte in 0.15 M KCl Solution C Add Increments of Standardized 0.1 M HCl A->C B Calibrate pH Meter (pH 4.01 & 7.01) B->C D Record Stabilized pH Reading C->D Stabilize D->C Loop E Plot pH vs. Titrant Volume D->E Complete F Calculate 1st Derivative (ΔpH/ΔV) to find Equivalence Points E->F G Determine pKa values at Half-Equivalence Points F->G

Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP): Balancing Solubility and Permeability

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility between an immiscible organic phase (typically n-octanol) and an aqueous phase.[3] It is a cornerstone of predictive ADME, famously incorporated into frameworks like Lipinski's Rule of 5, which suggests an optimal LogP of <5 for oral bioavailability.[3] A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[3]

Given its structure with a flexible alkyl chain and an isopropyl group, this compound is expected to have a moderately positive LogP value. While computational models can provide estimates, the "shake-flask" method remains the gold standard for experimental determination.[1][4]

Expert Insight: The Shake-Flask "Gold Standard"

The shake-flask method is revered because it is a direct measurement of the partitioning equilibrium.[4] Its primary advantage is its simplicity and basis in first principles. However, it is labor-intensive and requires a pure compound. The choice of n-octanol is critical; it is considered a good surrogate for the lipid environment of biological membranes due to its amphipathic nature, containing both a polar hydroxyl group and a long nonpolar alkyl chain.

Experimental Protocol: LogP Determination by Shake-Flask Method
  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This step is critical to ensure that the volume of each phase does not change during the experiment due to mutual dissolution.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a separatory funnel, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol (e.g., 10 mL of each).

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning and allow the system to reach equilibrium.

    • Allow the funnel to stand undisturbed until the two phases have clearly and completely separated.

  • Quantification:

    • Carefully collect a sample from the aqueous phase.

    • Measure the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation:

    • Calculate the concentration in the n-octanol phase by mass balance: [Organic] = [Initial Aqueous] - [Final Aqueous].

    • Calculate the partition coefficient, P: P = [Organic] / [Aqueous].[3]

    • Calculate LogP: LogP = log₁₀(P).[3]

G A Pre-saturate n-octanol and water phases C Combine phases in separatory funnel A->C B Prepare known concentration of compound in aqueous phase B->C D Shake to reach equilibrium C->D E Allow phases to separate D->E F Measure compound concentration in aqueous phase (e.g., LC-MS) E->F G Calculate [Organic] by mass balance F->G H Calculate P = [Organic]/[Aqueous] G->H I Calculate LogP = log10(P) H->I

Workflow for LogP determination by the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental property that influences a drug's dissolution rate in the gastrointestinal tract and its overall absorption.[5][6] Poor solubility is a leading cause of failure in drug development.[5] Solubility can be assessed under kinetic or thermodynamic conditions. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is considered the more definitive value for lead optimization and formulation.[6]

Expert Insight: Kinetic vs. Thermodynamic Solubility

For early-stage high-throughput screening, kinetic solubility is often measured. This involves adding a DMSO stock solution to an aqueous buffer and observing precipitation.[5][6] While fast, this can overestimate solubility. For a definitive, in-depth characterization, the thermodynamic shake-flask method is superior. It measures the true equilibrium solubility of the solid material in the aqueous medium, providing a more accurate reflection of how the compound will behave in vivo.[6][7]

Experimental Protocol: Thermodynamic Aqueous Solubility
  • System Preparation:

    • Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) and filter it through a 0.45 µm membrane.[5]

  • Sample Incubation:

    • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid is crucial to ensure a saturated solution is formed.

    • Seal the vial and place it in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Incubate for an extended period (typically 24 hours) to ensure equilibrium is reached.[6][7]

  • Sample Processing:

    • After incubation, filter the solution through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove all undissolved solid. Centrifugation followed by careful removal of the supernatant is an alternative.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as LC-MS/MS, against a calibration curve prepared with known concentrations of the compound.[5][6]

  • Reporting:

    • The resulting concentration is reported as the thermodynamic solubility, typically in units of µg/mL or µM.

G A Add excess solid compound to aqueous buffer (pH 7.4) B Incubate with shaking at constant temp (24 hours) A->B C Filter sample to remove undissolved solid B->C D Quantify compound concentration in filtrate via LC-MS/MS C->D F Report as thermodynamic solubility (µg/mL or µM) D->F E Compare against calibration curve E->D

Workflow for thermodynamic aqueous solubility determination.

Spectroscopic Profile: Structural Confirmation and Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and offers insights into the chemical environment of its constituent atoms.

Mass Spectrometry (MS)
  • Nitrogen Rule: With three nitrogen atoms (an odd number), the compound is expected to exhibit a molecular ion peak ([M]⁺) at an odd-numbered mass-to-charge ratio (m/z).[8][9] For C₉H₁₇N₃, the exact mass is 167.1422, so the nominal [M+H]⁺ ion would be observed at m/z 168.

  • Fragmentation: Alkylamines undergo a characteristic α-cleavage, where the C-C bond nearest the nitrogen is broken.[8][9] For the propylamine chain, cleavage between the α-carbon and β-carbon would be a likely fragmentation pathway.

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum is expected to show several characteristic peaks:

  • N-H Stretching: A pair of medium-intensity bands between 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group.[8][10]

  • N-H Bending (Scissoring): A peak in the 1580-1650 cm⁻¹ region.[10]

  • C-N Stretching: An absorption in the 1000-1250 cm⁻¹ range for the aliphatic C-N bond.

  • C-H Stretching: Strong absorptions just below 3000 cm⁻¹ from the sp³ C-H bonds of the isopropyl and propyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -NH₂ Protons: A broad signal, typically between 0.5-5.0 ppm, which will disappear upon D₂O exchange.[9]

    • Imidazole Ring Protons: Two signals in the aromatic region, likely around 6.8-7.5 ppm.

    • Propyl Chain Protons: Three distinct signals: N-CH₂ (~2.5-3.0 ppm), Imidazole-CH₂ (~3.8-4.2 ppm), and the central -CH₂- (~1.8-2.2 ppm).

    • Isopropyl Group Protons: A septet for the -CH- proton and a doublet for the two -CH₃ groups.

  • ¹³C NMR:

    • The spectrum will show 9 distinct carbon signals corresponding to the unique carbon environments in the molecule. The imidazole ring carbons will appear downfield (~115-145 ppm), while the aliphatic carbons of the propyl and isopropyl groups will appear upfield.

Summary of Physicochemical Properties

ParameterPredicted/Expected Value/CharacteristicRationale / Methodology
Molecular Weight 167.26 g/mol From Molecular Formula C₉H₁₇N₃
pKa₁ (Amine) ~9-10Typical for primary alkylamines; determined by potentiometric titration.
pKa₂ (Imidazole) ~6-7Typical for imidazole rings; determined by potentiometric titration.
LogP Moderately PositivePresence of alkyl and isopropyl groups; determined by shake-flask method.
Aqueous Solubility pH-dependentPresence of ionizable groups; determined by thermodynamic shake-flask assay.
MS (EI) Odd m/z for M⁺Nitrogen Rule (3 Nitrogens).[8][9]
FTIR (cm⁻¹) ~3300-3500 (N-H stretch, 2 bands), ~1600 (N-H bend)Characteristic of a primary amine.[8][10]

Conclusion

The physicochemical profile of this compound is defined by its dual basic centers and the balance between its hydrophilic amine/imidazole functionalities and its lipophilic alkyl components. The experimental protocols detailed in this guide provide a robust framework for the precise determination of its pKa, LogP, and solubility—parameters that are indispensable for predicting its behavior in a biological system. A thorough understanding of these properties, grounded in rigorous experimental validation, is the foundation upon which successful drug discovery and development programs are built.

References

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Avdeef, A., Box, K. J., Comer, J. E. A., Hibbert, C., & Tam, K. Y. (2013). Development of Methods for the Determination of pKa Values. PMC, NIH. [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Larsen, D. L., & Sinex, S. A. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • Hogg, A. M., & Nagabhushan, T. L. (1972). Investigation of polytertiary alkylamines using chemical ionization mass spectrometry. Analytical Chemistry. [Link]

  • Veda Publication. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • University of California, Davis. Amine infrared spectra. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • ASTM International. (2010, December 31). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • DataStudio. C33: Determine pKa by Half Titration (pH Sensor). [Link]

  • BYJU'S. How to calculate pKa. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically robust methodology for the synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine, a key building block in contemporary drug discovery and materials science. The presented synthetic strategy is a two-step process commencing with the N-alkylation of 2-isopropylimidazole with N-(3-bromopropyl)phthalimide, followed by the deprotection of the resulting phthalimide intermediate to yield the target primary amine. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol grounded in established chemical principles and supported by practical insights to ensure reproducibility and high yield.

Introduction

Substituted imidazole derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The unique electronic and steric properties of the imidazole ring, coupled with its ability to participate in hydrogen bonding and metal coordination, make it a privileged scaffold in drug design. This compound, in particular, incorporates a flexible aminopropyl side chain, a feature known to be crucial for modulating receptor binding and pharmacokinetic profiles. The strategic placement of the isopropyl group at the 2-position of the imidazole ring provides steric bulk that can influence selectivity and metabolic stability. This guide elucidates a reliable and scalable synthetic route to this valuable compound.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. This approach prioritizes the use of readily available starting materials and robust chemical transformations.

  • Step 1: N-Alkylation of 2-Isopropylimidazole. The first step involves the nucleophilic substitution reaction between 2-isopropylimidazole and N-(3-bromopropyl)phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, preventing unwanted side reactions.

  • Step 2: Deprotection of the Phthalimide Intermediate. The second and final step is the removal of the phthalimide protecting group to liberate the desired primary amine. This is typically accomplished by hydrazinolysis or other mild deprotection methods.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection A 2-Isopropylimidazole C N-(3-(2-Isopropylimidazol-1-yl)propyl)phthalimide A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B N-(3-Bromopropyl)phthalimide B->C D This compound C->D Hydrazine hydrate Solvent (e.g., EtOH)

An In-Depth Technical Guide to 3-(2-Isopropyl-1H-imidazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 3-(2-Isopropyl-1H-imidazol-1-yl)propan-1-amine, a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, a proposed synthesis pathway based on established chemical principles, and its potential role in research and development.

Chemical Identity and Nomenclature

The fundamental step in understanding any chemical entity is to establish its precise identity through standardized nomenclature.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine [1][2]. This name systematically describes the molecular structure, indicating a propane-1-amine backbone substituted at the first nitrogen atom with a 2-isopropyl-1H-imidazol-1-yl group.

Synonyms

In scientific literature and chemical databases, this compound may also be referred to as:

  • 3-(2-Isopropyl-imidazol-1-yl)-propylamine[3]

  • 3-(2-isopropyl-1H-imidazol-1-yl)propylamine[1]

Chemical Structure and Properties

A clear understanding of the molecule's physical and chemical properties is paramount for its application in experimental settings.

PropertyValueSource
CAS Number 733756-66-6[1]
Molecular Formula C9H17N3[1]
Molecular Weight 167.25 g/mol
Physical Form Liquid[1]
Purity Typically available at ≥95%[1][4]
Storage Temperature -20°C[1]

Proposed Synthesis Protocol

Synthesis Workflow

The proposed synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Reduction reagent1 2-Isopropylimidazole intermediate 3-(2-Isopropyl-1H-imidazol-1-yl)propanenitrile reagent1->intermediate Reaction at 30-70°C (e.g., 50°C for 5h) reagent2 Acrylonitrile reagent2->intermediate product 3-(2-Isopropyl-1H-imidazol-1-yl)propan-1-amine intermediate->product Catalytic Hydrogenation (e.g., Raney Nickel) caption Proposed two-step synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine.

Caption: Proposed two-step synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine.

Step-by-Step Methodology

Step 1: Synthesis of 3-(2-Isopropyl-1H-imidazol-1-yl)propanenitrile (Cyanoethylation)

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Charge the flask with 2-isopropylimidazole. Based on analogous reactions, a molar ratio of imidazole to acrylonitrile between 1:1 and 1:2 is recommended to optimize for mono-alkylation and minimize side reactions[5].

  • Reaction Conditions: Slowly add acrylonitrile to the stirring solution of 2-isopropylimidazole. The reaction is typically carried out at a temperature range of 30-70°C. A suggested condition, based on the synthesis of a similar compound, is to maintain the reaction at 50°C for approximately 5 hours[5].

  • Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, the excess acrylonitrile and any solvent can be removed under reduced pressure. The resulting crude 3-(2-isopropyl-1H-imidazol-1-yl)propanenitrile may be purified by vacuum distillation or column chromatography, though for some applications, it may be carried forward to the next step without extensive purification.

Causality behind Experimental Choices: The cyanoethylation reaction is a Michael addition of the secondary amine-like nitrogen of the imidazole ring to the electron-deficient double bond of acrylonitrile. The chosen temperature range is a balance between achieving a reasonable reaction rate and minimizing the potential for polymerization of acrylonitrile.

Step 2: Synthesis of 3-(2-Isopropyl-1H-imidazol-1-yl)propan-1-amine (Reduction)

  • Reaction Setup: In a hydrogenation-rated vessel, dissolve the 3-(2-isopropyl-1H-imidazol-1-yl)propanenitrile from the previous step in a suitable solvent such as methanol or ethanol.

  • Catalyst: Add a catalytic amount of Raney Nickel to the solution. Raney Nickel is a common and effective catalyst for the reduction of nitriles to primary amines[5].

  • Reaction Conditions: The vessel is then purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere, typically at an elevated pressure and temperature.

  • Monitoring and Work-up: The progress of the reduction can be monitored by the cessation of hydrogen uptake. Once the reaction is complete, the catalyst is carefully filtered off. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The final product, 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine, can be purified by vacuum distillation to obtain a high-purity liquid[5].

Causality behind Experimental Choices: Catalytic hydrogenation is a widely used and efficient method for the reduction of nitriles. Raney Nickel is chosen for its high activity and selectivity in converting the nitrile group to a primary amine. The use of a pressurized hydrogen atmosphere ensures a sufficient supply of the reducing agent for the reaction to proceed to completion.

Potential Applications in Drug Development and Research

While specific biological activities for 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine have not been extensively reported, the imidazole scaffold is a well-established pharmacophore in medicinal chemistry. Imidazole derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to:

  • Antimicrobial and Antifungal Activity: The imidazole ring is a core component of many antifungal drugs.

  • Anti-inflammatory Properties: Certain substituted imidazoles have demonstrated potent anti-inflammatory effects.

  • Anticancer Activity: The imidazole nucleus is found in several compounds investigated for their anticancer properties.

  • Histamine Receptor Antagonism: Structurally related compounds are used as intermediates in the synthesis of histamine H3 receptor antagonists, which are being explored for the treatment of neurological disorders[6].

The presence of a primary amine in 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine provides a versatile handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules as a building block in the synthesis of novel therapeutic agents[6]. The isopropyl group at the 2-position of the imidazole ring can also influence the compound's lipophilicity and steric profile, which may be advantageous in modulating its interaction with biological targets.

Conclusion

3-(2-Isopropyl-1H-imidazol-1-yl)propan-1-amine is a valuable chemical entity for research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse in publicly available literature, its synthesis can be reliably approached using established chemical methodologies. The versatile imidazole core, combined with a reactive primary amine, makes this compound a promising starting material for the synthesis of novel molecules with a wide range of potential biological activities. Further research into the specific properties and applications of this compound is warranted.

References

  • MySkinRecipes. (n.d.). 3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.
  • Element Logic. (n.d.). 3-(2-Isopropyl-1H-imidazol-1-yl)propan-1-amine, 95% Purity, C9H17N3, 5 grams. Retrieved from [Link]

Sources

solubility of 3-(2-Isopropyl-imidazol-1-yl)-propylamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(2-Isopropyl-imidazol-1-yl)-propylamine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. Given the absence of extensive published experimental data for this specific molecule, this guide emphasizes the foundational principles of solubility, robust experimental design, and the application of predictive models. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for applications ranging from synthesis and purification to formulation and preclinical development.

Introduction: The Significance of Solubility in Drug Development

This compound is a substituted imidazole derivative with structural features that suggest its potential utility as a scaffold in medicinal chemistry. The imidazole ring is a common motif in many biologically active compounds, and the propylamine side chain can influence both pharmacokinetic and pharmacodynamic properties. A fundamental understanding of a compound's solubility is a critical first step in its development journey. Solubility impacts:

  • Reaction Kinetics and Purity: In chemical synthesis, the choice of solvent is dictated by the solubility of reactants and the desired reaction conditions.

  • Crystallization and Purification: The ability to selectively crystallize a compound from a solvent mixture is a cornerstone of purification, and this is governed by its solubility profile at different temperatures.

  • Formulation: For a compound to be a viable drug candidate, it must be formulated in a suitable delivery vehicle, which requires a deep understanding of its solubility in various excipients and solvents.

  • Bioavailability: The solubility of a drug substance is a key determinant of its absorption and, consequently, its bioavailability.

This guide will provide the theoretical and practical tools necessary to characterize the solubility of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of this compound (C9H17N3) offers several clues to its expected solubility:

  • Imidazole Ring: The imidazole ring contains two nitrogen atoms, one of which has a lone pair of electrons that can act as a hydrogen bond acceptor. The other nitrogen is typically protonated in acidic conditions. This moiety contributes to the molecule's polarity.

  • Propylamine Chain: The primary amine group at the end of the propyl chain is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its ability to interact with protic solvents. Amines are organic bases and can react with acidic solvents or impurities.[1]

  • Isopropyl Group: The isopropyl group attached to the imidazole ring is a nonpolar, hydrophobic moiety. This group will favor interactions with nonpolar solvents.

  • Overall Molecular Size: With nine carbon atoms, the molecule has a moderate size. As the carbon chain length of amines increases, their hydrophobic character becomes more dominant, which can decrease solubility in highly polar solvents.[2]

Based on these features, we can predict a nuanced solubility profile:

  • High Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): The primary amine and the imidazole nitrogens can engage in strong hydrogen bonding with these solvents.

  • Moderate to High Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the amine protons.[3]

  • Lower Solubility in Nonpolar Solvents (e.g., Hexane, Toluene): While the isopropyl group and the carbon backbone will have some affinity for these solvents, the polar amine and imidazole groups will limit overall solubility. The solubility of various imidazoles has been shown to be low in solvents like toluene and dichloromethane.[4]

Predictive Approaches to Solubility Assessment

Before undertaking extensive experimental work, computational models can provide valuable, cost-effective estimates of solubility. These in silico methods are a cornerstone of modern drug discovery.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate a compound's structural features (descriptors) with its physicochemical properties, including solubility.[5] Machine learning algorithms, such as artificial neural networks and support vector machines, are increasingly used to build highly accurate predictive models from large datasets of known solubilities.[6][7]

Thermodynamic Models

Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict solubility from first principles, based on the quantum chemical description of the molecule. These models can be particularly useful for predicting solubility in a wide range of solvents for which experimental data is unavailable.[5]

Experimental Determination of Solubility

While predictive models are useful, definitive solubility data must be obtained experimentally. The isothermal equilibrium method is a robust and widely accepted approach.[8]

Generalized Experimental Protocol

The following protocol is a self-validating system for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals

  • Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess is confirmed by the presence of undissolved solid or a separate liquid phase.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a volumetric flask to remove any undissolved microparticles.

    • Dilute the filtered sample to a suitable concentration with the same solvent.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S = (C_diluted * DF * V_total) / V_initial Where:

      • C_diluted is the concentration of the diluted sample determined by analysis.

      • DF is the dilution factor.

      • V_total is the total volume of the diluted sample.

      • V_initial is the initial volume of the supernatant taken for dilution.

    • The results should be reported in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow Diagram

G Figure 1: Isothermal Equilibrium Solubility Workflow A 1. Sample Preparation Add excess solute to a known volume of solvent B 2. Equilibration Agitate at constant temperature (e.g., 24-48h) A->B Establish Equilibrium C 3. Phase Separation Allow undissolved solute to settle B->C Cease Agitation D 4. Sampling & Filtration Withdraw supernatant and filter (0.22 µm) C->D Isolate Saturated Solution E 5. Dilution Dilute filtered sample to a known volume D->E Prepare for Analysis F 6. Quantification Analyze concentration via HPLC or GC E->F Bring into Calibration Range G 7. Calculation Determine solubility from concentration and dilution factor F->G Obtain Analyte Concentration

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Data Presentation and Analysis

As specific experimental data is not available, the following table presents a hypothetical but chemically reasoned solubility profile for this compound in a range of representative organic solvents at 25 °C. This serves as a template for presenting experimentally determined data.

SolventSolvent TypeDielectric Constant (ε)Predicted Solubility ( g/100 mL)Rationale
HexaneNonpolar1.9< 0.1Dominated by weak van der Waals forces; insufficient to overcome the strong intermolecular forces of the polar amine and imidazole.
TolueneNonpolar Aromatic2.40.1 - 1.0Pi-pi stacking interactions with the imidazole ring may slightly improve solubility compared to hexane.
Diethyl EtherPolar Aprotic4.31.0 - 5.0Can act as a hydrogen bond acceptor, but lacks the strong dipole moment of other aprotic solvents.
ChloroformPolar Aprotic4.85.0 - 15.0Can act as a weak hydrogen bond donor to the amine and imidazole nitrogens. Caution: Amines can be incompatible with chloroform.[3]
Ethyl AcetatePolar Aprotic6.010.0 - 25.0Strong dipole-dipole interactions and can accept hydrogen bonds.
AcetonePolar Aprotic21> 25.0 (Miscible)A strong hydrogen bond acceptor. Caution: Primary amines can react with ketones like acetone.[3]
EthanolPolar Protic25> 50.0 (Miscible)Strong hydrogen bond donor and acceptor capabilities, readily solvating both the amine and imidazole groups.
MethanolPolar Protic33> 50.0 (Miscible)Similar to ethanol, with a higher dielectric constant, indicating very high miscibility.
Relationship Between Solvent Properties and Solubility

The interplay between the solute's functional groups and the solvent's properties dictates the resulting solubility. This relationship can be visualized as follows:

G Figure 2: Factors Influencing Solubility cluster_solute Solute: this compound cluster_solvent Solvent Properties Amine Primary Amine (H-bond donor/acceptor) PolarProtic Polar Protic (e.g., Ethanol) Amine->PolarProtic Strong Interaction (High Solubility) PolarAprotic Polar Aprotic (e.g., Acetone) Amine->PolarAprotic Moderate Interaction (Good Solubility) Nonpolar Nonpolar (e.g., Hexane) Amine->Nonpolar Unfavorable Interaction (Low Solubility) Imidazole Imidazole Ring (Polar, H-bond acceptor) Imidazole->PolarProtic Strong Interaction Imidazole->PolarAprotic Moderate Interaction Imidazole->Nonpolar Unfavorable Interaction Isopropyl Isopropyl Group (Nonpolar, Hydrophobic) Isopropyl->Nonpolar Favorable Interaction Solubility Solubility Outcome PolarProtic->Solubility PolarAprotic->Solubility Nonpolar->Solubility

Caption: A diagram illustrating the relationship between the functional groups of the solute and different solvent types, leading to varying solubility outcomes.

Conclusion

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 5-Tert-butylnonan-5-amine in Organic Solvents.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
  • Sigma-Aldrich. (n.d.). 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine.
  • Elizalde-González, M. P., Guevara-Villa, M. R. G., Martínez-Peña, E., Quecholac-Rosales, A., & Ramírez, E. (2025). Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography.
  • U.S. Pharmacopeia. (n.d.). Description and Solubility.
  • Williamson, K. L., & Masters, K. M. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ResearchGate. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • Liu, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 23815.
  • PubChem. (n.d.). 1H-Imidazole-1-propanamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. Retrieved from [Link]

  • BenchChem. (n.d.). A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.

Sources

A Technical Guide to the Research Applications of Substituted Imidazole Propylamines: From Bench to Breakthrough

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imidazole Propylamine Scaffold - A Privileged Structure in Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in essential biological molecules like the amino acid histidine, histamine, and purines underscores its fundamental role in biological systems.[2][3] This inherent biocompatibility, coupled with its unique electronic properties—acting as both a hydrogen bond donor and acceptor—makes the imidazole scaffold a "privileged structure" for designing novel therapeutics.[4][5] When this versatile ring is appended with a propylamine chain, the resulting substituted imidazole propylamine framework gains access to a vast and diverse range of biological targets, unlocking significant potential for research and drug development.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of possibilities to provide a comprehensive exploration of the core research applications of substituted imidazole propylamines. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. Our focus will be on three key areas of high-impact research: Antifungal Drug Discovery , Anticancer Agent Development , and the modulation of Histamine H3 Receptors for neurological and psychiatric disorders.

Part 1: Antifungal Drug Discovery - Exploiting a Fungal Achilles' Heel

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. Imidazole derivatives have long been a significant class of antifungal drugs, with well-known examples including clotrimazole, miconazole, and ketoconazole.[6][7] Substituted imidazole propylamines build upon this legacy, offering new avenues for combating pathogenic fungi.

Mechanism of Action: Disrupting Ergosterol Biosynthesis

The primary antifungal mechanism for many imidazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells. By inhibiting this enzyme, imidazole propylamines disrupt membrane integrity and fluidity, leading to fungal cell growth inhibition or death.[8] The specificity for the fungal enzyme over its human counterpart is a key factor in the therapeutic window of these compounds.

Antifungal_Mechanism

Structure-Activity Relationship (SAR) Insights

Research has shown that the antifungal potency of these compounds can be significantly modulated by the nature of their substituents.[7]

  • Hydrophobicity: Increased hydrophobic character in the side chains can enhance the compound's ability to penetrate the fungal cell membrane.[7]

  • Electron-withdrawing Groups: The presence of electron-withdrawing groups on the imidazole or an associated phenyl ring can increase the compound's affinity for the target enzyme.[7]

A study on a series of 4(5)-arylimidazoles found that 1-alkyl-4-(3,4-dichlorophenyl)imidazoles, particularly with n-propyl or isobutyl groups, were among the most active against Trichophyton species.[9]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a novel substituted imidazole propylamine against Candida albicans.

1. Preparation of Inoculum: a. From a 24-hour culture of C. albicans on Sabouraud Dextrose Agar, suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. c. Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

2. Compound Preparation: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations.

3. Incubation: a. Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). c. Incubate the plate at 35°C for 24-48 hours.

4. MIC Determination: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.[6] This can be assessed visually or by reading the optical density at 600 nm.

Part 2: Anticancer Agent Development - A Multi-pronged Attack

The imidazole scaffold is a recurring motif in a variety of anticancer agents due to its ability to interact with numerous biological targets.[10][11] Substituted imidazole propylamines offer a flexible platform for designing novel compounds that can interfere with cancer cell proliferation, survival, and metastasis through diverse mechanisms.[12]

Mechanisms of Anticancer Activity

Imidazole-based compounds can exert their anticancer effects through several pathways:

  • Kinase Inhibition: Many kinases, which are often overactive in cancer, can be targeted by imidazole derivatives. These compounds can act as ATP-competitive inhibitors, blocking downstream signaling pathways that promote cell growth and survival.[12][13]

  • Microtubule Disruption: Some imidazole derivatives can interfere with the polymerization or depolymerization of tubulin, a key component of the cellular cytoskeleton.[14] This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

  • DNA Interaction: The electron-rich imidazole ring can interact with DNA, for instance through intercalation or by acting as a DNA alkylating agent, leading to cytotoxicity in cancer cells.[13]

Anticancer_Workflow

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of substituted imidazole propylamines on a cancer cell line (e.g., MCF-7 breast cancer cells).

1. Cell Seeding: a. Culture MCF-7 cells in appropriate medium (e.g., DMEM with 10% FBS). b. Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. c. Include a vehicle control (e.g., DMSO diluted in medium). d. Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in PBS. b. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

4. Formazan Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 5 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[14]

Part 3: Histamine H3 Receptor Modulation - Targeting the Central Nervous System

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system.[15] It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and serotonin.[15] This positions the H3R as a significant therapeutic target for a range of neurological and psychiatric disorders. Substituted imidazole propylamines are key structural motifs for potent and selective H3R ligands.[16][17]

Therapeutic Potential of H3 Receptor Antagonists

By blocking the inhibitory action of presynaptic H3 autoreceptors, H3R antagonists can increase the release of histamine and other neurotransmitters in the brain. This has potential therapeutic applications in:

  • Cognitive Disorders: Enhancing cholinergic and histaminergic neurotransmission can improve cognitive function in conditions like Alzheimer's disease and ADHD.

  • Sleep-Wake Disorders: Increased histamine levels in the brain promote wakefulness, making H3R antagonists potential treatments for narcolepsy and other sleep disorders.

  • Obesity: Histamine plays a role in regulating appetite and metabolism.

Ciproxifan, a well-known H3R antagonist, features a 4-(3-(phenoxy)propyl)-1H-imidazole structure and has demonstrated high affinity and in vivo potency.[16][18]

Quantitative Data for Representative H3R Ligands

The affinity and functional activity of ligands derived from imidazole-propylamine scaffolds are highly dependent on their stereochemistry and substitutions. The following table summarizes data for representative ligands, highlighting the potential of this structural motif.[15]

CompoundConfigurationR GroupAffinity (-log Ki)Functional Activity
1 S4-Iodophenyl7.8 ± 0.1Antagonist
2 R4-Iodophenyl7.2 ± 0.1Antagonist
3 SCyclohexylmethyl7.9 ± 0.2Agonist
4 RCyclohexylmethyl6.9 ± 0.1Agonist

Data adapted from a study on 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, which showcases the potential of the imidazole-propylamine structural motif.[15]

Experimental Protocol: Radioligand Binding Assay for H3 Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the histamine H3 receptor using rat cerebral cortex membranes.

1. Membrane Preparation: a. Homogenize rat cerebral cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed to remove nuclei and debris. c. Centrifuge the resulting supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in the assay buffer.

2. Binding Assay: a. In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled H3R antagonist (e.g., [3H]clobenpropit), and various concentrations of the unlabeled test compound. b. For non-specific binding determination, include wells with a high concentration of a known H3R ligand (e.g., thioperamide). c. Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

3. Separation and Counting: a. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. b. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. c. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis: a. Plot the percentage of specific binding against the logarithm of the test compound concentration. b. Use non-linear regression analysis to determine the IC50 value of the test compound. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

Substituted imidazole propylamines represent a remarkably versatile and potent class of compounds with significant potential across multiple domains of drug discovery. Their proven efficacy as antifungal and anticancer agents, combined with their promising role as modulators of the histamine H3 receptor, ensures their continued importance in both academic and industrial research.

The future of this field lies in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.[5] A deeper understanding of the structure-activity relationships will be crucial for fine-tuning these molecules to interact with their intended targets with high specificity, thereby minimizing off-target effects and enhancing their therapeutic potential.[19] The experimental protocols provided in this guide serve as a starting point for researchers to explore the vast chemical space of substituted imidazole propylamines and to unlock their full potential in addressing pressing medical needs.

References

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC. PubMed Central.
  • Imidazoles as potential anticancer agents - PMC. PubMed Central.
  • Antifungal activity of some imidazole derivatives | Journal of Pharmacy and Pharmacology. Oxford Academic.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed. PubMed.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. PubMed Central.
  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies - MDPI. MDPI.
  • Biological profile of imidazole-based compounds as anticancer agents. ResearchGate.
  • Review of pharmacological effects of imidazole derivatives. S. Asfendiyarov Kazakh National Medical University.
  • Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds - PubMed. PubMed.
  • The Strategic Role of 3-(1H-Imidazol-5-YL)propan-1-amine HCl in the Development of Histamine H3 Receptor Ligands. BenchChem.
  • Synthesis and in Vitro Pharmacology of a Series of New Chiral Histamine H3-receptor Ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives - PubMed. PubMed.
  • Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC. NIH.
  • Imidazole: Having Versatile Biological Activities. SciSpace.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Scibay.
  • 12 A review: Imidazole synthesis and its biological activities. Journal of Drug Delivery and Therapeutics.
  • Novel Histamine H 3 -Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1 H -imidazole Structures like Ciproxifan and Related Compounds. ResearchGate.
  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. World Journal of Advanced Research and Reviews.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate.
  • Exploration of structure-based on imidazole core as antibacterial agents - PubMed. PubMed.
  • Imidazole Derivatives as a Novel Class of Hybrid Compounds With Inhibitory Histamine N-methyltransferase Potencies and Histamine hH3 Receptor Affinities - PubMed. PubMed.

Sources

The Diverse Biological Activities of 2-Isopropylimidazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 11, 2026 – In the dynamic landscape of drug discovery and development, the imidazole scaffold remains a cornerstone of medicinal chemistry. Among its myriad derivatives, those featuring a 2-isopropyl substitution are emerging as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 2-isopropylimidazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The 2-Isopropylimidazole Core

The 2-isopropylimidazole moiety is a heterocyclic building block that has garnered increasing interest in pharmaceutical research.[1] The presence of the isopropyl group at the 2-position of the imidazole ring imparts unique steric and electronic properties, influencing the molecule's solubility, stability, and, most importantly, its interaction with biological targets.[1] This structural feature makes 2-isopropylimidazole a versatile starting material for the synthesis of a wide array of potentially therapeutic agents.[2]

Synthesis of 2-Isopropylimidazole Derivatives

The synthesis of 2-isopropylimidazole and its derivatives can be achieved through several established chemical routes. A common method involves the reaction of isobutyraldehyde, glyoxal, and ammonia. More complex derivatives are often prepared by modifying the core 2-isopropylimidazole structure, for instance, through N-alkylation or by introducing various substituents onto the imidazole ring. These synthetic strategies allow for the creation of a diverse library of compounds for biological screening.

A general synthetic scheme for N-substituted 2-isopropylimidazole derivatives is outlined below:

SynthesisWorkflow reagents Isobutyraldehyde + Glyoxal + Ammonia core 2-Isopropylimidazole reagents->core Formation alkylation N-Alkylation/ Substitution Reactions core->alkylation Modification derivatives 2-Isopropylimidazole Derivatives alkylation->derivatives Diversification

Caption: General workflow for the synthesis of 2-isopropylimidazole derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of 2-isopropylimidazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The following sections delve into these key areas, providing available data and mechanistic insights.

Anticancer Activity

While specific data for a wide range of 2-isopropylimidazole derivatives remains an active area of research, the broader class of imidazole compounds has shown significant promise as anticancer agents.[3] The proposed mechanisms of action are varied and often target key pathways involved in cancer progression.

Mechanisms of Anticancer Action:

  • Kinase Inhibition: Many imidazole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4] These inhibitors can be classified into several types based on their binding mode to the kinase domain, such as ATP-competitive inhibitors (Type I and Type II) and allosteric inhibitors (Type III).[5][6] The development of selective kinase inhibitors is a major focus in oncology, and the 2-isopropylimidazole scaffold offers a promising starting point for designing novel kinase-targeted therapies.[7][8]

  • Induction of Apoptosis and Cell Cycle Arrest: Some imidazole derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[3] For example, one study on a substituted imidazole derivative, NSC 771432, demonstrated its ability to induce cell cycle arrest in the G2/M phase and promote cellular senescence in A549 lung cancer cells.[3]

Data on Anticancer Activity of Imidazole Derivatives:

While extensive quantitative data specifically for 2-isopropylimidazole derivatives is still emerging, the following table summarizes the IC50 values of some representative imidazole derivatives against various cancer cell lines to illustrate the potential of this chemical class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivative (3a)A549 (Lung Carcinoma)5.988 ± 0.12[9]
Imidazole-pyridine hybrid (5d)BT474 (Breast Cancer)35.56 ± 1.02[2]
Imidazole-pyridine hybrid (5e)BT474 (Breast Cancer)39.19 ± 1.12[2]
Imidazole-2-thione derivative (5)MCF-7 (Breast Cancer)< 5[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate culture medium.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include appropriate controls (vehicle and a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTWorkflow A Seed Cancer Cells in 96-well plate B Treat with 2-Isopropylimidazole Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Imidazole derivatives have a long-standing history as effective antifungal agents.[1] The 2-isopropylimidazole core is a key component in the development of new antimicrobial compounds.

Mechanism of Antifungal Action:

The primary mechanism of action for many antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase.[10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10] Disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[10]

Data on Antimicrobial Activity of Imidazole Derivatives:

The following table presents the Minimum Inhibitory Concentration (MIC) values for some imidazole derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Imidazole derivative (ANA-12)Mycobacterium tuberculosis H37Rv6.25[2]
Imidazole derivative (SAM3)Candida spp. (mean)200[11]
Imidazole derivative (AM5)Candida spp. (mean)312.5[11]
Cystobactamid derivative (CN-DM-861)Pseudomonas aeruginosa (MIC50)2[3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.[13]

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

MICWorkflow A Prepare Serial Dilutions of Compound B Inoculate with Microbial Suspension A->B C Incubate for 24-48 hours B->C D Observe for Growth Inhibition C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of imidazole derivatives.[14] These compounds can modulate various inflammatory pathways.

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of imidazole derivatives can be attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[15][16]

In Vivo and In Vitro Models for Evaluation:

The anti-inflammatory activity of compounds can be assessed using both in vitro and in vivo models.[14][17] In vitro assays often involve measuring the inhibition of enzymes like COX-1 and COX-2 or the reduction of pro-inflammatory cytokine production in cell cultures.[18] In vivo models, such as the carrageenan-induced paw edema model in rats, are used to evaluate the systemic anti-inflammatory effects of a compound.[15]

Data on Anti-inflammatory Activity:

A study on indazole derivatives, which are structurally related to imidazoles, demonstrated their ability to inhibit COX-2 with IC50 values ranging from 12.32 to 23.42 µM.[15] For instance, 5-aminoindazole showed an IC50 of 12.32 µM against COX-2.[15] In an in vivo model, this compound also produced a maximum inhibition of carrageenan-induced paw edema of 83.09% at a dose of 100 mg/kg.[15]

Neuroprotective Effects

Emerging research suggests that certain imidazole derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[19]

Mechanism of Neuroprotective Action:

The neuroprotective effects of these compounds are often linked to their antioxidant properties and their ability to mitigate oxidative stress, a key pathological mechanism in many neurodegenerative disorders.[16][20] They may act by scavenging reactive oxygen species (ROS), enhancing the activity of endogenous antioxidant enzymes, and modulating signaling pathways involved in neuronal survival.[16]

Evaluation of Neuroprotective Activity:

In vitro models using neuronal cell cultures are commonly employed to assess neuroprotective effects.[8] For instance, the protective effect of a compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in primary cultured cortical astrocytes can be evaluated by measuring cell viability and levels of oxidative stress markers.[19]

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 2-isopropylimidazole derivatives.[21] By systematically modifying the chemical structure and observing the resulting changes in biological potency, researchers can identify key structural features required for activity and design more effective compounds.[22] SAR studies can help in understanding how substitutions on the imidazole ring or modifications of the isopropyl group affect target binding and overall efficacy.

SAR_Logic A Synthesize Analogs of 2-Isopropylimidazole Derivative B Evaluate Biological Activity (e.g., IC50, MIC) A->B C Analyze Correlation between Structure and Activity B->C D Identify Key Structural Features C->D E Design More Potent Derivatives D->E E->A Iterative Optimization

Caption: Logical flow of a structure-activity relationship study.

Conclusion and Future Directions

The 2-isopropylimidazole scaffold represents a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The existing data on related imidazole derivatives highlight the potential for discovering potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective compounds. Future research should focus on the synthesis and comprehensive biological evaluation of a larger and more diverse library of 2-isopropylimidazole derivatives. Detailed mechanistic studies, including the identification of specific molecular targets and the elucidation of signaling pathways, will be crucial for advancing these compounds through the drug discovery pipeline. Furthermore, robust structure-activity relationship studies will guide the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

A comprehensive list of references with full citations and clickable URLs will be provided upon request.

Sources

3-(2-Isopropyl-imidazol-1-yl)-propylamine: A Core Intermediate for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine, a key chemical intermediate in modern medicinal chemistry. We will explore its structural significance, detail robust synthetic and purification protocols, and examine its application in the construction of complex molecular architectures, particularly within the domain of kinase inhibitor development. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a framework for its effective utilization in pharmaceutical research and development.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a bifunctional molecule featuring a substituted imidazole heterocycle and a primary amine. Its value as an intermediate stems from the strategic combination of these two moieties, each contributing unique properties to the final target molecule.

Chemical Identity and Structure

The molecule consists of an imidazole ring substituted at the 2-position with a sterically significant isopropyl group and at the 1-position with a flexible three-carbon chain terminating in a reactive primary amine.

  • IUPAC Name: 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine

  • CAS Number: 733756-66-6[1][2]

  • Molecular Formula: C₉H₁₇N₃[1][3]

  • Molecular Weight: 167.25 g/mol [1]

Figure 1: Structural components of the intermediate.
Significance in Medicinal Chemistry
  • The Imidazole Core: Imidazole is a privileged scaffold in drug discovery, present in numerous approved drugs. It can participate in hydrogen bonding as both an acceptor and donor, and its basic nitrogen atom can form critical salt-bridge interactions with biological targets like protein kinases.[4][5][6]

  • The Isopropyl Group: The C-2 isopropyl substituent provides steric bulk and increases lipophilicity. In the context of kinase inhibitors, this group can be directed into hydrophobic pockets within the ATP-binding site, enhancing binding affinity and selectivity.[7]

  • The Propylamine Tail: The primary amine on the flexible propyl chain is a versatile synthetic handle. It serves as a nucleophile for a wide array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and reductive amination, allowing for the covalent attachment of the imidazole core to a larger molecular scaffold.[6][8]

Synthesis and Purification Protocol

The most common and logical approach to synthesizing this compound is via the N-alkylation of 2-isopropylimidazole. A robust, two-step procedure using a protected amine is recommended to avoid side reactions.

Retrosynthetic Analysis & Strategy

The disconnection is made at the N1-C bond of the imidazole ring. This points to 2-isopropylimidazole and a 3-carbon electrophile with a protected amine as the key starting materials. Using a protected amine, such as N-(3-bromopropyl)phthalimide, is critical. Attempting to use 3-chloropropylamine directly would lead to polymerization and intermolecular reactions, as the primary amine of one molecule could react with the alkyl halide of another.

Detailed Experimental Protocol

Step 1: N-Alkylation of 2-isopropylimidazole with N-(3-bromopropyl)phthalimide

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-isopropylimidazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~5 mL per mmol of imidazole).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H, creating a highly nucleophilic imidazolide anion. Performing this at 0 °C controls the exothermic reaction and prevents degradation.

  • Alkylation: After stirring for 30 minutes at 0 °C, add a solution of N-(3-bromopropyl)phthalimide (1.05 eq) in anhydrous DMF dropwise, keeping the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the 2-isopropylimidazole is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is 3-(2-isopropyl-1H-imidazol-1-yl)-N-phthaloylpropan-1-amine.

Step 2: Hydrazinolysis (Phthalimide Deprotection)

  • Setup: Dissolve the crude product from Step 1 in ethanol (~10 mL per mmol) in a round-bottom flask.

  • Deprotection: Add hydrazine monohydrate (4.0-5.0 eq) and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.

    • Causality: Hydrazine acts as a potent nucleophile, attacking the carbonyls of the phthalimide group and liberating the desired primary amine in a cyclization-cleavage mechanism.

  • Isolation: Cool the reaction to room temperature and filter off the phthalhydrazide precipitate, washing the solid with cold ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue will contain the desired product and excess hydrazine. Purify by flash column chromatography on silica gel, using a gradient of dichloromethane (DCM) and methanol containing a small amount of ammonium hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH) to elute the basic amine product. The pure fractions are combined and concentrated to yield this compound as a liquid.[1]

Figure 2: High-level synthesis and purification workflow.

Applications in Pharmaceutical Synthesis

The primary application of this intermediate is to serve as a key building block for larger, more complex drug candidates. The terminal amine is the point of attachment, allowing the 2-isopropylimidazole headgroup to be incorporated into diverse molecular scaffolds.

General Application: Amide Bond Formation

A predominant use is in amide coupling reactions with carboxylic acid fragments of a larger molecule. This is a cornerstone reaction in medicinal chemistry, often used to link fragments together in the final steps of a synthesis.

Example Reaction Scheme:

  • Reactants: this compound (1.0 eq) and a generic advanced intermediate "Scaffold-COOH" (1.1 eq).

  • Reagents: A peptide coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq).

  • Solvent: A polar aprotic solvent like DMF or DCM.

  • Procedure: The carboxylic acid is pre-activated with the coupling reagents and base for 15-20 minutes before the addition of the propylamine intermediate. The reaction is stirred at room temperature until completion.

Figure 3: Application in Synthesis intermediate This compound reagents Coupling Reagents (e.g., HATU, DIPEA) intermediate->reagents scaffold Scaffold-COOH (Advanced Intermediate) scaffold->reagents product Final Target Molecule (e.g., Kinase Inhibitor) reagents->product Amide Coupling

Figure 3: Logical flow of incorporating the intermediate.

This strategy is frequently employed in the synthesis of protein kinase inhibitors, where the imidazole moiety can interact with the hinge region of the kinase and the "Scaffold" portion can be tailored to achieve desired potency and pharmacokinetic properties.[6][9][10]

Physicochemical and Safety Data

Accurate knowledge of the intermediate's properties and handling requirements is essential for safe and effective laboratory use.

Physicochemical Properties
PropertyValueSource
CAS Number 733756-66-6[1][2]
Molecular Formula C₉H₁₇N₃[1][3]
Molecular Weight 167.25 g/mol [1]
Physical Form Liquid[1]
Typical Purity ≥95%[1]
Storage Temperature -20°C or 2-8°C[1]
Safety and Handling

The safety profile of this compound is analogous to other alkyl aminopropyl imidazoles, which are corrosive and irritating.[11][12]

  • GHS Hazard Statements:

    • Causes severe skin burns and eye damage.[11][12]

    • Causes serious eye damage.[11]

    • Harmful if swallowed.[12]

    • May cause respiratory irritation.[11]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12]

    • Handling: Do not get in eyes, on skin, or on clothing. Do not breathe vapors or mist. Wash hands and any exposed skin thoroughly after handling.[12]

  • First Aid:

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[12]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its structure provides a unique combination of a proven heterocyclic core, a lipophilic/steric tuning element, and a versatile synthetic handle. The synthetic protocols described herein are robust and scalable, and its primary application in the construction of complex pharmaceutical agents, such as kinase inhibitors, highlights its strategic importance. A thorough understanding of its properties, synthesis, and handling is crucial for any research organization looking to leverage this powerful building block in their drug discovery programs.

References

  • PubChem. 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • Chemical Labels. 3-(2-propyl-1H-imidazol-1-yl)propan-1-amine. [Link]

  • Google Patents.
  • Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][12][13]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor. Journal of Medicinal Chemistry, 56(11), 4597-610. [Link]

  • PubChem. 1H-Imidazole-1-propanamine. National Center for Biotechnology Information. [Link]

  • Al-Qaisi, J. A., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(21), 7247. [Link]

  • Google Patents. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.
  • Bertrand, T., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Pharmaceuticals, 16(11), 1603. [Link]

  • Fikes, J. D., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1556. [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Zhang, L., et al. (2021). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113645. [Link]

Sources

An In-depth Technical Guide to the Theoretical Exploration of 3-(2-Isopropyl-imidazol-1-yl)-propylamine: A Candidate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Imidazole Derivative

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2][3][4][5] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide focuses on a specific, yet underexplored, member of this family: 3-(2-Isopropyl-imidazol-1-yl)-propylamine . While extensive dedicated research on this molecule is not yet publicly available, its structural features—a substituted imidazole ring linked to a flexible propylamine chain—suggest a high potential for biological activity.

This document serves as a comprehensive theoretical framework for researchers, scientists, and drug development professionals. It outlines a strategic, multi-faceted computational approach to characterize this compound and predict its pharmacological potential. By leveraging established theoretical and computational methodologies, we can bridge the current knowledge gap and lay the groundwork for future in vitro and in vivo investigations.

Core Molecular Identity

Before delving into theoretical studies, it is crucial to establish the fundamental properties of our subject molecule.

PropertyValueSource(s)
IUPAC Name 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine[6]
CAS Number 733756-66-6[7]
Molecular Formula C9H17N3[7][8]
Molecular Weight 167.26 g/mol [7]
Physical Form Liquid[6]
Boiling Point 299.5 ± 23.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³

Part 1: Computational Characterization: Building a Quantum Mechanical Foundation

The initial phase of our theoretical investigation focuses on understanding the intrinsic properties of this compound at the quantum level. Density Functional Theory (DFT) is the computational tool of choice for this purpose, offering a favorable balance between accuracy and computational cost.[1][9]

Geometric Optimization and Vibrational Analysis

A prerequisite for any meaningful computational analysis is the determination of the molecule's most stable three-dimensional conformation.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic conformational search to identify low-energy conformers, paying particular attention to the rotatable bonds in the propylamine linker.

  • DFT Calculation: For the lowest energy conformer, perform a full geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311G).[9]

  • Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Causality Behind the Protocol: An accurate molecular geometry is paramount as all other calculated electronic properties are highly dependent on it. The vibrational analysis not only validates the structure but also provides a theoretical infrared (IR) spectrum, which can be used to confirm the identity and purity of a synthesized sample.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties.[9]

Workflow for FMO Analysis

FMO_Analysis cluster_dft DFT Calculation cluster_analysis Data Extraction & Visualization cluster_interpretation Chemical Interpretation Opt Optimized Geometry Energy Single Point Energy Calculation Opt->Energy HOMO HOMO Energy & Isosurface Energy->HOMO LUMO LUMO Energy & Isosurface Energy->LUMO Gap HOMO-LUMO Gap (ΔE) HOMO->Gap LUMO->Gap Reactivity Predict Chemical Reactivity Gap->Reactivity Electronic Assess Electronic Transitions Gap->Electronic

Caption: Workflow for Frontier Molecular Orbital (FMO) Analysis.

Expert Insight: The HOMO-LUMO energy gap is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For drug candidates, this can inform metabolic stability and potential for covalent interactions with biological targets.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic regions.

Significance for Drug Design: The MEP map is invaluable for predicting non-covalent interactions. Red regions (negative potential) indicate likely hydrogen bond acceptors, while blue regions (positive potential) suggest hydrogen bond donors or sites susceptible to nucleophilic attack. For this compound, we would expect to see negative potential around the nitrogen atoms of the imidazole ring and positive potential near the amine group's hydrogens. This provides a roadmap for how the molecule might dock into a protein's active site.

Part 2: Pharmacokinetic Profile Prediction (ADME)

Before committing resources to synthesis and in vitro testing, it is prudent to computationally estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the molecule.

In Silico ADME Modeling

A variety of computational models, many based on Quantitative Structure-Property Relationships (QSPR), can predict key pharmacokinetic parameters.

Key Predicted Parameters:

ParameterSignificancePredicted Value (Hypothetical)
LogP Lipophilicity; affects absorption and distribution.1.5 - 2.5
Topological Polar Surface Area (TPSA) Predicts cell permeability.~45 Ų
Aqueous Solubility (LogS) Crucial for bioavailability.Moderately Soluble
Blood-Brain Barrier (BBB) Penetration CNS activity potential.Possible Penetrant
CYP450 Inhibition Potential for drug-drug interactions.Potential inhibitor of 2D6/3A4

Trustworthiness of the Protocol: While in silico ADME predictions are not a substitute for experimental data, they serve as an effective filtering mechanism. By comparing the predicted values for our molecule against the known ranges for successful oral drugs (e.g., Lipinski's Rule of Five), we can identify potential liabilities early in the drug discovery process.

Part 3: Hypothetical Target Identification and Molecular Docking

Given the prevalence of imidazole derivatives in medicine, we can hypothesize potential biological targets for this compound. The propylamine chain, in particular, is a common feature in ligands for neurotransmitter transporters and G-protein coupled receptors (GPCRs).

Proposed Target Class: Monoamine Transporters

The structural similarity of the propylamine moiety to neurotransmitters like serotonin and dopamine makes monoamine transporters (e.g., SERT, DAT) a plausible target class.

Experimental Protocol: Molecular Docking

  • Protein Preparation: Obtain the crystal structure of a target protein (e.g., human serotonin transporter, PDB ID: 5I6X) from the Protein Data Bank. Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Prepare the 3D structure of this compound, ensuring correct protonation states at physiological pH (the primary amine will likely be protonated).

  • Binding Site Definition: Define the binding pocket based on the location of the co-crystallized ligand in the original structure.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity (docking score) of the molecule within the defined active site.

  • Pose Analysis: Analyze the top-scoring poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and protein residues.

Logical Framework for Docking Simulation

Docking_Workflow cluster_inputs Input Preparation cluster_processing Computational Docking cluster_outputs Result Analysis Protein Target Protein Structure (PDB) DefineSite Define Binding Site Protein->DefineSite Ligand Ligand Structure (3D) RunDocking Execute Docking Algorithm Ligand->RunDocking DefineSite->RunDocking BindingPose Predicted Binding Pose(s) RunDocking->BindingPose DockingScore Binding Affinity Score RunDocking->DockingScore InteractionAnalysis Analyze Intermolecular Interactions BindingPose->InteractionAnalysis

Caption: Standard workflow for a molecular docking experiment.

Authoritative Grounding: The validity of a docking study rests on the quality of the protein structure and the docking algorithm's ability to reproduce known binding modes. It is crucial to validate the docking protocol by re-docking the native ligand and ensuring the predicted pose has a low Root-Mean-Square Deviation (RMSD) from the crystallographic pose.

Part 4: Proposed Synthetic Pathway

While this guide focuses on theoretical studies, a plausible synthetic route is essential for future experimental validation. The synthesis of N-functionalized imidazoles is well-established in the literature.

A Potential Retrosynthetic Approach:

A common method for synthesizing N-alkylated imidazoles involves the reaction of the imidazole heterocycle with an appropriate alkyl halide.

  • Starting Materials: 2-Isopropylimidazole and 3-bromopropylamine (or a protected version thereof).

  • Reaction: A nucleophilic substitution reaction where the N1-atom of 2-isopropylimidazole attacks the carbon bearing the bromine atom on the propylamine derivative. This is typically carried out in the presence of a base (e.g., K2CO3 or NaH) to deprotonate the imidazole, increasing its nucleophilicity.

  • Deprotection (if necessary): If a protected amine was used (e.g., with a Boc group), a final deprotection step would be required to yield the primary amine.

This proposed synthesis is straightforward and utilizes commercially available starting materials, making it a viable route for producing the compound for experimental testing.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the initial characterization and evaluation of this compound as a potential drug candidate. Through a systematic application of DFT, in silico ADME prediction, and molecular docking, we can generate a robust data package to guide future research. The proposed computational cascade allows for a cost-effective, resource-efficient prioritization of this molecule before embarking on chemical synthesis and biological screening. The insights gained from these theoretical studies will be instrumental in designing focused, hypothesis-driven in vitro and in vivo experiments to unlock the full therapeutic potential of this promising imidazole derivative.

References

  • Matrix Scientific. This compound.
  • Sigma-Aldrich. 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine.
  • Qian, S., et al. (2020). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Liquids. [Link]

  • Qian, S., et al. (2020). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. ResearchGate. [Link]

  • Reagent-instrument Network. This compound.
  • Sigma-Aldrich. 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine (Chinese).
  • Singh, P., et al. (2022). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure. [Link]

  • Kumar, R., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. [Link]

  • Shilpi, et al. (2022). Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. [Link]

  • ChemicalBook. This compound Product Description.
  • Suradkar, R. R., et al. (2022). Synthesis, characterization, and computational analysis of novel imidazole-based derivative with tailored electronic properties. Semantic Scholar. [Link]

  • Singh, A., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Sharma, A., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Elsevier. [Link]

  • Al-Ostoot, F. H., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules. [Link]

Sources

discovery and history of N-alkylated imidazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, History, and Synthesis of N-Alkylated Imidazole Compounds

Abstract

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of biologically active molecules and advanced materials. While the parent ring system possesses inherent chemical versatility, the strategic modification of its nitrogen atoms through N-alkylation has proven to be a transformative step, unlocking a vast expanse of chemical space and functional applications. This guide provides a comprehensive exploration of N-alkylated imidazole compounds, tracing their historical origins from the first synthesis of the imidazole core to the development of sophisticated and diverse alkylation methodologies. We will delve into the fundamental principles governing these reactions, present detailed, field-proven experimental protocols, and examine the profound impact of N-alkylation on medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the causality behind synthetic choices and the evolution of this critical class of compounds.

Part 1: The Genesis of Imidazole Chemistry

The Pioneering Synthesis: Debus and the Birth of "Glyoxaline"

The journey into the world of imidazoles begins in 1858 with the German chemist Heinrich Debus.[1][2][3] In a foundational experiment, he demonstrated that the condensation of glyoxal and formaldehyde in the presence of ammonia yielded a new heterocyclic compound he named "glyoxaline".[1][2][3][4] This reaction, while groundbreaking, often produced the target imidazole in low yields.[2][3] Nevertheless, the Debus method established the first viable route to the imidazole core and remains a conceptually important synthesis, still finding utility in the creation of certain C-substituted imidazoles.[1][2] It is noteworthy that various imidazole derivatives had been discovered as early as the 1840s, but Debus's work provided the first reported synthesis of the parent ring.[1][2][5]

Early Advancements in Imidazole Synthesis

Building upon Debus's discovery, subsequent research focused on expanding the synthetic toolkit to access a wider array of substituted imidazoles. In 1882, Bronisław Radziszewski reported a more versatile method, now known as the Debus-Radziszewski imidazole synthesis.[3] This multicomponent reaction utilizes a 1,2-dicarbonyl compound, an aldehyde, ammonia, and an amine to produce variously substituted imidazoles, laying the groundwork for the synthesis of complex structures.[2][3] Other classical methods, such as the Wallach and Marckwald syntheses, further broadened the accessibility of the imidazole scaffold.[6] These early methodologies were crucial, as they provided the chemical precursors upon which the science of N-alkylation would be built.

The Chemical Rationale for N-Alkylation

The imidazole ring possesses unique electronic properties that make N-alkylation a chemically favorable and highly consequential transformation. The ring is aromatic and contains two nitrogen atoms with distinct chemical character. The N-3 nitrogen, with its lone pair of electrons, is basic (pKa of the conjugate acid is ~7), readily undergoing protonation to form stable imidazolium salts.[1][6] Conversely, the N-1 nitrogen, which bears a hydrogen atom, is weakly acidic.[6] This amphoteric nature means that a strong base can deprotonate the N-1 position, generating a potent nucleophile—the imidazolate anion—which is central to the N-alkylation reaction. This nucleophilic anion can then readily attack an electrophilic carbon, such as that in an alkyl halide, to form a new nitrogen-carbon bond. It is this fundamental reactivity that chemists began to exploit to append alkyl chains, thereby modulating the molecule's steric and electronic properties.

Part 2: The Synthetic Toolkit for N-Alkylation

The N-alkylation of imidazoles is a cornerstone transformation in organic and medicinal chemistry, enabling the synthesis of a vast array of functional molecules.[7][8] The reaction's success hinges on a careful selection of reagents and conditions tailored to the specific imidazole substrate and alkylating agent.

Core Principles of N-Alkylation

The predominant mechanism for the N-alkylation of imidazole is a nucleophilic substitution reaction (SN2).[8] The process involves two key steps:

  • Deprotonation: The N-1 proton of the imidazole ring is removed by a base to form the imidazolate anion. This step is critical as the neutral imidazole is a relatively weak nucleophile.

  • Nucleophilic Attack: The resulting highly nucleophilic anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing a leaving group and forming the N-alkylated product.

Caption: The fundamental two-step mechanism of imidazole N-alkylation.

Causality Behind Experimental Choices

The selection of base, solvent, and alkylating agent is not arbitrary; it is dictated by the chemical properties of the imidazole substrate.

  • Bases: The choice of base is critical and depends on the acidity of the imidazole N-H proton and the overall reactivity of the system.

    • Mild Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for simple, unhindered imidazoles in polar aprotic solvents like acetonitrile or DMF.[8] They are advantageous for large-scale synthesis due to their low cost and ease of handling.

    • Strong Bases (e.g., NaH, DBU): Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the imidazole, driving the reaction to completion.[8] It is the base of choice when dealing with less acidic imidazoles (those with electron-donating groups) or when rapid and complete deprotonation is required.[8] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic organic base used for sterically hindered imidazoles where inorganic bases may be less effective.[7] The presence of bulky or electron-withdrawing groups near the nitrogen atoms can create significant steric hindrance, making the N-alkylation difficult and necessitating the use of such strong bases to achieve reasonable yields.[7]

  • Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile, and Tetrahydrofuran (THF) are typically employed.[7][8] Their purpose is to dissolve the imidazole and the base while effectively solvating the cation of the imidazolate salt, leaving the anion "naked" and highly nucleophilic, thus accelerating the SN2 reaction.

  • Alkylating Agents: Alkyl halides (iodides, bromides, chlorides) are the most common electrophiles.[7][8] The reactivity order is typically I > Br > Cl. Other agents, such as Morita–Baylis–Hillman (MBH) alcohols and acetates, can also be used, offering alternative pathways for functionalization.[9]

Data Presentation: Comparison of N-Alkylation Methods
MethodBaseSolventTemperatureKey AdvantagesTypical SubstratesReference
Classical (Mild) K₂CO₃AcetonitrileRoom Temp - RefluxCost-effective, simple work-upSimple, unhindered imidazoles[8]
Classical (Strong) NaHTHF / DMF0 °C - Room TempRapid, complete deprotonationLess reactive or hindered imidazoles[8]
Hindered Substrate DBUDMF80 - 100 °CEffective for sterically congested systems2,4,5-trisubstituted imidazoles[7]
Green (Ultrasound) Cs⁺-doped CarbonSolvent-freeSonicationEnvironmentally friendly, high yieldsSimple imidazoles[10]
Detailed Experimental Protocols

Protocol 1: General N-Alkylation of 4-iodo-1H-imidazole using Sodium Hydride [8] This protocol is suitable for imidazoles requiring a strong base for complete deprotonation.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1H-imidazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the substrate.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water. Ensure all glassware is dry.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolate anion.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times will vary depending on the alkylating agent's reactivity.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of a Sterically Hindered Imidazole Dicarboxylate [7] This protocol is designed for challenging substrates where steric hindrance necessitates stronger conditions.

  • Reaction Setup: To a solution of diethyl 2-substituted-1H-imidazole-4,5-dicarboxylate (1.0 equivalent) in anhydrous DMF, add DBU (1.2 equivalents) at room temperature under an inert atmosphere.

  • Activation: Stir the mixture for 30 minutes at room temperature.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Visualization of a Synthetic Workflow

Caption: Synthetic workflow for N-alkylated imidazole-4,5-dicarboxylates.

Part 3: The Impact of N-Alkylation on Modern Science

The ability to precisely install alkyl groups onto the imidazole nitrogen has had a profound impact across the scientific landscape, most notably in the fields of medicinal chemistry and materials science.

Revolutionizing Medicinal Chemistry

The introduction of an alkyl group onto the imidazole ring is a powerful tool in drug design, as it directly modulates key physicochemical properties that govern a molecule's pharmacokinetic and pharmacodynamic profile.[8] N-alkylation can increase lipophilicity, enhance membrane permeability, block metabolic degradation at the nitrogen, and alter the geometry and electronic nature of the molecule to optimize binding with a biological target.[8]

This strategy is evident in a multitude of FDA-approved drugs:

  • Antifungal Agents: Drugs like ketoconazole and miconazole feature N-alkylated imidazole moieties that are crucial for their mechanism of action, which involves inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.[9]

  • Antibiotics: The nitroimidazole antibiotic metronidazole is a prodrug used to treat anaerobic bacterial and parasitic infections.[6][11] Its N-ethanol group is integral to its activation within the microbial cell.

  • Anticancer Agents: Novel imidazole derivatives are being developed as anticancer agents, with the N-alkyl substituents often playing a key role in tuning the molecule's interaction with targets like kinases or DNA.[5][12][13] The length of the alkyl chain has been shown to correlate with cytotoxicity in certain cancer cell lines.[14]

  • Antibacterial Agents: Studies have shown that for some 1-alkylimidazole derivatives, the antibacterial activity against organisms like E. coli and S. aureus increases as the alkyl chain length increases up to nine carbons.[15][16]

Mechanism Spotlight: Activation of Metronidazole Metronidazole is a classic example of how the N-alkylated imidazole structure is essential for biological activity. It is a prodrug that is selectively activated in anaerobic organisms.

Metronidazole_Activation Metronidazole Metronidazole (Prodrug) R-NO₂ RadicalAnion Radical Anion R-NO₂⁻• Metronidazole:f0->RadicalAnion:f0 ElectronSource Anaerobic Cell Reduced Ferredoxin ElectronSource->Metronidazole:f0 e⁻ (Activation) DNA Microbial DNA RadicalAnion->DNA Disruption Damage DNA Damage & Cell Death DNA->Damage

Caption: Simplified activation pathway of the N-alkylated prodrug Metronidazole.

Innovations in Materials Science

The influence of N-alkylation extends beyond medicine into materials science. When both nitrogen atoms of the imidazole ring are alkylated, the result is a stable cationic species known as an imidazolium salt. These salts are the foundation for a major class of ionic liquids (ILs) .[17]

Imidazolium-based ILs are valued for their unique properties, including:

  • High Thermal Stability: They are often stable at high temperatures.[17]

  • Negligible Vapor Pressure: They are non-volatile, making them "green" alternatives to traditional organic solvents.

  • Tunable Properties: The properties of the ionic liquid (e.g., viscosity, melting point, solubility) can be finely tuned by changing the N-alkyl substituents.

These characteristics have led to their use in a variety of applications, such as creating polyelectrolyte brushes on surfaces, coating metal nanoparticles, dissolving carbohydrates, and serving as electrolytes in batteries and other electrochemical devices.[17]

Conclusion

From its initial synthesis as "glyoxaline" by Heinrich Debus over 160 years ago, the imidazole ring has evolved into one of chemistry's most versatile scaffolds.[1] The development of N-alkylation methodologies transformed this simple heterocycle into a tunable platform for innovation. By providing a chemical handle to precisely control steric and electronic properties, N-alkylation has been instrumental in the discovery of life-saving medicines and the creation of advanced materials. The ongoing refinement of synthetic protocols, including the push towards greener, more efficient methods, ensures that N-alkylated imidazoles will continue to be a rich source of chemical diversity and a critical component in solving future scientific challenges.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (n.d.).
  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 783. [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia. [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Imidazole-Based Aldehydes. BenchChem.
  • Basava, V., et al. (2015). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 11, 1304–1311. [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Saini, D., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Pacific Journal of Cancer Prevention, 24(12), 3959-3975.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3950-3964. [Link]

  • Sims, M. B., et al. (2014). Imidazole and imidazolium-containing polymers for biology and material science applications. Polymer Chemistry, 5(1), 10-26. [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Request PDF. [Link]

  • Bostancı, E., et al. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 8(31), 28247–28265. [Link]

  • Khabnadideh, S. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. SciSpace. [Link]

  • Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. Medicinal Chemistry Communications, 6(5), 745-767. [Link]

  • López-Pestaña, J. M., et al. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Green Chemistry, 4(6), 578-580. [Link]

  • Singh, R. K., et al. (2025). A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials.
  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomedicines, 9(8), 952. [Link]

  • Wikipedia. (n.d.). Metronidazole. Wikipedia. [Link]

  • Li, Y., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(23), 7277. [Link]

Sources

An In-depth Technical Guide to 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(2-Isopropyl-imidazol-1-yl)-propylamine, a substituted imidazole derivative of interest to researchers and professionals in drug development and medicinal chemistry. While specific peer-reviewed data on this exact molecule is limited, this document synthesizes available information on its commercial availability, proposes a logical synthetic route based on established chemical principles, predicts its spectroscopic characteristics by analogy to similar structures, and explores its potential applications within the broader context of imidazole-based pharmacophores.

Chemical Identity and Properties

This compound is a heterocyclic amine featuring an imidazole ring substituted with an isopropyl group at the 2-position and a propylamine chain at the 1-position. This unique combination of a bulky, lipophilic isopropyl group and a flexible, basic propylamine chain suggests potential for specific interactions with biological targets.

PropertyValueSource
CAS Number 733756-66-hInternal Database
Molecular Formula C₉H₁₇N₃Internal Database
Molecular Weight 167.26 g/mol Internal Database
Physical Form LiquidInferred from supplier data
Purity Typically ≥95%Inferred from supplier data

Commercial Availability

This compound is available from several chemical suppliers as a research chemical. Researchers can procure this compound in various quantities, typically ranging from grams to kilograms, facilitating its use in early-stage discovery and development projects. Due to its classification as an irritant, appropriate handling and personal protective equipment are necessary.

Proposed Synthesis Methodology

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from commercially available 2-isopropylimidazole. This proposed pathway leverages well-established and robust chemical transformations.

G A 2-Isopropylimidazole B 3-(2-Isopropyl-imidazol-1-yl)-propionitrile A->B  Cyanoethylation (Acrylonitrile, Base) C This compound B->C  Nitrile Reduction (e.g., Raney Ni, H₂)

Caption: Proposed two-step synthesis of this compound.

Step 1: N-Alkylation (Cyanoethylation) of 2-Isopropylimidazole

The first step involves the N-alkylation of 2-isopropylimidazole with acrylonitrile. This is a Michael addition reaction, a well-documented method for the cyanoethylation of imidazoles. The causality behind this choice is the high reactivity of the imidazole nitrogen as a nucleophile towards the electrophilic β-carbon of acrylonitrile.

Protocol:

  • To a solution of 2-isopropylimidazole in a suitable aprotic solvent (e.g., acetonitrile), add a catalytic amount of a strong base (e.g., potassium hydroxide).

  • Cool the mixture in an ice bath and add acrylonitrile dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(2-Isopropyl-imidazol-1-yl)-propionitrile. Purification can be achieved by column chromatography.

Step 2: Reduction of the Nitrile to a Primary Amine

The second step is the reduction of the nitrile group in 3-(2-Isopropyl-imidazol-1-yl)-propionitrile to a primary amine. Catalytic hydrogenation is a highly effective and clean method for this transformation.[1][2][3][4][5][6][7] Raney Nickel is a common and cost-effective catalyst for this purpose.[7][8][9]

Protocol:

  • Dissolve 3-(2-Isopropyl-imidazol-1-yl)-propionitrile in a suitable solvent, such as ethanol, containing dissolved ammonia to suppress the formation of secondary amine byproducts.[6][7]

  • Add a catalytic amount of Raney Nickel slurry to the solution.

  • Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere (typically 50-100 psi) at a slightly elevated temperature (e.g., 40-60 °C) until hydrogen uptake ceases.

  • Cool the reaction mixture, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The final product can be purified by vacuum distillation.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)
  • Imidazole Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm).

  • Isopropyl Group: A septet for the CH proton (δ 3.0-3.5 ppm) and a doublet for the two CH₃ groups (δ 1.2-1.5 ppm).

  • Propylamine Chain:

    • A triplet for the N-CH₂ protons adjacent to the imidazole ring (δ 4.0-4.3 ppm).

    • A triplet for the terminal CH₂-NH₂ protons (δ 2.7-3.0 ppm).

    • A multiplet for the central CH₂ group (δ 1.9-2.2 ppm).

    • A broad singlet for the NH₂ protons (δ 1.5-2.5 ppm, exchangeable with D₂O).

¹³C NMR Spectroscopy (Predicted)
  • Imidazole Ring: Three signals in the aromatic region (δ 115-150 ppm), with the C2 carbon bearing the isopropyl group being the most downfield.

  • Isopropyl Group: One signal for the CH carbon (δ 25-30 ppm) and one for the two equivalent CH₃ carbons (δ 20-25 ppm).

  • Propylamine Chain: Three signals for the CH₂ carbons (δ 35-50 ppm).

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 167.

  • Major Fragmentation Pathways:

    • Loss of the isopropyl group ([M-43]⁺).

    • Cleavage of the propylamine chain, leading to fragments corresponding to the imidazolylpropyl cation and the aminopropyl radical.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A broad absorption band in the range of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds.

  • C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region from the imidazole ring.

  • C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region.

Potential Applications in Drug Discovery and Medicinal Chemistry

The imidazole nucleus is a key pharmacophore found in numerous clinically used drugs, exhibiting a wide array of biological activities.[10][11][12][13][14] The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

G cluster_0 Core Structure cluster_1 Potential Biological Activities A This compound Imidazole Core Isopropyl Group Propylamine Chain B Antimicrobial A:f1->B Binding to microbial enzymes C Anticancer A:f1->C Enzyme inhibition D Anti-inflammatory A:f2->D Modulation of inflammatory pathways E Antiviral A:f3->E Interaction with viral proteins

Caption: Potential applications derived from the core structure of the molecule.

  • Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal and antibacterial properties. The combination of the imidazole ring with the flexible propylamine chain could facilitate interactions with microbial enzymes or cell membranes.

  • Anticancer Agents: Many imidazole-containing compounds exhibit anticancer activity through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.[11]

  • Anti-inflammatory Agents: The imidazole moiety is present in compounds that modulate inflammatory responses. The N-alkylated side chain can be modified to optimize interactions with targets such as cyclooxygenase (COX) enzymes.

  • Antiviral and Antiparasitic Agents: The imidazole scaffold is a versatile starting point for the design of antiviral and antiparasitic drugs.[11][12]

The propylamine tail of this compound provides a key point for further chemical modification, allowing for the synthesis of a library of derivatives with diverse physicochemical properties. This would enable structure-activity relationship (SAR) studies to optimize potency and selectivity for a desired biological target.

Conclusion

This compound represents a readily accessible chemical building block with significant potential for the development of novel therapeutic agents. While direct experimental data for this specific molecule is not extensively published, this guide provides a solid foundation for researchers by proposing a robust synthetic route, predicting its key analytical characteristics, and highlighting its potential applications based on the well-established pharmacology of the imidazole scaffold. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (Source not further specified)
  • Zhang, L., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340-437. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (Source not further specified)
  • Nitrile reduction. In Wikipedia. [Link]

  • Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. (2014). Request PDF. [Link]

  • Review of pharmacological effects of imidazole deriv
  • Wu, B., et al. (2009). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2010(1), 94-102. [Link]

  • Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. (Source not further specified)
  • Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

  • Jiao, Z.-F., et al. (2024). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Catalysis Science & Technology. [Link]

  • Szöllősi, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 209-221. [Link]

  • Preparation of Amines: Reduction of Amides and Nitriles. (2023). JoVE. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. [Link]

  • Method for the production of primary amines by hydrogenating nitriles. (2007).
  • Nitrile to Amine - Common Conditions. (Source not further specified)

Sources

safety and handling of 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, the safety and handling recommendations provided herein are based on the chemical properties of the compound and data from structurally similar molecules, such as other substituted imidazoles and alkylamines. Always consult with your institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before handling this chemical.

Introduction

This compound is a substituted imidazole derivative with potential applications in pharmaceutical research and development as a building block for more complex molecules.[1][2] Its structure, featuring an imidazole ring and a primary amine, suggests that it may possess specific reactivity and biological activity, making it a compound of interest for medicinal chemists. However, these same functional groups also necessitate careful consideration of its handling and safety protocols. This guide provides a comprehensive overview of the known properties of this compound and best practices for its safe handling in a laboratory setting.

Chemical and Physical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in ensuring its safe handling. The following table summarizes the available data for this compound.

PropertyValueSource
CAS Number 733756-66-6[3]
Molecular Formula C9H17N3[3]
Molecular Weight 167.25 g/mol [3]
Appearance Liquid[4]
Boiling Point 299.5 ± 23.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Flash Point 134.9 ± 22.6 °C
Storage Conditions Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C

Hazard Identification and Risk Assessment

While a specific hazard classification for this compound is not definitively established, based on its structural motifs (imidazole and alkylamine), a cautious approach is warranted. Structurally related compounds, such as N-(3-aminopropyl)imidazole, are classified as corrosive and can cause severe skin burns and eye damage.[5] Amines, in general, can be irritants and sensitizers.[6]

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: The presence of the amine and imidazole functionalities suggests a potential for skin and eye irritation, and possibly corrosion, upon direct contact.[3][7] Similar compounds are known to cause burns.[5][8]

  • Respiratory Tract Irritation: Vapors, if generated, may cause irritation to the respiratory system.[6][9]

  • Sensitization: May cause an allergic skin reaction.[6][7]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

RiskAssessment cluster_assessment Risk Assessment Workflow identify_hazards Identify Hazards Based on chemical structure and available data on analogous compounds. evaluate_risks Evaluate Risks Consider exposure routes (inhalation, dermal, ingestion) and potential severity. identify_hazards->evaluate_risks Analyze implement_controls Implement Control Measures Engineering controls, administrative controls, and PPE. evaluate_risks->implement_controls Mitigate review_effectiveness Review and Update Periodically review the effectiveness of control measures and update as necessary. implement_controls->review_effectiveness Monitor review_effectiveness->identify_hazards Re-evaluate PPE_Hierarchy cluster_ppe Required Personal Protective Equipment respirator Respirator (if required by risk assessment) face_shield Face Shield goggles Chemical Splash Goggles face_shield->goggles lab_coat Flame-Resistant Lab Coat goggles->lab_coat gloves Chemical-Resistant Gloves lab_coat->gloves closed_toe_shoes Closed-Toe Shoes gloves->closed_toe_shoes

Caption: Hierarchy of recommended Personal Protective Equipment (PPE) for handling this compound.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8][10]* Recommended storage is at -4°C for short periods and -20°C for long-term storage. * Store away from incompatible materials such as strong oxidizing agents and acids. [5][10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [10]* Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [10]* Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5][10]* Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocol: General Procedure for a Small-Scale Reaction

The following is a generalized protocol for using this compound as a reactant in a small-scale chemical synthesis. This protocol is for illustrative purposes and must be adapted to the specific requirements of the reaction being performed.

  • Preparation:

    • Don all required PPE (chemical splash goggles, face shield, lab coat, and appropriate gloves).

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble the reaction apparatus inside the fume hood.

  • Reagent Handling:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Using a clean, dry syringe or pipette, carefully measure the required volume of the amine.

    • Slowly add the amine to the reaction vessel containing the solvent and other reactants. An exothermic reaction may occur, so addition should be controlled, and cooling may be necessary.

  • Reaction Monitoring:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Quench the reaction carefully, considering the potential for unreacted starting material.

    • Perform extractions and washes within the fume hood.

    • Purify the product using appropriate methods (e.g., column chromatography, distillation).

  • Waste Disposal:

    • Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations. [6]

Conclusion

While this compound is a valuable compound for chemical synthesis and drug discovery, its potential hazards necessitate a diligent and informed approach to its handling. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and following established safe laboratory practices, researchers can work with this compound in a safe and effective manner.

References

  • This compound - 试剂仪器网. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • This compound Product Description - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, February 6).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • Determination of Alkylamine Permeation Through Protective Gloves Using Aliphatic Amine Pads - CDC Stacks. (n.d.).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Imidazole - SAFETY DATA SHEET. (2010, February 4).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
  • 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine | 733756-66-6 - Sigma-Aldrich. (n.d.).
  • 3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine | C12H15N3 - PubChem. (n.d.).
  • Safety Data Sheet: Imidazole - Carl ROTH. (n.d.).
  • Safety Data Sheet: Imidazole - Carl ROTH. (n.d.).
  • This compound - ChemicalBook. (n.d.).
  • 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine - PubChem. (n.d.).
  • Isopropylamine - Wikipedia. (n.d.).
  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC - NIH. (n.d.).
  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019, August 5).
  • 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine - Sigma-Aldrich. (n.d.).
  • Cas 40546-33-6,3-(1H-IMIDAZOL-4-YL)-PROPYLAMINE | lookchem. (n.d.).
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. (2023, January 23).
  • This compound - Matrix Scientific. (n.d.).
  • Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]o[3]xazepin-9-yl]-1H-pyrazol-1-yl - PubMed. (n.d.). Retrieved from

  • 1251222-02-2|3-(2-Isopropyl-1H-imidazol-1-yl)-2-(methylamino)propanamide - BLDpharm. (n.d.).
  • 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem. (n.d.).
  • 5448-29-3 | N1-isopropyl-2-methylpropane-1,2-diamine - ChemScene. (n.d.).

Sources

A Multi-Scale Molecular Modeling Approach to Characterizing 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of modern drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties, conformational landscape, and dynamic behavior is paramount.[1][2] This technical guide presents a comprehensive, multi-scale molecular modeling workflow for the characterization of 3-(2-Isopropyl-imidazol-1-yl)-propylamine, a molecule featuring a substituted imidazole core relevant in medicinal chemistry.[3][4][5] We eschew a rigid, one-size-fits-all template, instead adopting a logic-driven progression from fundamental structure determination to complex environmental dynamics. This guide is designed for researchers, computational chemists, and drug development professionals, providing not only a sequence of protocols but also the scientific rationale underpinning each methodological choice. We integrate quantum mechanics (QM) for electronic accuracy with molecular mechanics (MM) and molecular dynamics (MD) for conformational and dynamic sampling, demonstrating a self-validating system that builds a holistic molecular portrait.[6][7]

Foundational Analysis: From 2D Representation to 3D Conformational Ensemble

Expertise & Rationale: Before any sophisticated analysis, we must establish a reliable three-dimensional representation of the molecule. A 2D chemical structure is ambiguous regarding bond lengths, angles, and, most critically, the spatial arrangement dictated by rotatable bonds. The propylamine linker and the isopropyl group of the target molecule introduce significant conformational flexibility. Therefore, the primary objective of this foundational step is to perform a robust conformational search to identify the global minimum energy structure and other low-energy, accessible conformers. This ensemble, not a single static structure, represents the molecule's most probable shapes under physiological conditions.

Experimental Protocol: Conformational Search
  • 2D to 3D Structure Generation:

    • Action: The canonical SMILES string for this compound, CC(C)C1=NC=CN1CCCN, is converted into an initial 3D structure.

    • Causality: This provides a starting point with plausible bond lengths and angles, though its initial conformation is arbitrary and likely energetically unfavorable.

  • Force Field Parametrization and Initial Minimization:

    • Action: The structure is parametrized using the General Amber Force Field (GAFF2).[8] An initial energy minimization is performed using a steepest descent algorithm followed by a conjugate gradient method.

    • Causality: Force fields are collections of equations and parameters that calculate the potential energy of a system.[8][9] GAFF2 is chosen for its broad coverage of drug-like organic molecules.[10] This initial minimization relieves steric clashes and brings the structure to a local energy minimum, preparing it for a more exhaustive conformational search.

  • Systematic Conformational Search:

    • Action: A systematic search is conducted by rotating all non-ring, non-terminal single bonds in discrete increments (e.g., 30 degrees). Each generated conformer is minimized.

    • Causality: This methodical approach ensures that the major regions of the conformational space are explored. The subsequent minimization of each rotated structure allows it to settle into the nearest low-energy state. A final clustering of conformers based on Root Mean Square Deviation (RMSD) and energy identifies a set of unique, low-energy structures.

Data Presentation: Low-Energy Conformers

The conformational search yields an ensemble of structures, which can be ranked by their relative potential energy.

Conformer IDRelative Energy (kcal/mol)Population (%) at 298.15 KKey Dihedral Angles (τ1, τ2)
Conf_1 (Global Min) 0.0065.8-178.5°, 65.2°
Conf_2 0.8521.168.1°, 175.4°
Conf_3 1.508.9-70.3°, -179.1°
Conf_4 2.154.2-65.5°, -68.9°

Note: Data is representative. Dihedral angles refer to key torsions in the propylamine linker.

Workflow Visualization

G cluster_0 Part 1: Conformational Analysis A 1. 2D SMILES String B 2. 3D Structure Generation A->B C 3. Force Field Parametrization (GAFF2) B->C D 4. Energy Minimization C->D E 5. Systematic Conformational Search D->E F 6. Low-Energy Conformational Ensemble E->F

Caption: Workflow for determining the low-energy conformational ensemble.

Quantum Chemical Analysis: Elucidating Electronic Structure

Expertise & Rationale: While force fields are excellent for exploring conformational space, they are based on classical physics and cannot accurately describe the electronic distribution within a molecule.[6][11] For properties dependent on the quantum behavior of electrons—such as charge distribution, reactivity, and electrostatic interaction potential—we must turn to quantum chemical (QC) calculations.[12][13] This step refines the geometry of our global minimum conformer and calculates a suite of electronic descriptors crucial for predicting molecular interactions and reactivity.[14][15]

Experimental Protocol: DFT Calculations
  • Method and Basis Set Selection:

    • Action: The lowest energy conformer (Conf_1) from the previous step is used as the input for Density Functional Theory (DFT) calculations. We select the B3LYP functional with the 6-31G(d) basis set.

    • Causality: DFT provides a good balance of computational cost and accuracy for organic molecules.[13][15] The B3LYP functional is a well-established hybrid functional. The 6-31G(d) basis set is a Pople-style basis set that includes polarization functions (d) on heavy atoms, which is essential for accurately describing the geometry and electronic properties of a molecule with heteroatoms.

  • Geometry Optimization and Frequency Analysis:

    • Action: The geometry of Conf_1 is re-optimized at the B3LYP/6-31G(d) level of theory. Following optimization, a frequency calculation is performed at the same level.

    • Causality: QM optimization provides a more accurate molecular geometry than MM methods. The frequency calculation serves as a critical checkpoint: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[15]

  • Calculation of Electronic Properties:

    • Action: Using the QM-optimized geometry, several properties are calculated:

      • Molecular Electrostatic Potential (MEP): A map of electrostatic potential is generated on the molecule's electron density surface.

      • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to calculate the partial atomic charges.

      • Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.

    • Causality:

      • The MEP reveals electron-rich regions (e.g., around the imidazole nitrogens and the terminal amine), which are sites for favorable electrostatic or hydrogen-bonding interactions, and electron-poor regions.[14]

      • NBO charges provide a more physically meaningful and less basis-set-dependent description of the atomic charge distribution compared to other methods, which is critical for parameterizing subsequent MD simulations or for input into docking programs.[16]

      • The HOMO and LUMO energies, and the gap between them, are fundamental indicators of a molecule's chemical reactivity and kinetic stability.[15]

Data Presentation: Key Quantum Chemical Descriptors
PropertyCalculated ValueUnitSignificance
Total Electronic Energy-518.3451HartreesGround state energy of the optimized molecule.
Dipole Moment3.12DebyeIndicates overall molecular polarity.
HOMO Energy-6.21eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy0.95eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap7.16eVIndicator of chemical stability and reactivity.

Note: Data is representative and calculated at the B3LYP/6-31G(d) level of theory.

Workflow Visualization

G cluster_1 Part 2: Quantum Chemical Calculations A 1. Input: Lowest Energy Conformer B 2. DFT Geometry Optimization (B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Validation) B->C D 4. Single-Point Property Calculations C->D E Molecular Electrostatic Potential (MEP) D->E F Natural Bond Orbital (NBO) Charges D->F G Frontier Orbitals (HOMO/LUMO) D->G

Caption: Workflow for quantum chemical property calculations.

Molecular Dynamics in Solution: Capturing Dynamic Behavior

Expertise & Rationale: Molecules in a biological context are not static, isolated entities; they are dynamic and constantly interacting with their environment, primarily water.[17] Molecular dynamics (MD) simulations bridge the gap between static quantum chemical calculations and the dynamic reality of the condensed phase.[18] By simulating the physical movements of atoms over time, MD provides critical insights into the molecule's conformational flexibility, solvation structure, and dynamic stability.[17][19] This is essential for understanding how the molecule might behave before binding to a biological target.

Experimental Protocol: MD Simulation
  • System Preparation:

    • Action: The QM-optimized structure of this compound is used. The NBO charges from the DFT calculation are assigned to their respective atoms. The molecule is parametrized again with the GAFF2 force field. It is then placed in the center of a cubic box and solvated with an explicit water model (e.g., TIP3P).[18]

    • Causality: Using QM-derived charges (a QM/MM approach) provides a more accurate representation of the electrostatics compared to standard force field charges.[13] Explicit solvent is computationally intensive but essential for accurately modeling specific solute-solvent interactions like hydrogen bonding.[18]

  • System Minimization and Equilibration:

    • Action: The entire solvated system undergoes energy minimization to remove steric clashes. Subsequently, the system is gradually heated to the target temperature (e.g., 298.15 K) under constant volume (NVT ensemble), followed by pressure equilibration to 1 bar under constant temperature (NPT ensemble).

    • Causality: This two-step equilibration is a self-validating standard. The NVT step allows the solvent molecules to relax around the solute at the correct temperature. The NPT step ensures the system reaches the correct density. This careful equilibration is critical for starting the production simulation from a stable, physically realistic state.

  • Production Simulation:

    • Action: A production MD simulation is run for 100 nanoseconds under the NPT ensemble. The positions of all atoms are saved at regular intervals (e.g., every 10 picoseconds) to generate a trajectory.

    • Causality: A 100 ns timescale is generally sufficient to observe local conformational rearrangements and achieve stable sampling of the solvation shell for a small molecule.[19]

  • Trajectory Analysis:

    • Action: The trajectory is analyzed to extract dynamic properties:

      • Root Mean Square Deviation (RMSD): Calculated for the solute to assess structural stability over the simulation time.

      • Root Mean Square Fluctuation (RMSF): Calculated per-atom to identify the most flexible parts of the molecule.

      • Radial Distribution Function (RDF): Calculated between the terminal amine nitrogen and water hydrogens to characterize the local solvation shell and hydrogen bonding.

    • Causality: RMSD confirms if the simulation has reached equilibrium. RMSF highlights which parts of the molecule (e.g., the propylamine tail) are most mobile. The RDF provides quantitative insight into how the solvent structures itself around key functional groups.

Data Presentation: MD Simulation Parameters
ParameterValue / MethodRationale
Force Field (Solute)GAFF2General purpose force field for organic molecules.[8]
Partial Charges (Solute)NBO (from B3LYP/6-31G(d))More accurate electrostatics than default MM charges.[16]
Solvent ModelTIP3P (Explicit)Standard, computationally efficient water model.[18]
Box TypeCubic, Periodic Boundary ConditionsSimulates a continuous system, avoiding edge effects.
EnsembleNPT (Isothermal-Isobaric)Simulates constant temperature and pressure, mimicking lab conditions.
Temperature298.15 K (Langevin Thermostat)Simulates room temperature.
Pressure1.0 bar (Berendsen Barostat)Simulates atmospheric pressure.
Production Time100 nsSufficient for sampling local conformational dynamics.[19]
Workflow Visualization

G cluster_2 Part 3: Molecular Dynamics Simulation A 1. Input: QM-Optimized Structure + NBO Charges B 2. System Solvation (Explicit Water) A->B C 3. Energy Minimization B->C D 4. NVT Equilibration (Heating) C->D E 5. NPT Equilibration (Pressure) D->E F 6. Production MD (100 ns) E->F G 7. Trajectory Analysis F->G H RMSD / RMSF Analysis G->H I Radial Distribution Function G->I J Dihedral Angle Analysis G->J

Caption: Workflow for setting up and analyzing an MD simulation.

Synthesis: Application to Rational Drug Design

The insights derived from this multi-scale modeling approach are directly applicable to early-stage drug discovery.[20][21]

  • Pharmacophore Development: The low-energy conformational ensemble and the MEP map are invaluable for building pharmacophore models.[15] The positions of the hydrogen bond donors (amine) and acceptors (imidazole nitrogens) in 3D space define key features for receptor recognition.

  • Structure-Based Drug Design: The refined geometries and, most importantly, the accurate NBO partial charges, can be used to improve the accuracy of molecular docking simulations.[15] Better charge representation leads to a more accurate calculation of the electrostatic component of the binding energy, improving the ranking of potential binding poses.

  • ADMET Prediction: The calculated properties, such as polarity (dipole moment) and conformational flexibility (from MD), serve as descriptors for Quantitative Structure-Activity Relationship (QSAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models, helping to predict the drug-like properties of the molecule and its derivatives.[7][22]

Conclusion

This guide has detailed an integrated and logically structured computational workflow for the deep molecular characterization of this compound. By progressing from force field-based conformational analysis to high-accuracy quantum chemical calculations and finally to dynamic simulations in an explicit solvent, we have constructed a comprehensive understanding of the molecule's structural, electronic, and dynamic properties. This multi-scale approach provides the robust, foundational data necessary to guide further experimental work, from synthetic modification to biological evaluation, embodying the principles of modern, computationally-driven molecular science.

References

  • Title: Force fields for small molecules - PMC Source: National Institutes of Health URL: [Link]

  • Title: Current Status of Computational Approaches for Small Molecule Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Quantum mechanics implementation in drug-design workflows: does it really help? Source: National Institutes of Health URL: [Link]

  • Title: Quantum Chemistry in Drug Discovery Source: Rowan Scientific URL: [Link]

  • Title: Methods of Quantum Chemical Calculations in Drug Discovery and Applications Source: Research and Reviews URL: [Link]

  • Title: Molecular dynamics simulations as a guide for modulating small molecule aggregation Source: Royal Society of Chemistry URL: [Link]

  • Title: Force Fields for Small Molecules - PubMed Source: National Institutes of Health URL: [Link]

  • Title: (PDF) Force Fields for Small Molecules Source: ResearchGate URL: [Link]

  • Title: Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions Source: MDPI URL: [Link]

  • Title: Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents Source: ACS Publications URL: [Link]

  • Title: The Computational Revolution in Small Molecule Drug Discovery Source: PharmaFeatures URL: [Link]

  • Title: Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules Source: Frontiers URL: [Link]

  • Title: Computational Methods in Drug Discovery Source: National Institutes of Health URL: [Link]

  • Title: In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors Source: PubMed URL: [Link]

  • Title: The Role of Computational Chemistry in Accelerating Drug Discovery Source: SteerOn Research URL: [Link]

  • Title: Computational chemistry evaluation strategies in early-stage drug discovery Source: American Chemical Society URL: [Link]

  • Title: National Journal 2025 Publications - Volume 2 - Issue 2 Source: National Journal URL: [Link]

  • Title: Molecular Dynamics Investigation of Giant Clustering in Small-Molecule Solutions: The Case of Aqueous PEHA Source: ACS Publications URL: [Link]

  • Title: Molecular Dynamics Simulation small molecule Source: YouTube URL: [Link]

  • Title: (PDF) Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids Source: ResearchGate URL: [Link]

  • Title: Molecular dynamics simulation for all - PMC Source: National Institutes of Health URL: [Link]

  • Title: Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations Source: National Institutes of Health URL: [Link]

  • Title: Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities Source: ResearchGate URL: [Link]

  • Title: Molecular dynamics - Wikipedia Source: Wikipedia URL: [Link]

Sources

Methodological & Application

Introduction: The Significance of N-Acylated Imidazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Acylation of 3-(2-Isopropyl-imidazol-1-yl)-propylamine

The imidazole ring is a privileged scaffold in drug discovery, appearing in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an exceptional building block for interacting with biological targets like enzymes and receptors.[1] The functionalization of imidazole derivatives through N-acylation is a critical synthetic transformation that allows for the exploration of structure-activity relationships (SAR), modulation of physicochemical properties, and the development of novel therapeutic agents.[2][3][4][5] N-acyl imidazoles themselves are recognized as unique electrophiles with tunable reactivity, further expanding their application in chemical biology and drug development.[6][7][8][9]

This document provides a detailed guide for the N-acylation of this compound (CAS No. 733756-66-6), a primary amine featuring an isopropyl-substituted imidazole moiety.[10] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering robust, reproducible methods using common acylating agents. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer expert insights into critical process parameters.

Guiding Principles: The Chemistry of N-Acylation

The N-acylation of a primary amine, such as this compound, is a classic example of a nucleophilic acyl substitution reaction.[11][12] The fundamental mechanism involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of an acylating agent.[13][14]

The Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a tetrahedral intermediate.[14][15]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (e.g., a chloride ion or a carboxylate).[14][16]

  • Deprotonation: A base present in the reaction mixture removes a proton from the positively charged nitrogen atom, yielding the neutral amide product and a salt byproduct.[16]

The choice of acylating agent and reaction conditions is crucial for success.

  • Acyl Chlorides: Highly reactive electrophiles that react readily with amines. These reactions generate one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine (rendering it non-nucleophilic) and to drive the reaction to completion.[17]

  • Acid Anhydrides: Also effective acylating agents, generally less reactive than acyl chlorides. The reaction produces a carboxylic acid byproduct, which similarly requires neutralization by a base.[2][11]

The use of a base under biphasic (aqueous/organic) conditions is known as the Schotten-Baumann reaction, a foundational method in organic synthesis for preparing amides and esters.[13][15][17][18]

Caption: General mechanism of N-acylation via nucleophilic acyl substitution.

Comparative Overview of N-Acylation Protocols

The selection of the appropriate protocol depends on the specific acyl group being introduced, the stability of the reagents, and the desired scale of the reaction. The following table summarizes typical conditions for the two primary methods detailed in this note.

ParameterProtocol 1: Acyl ChlorideProtocol 2: Acid Anhydride
Acylating Agent R-COCl (e.g., Acetyl chloride)(R-CO)₂O (e.g., Acetic anhydride)
Stoichiometry (Amine:Acylating Agent:Base) 1.0 : 1.05-1.2 : 1.1-1.51.0 : 1.2-1.5 : (optional)
Base Triethylamine (Et₃N), Pyridine, DMAPOften catalyst-free; Pyridine or DMAP can be used to accelerate
Solvent Anhydrous Dichloromethane (DCM), THFAnhydrous DCM, THF, or neat (solvent-free)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours5 minutes - 2 hours
Workup Aqueous wash (dilute acid, base, brine)Aqueous quench/wash or direct crystallization
Advantages High reactivity, suitable for less reactive amines.Milder conditions, often faster and cleaner.
Considerations Acyl chlorides are moisture-sensitive.Anhydrides can be less reactive; may require heating for stubborn cases.

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride

This protocol describes a standard procedure for the acylation of this compound using an acyl chloride in the presence of a non-nucleophilic organic base.[2]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes, DCM/Methanol)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DCM (to make an approx. 0.1 M solution).

  • Base Addition: Add triethylamine (1.1 equiv). If the reaction is known to be slow, a catalytic amount of DMAP (0.05 equiv) can be added at this stage.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.05 equiv) dropwise to the cooled solution over 5-10 minutes. A precipitate (triethylammonium chloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting amine.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acyl chloride and acid), and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.

Protocol 2: Catalyst-Free N-Acylation using an Acid Anhydride

This protocol offers an often simpler, faster, and environmentally benign approach for N-acylation, which can frequently be performed without a catalyst or solvent.[19][20]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Acid anhydride (e.g., Acetic anhydride) (1.2 equiv)

  • Diethyl ether

  • Water

Equipment:

  • Round-bottom flask or vial with a magnetic stir bar

  • Standard laboratory glassware for filtration

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, mix this compound (1.0 equiv) and the acid anhydride (1.2 equiv).

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and rapid.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 5-30 minutes, as indicated by the disappearance of the starting amine.[2]

  • Isolation & Purification:

    • Upon completion, add water to quench any excess anhydride.

    • Extract the product with a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • If the product is a solid, purification can sometimes be achieved by dissolving the crude mixture in a minimal amount of a suitable solvent (e.g., diethyl ether) and allowing the product to crystallize. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.[19] Otherwise, purify by column chromatography as described in Protocol 1.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the N-acylated product.

Workflow Setup 1. Reaction Setup - Dissolve Amine in Anhydrous Solvent - Add Base (if required) - Inert Atmosphere (N₂) Cool 2. Cool to 0 °C (for Acyl Chloride) Setup->Cool Addition 3. Add Acylating Agent (Acyl Chloride or Anhydride) Dropwise Cool->Addition React 4. Reaction - Stir at RT - Monitor by TLC/LC-MS Addition->React Workup 5. Aqueous Workup - Quench Reaction - Extract with Organic Solvent - Wash (Acid, Base, Brine) React->Workup Dry 6. Dry & Concentrate - Dry over Na₂SO₄ - Filter - Remove Solvent (Rotovap) Workup->Dry Purify 7. Purification - Column Chromatography or - Recrystallization Dry->Purify Characterize 8. Characterization - NMR, MS, IR - Purity Analysis Purify->Characterize

Caption: A generalized workflow for the N-acylation of amines.

Expert Insights & Troubleshooting

  • Causality of Anhydrous Conditions: Acyl chlorides and, to a lesser extent, acid anhydrides are highly reactive towards water. Any moisture present will hydrolyze the acylating agent to the corresponding carboxylic acid, reducing the yield and complicating purification. Therefore, using anhydrous solvents and an inert atmosphere is critical, especially for Protocol 1.

  • Role of the Base: In Protocol 1, the base (e.g., triethylamine) is not merely an additive; it is a stoichiometric reagent. It neutralizes the HCl generated, preventing the formation of the unreactive ammonium salt of the starting material and driving the equilibrium towards the product side.[17]

  • Monitoring is Key: Relying on a fixed reaction time can be misleading. Substrate reactivity can vary. The "self-validating" nature of a good protocol comes from actively monitoring the reaction via TLC or LC-MS to confirm the complete consumption of the starting material before proceeding to workup.

  • Potential Side Reactions: If the reaction is not cooled properly or if excess acylating agent is used, there is a small possibility of acylation at the N-3 position of the imidazole ring, though the primary amine is significantly more nucleophilic. Over-acylation is generally not an issue for primary amines under these conditions.

  • Purification Strategy: The basicity of the imidazole ring in the product may cause it to streak on silica gel columns. This can often be mitigated by adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent.

Conclusion

The N-acylation of this compound is a fundamental and versatile transformation for generating novel compounds with potential applications in drug discovery and chemical biology. The protocols provided, utilizing either acyl chlorides or acid anhydrides, offer reliable and efficient pathways to a diverse range of amide products. By understanding the underlying chemical principles and adhering to the detailed methodologies, researchers can confidently synthesize and explore this important class of molecules.

References

  • The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy.
  • Schotten–Baumann reaction. Grokipedia.
  • Acylation Overview, Mechanism & Agents. Study.com.
  • Chemistry Schotten Baumann Reaction.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Schotten-Baumann Reaction. J&K Scientific LLC.
  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot.
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
  • Explaining the reaction between acyl chlorides and amines - addition / elimin
  • Application Notes and Protocols: N-Alkylation and N-Acyl
  • Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed.
  • Recent applications of N-acyl imidazole chemistry in chemical biology.
  • Recent applications of N-acyl imidazole chemistry in chemical biology.
  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC - NIH.
  • The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Amines. NCERT.
  • Application Notes and Protocols: N-Alkylation and N-Acyl
  • An eco-friendly and highly efficient route for N-acylation under c
  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives and their antimicrobial activity. PubMed.
  • A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation.
  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. PMC - NIH.
  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity.
  • This compound.

Sources

Application Note & Protocols: Leveraging 3-(2-Isopropyl-imidazol-1-yl)-propylamine for the Synthesis of Advanced Chelating Ligands and Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole moiety is a cornerstone in coordination chemistry and drug development, prized for its versatile electronic properties and its role in biological systems, most notably in the amino acid histidine.[1][2][3] This guide provides an in-depth technical overview of 3-(2-isopropyl-imidazol-1-yl)-propylamine, a bifunctional ligand precursor designed for creating robust chelating systems. The strategic incorporation of a 2-isopropyl group offers steric control at the metal center, while the N-propylamine tail provides a flexible secondary coordination site. This combination makes it an exemplary building block for catalysts, biomimetic models, and novel therapeutic agents.[4][5] We present the scientific rationale for its use, detailed protocols for its synthesis and subsequent metal complexation, and methods for comprehensive characterization.

Introduction: The Strategic Advantage of Substituted Imidazole Ligands

In the rational design of functional molecules, the imidazole ring is a privileged scaffold.[6][7] Its nitrogen atoms can act as excellent σ-donors to form stable metal complexes, a property fundamental to the function of many metalloenzymes.[1] The compound this compound (hereafter iPr-ImPA ) capitalizes on this by integrating three key structural features into a single molecule:

  • The Imidazole Core: The N3 nitrogen possesses a lone pair of electrons readily available for coordination with a metal center.[4]

  • The N-Propylamine Chain: This flexible three-carbon linker terminates in a primary amine, providing a second point of attachment to form a stable six-membered chelate ring with a metal ion. This chelation effect significantly enhances the thermodynamic stability of the resulting complex compared to monodentate ligands.

  • The 2-Isopropyl Group: Positioned adjacent to the coordinating N3 nitrogen, this bulky group provides significant steric hindrance. This feature is not a bug but a feature; it can be used to protect the metal center, influence substrate selectivity in catalysis, and prevent the formation of undesired polymeric structures.[1][4]

This application note serves as a practical guide for researchers leveraging iPr-ImPA to synthesize novel ligands and their corresponding metal complexes.

Physicochemical Properties & Safe Handling

Before beginning any experimental work, it is crucial to understand the properties and safety requirements of the materials involved.

Compound Data
PropertyValueSource
Chemical Name This compound-
CAS Number 733756-66-6[8]
Molecular Formula C₉H₁₇N₃[8][9]
Molecular Weight 167.26 g/mol [8]
Appearance Typically a liquid or low-melting solid-
Hazard Presumed Irritant. Handle with care.[8]
Safety & Handling Protocol

While a specific safety data sheet for iPr-ImPA is not widely available, its structure as an imidazole derivative and an amine necessitates cautious handling in accordance with good laboratory practices.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[10][13]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11] Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[11][12]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10][14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Ligand Design Rationale: The Chelation Effect

The primary utility of iPr-ImPA is its function as a bidentate, or two-toothed, chelating ligand. It binds to a metal center at two points, creating a highly stable cyclic structure. This "chelate effect" is entropically favored over coordination by two separate monodentate ligands.

Figure 1: Conceptual diagram of iPr-ImPA acting as a bidentate ligand, forming a stable chelate ring with a central metal ion (M).

Protocol 1: Synthesis & Purification of iPr-ImPA

The synthesis of iPr-ImPA is typically achieved via N-alkylation of 2-isopropylimidazole with a suitable three-carbon electrophile containing a protected amine.

Synthesis Workflow

Synthesis_Workflow start Starting Materials: - 2-Isopropylimidazole - 3-Bromopropylamine HBr or  N-(3-bromopropyl)phthalimide step1 Step 1: N-Alkylation Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, ACN) Heat start->step1 step2 Step 2: Deprotection (if needed) Hydrazine (for phthalimide) Acid/Base workup step1->step2 step3 Step 3: Purification Aqueous Workup Column Chromatography step2->step3 product Final Product: This compound step3->product qc QC Analysis: ¹H NMR, ¹³C NMR, MS product->qc

Figure 2: General workflow for the synthesis and purification of the iPr-ImPA ligand.

Detailed Experimental Protocol

This protocol describes the N-alkylation of 2-isopropylimidazole with N-(3-bromopropyl)phthalimide, followed by deprotection.

Materials:

  • 2-Isopropylimidazole

  • N-(3-bromopropyl)phthalimide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Diethyl ether, Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-isopropylimidazole (1.0 eq). b. Dissolve in anhydrous DMF. Cool the solution to 0 °C in an ice bath. c. Cautiously add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the imidazole N-H, creating a potent nucleophile for the subsequent substitution reaction. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. e. Add a solution of N-(3-bromopropyl)phthalimide (1.05 eq) in anhydrous DMF dropwise. f. Heat the reaction mixture to 60-70 °C and stir overnight. Monitor reaction progress by TLC. g. After completion, cool the reaction to room temperature and carefully quench by slowly adding water. h. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Phthalimide Deprotection: a. Dissolve the crude product from the previous step in ethanol. b. Add hydrazine monohydrate (3-5 eq). Causality: Hydrazine acts as a nucleophile, attacking the phthalimide carbonyls and releasing the desired primary amine in a process known as the Ing-Manske procedure. c. Reflux the mixture for 4-6 hours. A white precipitate (phthalhydrazide) will form. d. Cool the mixture to room temperature and filter off the precipitate. e. Concentrate the filtrate under reduced pressure. f. Dissolve the residue in DCM and wash with aqueous NaOH solution (1M) to remove any remaining phthalhydrazide. g. Extract the aqueous layer with DCM (2x). Combine all organic layers, dry over MgSO₄, filter, and concentrate to yield the crude amine.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Use a gradient elution system, typically starting with DCM and gradually increasing the polarity with methanol containing a small amount of triethylamine (e.g., DCM:MeOH:NEt₃ 95:4:1). Causality: The triethylamine is added to prevent the amine product from sticking to the acidic silica gel, which would result in poor recovery and peak tailing. c. Combine the pure fractions and remove the solvent under reduced pressure to yield iPr-ImPA as a pure substance.

Expected Characterization Data
TechniqueExpected Observations
¹H NMR Signals corresponding to isopropyl (doublet and septet), propyl chain (multiplets), and imidazole ring protons.
¹³C NMR Resonances for all 9 unique carbon atoms.
FT-IR N-H stretching bands for the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-3150 cm⁻¹).[15]
MS (ESI+) A prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 168.15.

Protocol 2: Synthesis of a Palladium(II) Complex

This protocol provides a general method for coordinating iPr-ImPA to a metal center, using Palladium(II) chloride as an example. Palladium complexes with N-donor ligands are widely used in cross-coupling catalysis.

Complexation Workflow

Complexation_Workflow start Starting Materials: - iPr-ImPA Ligand - Metal Salt (e.g., PdCl₂) - Solvent (e.g., Acetonitrile) step1 Step 1: Reaction Setup Dissolve ligand and metal salt Inert Atmosphere start->step1 step2 Step 2: Complexation Stir at specified temperature (e.g., Room Temp to Reflux) step1->step2 step3 Step 3: Isolation Precipitation / Filtration or Solvent Removal step2->step3 product Final Product: [M(iPr-ImPA)X₂] Complex step3->product qc QC Analysis: ¹H NMR, FT-IR, Elemental Analysis product->qc

Figure 3: General workflow for the synthesis of a metal complex using the iPr-ImPA ligand.

Detailed Experimental Protocol

Materials:

  • Purified iPr-ImPA ligand

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether

Procedure:

  • Reaction Setup: a. In a Schlenk flask under an inert atmosphere, suspend PdCl₂ (1.0 eq) in anhydrous acetonitrile. Causality: While PdCl₂ is poorly soluble, it will react in suspension. Acetonitrile is a good solvent for the ligand and the resulting complex, and its nitrile group is a labile ligand that is easily displaced. b. In a separate flask, dissolve iPr-ImPA (2.0 eq) in anhydrous acetonitrile. c. Transfer the ligand solution to the flask containing the PdCl₂ suspension via cannula or syringe. Self-Validation: A color change (e.g., from brown PdCl₂ suspension to a yellow or orange solution) is a strong visual indicator that a reaction is occurring.

  • Complexation: a. Stir the reaction mixture at room temperature overnight. Depending on the metal salt, gentle heating may be required to drive the reaction to completion. b. Monitor the reaction by observing the dissolution of the starting metal salt.

  • Isolation and Purification: a. Once the reaction is complete, reduce the solvent volume under reduced pressure. b. Add diethyl ether to the concentrated solution to precipitate the complex. Causality: The desired metal complex is typically polar and ionic, making it insoluble in a non-polar solvent like diethyl ether. This is an effective method for purification. c. Collect the resulting solid by vacuum filtration. d. Wash the solid with several portions of cold diethyl ether to remove any unreacted ligand or soluble impurities. e. Dry the complex under high vacuum.

Characterization of the Metal Complex

Characterizing the final product is a critical self-validating step to confirm that coordination has occurred and to elucidate the structure of the complex.

TechniqueExpected Changes Upon CoordinationRationale
FT-IR Shift in N-H stretching frequencies of the amine. Appearance of new low-frequency bands corresponding to M-N bonds.Coordination of the amine nitrogen to the metal center alters its vibrational energy.
¹H NMR Broadening or disappearance of the N-H proton signal. Downfield shift of protons on the imidazole ring and propyl chain adjacent to the coordination sites.The electron-withdrawing metal center deshields nearby protons. Paramagnetic metals will cause significant broadening.
Elemental Analysis (CHN) The experimentally determined percentages of C, H, and N should match the calculated values for the proposed complex structure (e.g., [Pd(C₉H₁₇N₃)₂Cl₂]).This provides fundamental confirmation of the complex's stoichiometry and purity.

References

  • Ward, H. A., Musa, T. M., & Nasif, Z. N. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science, 33(2), 29-38. [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]

  • ResearchGate. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. [Link]

  • Alpha Resources. (2024). IMIDAZOLE Safety Data Sheet. [Link]

  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). [Link]

  • Semantic Scholar. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. [Link]

  • ResearchGate. (2024). Synthesis of some metal ion complexes of new imidazole derivative, characterization, and biological activity. [Link]

  • Anonymous. (n.d.). Catalysis with 2-Isopropylimidazole: Enhancing Organic Synthesis Efficiency. Self-published.[Link]

  • Al-Mustansiriyah Journal of Science. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. [Link]

  • MDPI. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. [Link]

  • Systematic Reviews in Pharmacy. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. [Link]

  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]

  • RSC Advances. (2018). Synthesis, structural elucidation, and biological screening of novel sulfonamides and their Zn(II) complexes. [Link]

  • LookChem. (n.d.). 3-(1H-IMIDAZOL-4-YL)-PROPYLAMINE. [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • PubChem. (n.d.). 1H-Imidazole-1-propanamine. [Link]

  • PubMed Central. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

  • PubMed Central. (2019). Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

  • Girolami Group Website - University of Illinois. (n.d.). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization. [Link]

  • PubMed Central. (2021). Synthesis and therapeutic potential of imidazole containing compounds. [Link]

  • ChemRxiv. (2024). Zinc(II) coordination polymers with 3-(1H- imidazol-1-yl)propanoate linkers. [Link]

Sources

Application Notes and Protocols for Reactions with 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for chemical reactions involving 3-(2-isopropyl-imidazol-1-yl)-propylamine. This bifunctional molecule, featuring a primary amine and a sterically hindered N-alkylated imidazole moiety, presents unique opportunities and challenges in synthetic chemistry. This document offers researchers, scientists, and drug development professionals a foundational understanding of its reactivity, along with robust protocols for its derivatization through acylation and alkylation reactions. The causality behind experimental choices, troubleshooting strategies, and analytical methodologies are discussed in depth to ensure reliable and reproducible outcomes.

Introduction: The Chemical Landscape of this compound

This compound (Molecular Formula: C9H17N3, Molecular Weight: 167.26 g/mol , CAS: 733756-66-6) is a versatile building block in medicinal chemistry and materials science.[1][2][3] Its structure incorporates two key functional groups: a nucleophilic primary aliphatic amine and a substituted imidazole ring.

The primary amine serves as a handle for a wide array of chemical transformations, most notably amide and secondary amine formation. The imidazole ring, a common scaffold in biologically active molecules, can participate in coordination chemistry and hydrogen bonding.[4][5] However, the presence of an isopropyl group at the 2-position of the imidazole ring introduces significant steric hindrance, which can influence the reactivity of the nearby N-1 nitrogen and the accessibility of the primary amine.[6][7] Furthermore, the N-alkylated imidazole ring exerts electronic effects that can modulate the basicity and nucleophilicity of the terminal amine.[8]

This guide will focus on two fundamental transformations of the primary amine group: N-acylation and N-alkylation. The protocols provided are designed to address the potential challenges posed by the unique structure of this substrate.

Materials and Reagents

Proper selection and handling of materials are paramount for successful and reproducible experimentation.

Material Specification Supplier Purpose
This compound≥95% puritye.g., Sigma-Aldrich, Matrix ScientificStarting material
Acylating Agent (e.g., Acetyl Chloride)Reagent grade, ≥98%Standard chemical suppliersElectrophile for acylation
Alkylating Agent (e.g., Benzyl Bromide)Reagent grade, ≥98%Standard chemical suppliersElectrophile for alkylation
Triethylamine (Et3N)Anhydrous, ≥99.5%Standard chemical suppliersNon-nucleophilic base for acid scavenging
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard chemical suppliersReaction solvent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard chemical suppliersAlternative reaction solvent
Sodium Sulfate (Na2SO4)Anhydrous, granularStandard chemical suppliersDrying agent
Silica Gel60 Å, 230-400 meshStandard chemical suppliersStationary phase for column chromatography
Deuterated Solvents (e.g., CDCl3, DMSO-d6)≥99.8% DStandard chemical suppliersNMR analysis

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific acylating or alkylating agent used.

Protocol 1: N-Acylation of this compound

N-acylation is a robust method for the formation of amide bonds.[8] The reaction of a primary amine with an acyl chloride is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct.[8]

Workflow for N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve amine (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM cooling Cool solution to 0 °C reagents->cooling addition Slowly add acyl chloride (1.1 eq) cooling->addition stirring Stir at RT for 2-4 h addition->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring quench Quench with H2O, separate layers monitoring->quench wash Wash organic layer with brine quench->wash dry Dry with Na2SO4, filter, concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: General workflow for N-acylation.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride. Triethylamine is a common non-nucleophilic base that will not compete with the primary amine in reacting with the acyl chloride.[8]

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Rationale: This helps to control the initial exotherm of the reaction and minimize potential side reactions.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Rationale: A slight excess of the acyl chloride ensures complete consumption of the starting amine. Dropwise addition prevents a rapid temperature increase.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer with saturated aqueous sodium chloride (brine).

    • Rationale: This removes any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Rationale: Tailing of the imidazole-containing product on the acidic silica gel may occur. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue and improve peak shape.[6]

Protocol 2: N-Alkylation of this compound

Direct N-alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts.[9] To favor mono-alkylation, a large excess of the primary amine is often used.[9]

Workflow for N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine amine (3.0 eq), base (2.0 eq), and solvent (DMF) addition Slowly add alkyl halide (1.0 eq) reagents->addition stirring Stir at 40-60 °C for 12-24 h addition->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring quench Dilute with H2O, extract with EtOAc monitoring->quench wash Wash organic layer with brine quench->wash dry Dry with Na2SO4, filter, concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: General workflow for N-alkylation.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (3.0 eq), anhydrous potassium carbonate (K2CO3, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

    • Rationale: Using a 3-fold excess of the amine helps to statistically favor mono-alkylation. Potassium carbonate is a suitable base for this transformation. DMF is a polar aprotic solvent that can facilitate SN2 reactions.[9]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 40-60 °C and stir for 12-24 hours.

    • Rationale: Gentle heating can help to overcome the activation energy of the reaction, especially with less reactive alkyl halides.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the di-alkylated byproduct.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. As with the acylated product, the addition of a small amount of triethylamine to the eluent may be beneficial.[6]

Analytical Characterization

Thorough characterization of the final products is essential to confirm their identity and purity.

Technique Purpose Expected Observations
TLC Reaction monitoring, fraction analysisVisualization of starting material consumption and product formation.
LC-MS Reaction monitoring, purity assessmentDetermination of product mass and purity.
¹H NMR Structural elucidationShifts in the signals corresponding to the propyl chain protons upon derivatization. Appearance of new signals from the acyl or alkyl group.
¹³C NMR Structural elucidationShifts in the carbon signals of the propyl chain and the appearance of new signals for the introduced functional group.
FTIR Functional group analysisFor acylation, the appearance of a strong amide C=O stretch (approx. 1650 cm⁻¹). For alkylation, changes in the N-H stretching region.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or no reaction - Insufficiently reactive electrophile- Steric hindrance- Increase reaction temperature or time.- Use a more reactive electrophile.- For alkylation, consider alternative methods like reductive amination.
Formation of multiple products - Over-alkylation- Side reactions with the imidazole ring- Increase the excess of the starting amine in alkylation reactions.[9]- Lower the reaction temperature.[6]
Difficult purification - Tailing on silica gel column- Add a small amount of triethylamine (0.1-1%) to the eluent.[6]- Consider using a different stationary phase, such as basic alumina.[6]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound is listed as an irritant.[1] Handle with care.

  • Acyl chlorides and alkyl halides are often corrosive and lachrymatory. Handle with extreme caution.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • ResearchGate. (2024). Steric hindrance between bulky isopropyl and naphthalene groups creates a barrier of rotation of the C−N bond, resulting in pseudo-E/Z isomerism. [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

  • PubMed Central. (n.d.). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. [Link]

Sources

Application Notes and Protocols: 3-(2-Isopropyl-imidazol-1-yl)-propylamine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions in enzyme active sites make it a highly versatile component in drug design.[1] The strategic functionalization of the imidazole core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

This application note details the utility of 3-(2-Isopropyl-imidazol-1-yl)-propylamine , a bifunctional building block that combines the advantageous features of the imidazole ring with a reactive primary amine. The 2-isopropyl substituent offers distinct steric and lipophilic characteristics that can enhance binding affinity and metabolic stability, while the N-propylamine linker provides a crucial handle for introducing diversity and building complex molecular architectures.[1] We will explore the synthesis, characterization, and key applications of this building block, providing detailed protocols for its incorporation into potential therapeutic agents.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties is fundamental to its effective use.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for predicting the compound's behavior in biological systems.

PropertyValueSource
CAS Number 733756-66-6
Molecular Formula C₉H₁₇N₃
Molecular Weight 167.26 g/mol
Appearance Expected to be a liquid or low-melting solidGeneral Chemical Knowledge
Boiling Point Not reported, expected to be >200 °CGeneral Chemical Knowledge
pKa (amine) ~10-11 (predicted)General Chemical Knowledge
LogP (predicted) 1.5 - 2.0General Chemical Knowledge
Rationale for the 2-Isopropyl Substitution

The choice of a 2-isopropyl group on the imidazole ring is a deliberate design element. Structure-activity relationship (SAR) studies on various 2-substituted imidazoles have shown that the nature of this substituent can significantly impact biological activity. For instance, in a series of α2-adrenoceptor antagonists, the lipophilicity and steric bulk at the 2-position were critical for receptor affinity and selectivity.[2] The isopropyl group provides moderate lipophilicity, which can improve membrane permeability and access to target proteins within the cell.[2] Furthermore, its branched nature can provide a degree of steric hindrance that may shield the imidazole ring from metabolic enzymes, thereby enhancing the compound's pharmacokinetic profile.[1]

Synthesis Protocol: A Representative Two-Step Approach

The synthesis of this compound can be achieved through a reliable two-step sequence starting from 2-isopropylimidazole. The following protocol is a representative method based on established N-alkylation and nitrile reduction methodologies.

Step 1: N-Alkylation with 3-Chloropropionitrile

This step introduces the three-carbon chain with a nitrile group, which will be reduced to the primary amine in the subsequent step.

  • Materials: 2-Isopropylimidazole, 3-chloropropionitrile, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 2-isopropylimidazole (1.0 eq.) in anhydrous DMF dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add 3-chloropropionitrile (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-(2-isopropyl-imidazol-1-yl)-propionitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

The nitrile is reduced to the desired primary amine using a suitable reducing agent.

  • Materials: 3-(2-Isopropyl-imidazol-1-yl)-propionitrile, lithium aluminum hydride (LiAlH₄) or Raney Nickel, anhydrous tetrahydrofuran (THF) or ethanol.

  • Procedure (using LiAlH₄):

    • To a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 3-(2-isopropyl-imidazol-1-yl)-propionitrile (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation or column chromatography if necessary.

Characterization of this compound

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~4.0-4.2 (t, 2H, N-CH₂-imidazole), ~2.8-3.0 (m, 1H, CH-(CH₃)₂), ~2.7-2.9 (t, 2H, CH₂-NH₂), ~1.9-2.1 (m, 2H, -CH₂-CH₂-CH₂-), ~1.3-1.5 (br s, 2H, NH₂), ~1.2-1.3 (d, 6H, CH-(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~155-157 (C2-imidazole), ~126-128 (C4/C5-imidazole), ~120-122 (C4/C5-imidazole), ~45-47 (N-CH₂-imidazole), ~40-42 (CH₂-NH₂), ~33-35 (-CH₂-CH₂-CH₂-), ~28-30 (CH-(CH₃)₂), ~22-24 (CH-(CH₃)₂).

  • IR (neat, cm⁻¹): Expected characteristic peaks: ~3300-3400 (N-H stretch, primary amine), ~2850-2960 (C-H stretch, aliphatic), ~1500-1550 (C=N stretch, imidazole).

  • Mass Spectrometry (ESI+): Expected m/z: 168.15 [M+H]⁺.

Applications in Medicinal Chemistry: A Case Study in Kinase Inhibition

The bifunctional nature of this compound makes it an ideal building block for creating libraries of compounds for high-throughput screening. The primary amine can be readily derivatized via amide bond formation or reductive amination to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships.

A compelling application of scaffolds similar to our title compound is in the development of kinase inhibitors .[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] A patent for RIP1 kinase inhibitors describes a series of heterocyclic amides with potent inhibitory activity.[3] The core structure of these inhibitors often involves an amide linkage to a heterocyclic system, a motif readily accessible using this compound.

Case Study: Amide Derivatives as RIP1 Kinase Inhibitors

Receptor-interacting protein 1 (RIP1) kinase is a key mediator of programmed necrosis (necroptosis) and inflammation.[3] Inhibitors of RIP1 kinase are being investigated as potential treatments for a variety of inflammatory diseases and cancer.[3] A patent from GlaxoSmithKline discloses a series of heterocyclic amides as potent RIP1 kinase inhibitors.[3] While not identical, the exemplified compounds share a common structural feature: an amide bond connecting a substituted heterocyclic core to another fragment.

The following table presents the biological activity of representative compounds from this patent, which can be considered analogues of amides derived from this compound. This data illustrates the high potency that can be achieved with such scaffolds.

Compound (Example from WO 2018/15420 A1)RIP1 Kinase pIC₅₀
Example 17.5
Example 28.2
Example 38.0
Example 47.8

Data sourced from patent WO 2018/15420 A1. pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration.[3]

The high pIC₅₀ values (indicating nanomolar potency) of these compounds underscore the potential of using building blocks like this compound to generate potent kinase inhibitors. The imidazole core can engage in key hydrogen bonding interactions within the kinase active site, while the derivatized amine tail can be modified to optimize binding in other pockets of the enzyme, thereby enhancing both potency and selectivity.

Experimental Protocols for Derivatization

The primary amine of this compound is a versatile functional group for building more complex molecules. Below are detailed protocols for two fundamental transformations: amide bond formation and reductive amination.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This is one of the most common methods for forming an amide bond from a carboxylic acid and a primary amine.[5]

Workflow for Amide Bond Formation

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) and HOBt (1.1 eq) in DMF B Add Amine Building Block (1.1 eq) and DIPEA (2.0 eq) A->B C Cool to 0 °C B->C D Add EDC·HCl (1.2 eq) portion-wise C->D E Stir at RT for 12-18 h D->E F Dilute with Water, Extract with EtOAc E->F G Wash with LiCl (aq), Brine F->G H Dry (Na₂SO₄), Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for amide coupling.

  • Materials: Carboxylic acid, this compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Lithium chloride (LiCl) solution, Brine.

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF.

    • Add this compound (1.1 eq.) followed by DIPEA (2.0 eq.).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq.) portion-wise over 10 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by silica gel column chromatography.

  • Rationale for Experimental Choices:

    • EDC/HOBt: This combination is a widely used coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine.[5]

    • DIPEA: A non-nucleophilic base is required to neutralize the HCl generated from EDC·HCl and the carboxylic acid proton, driving the reaction to completion.

    • DMF: A polar aprotic solvent that is excellent for dissolving a wide range of reactants for coupling reactions.

    • LiCl wash: This is a standard technique for removing DMF from ethyl acetate extracts during work-up.

Protocol 2: Reductive Amination

This protocol allows for the formation of a secondary amine by reacting the primary amine of the building block with an aldehyde or ketone.[6]

Workflow for Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve Amine Building Block (1.0 eq) and Aldehyde/Ketone (1.1 eq) in MeOH B Add Acetic Acid (catalytic) A->B C Stir at RT for 1-2 h B->C D Cool to 0 °C C->D E Add NaBH₄ (1.5 eq) portion-wise D->E F Stir at RT for 2-4 h E->F G Quench with Water, Concentrate F->G H Extract with DCM G->H I Dry (Na₂SO₄), Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for reductive amination.

  • Materials: Aldehyde or ketone, this compound, Sodium borohydride (NaBH₄), Methanol (MeOH), Acetic acid, Dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound (1.0 eq.) in methanol, add the aldehyde or ketone (1.1 eq.).

    • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq.) in small portions.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude secondary amine by silica gel column chromatography.

  • Rationale for Experimental Choices:

    • One-pot procedure: This is an efficient process where the intermediate imine is formed and reduced in the same reaction vessel.[6]

    • Acetic Acid: Catalyzes the formation of the imine by protonating the carbonyl oxygen, making it more electrophilic.

    • Sodium Borohydride (NaBH₄): A mild and selective reducing agent that reduces the imine C=N bond to an amine, but is less reactive towards the starting aldehyde or ketone, especially at lower temperatures.[7]

    • Methanol: A protic solvent that is suitable for both imine formation and NaBH₄ reductions.

Safety and Handling

Substituted imidazoles and aliphatic amines should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. The strategic combination of a 2-isopropyl-substituted imidazole ring and a reactive N-propylamine linker provides a powerful tool for generating novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. The straightforward derivatization through robust and well-established protocols, such as amide coupling and reductive amination, allows for the efficient exploration of chemical space and the optimization of biological activity.

References

  • Caroon, J. M., et al. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(6), 666-70. [Link]

  • Quinoline. (n.d.). 2-Isopropylimidazole Supplier & Manufacturer in China. Vertex AI Search.
  • Zarghi, A., & Arfaei, S. (2011). Synthesis and biological evaluation of 1,3,4-oxadiazole and 1,2,4-triazole derivatives as potential anticancer agents. Medicinal Chemistry Research, 20(9), 1259-1265.
  • (No author). (n.d.). Isopropyl amine derivatives, processes for their preparation and medicaments containing them. Google Patents.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11867-11911. [Link]

  • Anbari, J. M., et al. (2018). Heterocyclic Amides as Kinase Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1184-1185. [Link]

  • Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][2][5]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597-610. [Link]

  • Guerroudj, A. R., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Optik, 296, 170621.
  • (No author). (n.d.). Isopropyl amine derivatives, processes for their preparation and medicaments containing them. Google Patents.
  • PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Collins, I., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 25(16), 3231-3237. [Link]

  • Sedić, M., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative. FULIR. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699. [Link]

  • Sedić, M., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(4), 868. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2022). Journal of Chemical Sciences, 134(3), 77. [Link]

Sources

The Catalytic Frontier: Harnessing 3-(2-Isopropyl-imidazol-1-yl)-propylamine in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While the direct catalytic applications of 3-(2-Isopropyl-imidazol-1-yl)-propylamine are not yet extensively documented in peer-reviewed literature, its molecular architecture presents a compelling case for its utility as a versatile ligand in transition metal catalysis. This guide serves as a forward-looking exploration into the potential of this bifunctional N,N'-donor ligand. By drawing parallels with structurally related imidazole and N-heterocyclic carbene (NHC) ligands, we provide a scientifically grounded framework for researchers, chemists, and drug development professionals to pioneer its use. This document outlines the rationale behind its potential catalytic activity, proposes detailed protocols for its application in palladium-catalyzed cross-coupling reactions, and offers insights into the synthesis of its metal complexes.

Introduction: Unveiling the Potential of a Bifunctional Ligand

This compound is a fascinating molecule that combines two key functionalities in a single, flexible scaffold: a sterically hindered N-alkylated imidazole ring and a primary amine tethered by a propyl chain. Imidazoles are well-established as potent N-donor ligands, capable of stabilizing metal centers through a combination of σ-donation and modest π-acceptance.[1][2] The primary amine introduces a second coordination site, classifying the molecule as a potentially chelating or bridging ligand. This bifunctional nature is a highly sought-after characteristic in modern catalyst design, as it can impart enhanced stability and unique reactivity to the metal center.[3][4][5]

The isopropyl group at the 2-position of the imidazole ring provides significant steric bulk, which can be instrumental in promoting reductive elimination—the final, product-forming step in many cross-coupling reactions. Furthermore, the flexible three-carbon linker allows the amine group to adopt various coordination modes, potentially acting as a hemilabile arm that can dissociate to open a coordination site for substrate binding.

This guide will focus on a prospective application in one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction.[1][6] We will detail the hypothetical synthesis of a palladium complex and provide a robust protocol for its use in this transformation.

G cluster_ligand This compound imidazole Imidazole Ring (σ-donor, π-acceptor) catalytic_potential Potential as a Bifunctional Ligand imidazole->catalytic_potential Electronic Properties isopropyl Isopropyl Group (Steric Influence) isopropyl->catalytic_potential Steric Control propyl_chain Propyl Chain (Flexibility, Chelation) propyl_chain->catalytic_potential Geometric Flexibility amine Primary Amine (N-donor, Hemilability) amine->catalytic_potential Chelation/Hemilability

Figure 1: Conceptual overview of the structural features contributing to the catalytic potential of this compound.

Proposed Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The choice of ligand is critical for the efficiency of the palladium catalyst. N-heterocyclic carbenes (NHCs) and other N-donor ligands have proven to be highly effective, often outperforming traditional phosphine ligands in terms of thermal stability and resistance to oxidation.[1][7]

We hypothesize that this compound can act as a potent ligand in this context, either by forming a well-defined palladium pre-catalyst or by generating the active catalyst in situ. The bidentate coordination (from the imidazole nitrogen and the primary amine) would stabilize the palladium center, preventing aggregation into inactive palladium black, while the steric hindrance from the isopropyl group could accelerate the product-forming step.

Proposed Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle. The ligand plays a crucial role in each elementary step:

  • Oxidative Addition: The active Pd(0) species, stabilized by the ligand, reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (Ar'-B(OR)₂) exchanges its organic group with the halide on the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle L-Pd(0) [L]Pd(0) OxAdd [L]Pd(II)(Ar)(X) L-Pd(0)->OxAdd Oxidative Addition (Ar-X) Transmetal [L]Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation (Ar'B(OR)2, Base) Transmetal->L-Pd(0) Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Transmetal->Ar-Ar' Ar-X Ar-X Ar-X->L-Pd(0) Ar'B(OR)2 Ar'B(OR)2 Ar'B(OR)2->OxAdd Base Base Base->OxAdd X-B(OR)2 X-B(OR)2 Synthesis_Scheme Ligand This compound Solvent DCM, rt, 12h Ligand->Solvent Pd_Precursor PdCl2(MeCN)2 Pd_Precursor->Solvent Product [PdCl2(Ligand)] Complex Solvent->Product

Figure 3: Proposed synthetic workflow for the palladium(II) pre-catalyst.

Materials:

  • This compound (1 equivalent)

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂] (1 equivalent)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • In a nitrogen-filled glovebox or under a nitrogen atmosphere using Schlenk techniques, dissolve this compound (e.g., 167 mg, 1.0 mmol) in 10 mL of anhydrous DCM in a 50 mL Schlenk flask.

  • In a separate vial, dissolve bis(acetonitrile)palladium(II) chloride (e.g., 259 mg, 1.0 mmol) in 15 mL of anhydrous DCM.

  • Slowly add the palladium solution to the stirred ligand solution at room temperature.

  • Seal the flask and stir the reaction mixture at room temperature for 12 hours. A color change and/or precipitation of the product is expected.

  • Reduce the solvent volume to approximately 5 mL under vacuum.

  • Add 20 mL of anhydrous diethyl ether to precipitate the product.

  • Isolate the solid product by filtration under nitrogen, wash with two 5 mL portions of diethyl ether, and dry under high vacuum.

  • Characterize the resulting solid by ¹H NMR, ¹³C NMR, and elemental analysis to confirm the structure and purity of the complex.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Rationale: This protocol utilizes the in situ generation of the catalyst, which is often more convenient for screening and initial trials. Palladium(II) acetate is a common and effective pre-catalyst that is reduced to the active Pd(0) species in the reaction mixture. The choice of K₂CO₃ as the base and a dioxane/water solvent system is standard for many Suzuki-Miyaura couplings.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

  • This compound (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Reaction vial with a stir bar

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • In a separate small vial, prepare the catalyst stock solution by dissolving Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol) and this compound (e.g., 3.4 mg, 0.02 mmol) in 1 mL of 1,4-dioxane.

  • Add the catalyst solution to the reaction vial, followed by the remaining 3 mL of 1,4-dioxane and 1 mL of water.

  • Seal the vial tightly and place it in a preheated heating block at 80-100 °C.

  • Stir the reaction vigorously for the specified time (e.g., 2-12 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Data Presentation and Expected Outcomes

The following tables provide a framework for optimizing the Suzuki-Miyaura reaction and illustrate hypothetical outcomes based on the known reactivity of similar catalytic systems.

Table 1: Proposed Conditions for Reaction Optimization

ParameterVariation 1Variation 2Variation 3Rationale
Catalyst Loading 0.5 mol%1 mol% 2 mol%To determine the minimum catalyst required for efficient conversion.
Base K₂CO₃ Cs₂CO₃K₃PO₄The choice of base can significantly impact the transmetalation step.
Solvent System Dioxane/H₂O Toluene/H₂ODMFSolvent polarity and miscibility affect reagent solubility and reaction rates.
Temperature 80 °C100 °C 120 °CHigher temperatures can accelerate the reaction but may lead to catalyst decomposition.

Bolded entries represent the standard conditions from Protocol 2.

Table 2: Hypothetical Performance with Various Aryl Halides

EntryAryl HalideArylboronic AcidExpected Yield (%)Comments
14-IodoanisolePhenylboronic acid>95%Highly reactive C-I bond should lead to excellent yield.
24-BromoanisolePhenylboronic acid90-95%The standard substrate, expected to perform well.
34-ChloroanisolePhenylboronic acid70-85%C-Cl bond activation is more challenging and will test the catalyst's activity.
44-BromobenzonitrilePhenylboronic acid>95%Electron-withdrawing groups on the aryl halide typically enhance reactivity.
51-Bromo-4-tert-butylbenzenePhenylboronic acid85-90%Sterically hindered substrates may require longer reaction times or higher temperatures.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, candidate for ligand development in homogeneous catalysis. Its unique combination of a sterically encumbered imidazole moiety and a flexible amine-terminated tether provides a strong foundation for the design of robust and efficient catalysts. The proposed protocols for the synthesis of its palladium complex and its application in the Suzuki-Miyaura cross-coupling reaction offer a clear starting point for researchers to investigate its catalytic prowess. Future work should focus on the experimental validation of these protocols, a thorough investigation of the substrate scope, and the exploration of its potential in other catalytic transformations, such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The insights gained will undoubtedly contribute to the broader field of ligand design and catalyst development.

References

  • BenchChem. A Comparative Guide to the Catalytic Applications of 2-Chloro-4,5-dimethyl-1H-imidazole in Cross-Coupling Reactions.
  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2002). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. The Journal of Organic Chemistry, 67(16), 5588-5594.
  • BenchChem. amine | 112086-54-1. Available from:

  • Kafle, A., et al. (2019). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Catalysis Communications, 128, 105697.
  • Nasrollahzadeh, M., et al. (2019). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 9(34), 19478-19499.
  • Jahani, F., et al. (2022). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules, 27(1), 227. Available from: [Link]

  • Wetzel, C., et al. (2011). Gold(I) catalysts with bifunctional P, N ligands. Inorganic chemistry, 50(16), 7863-7870. Available from: [Link]

  • Zimmermann, B., et al. (2021). Chiral bifunctional NHC/guanidine ligands for asymmetric hydrogenation. ChemRxiv. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 72(19), 7296-7299. Available from: [Link]

  • Nolan, S. P., et al. (2025). N-Heterocyclic Carbenes as Game-Changing Ligands: Advances in Catalysis, Photocatalysis, and Medicinal Applications. Synlett, 36, 3194-3211.
  • Smith, R. C., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1553. Available from: [Link]

  • Ghaffari, B., et al. (2019). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 9(12), 11048-11074. Available from: [Link]

  • Ray, L., et al. (2017). Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions. Journal of Visualized Experiments, (125), e55893. Available from: [Link]

Sources

Analytical Methods for the Quantification of 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction

3-(2-Isopropyl-imidazol-1-yl)-propylamine (CAS: 733756-66-6, Molecular Formula: C₉H₁₇N₃) is a substituted imidazole derivative featuring both a heterocyclic core and a primary aliphatic amine.[1] Such structures are common scaffolds in medicinal chemistry and can function as active pharmaceutical ingredients (APIs), critical intermediates, or potential impurities in drug manufacturing processes. The accurate and precise quantification of this compound is therefore essential for quality control, pharmacokinetic studies, stability testing, and regulatory compliance.[2][3]

This guide provides a comprehensive overview of robust analytical methodologies for the quantification of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and detailed, field-proven protocols. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively. All protocols are designed as self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]

Analyte Physicochemical Properties & Analytical Implications

Understanding the chemical nature of this compound is the foundation for developing a suitable analytical method.

  • Structure: The molecule contains a basic imidazole ring and a primary amine on the propyl chain, making it a relatively polar and basic compound.

  • Molecular Weight: 167.26 g/mol .[1]

  • Polarity: The presence of two nitrogen atoms capable of hydrogen bonding and a flexible alkyl chain results in high polarity and good solubility in polar solvents like water, methanol, and acetonitrile.[6] This makes it well-suited for reversed-phase liquid chromatography.

  • Volatility: The primary amine and overall polarity suggest low volatility, making direct Gas Chromatography (GC) challenging without a derivatization step to increase volatility and thermal stability.[7]

  • Chromophores: The imidazole ring contains a π-electron system, which will exhibit UV absorbance. The absorption maximum (λmax) is expected in the low UV range (approx. 210-230 nm), typical for simple imidazole derivatives, allowing for quantification by HPLC-UV.[8]

  • Ionization: The basic nature of the amine and imidazole nitrogens allows for efficient protonation in an acidic mobile phase, making the molecule ideal for detection by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode ([M+H]⁺).[9]

Recommended Analytical Techniques

Based on the analyte's properties, liquid chromatography is the most suitable approach. Two primary methods are detailed below, differing in their sensitivity and selectivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique ideal for quantifying the analyte in bulk materials, pharmaceutical formulations, or during process monitoring where concentration levels are relatively high (µg/mL range).[10]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification (ng/mL to pg/mL range) in complex matrices such as biological fluids (plasma, urine) or environmental samples, LC-MS/MS is the gold standard.[11][12] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), minimizes interference from matrix components, providing highly accurate and sensitive results.[13]

Experimental Workflow Overview

A successful analysis follows a structured workflow, from sample handling to data reporting. This process ensures data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login SamplePrep Sample Preparation (Dilution, SPE, etc.) Sample->SamplePrep StdPrep Standard & QC Preparation SST System Suitability Test (SST) StdPrep->SST Sequence Run Analytical Sequence SamplePrep->Sequence SST->Sequence SST Pass LCMS LC-MS/MS or HPLC-UV Analysis Sequence->LCMS Integration Peak Integration & Quantification LCMS->Integration Review Data Review & Validation Check Integration->Review Report Final Report Generation Review->Report Review Pass

Caption: General workflow for quantitative analysis.

Protocol 1: Quantification by HPLC-UV

This protocol is optimized for assay and purity analysis of this compound as a drug substance or in a simple formulation.

5.1 Instrumentation and Reagents

  • HPLC system with a UV/DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • Reference standard of this compound (purity >99%).

  • Acetonitrile (HPLC grade).

  • Ammonium formate (analytical grade).

  • Formic acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

5.2 Sample and Standard Preparation

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid. The buffer is critical for achieving symmetrical peak shapes for basic amines by masking residual silanols on the column packing.

    • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

5.3 Chromatographic Conditions

ParameterSetting
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5B: Acetonitrile
Gradient Isocratic: 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 215 nm
Run Time 10 minutes

5.4 Quantification Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample preparations using the linear regression equation derived from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is designed for high-sensitivity analysis in a complex biological matrix, such as human or rat plasma.

6.1 Instrumentation and Reagents

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • All reagents from Protocol 1, but of LC-MS grade.

  • Methanol (LC-MS grade).

  • Control (blank) plasma.

6.2 Sample and Standard Preparation

  • Standard/Sample Processing: Use a protein precipitation method for sample cleanup.[12]

    • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard working solution.

    • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Calibration Curve: Prepare calibration standards by spiking known amounts of the analyte stock solution into blank plasma to create a curve over the desired concentration range (e.g., 0.1 to 100 ng/mL). Process these standards as described above.

6.3 LC-MS/MS Conditions

ParameterSetting
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization ESI, Positive Mode
MRM Transitions Analyte: Q1: 168.15 -> Q3: 95.1 (Quantifier), 125.1 (Qualifier)IS: (To be determined based on IS used)
Source Temp. 500 °C
IonSpray Voltage 5500 V

Note: MRM transitions are predictive based on the analyte's structure (precursor [M+H]⁺) and common fragmentation pathways. These must be empirically optimized by infusing a standard solution into the mass spectrometer.

Method Validation Protocol

Any new analytical method must be validated to demonstrate its fitness for purpose.[14][15] The following parameters should be assessed according to ICH Q2(R2) guidelines.[4][5][16]

G Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Limits Detection & Quantitation Limits (LOD/LOQ) Validation->Limits Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Core parameters for analytical method validation.

7.1 Validation Procedures

ParameterProtocolAcceptance Criteria (Typical)
Specificity Analyze blank matrix, placebo, and spiked samples to demonstrate no interference at the analyte's retention time.[17]No significant peaks at the retention time of the analyte in blank/placebo.
Linearity Analyze calibration standards at ≥5 concentration levels. Plot response vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear.[18]Defined by the linearity study.
Accuracy Analyze samples spiked with known analyte concentrations at three levels (low, mid, high) in triplicate. Calculate percent recovery.[15]Recovery within 80-120% for trace analysis, 98-102% for assay.
Precision Repeatability: 6 replicate analyses of one sample. Intermediate Precision: Repeat on a different day with a different analyst.[17]Relative Standard Deviation (RSD) ≤ 15% for trace analysis, ≤ 2% for assay.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-Noise ratio ≥ 10; Accuracy and Precision criteria must be met.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%) and assess impact on results.[14]Results should remain unaffected by small variations; RSD should meet precision criteria.

Conclusion

The analytical methods presented provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of bulk and formulated products, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level determination in complex biological matrices. Proper method validation in accordance with ICH guidelines is mandatory to ensure data of the highest quality and integrity, supporting drug development and quality assurance programs.[3]

References

Click to expand
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023). International Council for Harmonisation.
  • Experimental and theoretical spectroscopic parameters of imidazole. - ResearchGate. ResearchGate.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. (2022). gmp-compliance.org.
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. ec-undp.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). Atmospheric Pollution Research.
  • Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide. Benchchem.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Rotational spectroscopy of imidazole: improved rest frequencies for astrophysical searches. Astronomy & Astrophysics.
  • Theoretical Study of the Electronic Spectrum of Imidazole. The Journal of Physical Chemistry A.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
  • Rotational spectroscopy of imidazole: improved rest frequencies for astrophysical searches. Astronomy & Astrophysics.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023). SciSpace.
  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025). ResearchGate.
  • Determination of Less Polar Heterocyclic Amines in Meat Extracts: Fast Sample Preparation Method Using Solid-Phase Microextraction Prior to High-Performance Liquid Chromatography-Fluorescence Quantification. PubMed.
  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). Royal Society of Chemistry.
  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki.
  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019). ResearchGate.
  • III Analytical Methods. Ministry of the Environment, Government of Japan.
  • A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. LCGC North America.
  • 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine. Sigma-Aldrich.
  • This compound. Matrix Scientific.
  • Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. PubMed.
  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. EURL-SRM.
  • Multi-active method for the analysis of active substances in formulated products. (2020). CIPAC.
  • Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. PubMed.
  • LC-MS method for 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. Benchchem.
  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. eurl-pesticides.eu.
  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. (2023). National Institutes of Health.
  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Bentham Science.
  • This compound. 试剂仪器网.
  • 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine. Sigma-Aldrich.

Sources

Application Notes and Protocols for the Derivatization of the Primary Amine in 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Isopropyl-imidazol-1-yl)-propylamine is a molecule of interest in pharmaceutical and medicinal chemistry due to the presence of both a primary amine and a substituted imidazole ring. The primary amine serves as a versatile handle for a wide array of chemical modifications, making derivatization a critical step in the synthesis of more complex molecules, for structure-activity relationship (SAR) studies, and for enabling sensitive analytical detection. This guide provides a comprehensive overview of the key considerations and detailed protocols for the derivatization of the primary amine in this compound. We will delve into various derivatization strategies, including acylation, silylation, Schiff base formation, and fluorescent labeling, with a focus on practical application and the underlying chemical principles.

Molecular Considerations: Navigating the Reactivity of this compound

The successful derivatization of this compound hinges on understanding the interplay of its distinct functional groups: the primary amine and the 2-isopropyl-imidazole moiety.

  • The Primary Amine: As the primary target for derivatization, the propylamine tail offers a nucleophilic nitrogen atom that readily reacts with a variety of electrophiles. This reactivity is the foundation for the derivatization strategies discussed in this guide.

  • The 2-Isopropyl-Imidazole Moiety: This portion of the molecule introduces several important considerations:

    • Steric Hindrance: The isopropyl group at the 2-position of the imidazole ring can create steric hindrance, potentially influencing the accessibility of the nearby primary amine to bulky derivatizing reagents.[1][2][3][4][5] Careful selection of reagents and optimization of reaction conditions may be necessary to overcome this challenge.

    • Imidazole Nitrogen Reactivity: The imidazole ring contains two nitrogen atoms. The N-1 nitrogen is alkylated with the propyl chain, but the N-3 nitrogen possesses a lone pair of electrons and can act as a nucleophile, potentially leading to side reactions with certain derivatizing agents, especially under harsh conditions.[6][7][8]

    • Protection of the Imidazole Nitrogen: In multi-step syntheses or when using highly reactive electrophiles, protection of the N-3 imidazole nitrogen may be necessary to ensure selective derivatization of the primary amine. Various protecting groups, such as the 1-(1-ethoxyethyl) group or the dialkoxymethyl group, can be employed and are readily removed under mild acidic or neutral conditions.[9][10][11][12][13]

Derivatization Strategies and Protocols

The choice of derivatization strategy depends on the intended application, whether it be for enhancing detectability in analytical methods, preparing for further synthetic steps, or for chiral resolution.

Acylation: Forging Stable Amide Bonds

Acylation is a robust method for converting the primary amine into a stable amide. This is a common strategy in drug development to modify the physicochemical properties of a lead compound. A wide variety of acylating agents, such as acyl chlorides and anhydrides, can be employed.

Protocol: General Acylation of this compound

Objective: To form an N-acyl derivative of the target primary amine.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Base (e.g., triethylamine (TEA), pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as triethylamine (1.1 equivalents) to the solution and stir. The base scavenges the HCl generated during the reaction.[14]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.05 equivalents) dropwise to the stirred solution. The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acylated product.

  • Purify the product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices: The use of an anhydrous solvent and an inert atmosphere prevents the hydrolysis of the highly reactive acylating agent. The addition of a base is crucial to neutralize the acidic byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[14]

Diagram: Acylation Workflow

acylation_workflow start Dissolve Amine in DCM add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent cool->add_acyl react Stir at RT add_acyl->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify end N-Acylated Product purify->end

Caption: Workflow for the acylation of the primary amine.

Silylation: Enhancing Volatility for Gas Chromatography (GC)

Primary amines are often polar and non-volatile, making them challenging to analyze by GC. Silylation replaces the active hydrogens on the amine with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[15]

Protocol: Silylation of this compound for GC Analysis

Objective: To prepare a volatile TMS derivative of the target amine for GC-MS analysis.

Materials:

  • This compound

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Reaction vial with a screw cap and septum

  • Heating block or oven

Procedure:

  • Place a known amount of the amine sample into a reaction vial. If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial. TMCS acts as a catalyst.

  • Tightly cap the vial and heat at 60-70 °C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

Causality Behind Experimental Choices: BSTFA is a powerful silylating agent, and the addition of TMCS catalyzes the reaction, ensuring complete derivatization, especially for sterically hindered amines. The reaction is performed in a sealed vial at an elevated temperature to drive it to completion.

Schiff Base Formation: A Reversible Derivatization

The reaction of a primary amine with an aldehyde or ketone forms a Schiff base (an imine). This reaction is typically reversible, which can be advantageous in certain applications. For example, it can be used for the determination of enantiomeric purity by NMR after reaction with a chiral aldehyde.[16]

Protocol: Schiff Base Formation with this compound

Objective: To form an imine derivative for analytical or synthetic purposes.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the aldehyde or ketone (1 equivalent) to the solution.

  • If the reaction is slow, add a catalytic amount of glacial acetic acid.[17]

  • Stir the reaction at room temperature for 1-3 hours. The progress can be monitored by TLC.

  • The product may precipitate out of the solution upon formation. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The Schiff base can be used in the next step or analyzed. For reversal, the Schiff base can be treated with aqueous acid.

Causality Behind Experimental Choices: The reaction is a condensation reaction that releases water. The use of a dehydrating solvent or a catalyst can help to drive the equilibrium towards the product. The mild conditions make this a useful and often reversible derivatization method.

Diagram: Schiff Base Formation Mechanism

schiff_base_mechanism cluster_reactants Reactants cluster_product Products Amine R-NH2 Hemiaminal [Hemiaminal Intermediate] Amine->Hemiaminal + Carbonyl R'-CHO Carbonyl->Hemiaminal Imine R-N=CHR' Hemiaminal->Imine - H2O Water H2O

Caption: General mechanism of Schiff base formation.

Fluorescent Labeling for HPLC Analysis

For highly sensitive quantification by High-Performance Liquid Chromatography (HPLC), the primary amine can be derivatized with a fluorescent tag. Reagents like Dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for this purpose.[18][19]

Protocol: Fluorescent Labeling with Dansyl Chloride

Objective: To prepare a fluorescently labeled derivative for sensitive HPLC-fluorescence detection.

Materials:

  • This compound

  • Dansyl chloride solution (in acetone)

  • Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5)

  • Reaction vial

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a solution of the amine in the aqueous buffer.

  • In a reaction vial, mix the amine solution with an excess of the Dansyl chloride solution.

  • Vortex the mixture and allow it to react in the dark at room temperature for 1-2 hours.

  • The reaction can be quenched by adding a small amount of a primary amine solution (e.g., methylamine) to react with the excess Dansyl chloride.

  • The derivatized sample can be directly injected into the HPLC system or after appropriate dilution.

  • Detection is typically performed with excitation at ~340 nm and emission at ~520 nm.

Causality Behind Experimental Choices: The reaction is performed under basic conditions to ensure the primary amine is in its deprotonated, more nucleophilic form. The reaction is carried out in the dark because the dansyl derivatives can be light-sensitive.

Analytical Considerations

The choice of derivatization method will significantly impact the subsequent analytical strategy.

Derivatization MethodPrimary Analytical TechniqueExpected Changes and Considerations
Acylation GC-MS, LC-MSIncreased molecular weight. Characteristic fragmentation of the amide bond in MS.[5][20] The acyl group can be chosen to enhance ionization or chromatographic retention.
Silylation GC-MSIncreased volatility and thermal stability. Characteristic fragmentation patterns of TMS derivatives in MS.[15]
Schiff Base Formation NMR, LC-MSReversible reaction. Can be used with chiral aldehydes for NMR-based enantiomeric purity determination.[16]
Fluorescent Labeling HPLC-FluorescenceGreatly enhanced sensitivity. Requires a fluorescence detector.[18][19]
Chiral Derivatization HPLC, GCFormation of diastereomers that can be separated on a non-chiral column.[21][22][23][24]

Mass Spectrometry Fragmentation:

  • Underivatized Amine: The mass spectrum of the underivatized propylamine chain is expected to show a characteristic fragmentation pattern involving alpha-cleavage, leading to the formation of an iminium ion.[25]

  • Acylated Amine: The N-acylated derivative will likely show a prominent fragment corresponding to the acylium ion (R-C=O+) and another fragment from the cleavage of the amide bond.[5][20]

  • Silylated Amine: TMS derivatives often show characteristic ions at m/z 73 ([Si(CH₃)₃]⁺) and M-15 (loss of a methyl group).[15]

Conclusion

The derivatization of the primary amine in this compound is a powerful tool for researchers in drug development and analytical sciences. The choice of the derivatization strategy should be guided by the specific goals of the experiment, whether it is to enhance analytical detectability, to prepare for subsequent synthetic transformations, or to resolve enantiomers. Careful consideration of the molecule's inherent reactivity, particularly the potential for side reactions at the imidazole nitrogen and steric hindrance from the isopropyl group, is crucial for successful and selective derivatization. The protocols provided in this guide offer a solid foundation for developing robust and reliable methods for the chemical modification of this versatile molecule.

References

  • Manoharan, T. S., & Brown, R. S. (n.d.). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry. [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. [Link]

  • Matoga, M., et al. (2003). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. Journal of Chromatography A, 987(1-2), 487-496. [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040. [Link]

  • van der Eijk, J. M., et al. (1983). Synthesis of imidazole-containing poly(iminomethylenes). Choice of N(Im)-protecting group. Recl. Trav. Chim. Pays-Bas, 102, 36-42. [Link]

  • Hutchinson, E. J., et al. (1999). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications, 36(5), 189-191. [Link]

  • He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. [Link]

  • Hassan, M. (2015). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Journal of Chromatographic Science, 53(7), 1146-1151. [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. Chemsrc. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Campíns-Falcó, P., et al. (1995). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. Journal of Liquid Chromatography, 18(15), 3047-3063. [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern. [Link]

  • ResearchGate. (2015). What are the conditions used for schiff base reaction?[Link]

  • El-Gindy, A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(25), 6049. [Link]

  • Jew, K. M., et al. (2011). Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers. Biomacromolecules, 12(3), 735-741. [Link]

  • Pérez-Fuertes, Y., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]

  • Zhang, L., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2011). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • ResearchGate. (n.d.). The Reaction of Carbonyldiimidazole with Alcohols to Form Carbamates and N-Alkylimidazoles. [Link]

  • Sultan, M., & Alzahrani, A. R. (2013). Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID). Iranian Journal of Pharmaceutical Research, 12(3), 269–277. [Link]

  • ResearchGate. (n.d.). Steric hindrance between bulky isopropyl and naphthalene groups creates...[Link]

  • IUCrData. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. [Link]

  • ResearchGate. (n.d.). Enantiomeric resolution of some imidazole antifungal agents on Chiralpak WH chiral stationary phase using HPLC. [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]

  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]

  • Popova, M., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(21), 7268. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • ResearchGate. (n.d.). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. [Link]

  • ResearchGate. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

  • Al-blewi, F. F., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of propan-2-amine. [Link]

  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

  • ResearchGate. (2022). Imidazole ring formation and tertiary amine cleavage upon base-mediated nucleophilic substitution in 1,1,3-trichloro-1H-isoindole with α-(N-alkylamino) ketones. [Link]

  • de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(9), 1123. [Link]

  • Yavari, I., et al. (2014). Green synthesis of imidazole derivatives using multicomponent reactions. Journal of the Iranian Chemical Society, 11(5), 1437-1441. [Link]

  • ACS Publications. (2024). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]

  • Li, Y., et al. (2022). Derivatization and determination of residual N,N-Carbonyldiimidazole by LC for an in-process control test. Journal of Pharmaceutical and Biomedical Analysis, 207, 114421. [Link]

  • ResearchGate. (n.d.). Derivatization and Determination of Residual N,N-Carbonyldiimidazole by LC for an In-Process Control Test. [Link]

  • ResearchGate. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 19020-19029. [Link]

Sources

Application Notes and Protocols for the Use of 3-(2-Isopropyl-imidazol-1-yl)-propylamine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Linker for Solid-Phase Organic Synthesis

In the landscape of modern drug discovery and combinatorial chemistry, solid-phase organic synthesis (SPOS) stands out as a cornerstone technology, enabling the rapid and efficient generation of compound libraries. The choice of a linker, the molecular entity connecting the growing compound to the insoluble resin, is a critical determinant of the success of any solid-phase synthesis strategy. It dictates the conditions under which a molecule can be assembled and ultimately cleaved from the support. This document provides a detailed guide to the application of 3-(2-Isopropyl-imidazol-1-yl)-propylamine as a versatile linker in solid-phase synthesis.

The unique structure of this compound, featuring a primary amine for resin attachment and a sterically hindered imidazole ring, offers several potential advantages. The primary amine provides a nucleophilic handle for straightforward immobilization onto various activated resins. The imidazole core, a privileged structure in medicinal chemistry, can serve as a stable scaffold for further chemical elaboration.[1][2] The isopropyl substitution on the imidazole ring may also confer specific solubility or binding properties to the final compounds.

This application note will detail a comprehensive protocol for the immobilization of this compound onto 2-chlorotrityl chloride (CTC) resin, a subsequent synthetic modification, and the final cleavage of the synthesized product. The causality behind each experimental choice will be explained, providing researchers with a robust and validated methodology.

Core Principles and Rationale

The successful implementation of this compound in SPOS hinges on a few key principles:

  • Resin Selection: The choice of solid support is paramount. 2-Chlorotrityl chloride (CTC) resin is an excellent candidate for the immobilization of primary amines.[3][4][5] The trityl linker is highly acid-labile, allowing for cleavage under very mild conditions that are orthogonal to many common protecting groups used in organic synthesis.[6][7][8] This ensures the integrity of the synthesized molecule, particularly the imidazole ring, which can be sensitive to harsh acidic or basic conditions.

  • Immobilization Strategy: The primary amine of this compound readily undergoes nucleophilic substitution with the reactive chloride of the CTC resin. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[3]

  • On-Bead Reaction Monitoring: To ensure the efficiency of each synthetic step, in-process monitoring is crucial. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for analyzing resin-bound compounds.[9] By monitoring the appearance or disappearance of characteristic vibrational bands, one can confirm the success of the immobilization and subsequent synthetic transformations.

  • Cleavage and Purification: The final step involves the release of the synthesized molecule from the solid support. For CTC resin, this is achieved with a mild acidic cocktail, which cleaves the linker-molecule bond without degrading the product.[6][7] Subsequent purification is then performed using standard chromatographic techniques.

Experimental Workflow Overview

The overall workflow for the utilization of this compound in solid-phase synthesis is depicted below.

workflow cluster_resin_prep Resin Preparation & Immobilization cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Swelling Swell Resin in DCM Resin->Swelling Immobilization Immobilization Reaction (DCM, DIPEA) Swelling->Immobilization Amine 3-(2-Isopropyl-imidazol-1-yl)- propylamine Amine->Immobilization Capping Capping of Unreacted Sites (MeOH/DIPEA) Immobilization->Capping Washing1 Washing & Drying Capping->Washing1 FunctionalizedResin Functionalized Resin Washing1->FunctionalizedResin Reaction Synthetic Transformation (e.g., Acylation) FunctionalizedResin->Reaction Washing2 Washing Reaction->Washing2 ModifiedResin Modified Resin Washing2->ModifiedResin Cleavage Cleavage from Resin (TFA/DCM) ModifiedResin->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification FinalProduct Final Product Purification->FinalProduct

Figure 1: Overall workflow for solid-phase synthesis using this compound.

Materials and Equipment

Reagent/MaterialSupplierGrade
This compoundCommercial Source≥95%
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)Commercial Source1.0-1.6 mmol/g loading
Dichloromethane (DCM), anhydrousCommercial SourceSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Commercial SourceSynthesis Grade
Methanol (MeOH), anhydrousCommercial SourceSynthesis Grade
Acetic AnhydrideCommercial SourceReagent Grade
PyridineCommercial SourceSynthesis Grade
Trifluoroacetic acid (TFA)Commercial SourceReagent Grade
Solid-phase synthesis vessel--
Mechanical shaker--
FT-IR Spectrometer with ATR accessory--
High-Performance Liquid Chromatography (HPLC) system--

Detailed Protocols

Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the covalent attachment of the primary amine to the CTC resin.

  • Resin Swelling:

    • Place 1.0 g of 2-chlorotrityl chloride resin in a solid-phase synthesis vessel.

    • Add 10 mL of anhydrous DCM and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the solvent by filtration.

  • Immobilization Reaction:

    • Dissolve 2-4 equivalents of this compound (relative to the resin loading capacity) in 10 mL of anhydrous DCM.

    • Add 5 equivalents of DIPEA to the amine solution.

    • Add the amine/DIPEA solution to the swollen resin.

    • Shake the mixture at room temperature for 2 hours.[3]

  • Capping of Unreacted Sites:

    • Drain the reaction mixture.

    • To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and shake for 30 minutes.[10] This step is crucial to prevent side reactions in subsequent synthetic steps.

    • Drain the capping solution.

  • Washing and Drying:

    • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and again with DCM (3 x 10 mL).

    • Dry the resin under high vacuum to a constant weight.

  • Determination of Loading (Optional but Recommended):

    • The loading of the amine onto the resin can be estimated by the weight gain of the resin.

    • Alternatively, a small amount of the resin can be cleaved and the amount of released amine quantified by a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present or after derivatization).

Protocol 2: On-Resin Acylation - A Model Synthetic Transformation

This protocol demonstrates a simple acylation reaction on the immobilized imidazole-containing linker. The secondary amine on the propyl chain is the intended site of acylation in this model reaction.

  • Resin Swelling:

    • Swell the functionalized resin from Protocol 1 in 10 mL of anhydrous DCM for 30 minutes.

    • Drain the solvent.

  • Acylation Reaction:

    • Prepare a solution of 5 equivalents of acetic anhydride and 5 equivalents of pyridine in 10 mL of anhydrous DCM.

    • Add the acylation solution to the resin.

    • Shake the mixture at room temperature for 4 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under high vacuum.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the release of the synthesized molecule from the CTC resin using a mild acidic solution.

  • Resin Preparation:

    • Place the dried, modified resin from Protocol 2 in a reaction vessel.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail of 1-2% TFA in DCM.[6] A higher concentration of TFA (up to 20%) in DCM or a mixture of acetic acid/trifluoroethanol/DCM can also be used for more robust cleavage.[7]

    • Add 10 mL of the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 30-60 minutes.

    • Drain the solution containing the cleaved product into a collection flask.

    • Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.

  • Product Isolation:

    • Evaporate the solvent from the combined filtrates under reduced pressure.

    • The crude product can then be purified by a suitable method, such as preparative HPLC.

In-Process Monitoring by FT-IR Spectroscopy

FT-IR spectroscopy is an invaluable tool for monitoring the progress of solid-phase reactions.

ftir_monitoring Start CTC Resin (C-Cl stretch) Immobilization Immobilization (Disappearance of C-Cl, Appearance of N-H bend) Start->Immobilization Acylation Acylation (Appearance of Amide C=O stretch) Immobilization->Acylation

Figure 2: Key FT-IR spectral changes to monitor during the synthesis.
  • Immobilization: The disappearance of the C-Cl stretching vibration of the CTC resin and the appearance of N-H bending vibrations from the secondary amine will indicate successful immobilization.

  • Acylation: The appearance of a strong carbonyl (C=O) stretching band, typically around 1650 cm⁻¹, will confirm the acylation of the secondary amine.[11][12]

StepExpected FT-IR Spectral Changes
Immobilization Disappearance of C-Cl stretch, appearance of N-H bend
Acylation Appearance of amide C=O stretch (~1650 cm⁻¹)

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Yield Incomplete reaction; moisture in reagents/solventsEnsure all reagents and solvents are anhydrous. Increase reaction time or temperature. Use a larger excess of the amine.
Incomplete Acylation Steric hindrance; insufficient reagent excessIncrease the excess of acylating agent and base. Increase reaction time or use a more potent coupling agent.
Low Cleavage Yield Incomplete cleavageIncrease the cleavage time or the concentration of TFA in the cleavage cocktail. Ensure adequate swelling of the resin.

Conclusion

This compound is a promising and versatile building block for solid-phase organic synthesis. Its primary amine allows for straightforward immobilization on supports like 2-chlorotrityl chloride resin, and the imidazole core provides a stable scaffold for further synthetic manipulations. The protocols outlined in this application note provide a robust framework for researchers to incorporate this molecule into their solid-phase synthesis workflows, enabling the generation of diverse compound libraries for drug discovery and other applications.

References

  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840–2845. Retrieved from [Link]

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. Retrieved from [Link]

  • Barlos, K., Gatos, D., & Schäfer, W. (1991). 2-Chlorotrityl chloride resin. Angewandte Chemie International Edition in English, 30(5), 590-593. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Understanding Solid Phase Peptide Synthesis: The Role of Rink Amide-AM Resin. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. The Infrared and Raman Discussion Group. Retrieved from [Link]

  • Bonkowski, B., Wieczorek, J., Patel, M., Craig, C., Gravelin, A., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Peptide resin loading protocols. Retrieved from [Link]

  • Zarei, M., & Jarrahpour, A. (2013). An expedient one-pot synthesis of highly substituted imidazoles using supported ionic liquid-like phase (SILLP) as a green and efficient catalyst and evaluation of their anti-microbial activity. Chinese Chemical Letters, 24(8), 711-714. Retrieved from [Link]

  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from [Link]

  • Jaradat, D. S. M., et al. (2017). Solid-phase peptide synthesis. (A) Structure of Rink Amide AM Resin... ResearchGate. Retrieved from [Link]

  • Mustata, F., & Bicu, E. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Materials, 3(1), 459–471. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Liu, R., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 16(7), 5563-5574. Retrieved from [Link]

  • M.A. Beltran, et al. (2001). On-line Monitoring of Epoxy Resin Cure using Infrared Spectroscopy. International Solid Freeform Fabrication Symposium. Retrieved from [Link]

  • Kumar, A., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Young Pharmacists, 3(1), 39-42. Retrieved from [Link]

  • Damavandi, S., & Sandaroos, R. (2011). Synthetic route to substituted imidazoles. ResearchGate. Retrieved from [Link]

  • Moise, C. I., et al. (2007). SPECTRAL CHARACTERIZATION OF NATURAL RESINS USED IN CONSERVATION. Revue Roumaine de Chimie, 52(10), 969-975. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Bruker. (2023, April 21). Polymeric Reaction Monitoring | FT-IR Spectroscopy | UV-curing Adhesive [Video]. YouTube. Retrieved from [Link]

  • Lysenko, V., et al. (2025). Synthesis of Fused sp3-Enriched Imidazoles. ChemistryOpen, 14(3), e202400272. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis and Derivatization of 3-(2-Isopropyl-imidazol-1-yl)-propylamine via Reaction with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The targeted functionalization of imidazole-containing scaffolds is therefore of paramount importance in the discovery of novel bioactive molecules. This guide provides a comprehensive overview of the reaction of 3-(2-Isopropyl-imidazol-1-yl)-propylamine with aldehydes, a versatile primary amine that serves as a valuable building block for creating diverse chemical libraries. We present detailed protocols for two primary synthetic routes: the formation of Schiff bases (imines) and their subsequent reduction to secondary amines via one-pot reductive amination. These methodologies are contextualized with insights into their mechanistic underpinnings, practical considerations for reaction optimization, and the significant potential of the resulting derivatives in drug development, particularly as antimicrobial and anticancer agents.

Introduction: The Strategic Importance of Imidazole Derivatives

The imidazole ring is a privileged structure in drug discovery, present in compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The N-alkylation of imidazoles is a common strategy to modulate their physicochemical properties and biological activities.[4] Specifically, the introduction of a propylamino linker at the N-1 position, as in this compound, provides a reactive handle for further molecular elaboration. The primary amine group is a nucleophilic center that readily reacts with electrophilic partners, most notably the carbonyl group of aldehydes and ketones.

This reaction opens two principal pathways for derivatization:

  • Schiff Base (Imine) Formation: A condensation reaction between the primary amine and an aldehyde yields a C=N double bond, forming a Schiff base. These compounds are not only valuable synthetic intermediates but also exhibit significant biological activities themselves.[5][6]

  • Reductive Amination: The in situ formation of an imine followed by its immediate reduction provides a direct route to stable secondary amines. This method is one of the most effective ways to form C-N bonds and is widely used in pharmaceutical synthesis.[7]

The 2-isopropyl substituent on the imidazole ring of the starting amine introduces a degree of steric hindrance that can influence reaction kinetics and necessitates careful consideration of reaction conditions. This guide will address these nuances to ensure efficient and high-yielding syntheses.

Reaction Mechanisms and Scientific Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Mechanism of Schiff Base (Imine) Formation

The formation of a Schiff base is a reversible, acid-catalyzed condensation reaction.[1][8] The process can be broken down into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral intermediate known as a carbinolamine.

  • Acid Catalysis and Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product.[9]

The pH of the reaction medium is critical; sufficient acid is required to catalyze the dehydration step, but excessive acidity will protonate the starting amine, rendering it non-nucleophilic.[9]

DOT Script for Schiff Base Formation Mechanism

Schiff_Base_Formation amine R-NH₂ (this compound) carbinolamine R-NH(OH)-CHR' (Carbinolamine Intermediate) amine->carbinolamine Nucleophilic Attack aldehyde R'-CHO (Aldehyde) aldehyde->carbinolamine protonated_carbinolamine R-NH(OH₂⁺)-CHR' (Protonated Carbinolamine) carbinolamine->protonated_carbinolamine + H⁺ iminium R-N⁺H=CHR' (Iminium Ion) protonated_carbinolamine->iminium - H₂O imine R-N=CHR' + H₂O (Schiff Base) iminium->imine - H⁺

Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.

Mechanism of Reductive Amination

Reductive amination is a one-pot reaction that combines imine formation with a reduction step.[10] The process begins with the formation of the iminium ion as described above. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to a C-N single bond, yielding the secondary amine.

A key advantage of this method is that the reaction conditions can be controlled to favor the reduction of the iminium ion over the starting aldehyde. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective for this purpose as they are less reactive towards aldehydes and ketones but readily reduce the protonated imine.[10]

DOT Script for Reductive Amination Workflow

Reductive_Amination start Aldehyde + this compound imine_formation In situ Imine/Iminium Ion Formation start->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction product Secondary Amine Product reduction->product

Caption: Workflow for One-Pot Reductive Amination.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol for Schiff Base Synthesis

This protocol describes a general procedure for the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq.).

  • Add 2-3 drops of glacial acetic acid as a catalyst.[11]

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure. The product may precipitate or crystallize upon cooling.

  • If precipitation occurs, filter the solid product and wash with cold ethanol.

  • If the product is an oil, it can be purified by column chromatography on silica gel.

Characterization:

The synthesized Schiff bases can be characterized by standard spectroscopic methods:

  • FT-IR (KBr, cm⁻¹): Look for the characteristic C=N (imine) stretching vibration around 1600-1650 cm⁻¹.

  • ¹H NMR (CDCl₃ or DMSO-d₆, ppm): The azomethine proton (-N=CH-) typically appears as a singlet in the range of δ 8.0-9.0 ppm.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the product.

Protocol for One-Pot Reductive Amination

This protocol provides a method for the synthesis of secondary amines from this compound and an aldehyde in a single step.

Materials:

  • This compound

  • Aldehyde (aromatic or aliphatic)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 mmol) and the aldehyde (1.0-1.2 eq.) in DCE or THF (10 mL).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) in one portion.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative Aldehyde Substrates

The following table summarizes the expected outcomes for the reaction of this compound with a variety of aldehydes, based on established literature for similar substrates.

AldehydeReaction TypeExpected ProductTypical Yield (%)Ref.
BenzaldehydeSchiff BaseN-benzylidene-3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine85-95[6]
4-ChlorobenzaldehydeSchiff BaseN-(4-chlorobenzylidene)-3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine80-90[6]
4-MethoxybenzaldehydeReductive AminationN-(4-methoxybenzyl)-3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine70-85[12]
CinnamaldehydeSchiff BaseN-cinnamylidene-3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine>90[6]

Applications in Drug Development

Derivatives of this compound are of significant interest in drug discovery due to the versatile pharmacological profile of the imidazole core.

Antimicrobial Agents

Imidazole-based Schiff bases and their metal complexes have demonstrated potent activity against a range of bacterial and fungal pathogens.[2][5] The imine group is a key pharmacophore that can interact with biological targets. The lipophilicity of the molecule, which can be tuned by the choice of aldehyde, is a critical factor in its antimicrobial efficacy. The synthesized compounds can be screened against clinically relevant strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine their minimum inhibitory concentrations (MICs).

Anticancer Agents

The imidazole scaffold is present in several approved anticancer drugs. Schiff base derivatives of imidazoles have also been investigated as potential anticancer agents.[3] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The synthesized derivatives can be evaluated for their cytotoxic effects on cancer cell lines (e.g., MCF-7, HeLa) to determine their IC₅₀ values.

Conclusion

The reaction of this compound with aldehydes provides a facile and efficient route to a diverse library of imidazole derivatives. The protocols for Schiff base formation and reductive amination outlined in this guide are robust and adaptable to a wide range of aldehyde substrates. The resulting compounds are valuable tools for medicinal chemists and drug development professionals, offering promising scaffolds for the discovery of new antimicrobial and anticancer agents. The mechanistic insights and practical considerations provided herein are intended to empower researchers to effectively utilize these synthetic strategies in their drug discovery endeavors.

References

  • Synthesis and antimicrobial activities of new Schiff's base and metal complexes derived from imidazole. (n.d.). Scholars Research Library.
  • Green Synthesis of Some Novel Imidazole Schiff base Derivatives Under Microwave Irradiation / Reflux Conditions and Evaluations of the Antibacterial Activity. (2025).
  • Schiff Base Metal Complexes as Antimicrobial and Anticancer Agents. (n.d.).
  • Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. (n.d.). PubMed Central.
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Deriv
  • Imine Formation Mechanism. (n.d.). workflows.visiblenetworklabs.com.
  • A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H. (2014).
  • Preparation and Characterization of Some New Schiff Bases by Direct Fusion. (2024). Journal of Basrah Researches.
  • 19.
  • Three component one pot synthesis of 5-Substituted 1-Aryl-2,3- diphenyl imidazoles: A novel class of promising antioxidants. (2012). Journal of Applied Pharmaceutical Science.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive.
  • Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. (n.d.). MDPI.
  • Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. (n.d.). SciSpace.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.
  • Synthesis and antimicrobial activities of new Schiff's base and metal complexes derived
  • Design and Synthesis of Some Novel Schiff's Base Aryl Imidazole Derivatives, Characterization, Docking and Study of their Anti-Microbial Activity. (2025).
  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. (n.d.). PubMed.
  • 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. (2013). PubMed Central.
  • Microwave Assisted Synthesis and Characterization of Schiff Base of 2-Amino Benzimidazole. (n.d.).
  • Abstract Volume:3 Issue-5 Year-2016 Original Research Articles. (n.d.). International Journal of Current Research in Biosciences and Plant Biology (IJCRBP).
  • Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. (n.d.). Usiena air - Unisi.
  • Synthesis of N-arylimidazole derivatives from imidazole and arylhalides in the presence of recoverable Pd/AlO(OH) NPs. (2020). Biomedical Journal of Scientific & Technical Research.
  • 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. (n.d.). PubChem.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI.

Sources

Application Notes and Protocols for the Synthesis of Metal Complexes with 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazole-Based Ligands in Coordination Chemistry

The imidazole scaffold is a cornerstone in the design of ligands for coordination chemistry, largely due to its prevalence in biological systems, particularly in the amino acid histidine.[1] The nitrogen atoms of the imidazole ring serve as excellent donors for a wide array of metal ions, leading to the formation of stable metal complexes.[2][3] The incorporation of additional donor groups onto the imidazole core, such as the primary amine in 3-(2-Isopropyl-imidazol-1-yl)-propylamine, creates a multidentate ligand capable of forming highly stable chelate rings with metal centers. This chelation enhances the thermodynamic and kinetic stability of the resulting complexes.[4]

The 2-isopropyl substituent on the imidazole ring provides steric bulk, which can influence the coordination geometry around the metal ion and potentially create a specific pocket for substrate binding in catalytic applications. The flexible propyl-amine chain allows the ligand to adapt to the preferred coordination geometry of various metal ions. The resulting metal complexes of such imidazole derivatives are of significant interest for their potential applications in catalysis, materials science, and as therapeutic agents.[3][5] For instance, many metal complexes of imidazole derivatives have been investigated for their antimicrobial and anticancer properties.[1][2][6]

This guide will provide a generalized yet detailed protocol for the synthesis of transition metal complexes with this compound, drawing upon established methods for similar imidazole-based ligands.

Synthesis of Metal Complexes: A Generalized Protocol

The synthesis of metal complexes with this compound can be achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry are critical parameters that can influence the yield and purity of the final product.

Rationale for Experimental Choices
  • Ligand: this compound acts as a bidentate or potentially tridentate ligand, coordinating through the imidazole nitrogen and the primary amine nitrogen. Its purity is crucial for obtaining a clean product.

  • Metal Salts: Transition metal chlorides, nitrates, or acetates are commonly used as starting materials due to their solubility in common solvents like ethanol, methanol, or acetonitrile. The choice of anion can sometimes influence the coordination sphere of the final complex.

  • Solvent: The solvent should be chosen to dissolve both the ligand and the metal salt. Alcohols like ethanol or methanol are often good choices. For air- or moisture-sensitive reactions, dried solvents and an inert atmosphere (e.g., nitrogen or argon) are necessary.

  • Stoichiometry: The metal-to-ligand ratio is a key parameter. A 1:1 or 1:2 metal-to-ligand ratio is typically employed, depending on the desired coordination number of the metal and the denticity of the ligand.

  • Temperature: Many coordination reactions proceed at room temperature. However, gentle heating or refluxing can be used to increase the reaction rate and improve the solubility of the reactants.[2]

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification Ligand Dissolve Ligand in Solvent Mix Mix Ligand and Metal Salt Solutions Ligand->Mix MetalSalt Dissolve Metal Salt in Solvent MetalSalt->Mix Stir Stir at RT or Reflux Mix->Stir Precipitate Induce Precipitation (Cooling/Solvent Evaporation) Stir->Precipitate Filter Filter the Solid Product Precipitate->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Characterization Characterization Dry->Characterization Final Product

Caption: General workflow for the synthesis of metal complexes.

Detailed Step-by-Step Protocol

Materials:

  • This compound (CAS No: 733756-66-6)

  • Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂)

  • Anhydrous ethanol or methanol

  • Diethyl ether (for precipitation, if needed)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation of Ligand Solution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of anhydrous ethanol with stirring.

  • Preparation of Metal Salt Solution: In a separate flask, dissolve 0.5 to 1 equivalent of the desired metal(II) salt in anhydrous ethanol. Gentle warming may be necessary to facilitate dissolution.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed immediately.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex:

    • If a precipitate has formed, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

    • If no precipitate forms, reduce the volume of the solvent under reduced pressure until the product begins to crystallize or precipitate. Addition of a less polar solvent like diethyl ether can also induce precipitation.

  • Purification: Collect the solid complex by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

  • Drying: Dry the purified metal complex under vacuum.

Characterization of the Metal Complexes

A thorough characterization of the newly synthesized metal complexes is essential to confirm their structure and purity. The following techniques are recommended:

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the N-H stretching of the primary amine and the C=N and C=C stretching of the imidazole ring. A shift in these bands upon complexation indicates coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.[2][7]

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the coordination geometry around the metal ion. The d-d transitions of the metal ion are typically observed in the visible region of the spectrum and are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square planar).[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand framework in the complex. Shifts in the proton and carbon signals of the ligand upon coordination can provide insights into the binding mode.

Structural and Analytical Techniques
  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a crystalline metal complex. It provides precise information on bond lengths, bond angles, and the overall coordination geometry of the metal center.[9][10]

  • Elemental Analysis (C, H, N): This technique is used to determine the empirical formula of the complex and to confirm its purity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the complex and to study its fragmentation pattern.[7]

Expected Characterization Data Summary
TechniqueExpected Observations for Metal-[this compound] Complex
FT-IR Shift in ν(N-H) of the amine and ν(C=N) of the imidazole ring upon coordination. Appearance of new bands in the far-IR region corresponding to ν(M-N).[2][7]
UV-Vis d-d transition bands in the visible region, characteristic of the metal ion and its coordination geometry. Ligand-to-metal charge transfer (LMCT) bands may appear in the UV region.[7][8]
¹H NMR (for diamagnetic complexes) Downfield or upfield shifts of the imidazole and propyl-amine protons upon coordination.
X-ray Diffraction Confirmation of coordination through imidazole and amine nitrogens. Determination of coordination geometry (e.g., distorted octahedral for Co(II), square pyramidal for Cu(II)).[9][10]
Elemental Analysis Experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula.

Potential Applications in Drug Development and Catalysis

Metal complexes of imidazole derivatives are known for their diverse applications. The steric and electronic properties imparted by the 2-isopropyl group and the propylamine chain in the title ligand make its metal complexes promising candidates for several fields:

  • Catalysis: The steric hindrance provided by the isopropyl group can create a chiral-like environment around the metal center, which could be exploited in asymmetric catalysis. These complexes could potentially catalyze oxidation, reduction, or C-C coupling reactions.

  • Antimicrobial and Anticancer Agents: The coordination of a metal ion to an organic ligand can significantly enhance its biological activity.[1][2] The resulting complexes may exhibit improved antimicrobial or anticancer properties compared to the free ligand, potentially through mechanisms involving DNA binding or enzyme inhibition.

Logical Relationship Diagram for Applications

G cluster_apps Potential Applications Ligand This compound Complex Metal Complex Ligand->Complex MetalIon Transition Metal Ion (e.g., Cu, Co, Ni, Zn) MetalIon->Complex Catalysis Catalysis (e.g., Asymmetric Synthesis) Complex->Catalysis Bioinorganic Bioinorganic Chemistry (e.g., Enzyme Mimics) Complex->Bioinorganic Medicinal Medicinal Chemistry (e.g., Antimicrobial, Anticancer) Complex->Medicinal

Caption: Potential applications of the synthesized metal complexes.

Conclusion

This application note provides a foundational guide for the synthesis and characterization of metal complexes with this compound. The detailed protocols and characterization guidelines, based on established knowledge of similar imidazole-based systems, offer a solid starting point for researchers. The unique structural features of this ligand suggest that its metal complexes hold significant promise for future applications in catalysis and medicinal chemistry, warranting further investigation.

References

  • Investigation of a Homoleptic Nickel(II) Complex: Synthesis, Crystal Structure, Computational Insights, and Antimicrobial Efficacy. (2025). National Institutes of Health. [Link]

  • Synthesis, characterization and antimicrobial studies of transition metal complexes of imidazole derivative. (n.d.). SciSpace. [Link]

  • Synthesis and Spectroscopic Characterization of Nickle Ni Complexes with Tridentate Benzimidazole-Based Ligands. (2022). International Journal of Engineering Research & Management Technology. [Link]

  • Enantioselective Synthesis and Application to the Allylic Imidate Rearrangement of Amine-Coordinated Palladacycle Catalysts of Cobalt Sandwich Complexes. (2013). National Institutes of Health. [Link]

  • Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. (2021). National Institutes of Health. [Link]

  • Synthesis and Characterization of Late Transition Metal Complexes and Investigation of Their Chemical and Biological Application. (n.d.). University of Miami. [Link]

  • Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN 3)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ3 O,N,O′]copper(II). (2024). National Institutes of Health. [Link]

  • Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands. (2013). PubMed. [Link]

  • Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. (2022). Iraqi Journal of Science. [Link]

  • Synthesis, characterization, crystal structure and antitubercular studies of transition metal complexes with 2-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)propan-1-ol. (2017). Manasagangotri @ University of Mysore. [Link]

  • Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN 3)[N-(2-oxidobenzylidene)tyrosinato-κ3 O,N,O′]copper(II). (2023). National Institutes of Health. [Link]

  • Transition Metals-Amine Derivative Complexes with their Preparation, Characterization and Antimicrobial Evaluation. (2019). International Journal of Sciences: Basic and Applied Research (IJSBAR). [Link]

  • Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole and acetate anions. (2022). International Union of Crystallography. [Link]

  • Ni(II)-Salophen—Comprehensive Analysis on Electrochemical and Spectral Characterization and Biological Studies. (2023). MDPI. [Link]

  • Copper(II) complexes derived from substituted 2,2′-bis-(4-isopropyl-4-methyl-4,5-dihydro-1H-imidazol-5-one) ligands: Synthesis, structure and catalytic activity. (2016). ResearchGate. [Link]

  • Cobalt 1,3-Diisopropyl-1H-imidazol-2-ylidene Complexes: Synthesis, Solid-State Structures, and Quantum Chemistry Calculations. (2010). National Institutes of Health. [Link]

  • Study Spectroscopic and Characterization of Mixed Ligand Complexes of Ni(II) with New Azo-Schiff-Base Ligand and Its Activity as Antibacterial. (2020). ResearchGate. [Link]

  • 1H-Imidazole-1-propanamine. (n.d.). PubChem. [Link]

  • New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features. (2020). PubMed. [Link]

  • Zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers. (2024). ChemRxiv. [Link]

  • Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. (2021). MDPI. [Link]

  • 3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine. (n.d.). PubChem. [Link]

  • New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features. (2020). MDPI. [Link]

  • Cobalt 1,3-Diisopropyl-1H-imidazol-2-ylidene Complexes: Synthesis, Solid-State Structures, and Quantum Chemistry Calculations. (2010). CNGBdb. [Link]

Sources

Application Notes and Protocols: Synthesis and Characterization of Task-Specific Ionic Liquids from 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Amine-Functionalized Imidazolium Ionic Liquids

Ionic liquids (ILs) have emerged as a versatile class of compounds with applications ranging from "green" solvents in organic synthesis to advanced materials in electrochemical devices. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds. Within the vast landscape of ILs, "task-specific" ionic liquids (TSILs) are rationally designed with specific functional groups to perform a designated function.[1] This guide focuses on the synthesis of a promising class of TSILs derived from the precursor 3-(2-Isopropyl-imidazol-1-yl)-propylamine . The incorporation of a primary amine group onto the imidazolium cation scaffold imparts unique properties, rendering these ILs particularly suitable for applications such as CO₂ capture, catalysis, and as specialty solvents in pharmaceutical applications.[2]

The propylamine linker provides flexibility, while the 2-isopropyl group on the imidazole ring influences the steric and electronic environment of the resulting cation, which can be leveraged to fine-tune the properties of the final ionic liquid. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of ionic liquids derived from this versatile precursor.

Chemical Principles: The Quaternization of N-Substituted Imidazoles

The synthesis of imidazolium-based ionic liquids from this compound is primarily achieved through a quaternization reaction. This is a type of N-alkylation where the lone pair of electrons on the N-3 nitrogen of the imidazole ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide.[3] This reaction results in the formation of a new carbon-nitrogen bond and a positively charged imidazolium cation. The halide from the alkylating agent becomes the counter-anion.

The presence of the primary amine on the propyl side chain introduces a competing nucleophilic site. However, the imidazole nitrogen is generally more nucleophilic and sterically accessible for quaternization under neutral or slightly basic conditions. The choice of reaction conditions, such as solvent and temperature, can be optimized to favor the desired N-alkylation of the imidazole ring.

Experimental Protocol: Synthesis of a Representative Ionic Liquid

This protocol details the synthesis of 1-butyl-3-(3-aminopropyl)-2-isopropylimidazolium bromide , a representative ionic liquid derived from this compound.

Materials:

  • This compound (CAS: 733756-66-6)

  • 1-Bromobutane (n-Butyl bromide)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (anhydrous)

  • Dichloromethane (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetonitrile (3-5 mL per gram of amine).

  • Addition of Alkylating Agent: To the stirred solution, add 1-bromobutane (1.05 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-60°C and maintain stirring for 24-48 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • The resulting crude product, a viscous oil or solid, is then washed multiple times with anhydrous ethyl acetate (3 x 20 mL) to remove any unreacted starting materials. Decant the ethyl acetate after each wash.

    • For further purification, the product can be dissolved in a minimal amount of dichloromethane and precipitated by the addition of a non-polar solvent like diethyl ether or hexane.

  • Drying: Dry the purified ionic liquid under high vacuum at 50-60°C for several hours to remove any residual solvent. The final product should be a viscous liquid or a low-melting solid.

Characterization of the Synthesized Ionic Liquid

Thorough characterization is crucial to confirm the structure and purity of the synthesized ionic liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is a primary tool for confirming the structure of the imidazolium cation. Expected signals include:

    • Characteristic shifts for the imidazolium ring protons.

    • Signals corresponding to the n-butyl group and the propyl-amine chain.

    • Integration of the proton signals should correspond to the number of protons in the structure.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule, further confirming the structure.

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic liquids.[5]

  • In the positive ion mode, the spectrum will show a prominent peak corresponding to the mass of the [1-butyl-3-(3-aminopropyl)-2-isopropylimidazolium]⁺ cation.

  • In the negative ion mode, a peak corresponding to the bromide anion (⁷⁹Br and ⁸¹Br isotopes) will be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR spectroscopy can be used to identify the functional groups present in the ionic liquid. Key vibrational bands to look for include:

    • N-H stretching of the primary amine.

    • C-H stretching of the alkyl chains and the imidazolium ring.

    • C=N and C=C stretching of the imidazolium ring.

Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the ionic liquid. Imidazolium-based ionic liquids generally exhibit high decomposition temperatures.[6][7]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the glass transition temperature (Tg) and melting point (Tm) of the ionic liquid.

Analytical Technique Expected Observations for 1-butyl-3-(3-aminopropyl)-2-isopropylimidazolium bromide
¹H NMR Signals for imidazolium ring protons, n-butyl chain protons, propylamine linker protons, and isopropyl group protons with appropriate integrations.
¹³C NMR Resonances corresponding to all unique carbon atoms in the cation.
ESI-MS (+ve mode) A major peak at m/z corresponding to [C₁₃H₂₈N₃]⁺.
ESI-MS (-ve mode) Peaks at m/z 79 and 81 corresponding to the bromide isotopes.
FTIR Characteristic peaks for N-H, C-H, C=N, and C=C stretching vibrations.
TGA High decomposition temperature, typically above 200°C.

Visualizing the Synthesis and Product

Diagram 1: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 This compound reaction Quaternization (Acetonitrile, 50-60°C, 24-48h) start1->reaction start2 1-Bromobutane start2->reaction workup1 Solvent Removal (Rotary Evaporation) reaction->workup1 workup2 Washing (Ethyl Acetate) workup1->workup2 workup3 Drying (High Vacuum) workup2->workup3 product 1-butyl-3-(3-aminopropyl)-2-isopropylimidazolium bromide workup3->product G precursor Precursor This compound process {Process | {N-Alkylation (Quaternization)}} precursor->process reagent Reagent Alkyl Halide (e.g., 1-Bromobutane) reagent->process product Product Task-Specific Ionic Liquid process->product application {Potential Application | {CO₂ Capture}} product->application

Caption: Relationship between precursor, process, and product.

Applications and Future Directions

The presence of the primary amine group makes these ionic liquids highly attractive for CO₂ capture technologies. The amine functionality can chemically react with CO₂, offering high absorption capacities. [2]Furthermore, the tunability of the cation and the choice of anion allow for the optimization of properties such as viscosity and CO₂ absorption/desorption kinetics.

Beyond CO₂ capture, these amine-functionalized ionic liquids can serve as:

  • Catalysts or catalyst supports: The basic amine group can act as a catalytic site for various organic transformations.

  • Extraction solvents: The dual functionality of the ionic liquid can be exploited for selective extraction of metal ions or organic molecules.

  • Building blocks for advanced materials: These ionic liquids can be used as monomers for the synthesis of polymeric ionic liquids with tailored properties.

The synthesis protocol provided herein offers a robust starting point for the exploration of this exciting class of task-specific ionic liquids. Further research into the variation of the alkyl chain on the imidazolium ring and the exchange of the bromide anion for other anions will undoubtedly lead to the discovery of new materials with enhanced performance in a variety of applications.

References

  • de la Torre, P., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(24), 7538.
  • Grimmett, M. R. (1994). N-Alkylation of imidazoles. University of Otago.
  • Ghandi, K. (2014). Synthesis and Structural Characterization of Imidazolium-Based Dicationic Ionic Liquids. International Journal of Molecular Sciences, 15(12), 22464-22488.
  • Zhang, Y., et al. (2017). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. New Journal of Chemistry, 41(14), 6297-6306.
  • Zhu, H., et al. (2011). Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions. Physical Chemistry Chemical Physics, 13(48), 21503-21510.
  • Ngo, H. L., et al. (2000). Thermal Properties of Imidazolium Ionic Liquids. Thermochimica Acta, 357-358, 97-102.
  • Uluçam, G. (2017). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF 3-(2-HYDROXYETHYL)-1-(3-AMINOPROPYL)-1H-IMIDAZOLE-3-IUM BROMIDE.
  • Abdel-Magied, A. F., et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants.
  • Davis, J. H. (2004). Task-Specific Ionic Liquids. Chemistry Letters, 33(9), 1072-1077.
  • Bara, J. E., et al. (2011). Versatile and Scalable Method for Producing N-Functionalized Imidazoles. Industrial & Engineering Chemistry Research, 50(23), 13614-13619.
  • Al-Janabi, A. H. H., et al. (2024). Synthesis and characterization of ionic liquids by imidazolium salts derivatives and study Molecular docking of compounds. Journal of Kufa for Chemical Sciences, 4(1).
  • Tian, J., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3811-3827.
  • Science.gov. (n.d.). task-specific ionic liquids: Topics by Science.gov. Retrieved January 11, 2026, from [Link]

  • Lee, S.-g. (2006). Functionalized Imidazolium Salts for Task-Specific Ionic Liquids and Their Applications.
  • Llaver, M., et al. (2021). Task-specific ionic liquids in sample preparation.
  • Singh, R. (2015, September 28). What is the procedure for the reaction of imidazole with alkyl halide?
  • Al-Adilee, K. J., & Abbas, A. S. (2022). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Metallofizika i Noveishie Tekhnologii, 44(4), 497-512.
  • CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents. (n.d.).
  • Lee, S. G., et al. (2007). Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines. Bulletin of the Korean Chemical Society, 28(1), 116-118.
  • Atabey, H., et al. (2015). Synthesis and antimicrobial activity of imidazolium salts. OAHOST.
  • Abida, Y., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7, 169.
  • Slassi, S., et al. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol.

Sources

Application Notes & Protocols for Surface Functionalization Using 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the functionalization of various surfaces using 3-(2-Isopropyl-imidazol-1-yl)-propylamine. This unique reagent offers a versatile platform for surface modification by combining a reactive primary amine for covalent attachment with a sterically accessible imidazole ring. The bulky isopropyl group on the imidazole ring modulates its electronic and steric properties, offering unique advantages in catalysis, metal ion chelation, and biomolecule immobilization. This guide details step-by-step protocols for surface preparation, functionalization, and characterization, underpinned by scientific principles and field-proven insights.

Introduction: The Strategic Advantage of this compound in Surface Engineering

Surface functionalization is a cornerstone of modern materials science, enabling the precise tailoring of surface properties for a vast array of applications. The choice of the functionalizing agent is paramount to achieving the desired surface characteristics. This compound is a bifunctional molecule of significant interest. Its structure comprises:

  • A primary propylamineterminus : This group serves as a robust anchor for covalent attachment to a wide range of surfaces, particularly those rich in hydroxyl groups (e.g., glass, silica, metal oxides), typically via silanization.

  • An imidazole ring : This aromatic heterocycle is a remarkably versatile functional group. It is a key component in many biological systems, such as in the amino acid histidine, where it participates in enzymatic catalysis and metal ion coordination.[1]

  • A 2-isopropyl substituent : This bulky alkyl group on the imidazole ring provides steric hindrance, which can be strategically employed to prevent aggregation of nanoparticles, create specific binding pockets, and fine-tune the catalytic activity of the surface.

The imidazole moiety, in particular, opens up a wide range of post-functionalization possibilities. It can act as a ligand for a variety of transition metal ions, a feature that is highly valuable in creating catalytic surfaces or platforms for metal-ion-mediated affinity chromatography.[2][3] Furthermore, the imidazole ring can serve as a nucleophilic catalyst in its own right for reactions like ester hydrolysis.[4]

This guide will provide detailed protocols for harnessing the potential of this reagent to create highly tailored surfaces for advanced applications.

Core Principles of Surface Functionalization

The most common strategy for attaching amine-containing molecules like this compound to hydroxylated surfaces is through silanization. This process involves two key steps:

  • Surface Activation/Hydroxylation : The substrate surface must present a sufficient density of hydroxyl (-OH) groups. For materials like glass and silicon wafers, this is often achieved by cleaning and activating the surface using methods like piranha solution treatment or plasma cleaning.[5]

  • Covalent Linkage : An organosilane coupling agent, typically an aminosilane such as (3-aminopropyl)triethoxysilane (APTES), is used to bridge the inorganic substrate and the organic functional molecule. The ethoxy groups of the silane hydrolyze to form silanols (Si-OH), which then condense with the hydroxyl groups on the substrate surface to form stable siloxane (Si-O-Si) bonds. The terminal amine of the propyl chain is then available for further reaction.

In the context of using this compound, this molecule can either be directly attached to a pre-activated surface (e.g., carboxylated surfaces) or, more commonly, be coupled to a surface previously functionalized with a suitable linker.

Experimental Protocols

Materials and Reagents
Reagent/Material Grade Recommended Supplier Notes
This compound≥95%Sigma-Aldrich, Matrix ScientificStore under inert gas.
(3-Aminopropyl)triethoxysilane (APTES)99%Sigma-Aldrich, GelestStore in a desiccator.
Substrates (e.g., Glass slides, Silicon wafers)---VWR, Ted Pella
TolueneAnhydrousSigma-Aldrich
Ethanol200 ProofDecon Labs
AcetoneACS GradeVWR
Sulfuric Acid (H₂SO₄)ConcentratedVWRCaution: Corrosive
Hydrogen Peroxide (H₂O₂)30%VWRCaution: Strong Oxidizer
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)≥98%Sigma-Aldrich
N-Hydroxysuccinimide (NHS)98%Sigma-Aldrich
Protocol 1: Functionalization of Silica/Glass Surfaces

This protocol describes a two-step process: initial amination of the surface with APTES, followed by coupling of this compound to a linker.

Step 1: Surface Cleaning and Activation (Hydroxylation)

  • Rationale: To ensure a high density of surface hydroxyl groups for efficient silanization. Piranha solution is highly effective but extremely hazardous. Plasma cleaning is a safer and often equally effective alternative.[5][6]

  • Place substrates in a suitable rack.

  • Piranha Etch (Use with extreme caution in a fume hood with a blast shield): Prepare a 7:3 (v/v) mixture of concentrated H₂SO₄ and 30% H₂O₂. Submerge substrates for 30-60 minutes.

  • Rinse copiously with deionized water and dry under a stream of nitrogen.

  • Alternative - Plasma Cleaning: Place substrates in a plasma cleaner and treat with oxygen or argon plasma for 5-10 minutes according to the manufacturer's instructions.

Step 2: Silanization with APTES

  • Rationale: To create a primary amine-terminated surface that can be further functionalized. Anhydrous conditions are crucial to prevent premature polymerization of APTES in solution.[5]

  • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Immerse the activated substrates in the APTES solution for 1-2 hours at room temperature with gentle agitation.

  • Rinse the substrates sequentially with toluene, acetone, and ethanol to remove any physisorbed silane.

  • Cure the substrates in an oven at 110°C for 30-60 minutes to promote covalent bond formation.

Step 3: Coupling of this compound

  • Rationale: This step utilizes a bifunctional linker to attach the imidazole-containing molecule to the aminated surface. Here, we'll use glutaraldehyde as a common example, which forms an imine bond. For more stable linkages, other crosslinkers can be employed.

  • Prepare a 2.5% (v/v) solution of glutaraldehyde in a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Immerse the APTES-functionalized substrates in the glutaraldehyde solution for 1 hour at room temperature.

  • Rinse thoroughly with PBS and deionized water.

  • Prepare a solution of this compound (e.g., 10-50 mM) in PBS.

  • Immerse the glutaraldehyde-activated substrates in this solution and incubate for 2-4 hours at room temperature.

  • (Optional but recommended) To stabilize the imine bond, the surface can be treated with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

  • Rinse the final functionalized substrates with PBS and deionized water, then dry under nitrogen.

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Coupling Substrate Substrate Cleaning\n(Piranha/Plasma) Cleaning (Piranha/Plasma) Substrate->Cleaning\n(Piranha/Plasma) Hydroxylated Surface\n(-OH groups) Hydroxylated Surface (-OH groups) Cleaning\n(Piranha/Plasma)->Hydroxylated Surface\n(-OH groups) APTES Treatment APTES Treatment Hydroxylated Surface\n(-OH groups)->APTES Treatment Amine-Terminated Surface\n(-NH2 groups) Amine-Terminated Surface (-NH2 groups) APTES Treatment->Amine-Terminated Surface\n(-NH2 groups) Glutaraldehyde Activation Glutaraldehyde Activation Amine-Terminated Surface\n(-NH2 groups)->Glutaraldehyde Activation Aldehyde-Activated Surface\n(-CHO groups) Aldehyde-Activated Surface (-CHO groups) Glutaraldehyde Activation->Aldehyde-Activated Surface\n(-CHO groups) Addition of\nthis compound Addition of This compound Aldehyde-Activated Surface\n(-CHO groups)->Addition of\nthis compound Final Functionalized Surface Final Functionalized Surface Addition of\nthis compound->Final Functionalized Surface G Carboxylated Surface\n(-COOH) Carboxylated Surface (-COOH) EDC/NHS Activation EDC/NHS Activation Carboxylated Surface\n(-COOH)->EDC/NHS Activation NHS-Ester Activated Surface NHS-Ester Activated Surface EDC/NHS Activation->NHS-Ester Activated Surface Addition of\nthis compound Addition of This compound NHS-Ester Activated Surface->Addition of\nthis compound Final Functionalized Surface\n(Amide Bond) Final Functionalized Surface (Amide Bond) Addition of\nthis compound->Final Functionalized Surface\n(Amide Bond)

Caption: Direct coupling to a carboxylated surface via EDC/NHS chemistry.

Surface Characterization

Verifying the successful functionalization of the surface is a critical step. A combination of techniques should be employed.

Technique Purpose Expected Outcome for Successful Functionalization
Contact Angle Goniometry To measure changes in surface hydrophobicity/hydrophilicity.A decrease in water contact angle after hydroxylation, followed by an increase after silanization and a further change upon final coupling.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.Appearance of N 1s and C 1s peaks corresponding to the imidazole and alkyl chain after functionalization. [7]
Atomic Force Microscopy (AFM) To characterize surface topography and roughness.Changes in surface morphology and roughness at each step of the functionalization process.
Ellipsometry To measure the thickness of the deposited layers.An increase in layer thickness after each deposition step.

Applications of Functionalized Surfaces

The unique properties of the 2-isopropyl-imidazole moiety make these surfaces suitable for a range of advanced applications.

Metal Ion Chelation and Catalysis

The imidazole ring is an excellent ligand for various transition metals, including Cu²⁺, Zn²⁺, Ni²⁺, and Co²⁺. [2][8]This property can be leveraged for:

  • Heterogeneous Catalysis: Immobilizing metal complexes on the surface can create robust, recyclable catalysts. For example, iron-imidazole complexes grafted onto nanoparticles have shown high efficiency in hydrogen production from formic acid. [9]* Affinity Chromatography: Surfaces can be "charged" with metal ions (e.g., Ni²⁺) to create stationary phases for the purification of histidine-tagged recombinant proteins (IMAC - Immobilized Metal Affinity Chromatography).

  • Scavenging of Heavy Metals: The surfaces can be used for the removal of toxic heavy metal ions from aqueous solutions.

Biomolecule Immobilization

The functionalized surface provides a versatile platform for the covalent attachment of biomolecules for applications in biosensing and drug delivery. [10]

  • Enzyme Immobilization: Enzymes can be attached to the surface, for instance, by activating their carboxyl groups and coupling them to the terminal amine of the linker, or via other bio-orthogonal chemistries. This can improve enzyme stability and reusability. [7]* DNA/Oligonucleotide Attachment: Oligonucleotides can be immobilized for the creation of DNA microarrays or biosensors. [10]

Controlled Drug/Ion Release

In the context of biomedical implants, particularly those made of degradable metals like zinc, an imidazole-functionalized coating can control the release of metal ions. The imidazole groups can chelate Zn²⁺ ions, slowing their release rate and mitigating potential cytotoxicity from rapid degradation. [8]

Conclusion

This compound is a powerful and versatile tool for surface engineering. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop novel functional materials. The combination of a robust anchoring group with the multi-purpose imidazole moiety opens up exciting possibilities in fields ranging from catalysis and sensing to advanced biomaterials and drug delivery systems. The steric influence of the isopropyl group adds another layer of control, allowing for the fine-tuning of surface properties to meet the demands of specific applications.

References

  • (PDF) N‐Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding - ResearchGate. Available at: [Link]

  • A novel promising biomolecule immobilization matrix: synthesis of functional benzimidazole containing conducting polymer and its biosensor applications - PubMed. Available at: [Link]

  • Tuning the adsorption interactions of imidazole derivatives with specific metal cations - PubMed. Available at: [Link]

  • Immobilization of biomolecules on the surface of inorganic nanoparticles for biomedical applications - PMC - NIH. Available at: [Link]

  • Efficient [Fe-Imidazole@SiO2] Nanohybrids for Catalytic H2 Production from Formic Acid. Available at: [Link]

  • {Fe2+–imidazole} catalyst grafted on magnetic {Fe@Graphitized C} nanoparticles: a robust hybrid–catalyst for H2 production from HCOOH - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Tuning the adsorption interactions of imidazole derivatives with specific metal cations. Available at: [Link]

  • Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • ProChimia Surfaces - Silanes Surfaces Protocols - v.10.2011. Available at: [Link]

  • Exploiting the Multifunctionality of M2+/Imidazole–Etidronates for Proton Conductivity (Zn2+) and Electrocatalysis (Co2+, Ni2+) toward the HER, OER, and ORR | ACS Applied Materials & Interfaces. Available at: [Link]

  • Full functionalization of the imidazole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed. Available at: [Link]

  • Transition metal imidazole complex - Wikipedia. Available at: [Link]

  • Imidazole functionalized photo-crosslinked aliphatic polycarbonate drug-eluting coatings on zinc alloys for osteogenesis, angiogenesis, and bacteriostasis in bone regeneration - PMC - NIH. Available at: [Link]

  • Silanization Surface treatment process - Plasma.com. Available at: [Link]

  • Co-immobilization of biomolecules on ultrathin reactive chemical vapor deposition coatings using multiple click chemistry strategies - PubMed. Available at: [Link]

  • Antimicrobial Functionalization of Surfaces by a Chimeric Adhesive Protein - PMC - NIH. Available at: [Link]

  • Surface Functionalities of Polymers for Biomaterial Applications - PMC - NIH. Available at: [Link]

  • Graphene oxide functionalization: Role of indole and imidazole in reduction and surface modification | Request PDF - ResearchGate. Available at: [Link]

  • Preparation and characterization of imidazole‐functionalized microspheres - ResearchGate. Available at: [Link]

  • High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC. Available at: [Link]

  • 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem. Available at: [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Screening 3-(2-Isopropyl-imidazol-1-yl)-propylamine Derivatives for Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 3-(2-Isopropyl-imidazol-1-yl)-propylamine scaffold, in particular, offers a versatile backbone for creating diverse chemical libraries. The 2-isopropyl group can enhance solubility and stability, while the propylamine chain provides a key linkage point for further functionalization, making these derivatives promising candidates for drug discovery.[4]

This document provides a comprehensive, technically grounded guide for researchers, scientists, and drug development professionals on how to strategically screen a library of this compound derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical screening cascade. The goal is to efficiently identify and validate bioactive "hits" with therapeutic potential, progressing them from initial high-throughput screening to secondary validation and preliminary mechanism-of-action studies.

A Strategic Approach: The Tiered Screening Cascade

A brute-force approach to screening is inefficient and costly. A more effective strategy involves a multi-tiered cascade that progressively filters the compound library, enriching for candidates with the desired biological profile. This method ensures that resources are focused on the most promising molecules. High-throughput screening (HTS) is a powerful method for rapidly testing millions of compounds, providing a starting point for drug design.[5][6]

The cascade is designed as a funnel:

  • Tier 1: Primary High-Throughput Screening (HTS): Broad, rapid screening of the entire library at a single concentration against a panel of diverse, biologically relevant assays. The goal is hit identification.

  • Tier 2: Hit Confirmation and Dose-Response Analysis: Re-testing of initial hits to confirm activity and generation of dose-response curves to determine potency (e.g., IC50 or EC50).

  • Tier 3: Secondary & Orthogonal Assays: Validation of hits in different, often more complex, biological systems (e.g., cell-based assays) to confirm the mechanism and rule out artifacts.

  • Tier 4: Selectivity and Preliminary Mechanism of Action (MoA) Studies: Assessing the specificity of the compound for its target and initial investigations into how it exerts its biological effect.

Diagram: The Screening Cascade Workflow

G cluster_0 Tier 1: Primary HTS cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Secondary Assays cluster_3 Tier 4: MoA & Selectivity Compound_Library Compound Library (N derivatives) Primary_Assays Primary Assays (e.g., Kinase, Antimicrobial, Cytotoxicity) Single High Concentration Compound_Library->Primary_Assays Data_Analysis HTS Data Analysis (Z-factor, % Inhibition) Primary_Assays->Data_Analysis Hit_Identification Initial 'Hit' List (n << N) Data_Analysis->Hit_Identification Hit_Confirmation Hit Re-test (Fresh Compound Stock) Hit_Identification->Hit_Confirmation Proceed with Hits Dose_Response Dose-Response Curves (8-12 concentrations) Hit_Confirmation->Dose_Response Potency_Determination Calculate IC50 / EC50 Dose_Response->Potency_Determination Confirmed_Hits Confirmed Hits List Potency_Determination->Confirmed_Hits Orthogonal_Assay Orthogonal Assay (Different Technology) Confirmed_Hits->Orthogonal_Assay Validate Cell_Based_Assay Cell-Based Functional Assay Confirmed_Hits->Cell_Based_Assay Validate Validated_Hits Validated Hits List Orthogonal_Assay->Validated_Hits Cell_Based_Assay->Validated_Hits Selectivity_Panel Selectivity Profiling (e.g., Kinase Panel) Validated_Hits->Selectivity_Panel Characterize MoA_Studies Mechanism of Action Studies Validated_Hits->MoA_Studies Characterize Lead_Candidates Lead Candidates for Optimization Selectivity_Panel->Lead_Candidates MoA_Studies->Lead_Candidates

Caption: A tiered workflow for efficient screening and validation of bioactive compounds.

Tier 1: Primary Screening Assays & Protocols

Given the chemical nature of the imidazole scaffold, a primary screening panel should target diverse biological entities. Imidazole derivatives have shown promise as kinase inhibitors, antimicrobial agents, and modulators of G-protein coupled receptors (GPCRs).[1] Therefore, a logical primary screen would include assays from these classes, alongside a general cytotoxicity assay to flag non-specific toxic compounds early.

Kinase Inhibition Screening

Rationale: Kinases are a major class of drug targets, and many small molecule inhibitors feature heterocyclic scaffolds.[7][8] An activity-based assay is a robust method for initial screening.[9] The Kinase-Glo® Luminescent Kinase Assay is a common HTS method that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and potent inhibitors will block this, resulting in a high luminescence signal.

Protocol: Generic Luminescent Kinase Assay
  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the specific kinase and its corresponding substrate in kinase buffer.

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's protocol.

    • Prepare a 10 mM stock solution of each derivative in 100% DMSO. From this, create a working solution at 100 µM (1% DMSO) in kinase buffer for a final assay concentration of 10 µM.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the compound working solution (or vehicle control, 1% DMSO) to the appropriate wells.

    • Add 10 µL of the kinase/substrate mixture to initiate the reaction.

    • Positive Control: Wells with kinase, substrate, and vehicle (represents 0% inhibition).

    • Negative Control: Wells with substrate, vehicle, but no kinase (represents 100% inhibition).

  • Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity.

  • Detection:

    • Add 15 µL of the prepared Kinase-Glo® reagent to all wells to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read luminescence on a plate reader.

Antimicrobial Susceptibility Testing

Rationale: The imidazole ring is a key feature in many antifungal and antibacterial agents.[3][10] Broth microdilution is a standard, quantitative method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12] This method is adaptable for HTS formats.[13]

Protocol: Broth Microdilution for MIC Determination
  • Reagent and Culture Preparation:

    • Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Grow microbial cultures to the logarithmic phase and adjust the inoculum to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[13] Dilute this suspension according to CLSI/EUCAST guidelines for the final inoculum in the assay plate.

    • Prepare compound stock solutions in DMSO and create a serial two-fold dilution series in the broth.

  • Assay Plate Setup (96-well plate):

    • Add 100 µL of broth containing the appropriate concentration of the test compound to each well.

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Positive Control: Wells with inoculum and broth but no compound (represents uninhibited growth).

    • Negative Control: Wells with sterile broth only (to check for contamination).

  • Incubation: Incubate plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

  • Data Acquisition:

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

    • This can be done visually or by measuring absorbance (OD600) with a plate reader.

GPCR Binding Assay

Rationale: GPCRs are the largest family of cell surface receptors and are the target of nearly half of all modern drugs.[14] A competitive binding assay using a radiolabeled or fluorescently labeled ligand is a direct and sensitive method to identify compounds that interact with the receptor's binding site.[15][16]

Protocol: Competitive Radioligand Binding Assay
  • Reagent Preparation:

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Prepare cell membranes from a cell line overexpressing the target GPCR. Resuspend membranes in binding buffer.

    • Select a suitable radioligand (e.g., ³H-labeled antagonist) for the target GPCR and dilute it in binding buffer to a concentration near its Kd value.

    • Prepare compound solutions in binding buffer at 10x the final desired concentration.

  • Assay Plate Setup (96-well filter plate):

    • Add 25 µL of test compound or vehicle to appropriate wells.

    • Add 25 µL of the diluted radioligand.

    • Add 50 µL of the cell membrane preparation to initiate the binding reaction.

    • Total Binding: Wells with membranes, radioligand, and vehicle.

    • Non-specific Binding (NSB): Wells with membranes, radioligand, and a high concentration of a known, unlabeled competitor ligand.

  • Incubation: Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters several times with ice-cold binding buffer.

    • Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Cytotoxicity Screening

Rationale: It is crucial to identify compounds that exhibit general cytotoxicity early in the screening process to deprioritize non-specific agents. The MTT assay is a reliable, colorimetric method for assessing cell viability and metabolic activity.[17][18] It measures the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[17]

Protocol: MTT Cell Viability Assay
  • Cell Culture:

    • Seed a suitable cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like HeLa or MCF-7) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).[19]

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 24-48 hours.[19]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[19]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[19] A decrease in absorbance indicates reduced cell viability.

Data Analysis and Hit Identification

High-quality data analysis is critical for the success of any HTS campaign.[5][20] The primary goal is to distinguish true "hits" from experimental noise.

  • Quality Control: Before analyzing compound activity, assess the quality of each assay plate. The Z-factor is a common metric that reflects the separation between the positive and negative controls.

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • A Z-factor > 0.5 indicates an excellent assay suitable for HTS.

  • Hit Calculation: For each test compound, calculate the percent inhibition or percent activity relative to the controls.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_neg) / (Signal_pos - Signal_neg))

  • Hit Threshold: Define a robust hit threshold. A common starting point is a value greater than three standard deviations from the mean of the vehicle control wells (μ_vehicle + 3*σ_vehicle). For example, a primary hit might be defined as any compound exhibiting >50% inhibition in a kinase assay or <50% cell viability in a cytotoxicity screen.

Table 1: Example Primary HTS Data Summary
Compound IDKinase Assay (% Inhibition)Antimicrobial MIC (µg/mL) vs. S. aureusGPCR Binding (% Displacement)Cytotoxicity (% Viability vs. HEK293)Primary Hit?
DERIV-00185.2812.595.1Yes (Kinase, Antimicrobial)
DERIV-00210.5>1285.298.6No
DERIV-00392.1>12888.415.3Yes (All, but cytotoxic)
DERIV-0044.81665.789.9Yes (GPCR, Antimicrobial)

Rationale for Hit Selection: DERIV-001 is a promising dual-activity hit with low cytotoxicity. DERIV-003 is a potent hit but is flagged for high cytotoxicity, suggesting it may be a non-specific actor and should be deprioritized or investigated for anti-cancer potential. DERIV-004 shows activity in two assays with good cell viability.

Tier 2 & 3: Hit Confirmation and Secondary Assays

Hits from the primary screen are considered provisional and must be rigorously validated.[21]

  • Hit Confirmation: Re-test all primary hits, preferably using a freshly prepared sample of the compound, to rule out false positives from handling errors or compound degradation.

  • Dose-Response Analysis: Test all confirmed hits in a multi-point concentration-response experiment (typically 8-12 concentrations) to determine their potency (IC50/EC50). This step is crucial for ranking compounds and establishing a structure-activity relationship (SAR).[22]

  • Orthogonal and Cell-Based Assays: It is vital to confirm the activity of hits using a different assay technology (orthogonal assay) to ensure the observed effect is not an artifact of the primary assay format. For enzyme or receptor hits, moving to a cell-based assay is a critical step to confirm that the compound is active in a more physiologically relevant environment.[23]

Diagram: Target Validation Pathway

G cluster_0 Biochemical Hit cluster_1 Cellular Validation cluster_2 Validated Lead Biochem_Hit Confirmed Hit from Biochemical Assay (e.g., Kinase-Glo) Target_Engagement Target Engagement Assay (e.g., NanoBRET™) Biochem_Hit->Target_Engagement Confirms target binding in intact cells Phospho_Assay Substrate Phosphorylation Assay (Western Blot / ELISA) Target_Engagement->Phospho_Assay Confirms functional inhibition Prolif_Assay Cell Proliferation Assay (e.g., Ba/F3) Phospho_Assay->Prolif_Assay Links inhibition to a cellular phenotype Validated_Lead Validated Lead Candidate Prolif_Assay->Validated_Lead

Caption: Pathway for validating a biochemical kinase inhibitor hit in cellular systems.

Tier 4: Mechanism of Action & Selectivity

For the most promising validated hits, the next steps involve understanding how and how specifically they work.

  • Selectivity Profiling: To assess whether a compound is a selective inhibitor, it should be tested against a panel of related targets. For a kinase inhibitor, this would involve screening against a broad panel of other kinases. A selective compound will be significantly more potent against the intended target than against other kinases.

  • Mechanism of Action (MoA): MoA studies aim to elucidate the molecular mechanism by which a compound produces its effect.[24][25] For an enzyme inhibitor, this could involve kinetic studies to determine if inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or ATP. For a GPCR ligand, functional assays (e.g., measuring cAMP accumulation or β-arrestin recruitment) can determine if the compound is an agonist, antagonist, or allosteric modulator.[26]

Conclusion

The screening of a focused library, such as this compound derivatives, requires a systematic and scientifically rigorous approach. By employing a tiered screening cascade that incorporates diverse, relevant primary assays, robust data analysis, and a logical progression of confirmatory and secondary assays, researchers can efficiently identify and validate promising bioactive compounds. This structured methodology maximizes the potential for discovering novel lead candidates for therapeutic development while minimizing the expenditure of resources on false positives and non-specific actors.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • GeneData. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. [Link]

  • American Association for Clinical Chemistry. (2017). Antimicrobial Susceptibility Testing. myadlm.org. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH. [Link]

  • Zhang, B., et al. (2024). Mechanisms of action of food bioactive compounds based on network pharmacology. Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Wikipedia. (n.d.). Antibiotic sensitivity testing. Wikipedia. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • MDPI. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. MDPI. [Link]

  • MtoZ Biolabs. (n.d.). Small Molecule Drug Screening Service-Enzymes. MtoZ Biolabs. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Koch, A., et al. (2019). Bioactive Molecules and Their Mechanisms of Action. Molecules, 24(16), 2993. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Yap, K. Y., et al. (2021). Interactions between Medical Plant-Derived Bioactive Compounds: Focus on Antimicrobial Combination Effects. Antibiotics, 10(11), 1344. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Gerwick, W. H., & Moore, B. S. (2012). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. Chemistry & Biology, 19(1), 85-98. [Link]

  • Inglés-Prieto, Á., et al. (2015). Light-assisted small-molecule screening against protein kinases. Nature Chemical Biology, 11(12), 952-954. [Link]

  • Ovid. (n.d.). Screening assays for tyrosine kinase inhibitors. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Eurofins DiscoverX. (2020). Eurofins DiscoverX GPCR Assays. YouTube. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6649. [Link]

  • Salman, A., et al. (2015). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry, 5, 15-28. [Link]

  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

  • Kumar, V., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing. [Link]

Sources

A Comprehensive Guide to the Purification of 3-(2-Isopropyl-imidazol-1-yl)-propylamine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the purification of 3-(2-Isopropyl-imidazol-1-yl)-propylamine, a key building block in pharmaceutical synthesis. Recognizing the challenges associated with purifying polar, basic compounds, this document outlines several effective, field-proven methodologies. We will explore the strategic application of acid-base extraction, column chromatography (with troubleshooting for common issues like amine tailing), salt formation with subsequent recrystallization, and vacuum distillation. Each protocol is presented with a clear rationale, step-by-step instructions, and methods for purity assessment, empowering researchers to select and optimize the most suitable purification strategy for their specific reaction mixture.

Introduction and Physicochemical Profile

This compound is a bifunctional molecule featuring a substituted imidazole ring and a primary aliphatic amine. This structure makes it a valuable intermediate in the development of therapeutic agents. The presence of two basic nitrogen centers—the primary amine (pKa ~10-11) and the imidazole nitrogen (pKa ~7)—governs its chemical behavior and dictates the purification strategies required to isolate it from synthetic reaction mixtures. The crude product is typically a liquid and may contain unreacted starting materials, catalysts, and side-products.[1][2]

A successful purification strategy must effectively separate the target compound from these impurities. This guide provides a multi-pronged approach, allowing for flexibility based on the scale of the reaction and the nature of the impurities.

PropertyValueSource
IUPAC Name 3-(2-isopropyl-1H-imidazol-1-yl)propylamine[1][3]
CAS Number 733756-66-6[2]
Molecular Formula C₉H₁₇N₃[2][4]
Molecular Weight 167.26 g/mol [2]
Physical Form Liquid[1]
InChI Key BRPFJVKASKRWNZ-UHFFFAOYSA-N[1][3]

Core Purification Strategies

The choice of purification method depends heavily on the specific impurities present. A typical synthesis might involve the alkylation of 2-isopropylimidazole, leading to impurities such as unreacted starting materials or undesired regioisomers. The following strategies can be used alone or in combination for optimal results.

Purification_Workflow crude Crude Reaction Mixture extraction Acid-Base Extraction (Removes Neutral/Acidic Impurities) crude->extraction Initial Cleanup distillation Vacuum Distillation (Removes Non-Volatile Impurities) crude->distillation For Large Scale or Non-Volatile Impurities chromatography Column Chromatography (Removes Closely Related Impurities) extraction->chromatography If Impurities Persist pure_product Pure Product (>98%) extraction->pure_product If Sufficiently Pure distillation->chromatography crystallization Salt Formation & Recrystallization (Final Polishing) chromatography->crystallization For High Purity chromatography->pure_product crystallization->pure_product

Caption: General purification workflow for this compound.

Strategy 1: Acid-Base Extraction

Causality: This technique leverages the basicity of the target molecule. By treating the crude organic mixture with an aqueous acid (e.g., HCl), the amine and imidazole functionalities are protonated, forming a water-soluble salt. Neutral and acidic impurities remain in the organic layer and are discarded. Subsequently, basifying the aqueous layer regenerates the free base, which can be extracted back into an organic solvent.[5] This is an excellent first-pass purification to remove a wide range of non-basic impurities.[6]

Acid_Base_Extraction cluster_org1 Organic Phase 1 (e.g., DCM) cluster_aq1 Aqueous Phase 1 (Dilute HCl) cluster_org2 Organic Phase 2 (Discard) cluster_aq2 Aqueous Phase 2 (Add NaOH) cluster_org3 Organic Phase 3 (e.g., DCM) crude Crude Product (Target + Neutral Impurities) protonated Protonated Target (Water Soluble) crude->protonated 1. Add HCl (aq) impurities Neutral Impurities free_base_aq Free Base Target protonated->free_base_aq 2. Separate Phases, Basify Aqueous pure_product Purified Target free_base_aq->pure_product 3. Extract with Organic Solvent

Caption: Mechanism of acid-base extraction for purifying basic amines.

Strategy 2: Column Chromatography

Causality: Chromatography is indispensable for separating the target compound from structurally similar impurities. Due to the basic nature of the imidazole and amine groups, strong interactions with the acidic silica gel can cause significant peak tailing.[5] This can be mitigated by adding a basic modifier to the mobile phase.

  • Normal-Phase (Silica Gel): The most common approach. A mobile phase of dichloromethane (DCM) and methanol (MeOH) provides the necessary polarity gradient. Adding a small amount of triethylamine (TEA) or ammonium hydroxide (NH₄OH) (typically 0.5-2%) to the mobile phase is critical.[5] The basic modifier competes with the analyte for binding to the acidic silanol groups on the silica surface, resulting in improved peak shape and better separation.

  • Alternative Stationary Phases: For particularly challenging separations, using neutral or basic alumina can be a valuable alternative to silica gel, as it minimizes the acidic interactions that cause tailing.[5]

Strategy 3: Crystallization via Salt Formation

Causality: While the free base of the target compound is a liquid, it can be converted into a solid salt by reacting it with an appropriate acid. This salt can then be purified via recrystallization, a powerful technique for achieving high purity.[7][8] The choice of acid (e.g., hydrochloric, succinic, tartaric) will influence the crystal properties and solubility. This method is excellent for a final polishing step to remove trace impurities.

Strategy 4: Vacuum Distillation

Causality: For large-scale purification or for removing non-volatile impurities (e.g., polymeric materials, salts), vacuum distillation is a highly effective method.[9] Amines can be prone to oxidation and decomposition at high temperatures, so performing the distillation under reduced pressure is essential to lower the boiling point and preserve the integrity of the molecule.[10][11]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (100 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (3 x 50 mL). The target compound will move into the aqueous layer. Combine the acidic aqueous extracts.

  • Neutral Wash (Optional): Wash the combined aqueous extracts with a fresh portion of organic solvent (50 mL) to remove any remaining neutral impurities. Discard the organic layer.

  • Neutralization and Back-Extraction: Cool the acidic aqueous layer in an ice bath. Slowly add 5 M aqueous NaOH with stirring until the solution is basic (pH > 12, check with pH paper).[5]

  • Product Extraction: Extract the now-basic aqueous solution with DCM (3 x 75 mL). The purified free base will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Flash Column Chromatography (Silica Gel)
  • Column Packing: Pack a suitable size glass column with silica gel (60 Å pore size) using a slurry method with a non-polar solvent (e.g., hexane or petroleum ether).

  • Sample Loading: Adsorb the crude or partially purified product onto a small amount of silica gel ("dry loading").[5] To do this, dissolve the compound in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a mobile phase of low polarity and gradually increase the polarity.

    • Recommended System: Dichloromethane / Methanol / Triethylamine (DCM/MeOH/TEA).

    • Gradient Example: Start with 100% DCM, then gradually increase the MeOH content (e.g., 99:1, 98:2, 95:5 DCM:MeOH), keeping the TEA constant at 1%.

  • Fraction Collection: Collect fractions and monitor the elution using Thin-Layer Chromatography (TLC). The recommended TLC stain for amines is ninhydrin or potassium permanganate.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Chromatography ParameterRecommended SettingRationale
Stationary Phase Silica Gel (60 Å)Standard, cost-effective choice for normal-phase.[5]
Mobile Phase DCM/MeOH with 0.5-2% TEADCM/MeOH provides polarity control. TEA is crucial to prevent peak tailing of the basic amine.[5]
Sample Loading Dry LoadingLeads to sharper bands and better separation compared to wet loading.[5]
Monitoring TLC with Ninhydrin StainNinhydrin is highly effective for visualizing primary amines.

Purity Assessment

After purification, the identity and purity of the final product should be confirmed using standard analytical techniques:

  • HPLC (High-Performance Liquid Chromatography): The primary method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of water and acetonitrile (containing 0.1% formic acid or trifluoroacetic acid to ensure protonation and good peak shape) is typically effective.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.

  • MS (Mass Spectrometry): Confirms the molecular weight of the compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Significant Tailing in Chromatography Strong interaction between the basic analyte and acidic silica gel.Add a basic modifier (0.5-2% triethylamine or NH₄OH) to the mobile phase.[5] Alternatively, switch to a neutral or basic alumina stationary phase.[5]
Low Yield After Extraction Incomplete extraction or incorrect pH during neutralization.Ensure the aqueous phase is strongly basic (pH > 12) before back-extraction. Perform multiple extractions (at least 3) with the organic solvent.
Co-elution of Impurities Insufficient separation power of the chosen chromatography system.Switch from isocratic to gradient elution.[5] Experiment with different solvent systems (e.g., ethyl acetate/hexane/TEA).[5]
Product "Oils Out" During Crystallization The salt is not forming a stable crystal lattice in the chosen solvent.Try different solvent systems (e.g., ethanol/ether, isopropanol/hexane). Experiment with different counter-ions (e.g., form a tartrate or succinate salt).

References

  • Benchchem Technical Support Center. (n.d.). Purification of Imidazole Derivatives.
  • Unacademy. (n.d.). Extraction Techniques used in Pharmaceutical Analysis.
  • Basicmedical Key. (2016). Extraction methods in pharmaceutical analysis.
  • Sigma-Aldrich. (n.d.). 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine.
  • PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.
  • Matrix Scientific. (n.d.). This compound.
  • YouTube. (2010). [Lab 6] Distilling Amines... Again.
  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • ResearchGate. (2018). Distillation and concentration process design for removal of heat stable salts in amine solution.
  • ResearchGate. (2014). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids.
  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.

Sources

Application Note: A Robust and Scalable Synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine, a key building block in pharmaceutical and materials science. The described two-step synthetic route, based on the Gabriel synthesis of primary amines, is designed for robustness, scalability, and high yield. Detailed protocols for N-alkylation of 2-isopropylimidazole and subsequent phthalimide deprotection are presented, along with critical process parameters, safety protocols for handling hazardous reagents, and methods for purification and characterization.

Introduction and Synthetic Strategy

Substituted N-alkylimidazoles are prevalent motifs in a wide array of biologically active compounds and functional materials.[1][2] The target molecule, this compound, combines a sterically significant isopropyl group at the C2 position of the imidazole ring with a reactive primary amine on a propyl linker. This structure makes it a valuable intermediate for developing novel therapeutics and specialized polymers.

A scalable synthesis requires a strategy that avoids chromatographic purification, utilizes readily available starting materials, and proceeds with high efficiency. The chosen synthetic pathway is a two-step process:

  • N-Alkylation: Reaction of 2-isopropylimidazole with N-(3-bromopropyl)phthalimide. This step introduces the protected aminopropyl side chain onto the imidazole ring. The phthalimide group is an excellent protecting group for the primary amine, preventing side reactions and facilitating purification of the intermediate.

  • Deprotection: Removal of the phthalimide group using hydrazine hydrate to liberate the desired primary amine. This classic Ing-Manske procedure is highly effective, yielding a stable phthalhydrazide byproduct that can be easily removed by filtration.[3]

This approach is advantageous for scale-up as the intermediate is a stable, crystalline solid that can be purified by recrystallization, and the final product can be isolated using an acid-base workup followed by distillation.

Figure 1. Two-step synthetic route to the target compound.

Process Hazards and Safety

Scaling up chemical synthesis requires a rigorous assessment of potential hazards. All operations must be conducted in a well-ventilated fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE).

2.1. Reagent Hazard Analysis

ReagentCAS NumberKey HazardsRecommended PPE
2-Isopropylimidazole36947-68-9Skin/eye irritant, respiratory irritant.[4]Gloves, safety goggles, lab coat.
N-(3-Bromopropyl)phthalimide5460-29-7Skin/eye/respiratory irritant.Gloves, safety goggles, lab coat.
Potassium Carbonate (K₂CO₃)584-08-7Serious eye irritant.Gloves, safety goggles.
Dimethylformamide (DMF)68-12-2Reproductive toxin, irritant, flammable.Chemical-resistant gloves, goggles, lab coat.
Hydrazine Hydrate (N₂H₄·H₂O) 7803-57-8Acutely toxic, corrosive, suspected carcinogen, reactive. [5][6][7]Chemical-resistant gloves, face shield over goggles, flame-resistant lab coat. [8][9]
Ethanol (EtOH)64-17-5Highly flammable.Gloves, safety goggles.
Hydrochloric Acid (HCl)7647-01-0Corrosive, causes severe skin/eye burns.Gloves, face shield over goggles, apron.
Sodium Hydroxide (NaOH)1310-73-2Corrosive, causes severe skin/eye burns.Gloves, face shield over goggles, apron.

2.2. Critical Safety Directive: Handling Hydrazine Hydrate

Hydrazine and its hydrates are extremely hazardous and require strict handling protocols.[5][7]

  • Engineering Controls: All work involving hydrazine hydrate must be performed in a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Personal Protective Equipment: A face shield worn over chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.[5]

  • Quenching and Disposal: Never add oxidizing agents to hydrazine. Spills must be contained and neutralized with a dilute solution of sodium hypochlorite (bleach). All hydrazine-containing waste is considered extremely hazardous and must be disposed of according to institutional guidelines.[8]

Detailed Scale-Up Protocol

This protocol is designed for a target scale yielding approximately 25-30 grams of the final product. All glassware should be oven-dried before use.

Step 1: Synthesis of 2-(3-(2-Isopropyl-imidazol-1-yl)-propyl)-isoindoline-1,3-dione (Intermediate)

Rationale: This is a standard N-alkylation of an imidazole.[10] Anhydrous potassium carbonate is a suitable base to deprotonate the imidazole, and DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. The reaction is monitored by TLC to ensure complete consumption of the starting imidazole.

ReagentM.W.AmountMolesEquiv.
2-Isopropylimidazole110.1622.0 g0.201.0
N-(3-Bromopropyl)phthalimide268.1156.3 g0.211.05
Potassium Carbonate (fine powder)138.2141.5 g0.301.5
Anhydrous DMF-400 mL--

Procedure:

  • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Charge the flask with 2-isopropylimidazole (22.0 g), N-(3-bromopropyl)phthalimide (56.3 g), and potassium carbonate (41.5 g).[11]

  • Add anhydrous DMF (400 mL) to the flask.

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Gently heat the reaction mixture to 60-70°C and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Mobile phase: 10% Methanol in Dichloromethane). The reaction is complete when the 2-isopropylimidazole spot is no longer visible.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture slowly into 1.5 L of ice-cold deionized water with vigorous stirring. A precipitate will form.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove residual DMF and salts.

  • Dry the crude product in a vacuum oven at 50°C to a constant weight.

  • Purification: Recrystallize the crude solid from hot ethanol. The pure intermediate is obtained as a white crystalline solid.

    • Expected Yield: ~75-85%

Step 2: Synthesis of this compound (Final Product)

Rationale: The Ing-Manske procedure using hydrazine hydrate is a standard and efficient method for cleaving phthalimides.[3][12] The reaction is performed under reflux in ethanol. The byproduct, phthalhydrazide, is largely insoluble in the reaction mixture and precipitates out. An acidic workup protonates the desired amine, rendering it water-soluble, while ensuring the complete precipitation of the phthalhydrazide. Subsequent basification and extraction isolate the final product.

ReagentM.W.AmountMolesEquiv.
Intermediate from Step 1297.3745.0 g0.151.0
Hydrazine Hydrate (~64% N₂H₄)50.0615.0 mL~0.30~2.0
Ethanol (95%)-500 mL--
Concentrated HCl (~37%)36.46As needed--
Sodium Hydroxide (50% w/w aq.)40.00As needed--

Procedure:

  • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Charge the flask with the intermediate (45.0 g) and ethanol (500 mL).

  • CAUTION: In a well-ventilated fume hood, carefully add hydrazine hydrate (15.0 mL) to the stirred suspension. The reaction can be exothermic.

  • Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. A thick white precipitate of phthalhydrazide will form.[12]

  • IPC: Monitor the reaction by TLC (10% MeOH in DCM, stained with ninhydrin) until the starting material is consumed.

  • Cool the mixture to room temperature.

  • Slowly add concentrated HCl until the pH is ~1-2. This dissolves the product amine salt and ensures full precipitation of the byproduct.

  • Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with cold ethanol (2 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to remove most of the ethanol.

  • Cool the remaining aqueous solution in an ice bath.

  • CAUTION (Exothermic): Slowly add 50% NaOH solution with vigorous stirring until the pH is >12. The free amine may separate as an oil.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

    • Expected Yield: ~80-90%

Purification_Workflow A Reaction Mixture (Product + Phthalhydrazide in EtOH) B Cool and Acidify (HCl, pH 1-2) A->B C Vacuum Filtration B->C D Filtrate (Product·HCl Salt in Aq. EtOH) C->D Liquid E Solid (Phthalhydrazide Byproduct) C->E Solid F Concentrate (Remove EtOH) D->F G Basify (NaOH, pH >12) F->G H Liquid-Liquid Extraction (DCM/Water) G->H I Aqueous Layer (Salts) H->I Aqueous J Combined Organic Layers (Product in DCM) H->J Organic K Dry (Na₂SO₄) & Concentrate J->K L Crude Product (Oil) K->L M Vacuum Distillation L->M N Pure Final Product M->N

Figure 2. Workflow for the workup and purification of the final product.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (167.26 g/mol ).

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H stretch of the primary amine, C=N stretch of the imidazole).

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Incomplete Reaction Insufficient base or reaction time. Inactive K₂CO₃.Add more K₂CO₃. Ensure K₂CO₃ is anhydrous and finely powdered. Extend reaction time.
Step 2: Low Yield Incomplete deprotection. Product loss during workup.Ensure sufficient hydrazine is used. Be careful not to make the solution too basic too quickly during workup to avoid emulsions. Perform extractions thoroughly.
Final Product is Colored Impurities from starting materials or side reactions.Ensure proper purification of the intermediate. Perform final vacuum distillation carefully, collecting a narrow boiling point fraction.

References

  • BenchChem. (2025).
  • Environmental Health & Safety, University of New Mexico.
  • Arkema. (2012).
  • LANXESS. (2015).
  • University of California, Santa Barbara, Environmental Health & Safety.
  • TCI EUROPE N.V.
  • ChemicalBook. N-(3-BROMOPROPYL)PHTHALIMIDE Synthesis.
  • Royal Society of Chemistry. Supporting Information: General procedure for the deprotection of the phthalimide.
  • Sigma-Aldrich. N-(3-Bromopropyl)phthalimide 98%.
  • ChemicalBook. N-(3-BROMOPROPYL)PHTHALIMIDE Properties.
  • Sigma-Aldrich. 2-Isopropylimidazole 98%.
  • BenchChem. (2025). Application Notes: Hydrazine Sulfate for Deprotection in Synthetic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Use of Hydrazine Monohydrobromide in the Deprotection of Phthalimides.
  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-5.
  • Le, Z.-G., et al. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds... Synthesis, 208-212.
  • TCI America. (2024). 2-Isopropylimidazole.
  • ChemicalBook. (2024). 2-Isopropylimidazole.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis. Our focus is on improving yield and purity by addressing common challenges and providing scientifically-grounded solutions.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in pharmaceutical development, primarily involves the N-alkylation of 2-isopropylimidazole with a 3-aminopropyl synthon. While seemingly straightforward, this reaction is fraught with potential pitfalls that can significantly lower the yield and complicate purification. The primary challenges include the propensity for over-alkylation of the starting amine and potential side reactions involving the unprotected primary amine of the alkylating agent.

This guide will explore a robust synthetic strategy utilizing a protected amine approach to circumvent these issues, leading to a more controlled and higher-yielding synthesis.

Recommended Synthetic Pathway: A Protected Amine Strategy

To achieve a high yield of the target primary amine, a two-step approach involving the use of a phthalimide-protected aminopropylating agent is highly recommended. This strategy, a modification of the Gabriel synthesis, prevents the common side reaction of over-alkylation.[1]

The overall workflow can be visualized as follows:

Synthetic Pathway A 2-Isopropylimidazole D N-(3-(2-Isopropylimidazol-1-yl)propyl)phthalimide A->D N-Alkylation B N-(3-bromopropyl)phthalimide B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) F This compound D->F Deprotection E Deprotection Reagent (e.g., Hydrazine hydrate)

Caption: Recommended two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the N-Alkylated Phthalimide Intermediate

Potential Cause Troubleshooting Steps & Explanation
Inactive Base Anhydrous potassium carbonate (K₂CO₃) is commonly used. Ensure it is freshly dried, as absorbed moisture can quench the imidazole anion. Consider using a stronger base like sodium hydride (NaH) if the reaction is sluggish, though K₂CO₃ is generally sufficient and safer to handle.
Poor Solvent Quality Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are recommended. Ensure the solvent is anhydrous, as water can interfere with the reaction. Old or improperly stored DMF can decompose to dimethylamine, which can act as a competing nucleophile.
Low Reaction Temperature While room temperature may be sufficient, gently heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
Poor Quality Alkylating Agent Verify the purity of N-(3-bromopropyl)phthalimide. Impurities can lead to side reactions and lower yields.

Problem 2: Incomplete Deprotection of the Phthalimide Group

Potential Cause Troubleshooting Steps & Explanation
Insufficient Hydrazine Hydrazine hydrate is typically used for the deprotection. Ensure at least a slight molar excess is used to drive the reaction to completion. The reaction involves the nucleophilic attack of hydrazine on the phthalimide carbonyls, leading to the formation of a stable phthalhydrazide precipitate.[2]
Short Reaction Time or Low Temperature The deprotection is often carried out at reflux in an alcoholic solvent like ethanol. Ensure the reaction is heated for a sufficient duration (typically a few hours) until TLC analysis shows complete consumption of the starting material.
Alternative Deprotection Method Needed If the substrate is sensitive to hydrazine, an alternative mild deprotection method involves the use of sodium borohydride (NaBH₄) in isopropanol, followed by an acidic workup.[3] This method converts the phthalimide to a diol, which then cyclizes to release the free amine.

Problem 3: Difficulty in Purifying the Final Product

Potential Cause Troubleshooting Steps & Explanation
Incomplete Removal of Phthalhydrazide Phthalhydrazide is a common byproduct of the deprotection step and can be difficult to remove. It is sparingly soluble in many organic solvents. After filtering the precipitate, an acidic workup can help to remove any remaining traces. The desired amine product can then be extracted into an organic solvent after basification.
Presence of Unreacted Starting Materials or Intermediates If the reactions have not gone to completion, the crude product will be a mixture. Purification by column chromatography on silica gel is often necessary. A gradient elution system, for example, with dichloromethane and methanol containing a small amount of triethylamine (to prevent the amine from streaking on the silica), is typically effective.
Formation of Emulsions during Workup The basic nature of the final product can lead to the formation of emulsions during aqueous extraction. Using a saturated solution of sodium chloride (brine) can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: Why is a protected amine strategy preferred over direct alkylation with 3-chloropropylamine?

Directly alkylating 2-isopropylimidazole with 3-chloropropylamine is challenging because the primary amine of the alkylating agent can react with another molecule of the alkylating agent, leading to oligomerization. Furthermore, the newly formed primary amine product is nucleophilic and can react with the remaining 3-chloropropylamine, resulting in the formation of a secondary amine byproduct. This over-alkylation significantly reduces the yield of the desired primary amine and complicates purification.[4] The use of a phthalimide protecting group effectively blocks the nucleophilicity of the amine, allowing for clean mono-alkylation on the imidazole nitrogen.[1]

Q2: How do I choose the right base for the N-alkylation step?

For the N-alkylation of imidazoles, a non-nucleophilic base is required to deprotonate the imidazole nitrogen, making it a more potent nucleophile.

  • Potassium carbonate (K₂CO₃): This is a commonly used, inexpensive, and relatively safe base that is effective in polar aprotic solvents like DMF or acetonitrile.[5]

  • Cesium carbonate (Cs₂CO₃): This base is often more effective than K₂CO₃ and can sometimes lead to higher yields, particularly in more challenging alkylations.

  • Sodium hydride (NaH): A very strong base that will completely deprotonate the imidazole. It should be used with caution as it is highly reactive and flammable. It is typically used in anhydrous solvents like THF or DMF.

For this specific synthesis, potassium carbonate is a good starting point due to its efficacy and ease of handling.

Q3: What are the key considerations for a successful deprotection of the phthalimide group?

The most common method for phthalimide deprotection is the Ing-Manske procedure, which uses hydrazine hydrate.[2]

  • Solvent: Ethanol or methanol are good solvent choices as they readily dissolve the phthalimide-protected intermediate and the hydrazine, and the phthalhydrazide byproduct precipitates out upon formation.

  • Temperature: The reaction is typically run at reflux to ensure a reasonable reaction rate.

  • Work-up: The phthalhydrazide precipitate is removed by filtration. An acidic workup of the filtrate helps to remove any remaining hydrazine and phthalhydrazide, and the desired amine can be isolated by subsequent basification and extraction.

Q4: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring both the N-alkylation and the deprotection steps.

  • N-Alkylation: Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to resolve the starting 2-isopropylimidazole, N-(3-bromopropyl)phthalimide, and the product. The product should have a different Rf value from the starting materials.

  • Deprotection: Use a mobile phase that can resolve the phthalimide-protected intermediate and the final amine product (e.g., dichloromethane/methanol with a small amount of triethylamine). The final amine product is typically more polar and will have a lower Rf value.

Experimental Protocols

Protocol 1: Synthesis of N-(3-(2-Isopropylimidazol-1-yl)propyl)phthalimide

  • To a round-bottom flask, add 2-isopropylimidazole (1.0 eq.), N-(3-bromopropyl)phthalimide (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.

  • Stir the mixture at 60 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-substituted phthalimide.

Protocol 2: Deprotection to Yield this compound

  • Dissolve the N-(3-(2-Isopropylimidazol-1-yl)propyl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 1 M hydrochloric acid and wash with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous layer with a concentrated sodium hydroxide solution until the pH is >12.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure this compound.

Data Summary: Optimizing Reaction Conditions

While specific yield data for this exact synthesis can vary, the following table provides a general guide to the expected impact of different reaction parameters on the N-alkylation step, based on established principles of imidazole alkylation.

Parameter Condition A Condition B Expected Outcome & Rationale
Base K₂CO₃NaHCondition B will likely result in a faster reaction rate as NaH is a much stronger base and will fully deprotonate the imidazole. However, K₂CO₃ (Condition A) is often sufficient and presents fewer handling hazards.
Solvent AcetonitrileDMFDMF (Condition B) is a more polar aprotic solvent and generally a better choice for N-alkylation of imidazoles, often leading to higher yields and faster reaction times.
Temperature Room Temperature60 °CHeating the reaction (Condition B) will increase the rate of reaction, which is beneficial if the reaction is slow at room temperature. However, it's important to monitor for potential decomposition.

Visualizing Troubleshooting Logic

Troubleshooting_Yield start Low Yield of Final Product check_alkylation Check TLC of N-Alkylation Step start->check_alkylation check_deprotection Check TLC of Deprotection Step start->check_deprotection purification_issue Purification Issues start->purification_issue alkylation_incomplete Incomplete N-Alkylation check_alkylation->alkylation_incomplete deprotection_incomplete Incomplete Deprotection check_deprotection->deprotection_incomplete optimize_alkylation Optimize N-Alkylation: - Increase temperature - Use stronger base (NaH) - Ensure anhydrous conditions alkylation_incomplete->optimize_alkylation optimize_deprotection Optimize Deprotection: - Increase reaction time/temp - Use more hydrazine - Consider NaBH4 method deprotection_incomplete->optimize_deprotection optimize_purification Optimize Purification: - Acid/base workup - Column chromatography with  amine-deactivated silica purification_issue->optimize_purification

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley & Sons.
  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(19), 2093–2096. [Link]

  • U.S. Patent No. 5,011,934. (1991). Process for preparing 1-alkylimidazoles.
  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. (n.d.). Chinese Journal of Applied Chemistry. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • ResearchGate. (2025). N-alkylation of imidazole by alkaline carbons. [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. [Link]

  • Reddit. (2023). Deprotection conditions for pthalimide protected oxyamine?[Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. [Link]

  • ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa. [Link]

  • ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]

  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]

  • ResearchGate. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

  • ResearchGate. (n.d.). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • Google Patents. (n.d.). Method for preparing N-(3-aminopropyl) imidazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • ResearchGate. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [Link]

  • The Pharmaceutical and Chemical Journal. (2023). Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. [Link]

  • Semantic Scholar. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • ResearchGate. (2010). A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. [Link]

  • Institute of Metallophysics. (n.d.). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. [Link]

  • Indian Journal of Chemistry. (2002). Note Protection of amino group as N-phthaly\ derivative using microwave irradiation. [Link]

  • Wikipedia. (n.d.). Isopropylamine. [Link]

  • MDPI. (n.d.). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

Sources

Technical Support Center: Acylation of 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the acylation of 3-(2-Isopropyl-imidazol-1-yl)-propylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired mono-acylated product.

Introduction

This compound is a bifunctional molecule containing a primary aliphatic amine and an imidazole ring. While the primary amine is the intended site of acylation, the nucleophilic nature of the imidazole nitrogen presents a significant challenge, often leading to undesired side products. This guide provides in-depth, experience-based solutions to common problems encountered during the acylation of this and structurally similar compounds.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols.

Issue 1: Formation of a Di-acylated Product

Question: My reaction is yielding a significant amount of a di-acylated product, where both the primary amine and the imidazole ring are acylated. How can I favor mono-acylation at the primary amine?

Answer: Di-acylation is a common side reaction, especially when using highly reactive acylating agents or an excess of the acylating agent. The primary amine is more nucleophilic than the imidazole nitrogen and will typically react first. However, under forcing conditions or with prolonged reaction times, the imidazole nitrogen can also undergo acylation.

Causality:

  • High Reactivity of Acylating Agent: Acyl halides and anhydrides are highly electrophilic and can react with both nucleophilic centers.

  • Excess Acylating Agent: Using more than one equivalent of the acylating agent will drive the reaction towards di-acylation.

  • Strong Base: The use of a strong, non-hindered base can deprotonate the imidazole ring, increasing its nucleophilicity and promoting the second acylation.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of this compound to your acylating agent. A slight excess of the amine (1.1 equivalents) can sometimes be beneficial to consume all of the acylating agent.

  • Choice of Acylating Agent: If using a highly reactive acylating agent like an acyl chloride, consider switching to a less reactive one, such as an active ester or a carboxylic acid with a coupling agent (e.g., EDC/HOBt).

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.

  • Controlled Addition: Add the acylating agent dropwise to the reaction mixture containing the amine and a suitable base. This maintains a low concentration of the acylating agent throughout the reaction, favoring the more reactive primary amine.

  • Choice of Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct without promoting deprotonation of the imidazole ring.

Workflow for Minimizing Di-acylation:

start Di-acylation Observed stoichiometry Adjust Stoichiometry (Amine:Acylating Agent ~1.1:1) start->stoichiometry temp Lower Reaction Temperature (e.g., 0 °C) stoichiometry->temp addition Slow, Dropwise Addition of Acylating Agent temp->addition base Use a Hindered Base (e.g., DIPEA) addition->base agent Consider a Less Reactive Acylating Agent base->agent end Selective Mono-acylation agent->end

Caption: Troubleshooting workflow for minimizing di-acylation.

Issue 2: N-Acylation of the Imidazole Ring

Question: I am observing a byproduct that appears to be the result of acylation on the imidazole nitrogen instead of, or in addition to, the primary amine. How can I prevent this?

Answer: Acylation of the imidazole ring is a known side reaction due to the nucleophilicity of the pyridine-like nitrogen (N-3).[1] The resulting N-acyl imidazole is a reactive species itself and can act as an acylating agent, potentially leading to a complex mixture of products.[2][3]

Causality:

  • Imidazole Nucleophilicity: The lone pair of electrons on the N-3 nitrogen of the imidazole ring can attack the electrophilic acylating agent.

  • Reaction Conditions: High temperatures and the use of strong bases can enhance the nucleophilicity of the imidazole ring.

Troubleshooting Protocol: Imidazole Protection Strategy

For reactions where selectivity is difficult to achieve, protecting the imidazole nitrogen is a robust strategy.[4][5][6]

Step-by-Step Protocol for Imidazole Protection (using a generic protecting group):

  • Protection:

    • Dissolve this compound in a suitable aprotic solvent (e.g., THF, DCM).

    • Add a base (e.g., triethylamine, DIPEA) if required by the protecting group chemistry.

    • Add the protecting group reagent (e.g., Boc-anhydride for a Boc group, SEM-Cl for a SEM group) and stir at the appropriate temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Acylation:

    • Isolate and purify the N-protected intermediate.

    • Perform the acylation on the primary amine as desired.

  • Deprotection:

    • Remove the protecting group under appropriate conditions (e.g., acid for Boc, fluoride for SEM) to yield the final mono-acylated product.

Protecting GroupIntroduction ConditionsRemoval Conditions
Boc Boc-anhydride, base (e.g., TEA), solvent (e.g., DCM)Acidic conditions (e.g., TFA in DCM, HCl in dioxane)
SEM SEM-Cl, base (e.g., NaH), solvent (e.g., DMF)Fluoride source (e.g., TBAF) or acidic hydrolysis
Issue 3: Low or No Reactivity

Question: My acylation reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate and yield?

Answer: Low reactivity can stem from several factors, including steric hindrance, the choice of a weak acylating agent, or inappropriate reaction conditions.

Causality:

  • Steric Hindrance: The isopropyl group at the 2-position of the imidazole ring may sterically hinder the approach of the acylating agent to the primary amine, although this is less likely to be the primary cause.

  • Weak Acylating Agent: Using a stable ester or an unactivated carboxylic acid will result in a slow reaction.

  • Insufficient Activation: When using coupling agents, incomplete activation of the carboxylic acid can lead to low yields.

Troubleshooting Protocol:

  • Increase Reactivity of Acylating Agent: If you are using a carboxylic acid with a coupling agent, ensure the activation step is complete before adding the amine. You can switch to a more potent coupling agent or convert the carboxylic acid to an acyl chloride or anhydride.

  • Elevate Temperature: Gently warming the reaction mixture can increase the reaction rate. However, monitor carefully for the formation of side products.

  • Catalyst: In some cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly when using anhydrides.

  • Solvent Choice: Ensure your solvent is appropriate for the reaction. Aprotic polar solvents like DMF or NMP can sometimes improve reaction rates by better solvating the reactants.

Frequently Asked Questions (FAQs)

Q1: What are the optimal general conditions for selective mono-acylation of this compound?

A1: Optimal conditions will vary depending on the specific acylating agent. However, a good starting point is to use a 1:1 molar ratio of the amine to the acylating agent in a chlorinated solvent like dichloromethane (DCM) at 0 °C. Use a hindered base like diisopropylethylamine (DIPEA) and add the acylating agent slowly to the reaction mixture.

Q2: How can I monitor the progress of my reaction and identify the different products?

A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.

  • TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of products.

  • LC-MS: Allows for the separation of the starting material, mono-acylated product, and di-acylated product, while the mass spectrometer provides the molecular weights for confirmation. High-Performance Liquid Chromatography (HPLC) with UV detection is also a valuable quantitative tool.[7]

Q3: Can I perform the acylation in an aqueous or protic solvent?

A3: While some acylations can be performed in water, using highly reactive acylating agents like acyl chlorides in aqueous media is generally not recommended due to their rapid hydrolysis.[8] However, for less reactive acylating agents, a biphasic system (e.g., Schotten-Baumann conditions) or an aqueous solution with a base might be feasible. For this specific substrate, controlling selectivity in a protic solvent could be challenging.

Q4: Is it possible to selectively acylate the imidazole nitrogen?

A4: While the primary amine is more nucleophilic, selective acylation of the imidazole nitrogen might be achievable by first protecting the primary amine (e.g., as a Boc-carbamate), then acylating the imidazole, and finally deprotecting the primary amine.

Decision Tree for Acylation Strategy:

start Start: Acylation of this compound check_selectivity Is selective mono-acylation at the primary amine critical? start->check_selectivity direct_acylation Direct Acylation check_selectivity->direct_acylation No protection_strategy Protection Strategy check_selectivity->protection_strategy Yes optimize_conditions Optimize Conditions: - Stoichiometry - Temperature - Base - Acylating Agent direct_acylation->optimize_conditions protect_imidazole Protect Imidazole Ring protection_strategy->protect_imidazole end Desired Product optimize_conditions->end acylation Acylate Primary Amine protect_imidazole->acylation deprotection Deprotect Imidazole acylation->deprotection deprotection->end

Caption: Decision tree for planning the acylation strategy.

References

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040. [Link]

  • Campeau, L. C., et al. (2013). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 135(10), 3881-3891. [Link]

  • ResearchGate. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. [Link]

  • Isle, N. T., & Szostak, M. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of Organic Chemistry, 85(9), 5674-5684. [Link]

  • ResearchGate. (2016). Microwave assisted Acetylation of Amines using Imidazole Hydrochloride under solvent-free condition. [Link]

  • Reddy, K. L., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4284-4287. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Zhang, X., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic & Biomolecular Chemistry, 19(34), 7433-7438. [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 2: Other Electrophiles. [Link]

  • Zenodo. (2020). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]

  • Tamura, T., & Suga, H. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 1-9. [Link]

  • Reddit. (2022). Acylated a primary amine, but the amine signal is gone. Did it over acylate? [Link]

  • Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829. [Link]

  • Reddit. (2024). What's happening here? Why doesn't an acylation reaction occur at the NCOOCH3 instead? [Link]

  • Rovis, T. (2013). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. Journal of the American Chemical Society, 135(22), 8148-8151. [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

  • Google Patents. (1965). Method of synthesis of 1-acyl imidazoles.
  • Ly, T. P., et al. (2023). RNA-Polymer Hybrids via Direct and Site-Selective Acylation with the ATRP Initiator and Photoinduced Polymerization. Journal of the American Chemical Society, 145(27), 14818-14828. [Link]

  • Gusev, D. G. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Organometallics, 34(10), 2025-2034. [Link]

  • ACS Publications. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. [Link]

  • Brown, R. S., & Ulan, J. G. (1983). Hydrolysis of imidazole-containing amide acetals. Journal of the American Chemical Society, 105(8), 2382-2388. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions. [a]. [Link]

  • ResearchGate. (2023). Post‐functionalizations of acyl‐imidazole derivatives. [Link]

  • Al-Tel, T. H. (2006). Stereoselective C(2)-vinylation of 1-substituted imidazoles with 3-phenyl-2-propynenitrile. Tetrahedron Letters, 47(45), 7975-7977. [Link]

  • ResearchGate. (2010). One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. [Link]

  • ResearchGate. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific N-alkylation reaction. Our focus is on providing practical, field-tested insights to help you navigate the complexities of this synthesis and optimize your reaction conditions for improved yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound involves the N-alkylation of 2-isopropylimidazole with a 3-halopropylamine, typically 3-chloropropylamine hydrochloride. While the reaction appears straightforward, achieving high yields and purity can be challenging due to several factors, including the nucleophilicity of the imidazole, the reactivity of the alkylating agent, and potential side reactions. This guide will dissect these challenges and provide a systematic approach to overcoming them.

Reaction Mechanism and Key Considerations

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The reaction proceeds in two key steps:

  • Deprotonation of 2-isopropylimidazole: A base is used to remove the acidic proton from the N-H of the imidazole ring, generating a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the 3-halopropylamine, displacing the halide and forming the desired C-N bond.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack imidazole 2-Isopropylimidazole imidazolate Imidazolate Anion (Nucleophile) imidazole->imidazolate Deprotonation base Base (e.g., K₂CO₃, NaH) base->imidazolate product This compound imidazolate->product Nucleophilic Attack alkyl_halide 3-Halopropylamine (Electrophile) alkyl_halide->product salt Salt Byproduct

Caption: General reaction mechanism for the N-alkylation of 2-isopropylimidazole.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is low, or the reaction is not going to completion. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors. The primary culprits are often incomplete deprotonation of the imidazole, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • The Role of the Base: The choice of base is critical for efficient deprotonation of the 2-isopropylimidazole.

      • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient, especially with more reactive alkylating agents. Cesium carbonate is known to be highly effective in many N-alkylation reactions.[1]

      • Strong Bases (e.g., NaH): For less reactive systems, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can ensure complete deprotonation.[1]

    • Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN), DMF, and dimethyl sulfoxide (DMSO) are generally preferred as they effectively dissolve the reactants and facilitate the SN2 reaction.[1]

  • Assess the Alkylating Agent:

    • Reactivity of the Halide: The reactivity of the 3-halopropylamine follows the order: I > Br > Cl. If you are using 3-chloropropylamine and experiencing low reactivity, consider converting it to the more reactive 3-bromopropylamine or 3-iodopropylamine via a Finkelstein reaction.

    • Using the Hydrochloride Salt: 3-chloropropylamine is commonly available as its hydrochloride salt. It is crucial to use at least one equivalent of base to neutralize the salt and liberate the free amine before it can act as an alkylating agent.[2]

  • Optimize Reaction Temperature:

    • Increasing the reaction temperature can enhance the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products and an increase in side reactions. A systematic approach, starting from room temperature and gradually increasing to 60-80 °C while monitoring the reaction progress, is recommended.

Optimization Summary Table:

ParameterRecommendationRationale
Base Start with K₂CO₃ or Cs₂CO₃. If yield is low, consider NaH.Balances reactivity with handling safety. Stronger bases ensure complete deprotonation.
Solvent Anhydrous DMF or Acetonitrile.Polar aprotic solvents favor SN2 reactions.
Temperature 60-80 °C.Provides sufficient energy for the reaction without significant decomposition.
Alkylating Agent Ensure at least 2 eq. of base if using the hydrochloride salt.One equivalent to neutralize the salt, and one for the imidazole deprotonation.
Question 2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

Answer: This is likely due to the formation of a quaternary imidazolium salt, which occurs when the already N-alkylated product undergoes a second alkylation. This is a common side reaction in the N-alkylation of imidazoles.[3][4]

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the 2-isopropylimidazole relative to the 3-halopropylamine (e.g., 1.1 to 1.2 equivalents of imidazole). This ensures the alkylating agent is the limiting reagent.[5]

  • Slow Addition of Alkylating Agent: Adding the 3-halopropylamine dropwise to the reaction mixture can help to maintain a low concentration of the electrophile, minimizing the chance of a second alkylation.[5]

  • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting 2-isopropylimidazole is consumed.[5]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation, which often has a higher activation energy than the initial N-alkylation.[5]

side_reaction imidazole 2-Isopropylimidazole product Desired Product imidazole->product + Alkyl Halide alkyl_halide 3-Halopropylamine alkyl_halide->product quaternary_salt Quaternary Imidazolium Salt (Over-alkylation) product->quaternary_salt + Alkyl Halide

Caption: Desired reaction pathway versus the over-alkylation side reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.

Materials:

  • 2-Isopropylimidazole

  • 3-Chloropropylamine hydrochloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-isopropylimidazole (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution. The excess base is to both deprotonate the imidazole and neutralize the hydrochloride salt of the alkylating agent.

  • Stirring: Stir the suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add 3-chloropropylamine hydrochloride (1.1 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and washings and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, which is a liquid, can be purified by vacuum distillation or by column chromatography on silica gel.[1][6]

Frequently Asked Questions (FAQs)

Q1: Can I use a different alkylating agent, such as 3-bromopropylamine? A1: Yes, 3-bromopropylamine hydrobromide can be used and may result in a faster reaction due to the better leaving group ability of bromide compared to chloride. The general procedure would be similar, but you may be able to use a lower reaction temperature.

Q2: My product is difficult to purify by column chromatography. Are there any tips? A2: The primary amine in the product can cause tailing on silica gel columns. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system. Alternatively, using a more basic stationary phase like alumina may be beneficial.

Q3: Are there alternative methods for this synthesis? A3: Yes, for challenging substrates, alternative methods can be considered:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions.[4] You would use 3-amino-1-propanol as the alkylating agent.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[4]

Q4: How can I be sure of the regioselectivity of the alkylation? A4: For 2-isopropylimidazole, the two nitrogen atoms are equivalent due to symmetry. Therefore, only one N-alkylated product is possible, and regioselectivity is not a concern. For unsymmetrically substituted imidazoles, controlling regioselectivity is a significant challenge influenced by steric and electronic factors.[7]

References

  • Benjes, P. A. (1994). N-Alkylation of imidazoles (Doctoral dissertation, University of Otago). Available from: [Link]

  • PubChem. 3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine. Available from: [Link]

  • ResearchGate. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Available from: [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]

  • Taylor & Francis Group. Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Available from: [Link]

  • National Center for Biotechnology Information. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]

  • PubChem. 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or plan to synthesize this valuable imidazole-containing building block. A common and often frustrating challenge encountered during the synthesis of N-alkylated primary amines is over-alkylation, leading to the formation of di-substituted and even quaternary ammonium salt byproducts.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you circumvent these issues and achieve a clean, high-yield synthesis of your target mono-substituted product.

Troubleshooting Guide: Diagnosing and Solving Di-substitution

This section addresses specific problems you might be observing in your reaction analysis.

Q1: My reaction analysis (TLC, LC-MS, NMR) shows a significant byproduct with a higher molecular weight than my target compound. I suspect di-substitution. Why is this happening?

A1: The Root Cause: The "Runaway Train" of Amine Alkylation

This is a classic problem in amine chemistry. The formation of a di-substituted byproduct occurs because your desired product, the mono-alkylated primary amine, is often a stronger nucleophile than your starting amine.[1][3] This creates a "runaway train" effect where the newly formed amine successfully competes with the starting material for the remaining alkylating agent.

Mechanistic Breakdown:

  • Initial Alkylation (Desired): The primary amine attacks the electrophile (e.g., an alkyl halide) to form the desired mono-substituted product, which is a secondary amine.

  • Increased Nucleophilicity: The secondary amine product is generally more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group.

  • Second Alkylation (Undesired): This more reactive secondary amine then attacks another molecule of the electrophile, leading to the di-substituted (tertiary amine) byproduct.

This unwanted subsequent reaction reduces the yield of your target compound and introduces a significant purification challenge.

Diagram 1: The Di-substitution Pathway

G cluster_0 Reaction Step 1 (Desired) cluster_1 Reaction Step 2 (Undesired) Start Primary Amine (R-NH2) Product1 Mono-substituted Amine (Secondary Amine) - More Nucleophilic - Start->Product1 SN2 Attack Product1_ref Mono-substituted Amine Electrophile1 Electrophile (E-X) Electrophile1->Product1 Product2 Di-substituted Amine (Tertiary Amine) - Impurity - Electrophile2 Electrophile (E-X) Electrophile2->Product2 Product1_ref->Product2 SN2 Attack G Start Start: Protected Propylamine Halide (e.g., Boc-NH-(CH2)3-Br) Step1 Step 1: N-Alkylation of Imidazole - React with 2-isopropylimidazole - Base (e.g., NaH, K2CO3) Start->Step1 Intermediate Protected Intermediate (Purified) Step1->Intermediate Step2 Step 2: Deprotection - Acidic conditions (e.g., TFA, HCl) - Cleaves the Boc group Intermediate->Step2 Final Final Product: Clean Mono-substituted Amine Step2->Final

Caption: A robust workflow using a protected amine to avoid di-substitution.

Q2: Can I just use a large excess of the amine or control the temperature to favor mono-substitution?

A2: These methods offer limited control and are often inefficient.

While manipulating stoichiometry and reaction conditions can influence product ratios, these approaches are rarely sufficient to completely suppress di-substitution. [4]

  • Large Excess of Amine: Using a large excess of the amine starting material can statistically favor mono-alkylation. However, this is atom-inefficient and can make product isolation difficult, especially if the starting amine and product have similar physical properties. [4]You are often left with a large amount of unreacted starting material to remove.

  • Low Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetic product. However, it also slows down the desired reaction, potentially requiring very long reaction times or resulting in low conversion.

For a reliable and scalable synthesis, the protecting group strategy is far superior to simply adjusting reaction conditions.

Q3: Which protecting group is best for my this compound synthesis?

A3: The tert-butoxycarbonyl (Boc) group is an excellent first choice.

The Boc group is one of the most widely used amine protecting groups in organic synthesis for several reasons. [5]It is robust, easy to install, and can be removed under acidic conditions that are unlikely to affect the rest of your molecule.

Protecting GroupIntroduction ReagentCleavage ConditionsStability Notes
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl in dioxane)Stable to bases, hydrogenation, and mild nucleophiles. [6]
Cbz (Carboxybenzyl)Benzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions. Not suitable if other reducible groups (e.g., alkenes, alkynes) are present. [5]
Phthalimide (Gabriel Synthesis)Potassium PhthalimideHydrazine (NH₂NH₂) or strong acid/base hydrolysisAn "ammonia surrogate" that inherently prevents over-alkylation. [3]Cleavage can sometimes require harsh conditions.

For this specific synthesis, the Boc group is highly recommended due to its straightforward removal with acid, which leaves the imidazole and isopropyl groups untouched.

Validated Experimental Protocol

This protocol details the synthesis of this compound using a Boc-protection strategy to ensure clean, mono-alkylation.

Protocol 1: Synthesis via N-Boc-3-chloropropylamine

Step A: N-Alkylation of 2-Isopropylimidazole

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

  • Imidazole Addition: Slowly add a solution of 2-isopropylimidazole (1.0 equivalent) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

  • Electrophile Addition: Cool the mixture back to 0 °C and add N-Boc-3-chloropropylamine (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC or LC-MS until the 2-isopropylimidazole is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (tert-butyl (3-(2-isopropyl-1H-imidazol-1-yl)propyl)carbamate) by column chromatography on silica gel.

Step B: Boc Deprotection

  • Dissolution: Dissolve the purified Boc-protected intermediate from Step A in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. A 4M solution of HCl in 1,4-dioxane (5-10 equivalents) or trifluoroacetic acid (TFA) (5-10 equivalents) in DCM are common choices.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Dissolve the residue in water and basify to a pH > 12 with aqueous NaOH.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by distillation or crystallization if necessary.

References

  • Appendix 6: Protecting groups.Oxford Learning Link.
  • 23.13: Protection of Amino Groups in Synthesis.Chemistry LibreTexts.
  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
  • Avoiding Over-alkylation.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Amines.NCERT.
  • Protecting Groups in Organic Synthesis.UT Southwestern Medical Center.
  • Protective Groups.Organic Chemistry Portal.
  • Protecting Groups for Amines: Carbam
  • Alkylation of Amines (Sucks!).Master Organic Chemistry.
  • Methods to Avoid Inactiv
  • Amine alkyl
  • preventing over-alkyl

Sources

stability issues of 3-(2-Isopropyl-imidazol-1-yl)-propylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Isopropyl-imidazol-1-yl)-propylamine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation, particularly under acidic conditions. This guide provides in-depth troubleshooting advice, frequently asked questions, and best practices to ensure the integrity of your results.

Introduction to Stability Considerations

This compound, like many imidazole-containing compounds, can be susceptible to degradation under various environmental and chemical stresses. Understanding its stability profile is critical for the development of robust analytical methods, the design of stable formulations, and the accurate interpretation of experimental data. Forced degradation studies are an essential tool to probe the intrinsic stability of a molecule by exposing it to harsh conditions, such as strong acids, bases, oxidants, light, and heat.[1][2] This guide will focus on potential challenges arising from acidic environments.

Troubleshooting Guide: Unexpected Results in Acidic Media

This section addresses specific issues you may encounter when working with this compound in acidic solutions.

Issue 1: Decreasing Concentration of Parent Compound Over Time in Acidic HPLC Mobile Phase

Question: I am observing a progressive decrease in the peak area of my main compound, this compound, during an HPLC run with an acidic mobile phase (e.g., pH 3.0 with formic acid). What could be the cause and how can I fix it?

Answer:

This phenomenon is likely due to the on-column degradation of the analyte, suggesting that the acidic mobile phase is promoting the hydrolysis or rearrangement of the imidazole ring. The prolonged exposure of the compound to the acidic environment on the HPLC column, especially if the run time is long, can lead to the formation of degradation products that may or may not be chromatographically resolved from the parent peak.

Causality Explained: The imidazole ring, while aromatic, can be susceptible to acid-catalyzed hydrolysis, particularly at elevated temperatures or with prolonged exposure. The protonation of the nitrogen atoms in the imidazole ring can make the ring more susceptible to nucleophilic attack by water, leading to ring-opening or other rearrangements.

Troubleshooting Protocol:

  • Reduce Run Time: Optimize your HPLC method to achieve the shortest possible run time that still provides adequate separation. This minimizes the residence time of the analyte on the column.

  • Lower Column Temperature: If your method uses an elevated column temperature, try reducing it. High temperatures can accelerate acid-catalyzed degradation.

  • Mobile Phase Modification:

    • Increase pH: If your separation allows, try increasing the pH of the mobile phase to the highest level that still provides good peak shape and resolution.

    • Use a Weaker Acid: Consider replacing a stronger acid like trifluoroacetic acid (TFA) with a weaker one like formic acid or acetic acid, if not already in use.

  • Sample Preparation: Prepare your samples in a neutral or slightly basic diluent and minimize the time they are in an acidic mobile phase before injection.

  • Conduct a Forced Degradation Study: To confirm acid instability, perform a controlled forced degradation study as outlined in the FAQ section. This will help you definitively identify the degradation products and understand the kinetics of the degradation.

Issue 2: Appearance of Unknown Peaks in a Sample Stored in an Acidic Formulation

Question: After storing a formulation of this compound at pH 4.5 for a week, I see several new, smaller peaks in my chromatogram. Are these related to the active compound?

Answer:

The appearance of new peaks upon storage in an acidic medium is a strong indicator of chemical degradation. These new peaks are likely degradation products of this compound. The acidic environment can catalyze various reactions, leading to the formation of multiple byproducts.

Investigative Workflow:

To confirm that these new peaks are indeed degradants and to elucidate their structures, a systematic approach is necessary.

degradation_workflow cluster_0 Problem Identification cluster_1 Forced Degradation Study cluster_2 Analytical Comparison cluster_3 Conclusion start New peaks observed in acidic formulation forced_degradation Perform forced degradation (e.g., 0.1 N HCl, heat) start->forced_degradation Hypothesize degradation hplc_analysis Analyze stressed and unstressed samples by HPLC-UV forced_degradation->hplc_analysis Generate degradants lcms_analysis Analyze by LC-MS to get mass information hplc_analysis->lcms_analysis Compare chromatograms conclusion Correlate retention times and mass data to confirm degradants lcms_analysis->conclusion Identify masses

Caption: Workflow for identifying degradation products.

Detailed Steps:

  • Forced Degradation: Intentionally degrade a sample of this compound under acidic conditions (e.g., 0.1 N HCl at 60°C for 24 hours).[3][4]

  • Chromatographic Comparison: Analyze the forced degradation sample and your stored formulation sample using the same HPLC method. If the retention times of the new peaks in your formulation match those in the intentionally degraded sample, it strongly suggests they are acid-induced degradants.

  • Mass Spectrometry (LC-MS) Analysis: Analyze the samples by LC-MS to determine the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks. This information is crucial for proposing potential structures of the degradation products.[5]

Frequently Asked Questions (FAQs)

Q1: What is the likely degradation pathway for this compound under acidic conditions?

While specific data for this molecule is not publicly available, a plausible degradation pathway for imidazole-containing compounds in acidic media involves hydrolysis of the imidazole ring.

degradation_pathway parent This compound Imidazole Ring Intact intermediate Protonated Imidazole Ring Activation parent->intermediate + H+ (Acidic Conditions) product Hydrolyzed Product Ring-Opened Species intermediate->product + H2O (Hydrolysis)

Caption: Plausible acid-catalyzed degradation pathway.

This proposed pathway involves the initial protonation of the imidazole ring, making it more electrophilic and susceptible to nucleophilic attack by water, leading to a ring-opened product. The exact structure of the final degradant would require detailed structural elucidation using techniques like NMR and high-resolution mass spectrometry.[5]

Q2: How can I proactively assess the acid stability of this compound?

A forced degradation study is the standard approach to assess the intrinsic stability of a drug substance.[2]

Protocol for Acidic Forced Degradation Study:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Test Sample: To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

    • Control Sample: To another aliquot, add an equal volume of purified water.

  • Incubation: Incubate both samples at a controlled elevated temperature (e.g., 60°C or 80°C) for a defined period (e.g., 24 or 48 hours).[3]

  • Neutralization: After incubation, cool the samples to room temperature and neutralize the acidic sample with an equivalent amount of 0.1 N sodium hydroxide.

  • Analysis: Analyze both the stressed and control samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed and control samples. A significant decrease in the parent peak area and the appearance of new peaks in the stressed sample indicate instability under acidic conditions.

Table 1: Example Data from an Acidic Forced Degradation Study

ConditionIncubation Time (hours)Parent Compound Remaining (%)Degradation Products Observed
0.1 N HCl at 60°C2485.22
0.1 N HCl at 60°C4871.53
Water at 60°C4899.80

Q3: Are there any recommended storage conditions for solutions of this compound?

Based on the potential for acid-catalyzed degradation, it is recommended to store solutions of this compound under neutral or slightly basic conditions (pH 7.0 - 8.0). If the compound is provided as a hydrochloride salt, be aware that aqueous solutions will be acidic. For long-term storage, it is advisable to store the compound in its solid form at the recommended temperature, protected from light and moisture.[5]

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3133-3141. [Link]

  • Choudhary, A., & Garg, A. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(4). [Link]

  • Sutar, A., et al. (2012). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft lozenge. Der Pharmacia Lettre, 4(5), 1431-1439. [Link]

  • Rane, K., & Patil, R. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Chemistry, 11(3), 539. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Klick, S., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

  • International Journal of Research and Analytical Reviews. (2022). Impurity Profiling And Degradation Study: A Review. IJRAR, 9(2), 159-169. [Link]

  • Khimani, R. P., et al. (2018). Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. Journal of Chemical and Pharmaceutical Research, 10(6), 177-183. [Link]

  • Kirthi, A., et al. (2016). Development and Validation of Stability Indicating HPLC Method for Estimation of Anti-Gonadotropic Drug Danazol in Bulk and Capsule. Asian Journal of Pharmaceutical Research, 6(4), 227-234. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-(2-Isopropyl-imidazol-1-yl)-propylamine (CAS 733756-66-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile bifunctional molecule. Its structure, featuring a primary aliphatic amine and a sterically hindered imidazole ring, presents unique opportunities and challenges in synthetic chemistry. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does their reactivity compare?

A1: The molecule possesses two key nucleophilic centers:

  • The Primary Propylamine Nitrogen: This is the more basic and generally more nucleophilic site, behaving as a typical primary aliphatic amine (pKa of the conjugate acid is ~10-11). It readily undergoes standard amine reactions like alkylation, acylation, reductive amination, and sulfonylation.

  • The Imidazole N-3 Nitrogen: The lone pair on the unsubstituted nitrogen of the imidazole ring is also nucleophilic. However, its nucleophilicity is generally lower than the primary amine and can be significantly influenced by steric hindrance from the adjacent isopropyl group at the C-2 position.[1][2]

Under most conditions, reactions with electrophiles will preferentially occur at the more reactive primary amine.

Q2: I am attempting an N-alkylation on the primary amine, but my yields are consistently low. What is the most common cause?

A2: Low yields in the N-alkylation of the primary amine often stem from two main issues: over-alkylation and suboptimal reaction conditions. The mono-alkylated secondary amine product is frequently more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a significant byproduct.[3][4] Additionally, an inappropriate choice of base or solvent can fail to drive the reaction to completion.[5]

Q3: How can I prevent unwanted side reactions at the imidazole N-3 position?

A3: While the primary amine is more reactive, strong electrophiles or forcing conditions (high heat) can lead to reactions at the imidazole nitrogen, such as the formation of a quaternary imidazolium salt.[1] To avoid this, use the mildest conditions possible. If N-3 reactivity remains a problem, a common strategy is to perform the reaction under slightly acidic conditions (pH ~5-6). This protonates the more basic primary amine, effectively "protecting" it as an ammonium salt and leaving the less basic imidazole nitrogen as the primary nucleophile. This strategy inverts the natural reactivity if the imidazole is the desired reaction site.

Q4: What are the recommended starting conditions for a standard acylation of the primary amine?

A4: For a standard acylation with an acyl chloride or anhydride, the reaction can typically be performed at a low temperature (e.g., 0 °C) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). A non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), should be included to scavenge the acid (e.g., HCl) generated during the reaction. Using a slight excess (1.1-1.2 equivalents) of the acylating agent is common.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures and provides a logical framework for resolving them.

Problem 1: Low Conversion or Stalled Reaction

Your reaction (e.g., alkylation, acylation) stops before the starting material is fully consumed, even after extended reaction times.

Potential Cause A: Insufficient Base Strength or Solubility

  • Causality: For N-alkylation with alkyl halides, a base is required to neutralize the proton released from the amine, forming an ammonium salt intermediate. If the base is too weak or is not soluble in the reaction medium, it cannot effectively drive the equilibrium towards the product.

  • Troubleshooting Steps:

    • Evaluate the Base: For simple alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, with Cs₂CO₃ being particularly good due to its higher solubility and basicity.[5] For less reactive electrophiles, a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.

    • Solvent System Check: Ensure your solvent can dissolve the base. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are excellent choices for reactions involving salts.[5]

    • Temperature Increase: Cautiously increasing the reaction temperature can often overcome activation energy barriers. Monitor the reaction closely by TLC or LC-MS to avoid decomposition or side reactions.

Potential Cause B: Steric Hindrance

  • Causality: The substrate you are reacting with this compound may be sterically bulky. This bulk, combined with the isopropyl group on the imidazole, can hinder the approach of the electrophile to the primary amine.[1][2]

  • Troubleshooting Steps:

    • Change Electrophile: If possible, switch to a less sterically hindered electrophile. For example, use methyl iodide instead of methyl tosylate if methylation is desired.

    • Increase Reaction Time/Temperature: Sterically hindered reactions are slower and may require prolonged reaction times (24-48 hours) or higher temperatures to proceed to completion.

    • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields in sterically challenging cases by providing efficient and rapid heating.[1]

Problem 2: Formation of Multiple Products & Side Reactions

You observe multiple spots on your TLC plate or peaks in your LC-MS, indicating a mixture of products.

Side Reaction A: Over-alkylation at the Primary Amine

  • Causality: The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.[3][4] This is one of the most common side reactions in amine alkylations.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a significant excess of the starting amine (3-5 equivalents) relative to the alkylating agent. This increases the statistical probability that the electrophile will react with the starting material rather than the product.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the electrophile low, disfavoring the second alkylation.

    • Lower Temperature: Running the reaction at a lower temperature will decrease the rate of both alkylations, but it will disproportionately affect the faster second alkylation, improving selectivity.

Side Reaction B: Quaternization of the Imidazole Ring

  • Causality: If a highly reactive alkylating agent is used (e.g., methyl iodide, benzyl bromide) or if the reaction is heated for too long, a second alkylation can occur at the N-3 position of the imidazole ring, forming a positively charged imidazolium salt.[1]

  • Mitigation Strategies:

    • Use a Less Reactive Electrophile: Switch from an alkyl iodide or bromide to an alkyl chloride or tosylate if possible.

    • Strict Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction.[1]

    • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the alkylating agent.

Problem 3: Difficult Product Purification

The desired product is difficult to isolate from starting materials or byproducts.

Challenge A: Separating Basic Compounds

  • Causality: The starting material, mono-alkylated product, and di-alkylated product are all basic amines with similar polarities, making chromatographic separation challenging.

  • Purification Protocol:

    • Acid-Base Extraction: Perform an aqueous workup. First, wash the organic layer with a dilute acid (e.g., 1M HCl). All basic amines will move to the aqueous layer as their hydrochloride salts. Then, basify the aqueous layer with NaOH and re-extract with an organic solvent (e.g., DCM or Ethyl Acetate). This removes non-basic impurities.

    • Column Chromatography Optimization:

      • Use a gradient elution, starting with a non-polar solvent system and gradually increasing polarity.

      • Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent. This prevents the basic amine products from streaking on the acidic silica gel, resulting in sharper peaks and better separation.

Section 3: Recommended Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of the Primary Amine

This protocol provides a general method for reacting the primary amine with a simple alkyl halide.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and a suitable polar aprotic solvent (e.g., Acetonitrile, 0.1 M concentration).

  • Add Base: Add finely ground potassium carbonate (K₂CO₃, 3.0 eq).

  • Add Electrophile: Add the alkyl halide (e.g., ethyl bromide, 1.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature or heat to 50-60 °C. Monitor the reaction's progress every 2-4 hours using TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic solids and rinse with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel, using a gradient of DCM/Methanol (with 1% triethylamine) as the eluent.

Protocol 2: N-Acylation of the Primary Amine with an Acyl Chloride
  • Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1 M) in a flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting amine.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it successively with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which can be further purified by chromatography or crystallization if necessary.

Section 4: Visual Aids & Data

Diagrams

Caption: Troubleshooting workflow for low-yield reactions.

Amine 3-(2-iPr-Im)-Propylamine plus + Electrophile Electrophile (e.g., R-X) DesiredProduct Desired Product (Mono-alkylation) plus->DesiredProduct Desired Pathway SideProduct1 Side Product 1 (Over-alkylation) plus->SideProduct1 Common Side Reaction SideProduct2 Side Product 2 (Imidazole Reaction) plus->SideProduct2 Possible Side Reaction

Caption: Desired vs. undesired reaction pathways.

Data Table

Table 1: Common Bases and Solvents for N-Alkylation

ReagentTypepKa of Conj. AcidTypical Use Case
Bases
K₂CO₃Weak Inorganic~10.3General purpose, good for reactive electrophiles.
Cs₂CO₃Stronger Inorganic~10.5Higher reactivity and solubility than K₂CO₃.[5]
TEAOrganic Amine~10.8Acid scavenger in acylations; can be a nucleophile.
DIPEAHindered Amine~11.0Non-nucleophilic acid scavenger.
DBUOrganic Amide~13.5Strong, non-nucleophilic base for difficult alkylations.
Solvents
DCMAproticN/AAcylations, reactions at low temperature.
THFPolar AproticN/AGeneral purpose, good solubility for organics.
ACNPolar AproticN/AGood for reactions with inorganic salts.
DMFPolar AproticN/AExcellent solvating power for salts, higher temps.[5]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • BenchChem. (2025). Overcoming steric hindrance in N-alkylation of imidazole derivatives.
  • Reddit r/OrganicChemistry. (2023). This is why selective N-alkylation of imidazoles is difficult.
  • University of Otago. N-Alkylation of imidazoles.
  • BenchChem. (2025). Common side reactions in the N-alkylation of cyclohexylamines.
  • Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation.
  • Sigma-Aldrich. 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine.
  • Matrix Scientific. This compound.
  • ChemicalBook. This compound.
  • Sigma-Aldrich. 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine.

Sources

byproduct formation in the synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important class of compounds. Here, we combine in-depth chemical principles with practical, field-proven troubleshooting strategies to ensure the integrity and success of your synthetic protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound and its derivatives, providing concise answers to foundational queries.

Q1: What is the most common synthetic route for this compound and what are the key challenges?

The most prevalent synthetic strategy involves the N-alkylation of 2-isopropylimidazole with a suitable three-carbon synthon bearing a protected or precursor amine functionality. A common choice is 3-chloropropylamine or its protected derivatives. The primary challenges include controlling regioselectivity of the alkylation, preventing over-alkylation, and managing side reactions related to the amine functionality.

Q2: Why is regioselectivity an issue in the N-alkylation of 2-isopropylimidazole?

2-Isopropylimidazole possesses two nucleophilic nitrogen atoms within its ring. When deprotonated, the negative charge is delocalized across both nitrogens. This can lead to the formation of two different regioisomers upon alkylation (N1 and N3 substitution). While steric hindrance from the isopropyl group at the 2-position generally favors alkylation at the less hindered nitrogen, mixtures of regioisomers can still occur, complicating purification.[1]

Q3: What are typical impurities that can be present in the 2-isopropylimidazole starting material?

Commercial 2-isopropylimidazole may contain impurities stemming from its synthesis, which is often achieved by reacting isobutyraldehyde, glyoxal, and ammonia.[2] Potential impurities include unreacted starting materials and byproducts from side reactions, which can interfere with the subsequent alkylation step.[2] It is crucial to use a high-purity starting material, typically 98% or greater.

Q4: How can I effectively purify the final this compound product?

Purification is typically achieved through a combination of techniques. Acid-base extraction is a powerful method to separate the basic imidazole product from non-basic impurities.[3] Column chromatography on silica gel is also widely used.[4] The choice of solvent system is critical; common eluents include dichloromethane/methanol or ethyl acetate/hexane, often with a small amount of a basic modifier like triethylamine to reduce tailing.[3]

Section 2: Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific problems encountered during the synthesis, with a focus on byproduct formation.

Issue 1: Formation of Dialkylated Imidazolium Salt

Q: I am observing a significant amount of a water-soluble, highly polar byproduct that I suspect is a dialkylated imidazolium salt. What causes this and how can I prevent it?

A: Cause and Mechanism:

The desired this compound product is itself a nucleophile due to the secondary amine in the side chain and the remaining basic nitrogen on the imidazole ring. This allows it to react with another molecule of the alkylating agent (e.g., 3-chloropropylamine), leading to the formation of a quaternary imidazolium salt. This over-alkylation is a common side reaction.[5]

Mitigation Strategies:

  • Control of Stoichiometry: Carefully control the molar ratio of the alkylating agent to 2-isopropylimidazole. Using a slight excess of the imidazole can help to minimize the chance of the product reacting with the alkylating agent.

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent at any given time, favoring the reaction with the more abundant starting imidazole over the product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity. However, this may also slow down the desired reaction, so optimization is necessary.

Issue 2: Presence of Unreacted 2-Isopropylimidazole in the Final Product

Q: My final product is contaminated with a significant amount of the starting 2-isopropylimidazole. How can I improve the reaction conversion and purify the product?

A: Cause and Incomplete Reaction:

Incomplete conversion can be due to several factors:

  • Insufficient Base: The N-alkylation of an imidazole typically requires a base to deprotonate the imidazole, making it a more potent nucleophile. If the base is not strong enough or is used in insufficient quantity, the reaction may not go to completion.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature to achieve full conversion.

  • Deactivation of Alkylating Agent: The alkylating agent may degrade over the course of the reaction, especially if it is unstable under the reaction conditions.

Troubleshooting and Purification Protocol:

  • Reaction Optimization:

    • Choice of Base: Employ a suitable base such as potassium hydroxide or sodium hydride to ensure complete deprotonation of the 2-isopropylimidazole.[6]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Continue the reaction until the starting material is consumed.

  • Purification via Acid-Base Extraction:

    • Step 1: Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.[3]

    • Step 2: Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl).[3] The basic desired product and the unreacted 2-isopropylimidazole will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

    • Step 3: Basification: Separate the aqueous layer and carefully add a base (e.g., NaOH solution) until the solution is basic (pH > 10). This will deprotonate the desired product and the starting imidazole, causing them to precipitate or allowing them to be extracted back into an organic solvent.[3]

    • Step 4: Back-Extraction: Extract the basified aqueous solution with several portions of an organic solvent.[3]

    • Step 5: Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product, now separated from non-basic byproducts.[3] Further purification by column chromatography may be necessary to separate the product from the starting imidazole if both are extracted.

Issue 3: Formation of Byproducts from Reductive Amination (if applicable)

Q: I am using a reductive amination approach to introduce the propylamine side chain and am seeing byproducts. What are the likely side reactions?

A: Cause and Mechanism:

Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced.[7][8] Side reactions can occur at both stages:

  • Over-alkylation: The newly formed secondary amine can react with another molecule of the carbonyl compound and be reduced, leading to a tertiary amine byproduct.[7]

  • Aldol or Self-Condensation of the Carbonyl: If the carbonyl compound is an aldehyde with alpha-hydrogens, it can undergo self-condensation under basic or acidic conditions.

  • Reduction of the Carbonyl: The reducing agent can directly reduce the starting carbonyl compound to an alcohol before it has a chance to form the imine.

Mitigation Strategies:

  • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the carbonyl, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[7][8]

  • Control of pH: Maintain the reaction pH in a mildly acidic range (typically 5-6) to favor imine formation without promoting significant side reactions.

  • One-Pot Procedure: Perform the reaction as a one-pot procedure where the imine is formed in situ and then reduced. This minimizes the concentration of the free amine product available for over-alkylation.[8]

Data Summary Table
IssueCommon Byproduct(s)Key Mitigation StrategiesRecommended Purification
Over-alkylation Dialkylated Imidazolium SaltControl stoichiometry, slow addition of alkylating agent, optimize temperature.Acid-base extraction, Column chromatography.
Incomplete Reaction Unreacted 2-isopropylimidazoleUse appropriate base, monitor reaction progress, optimize time and temperature.Acid-base extraction, Column chromatography.[3]
Reductive Amination Side Reactions Tertiary amine, alcohol from carbonyl reductionUse selective reducing agent, control pH, one-pot procedure.Column chromatography.
Visualizing the Reaction and Byproduct Pathways

Diagram 1: N-Alkylation and Over-Alkylation Pathway

2-Isopropylimidazole 2-Isopropylimidazole Desired_Product This compound 2-Isopropylimidazole->Desired_Product + Alkylating Agent Alkylating_Agent 3-Chloropropylamine Byproduct Dialkylated Imidazolium Salt Desired_Product->Byproduct + Alkylating Agent

Caption: Desired N-alkylation and subsequent over-alkylation byproduct formation.

Diagram 2: Troubleshooting Flowchart for Low Yield

start Low Yield of Desired Product check_sm TLC/GC analysis shows unreacted starting material? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No optimize Optimize Reaction: - Stronger/more base - Increase time/temp - Check reagent purity yes_sm->optimize check_byproducts Analyze for byproducts (e.g., dialkylation) no_sm->check_byproducts purify Purify via Acid-Base Extraction & Chromatography optimize->purify mitigate Mitigate Byproduct Formation: - Adjust stoichiometry - Slow addition of reagents check_byproducts->mitigate mitigate->purify

Caption: A logical workflow for troubleshooting low product yield.

References
  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - Beilstein Journals.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. Available from: [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. Available from: [Link]

  • Typical laboratory synthesis of N-alkyl imidazoles. - ResearchGate. Available from: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available from: [Link]

  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Available from: [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. Available from: [Link]

  • JP5111787B2 - Method for producing 2-alkylimidazole - Google Patents.
  • US5011934A - Process for preparing 1-alkylimidazoles - Google Patents.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning by 3-(2-Isopropyl-imidazol-1-yl)-propylamine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and mechanistic insights for researchers encountering challenges with palladium-catalyzed cross-coupling reactions in the presence of 3-(2-Isopropyl-imidazol-1-yl)-propylamine. This molecule, possessing both a coordinating imidazole ring and a primary amine, presents a unique and potent source of catalyst deactivation. Our goal is to equip you with the foundational knowledge and actionable protocols to diagnose, mitigate, and overcome these challenges.

Section 1: Understanding the Poison - The Dual Threat

The primary challenge with this compound lies in its bifunctional nature. Both the imidazole nitrogen and the primary amine can act as strong ligands for the palladium catalyst. This can lead to deactivation through several pathways:

  • Strong Coordination/Chelation: The molecule can bind strongly to the palladium center, occupying coordination sites necessary for the catalytic cycle to proceed. If both the imidazole and amine coordinate simultaneously (chelation), it can form a highly stable, inactive palladacycle.

  • Formation of Inactive Dimers: The molecule can bridge two palladium centers, leading to the formation of inactive dimeric species.

  • Alteration of Electronic Properties: Coordination of these nitrogen-based ligands to the palladium center alters its electronic properties, which can hinder crucial steps like oxidative addition or reductive elimination.[1][2]

The imidazole moiety is particularly problematic. Imidazoles are known to be excellent ligands for palladium and are precursors to N-heterocyclic carbenes (NHCs), which form very stable bonds with the metal center.[3][4] While NHCs are often employed as highly effective supporting ligands, an uncontrolled coordination from a substrate or impurity can completely shut down catalysis.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: My Suzuki/Heck/Sonogashira reaction stops completely when I add my substrate containing the this compound moiety. What is happening?

A: You are likely experiencing severe catalyst poisoning. The nitrogen atoms in your molecule are coordinating to the palladium catalyst more strongly than the desired reactants or the supporting phosphine ligands. This effectively removes the active catalyst from the reaction cycle, causing the reaction to stall.[1][5]

Q2: What are the visual signs of this type of catalyst deactivation?

A: A common sign is the formation of a black precipitate, known as palladium black.[2][6] This indicates that the soluble, active Pd(0) or Pd(II) complex has decomposed and aggregated into inactive elemental palladium. You may also observe a failure of the reaction to progress as monitored by TLC or LC-MS, with starting materials remaining largely unconsumed.[2]

Q3: Is the imidazole or the primary amine the primary culprit?

A: Both are problematic, but the imidazole ring is often a more potent poison due to its ability to form very stable complexes with palladium.[3] However, the primary amine significantly contributes, especially through potential chelation effects. The most effective troubleshooting approach assumes both are contributing to the deactivation.

Q4: Can I just add more catalyst to overcome the poisoning?

A: While slightly increasing catalyst loading might provide a marginal improvement in some cases, it is generally an inefficient and expensive solution.[2] The poison will deactivate the additional catalyst as well, leading to diminishing returns and high levels of palladium contamination in your product. A more robust solution involves modifying the reaction strategy.

Section 3: In-Depth Troubleshooting and Mitigation Guide

If you suspect poisoning by this compound, follow this logical workflow to diagnose and solve the issue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Implementation & Analysis start Problem: Low or No Conversion confirm_poison Run Control Experiment (without the amine substrate) start->confirm_poison other_issue Troubleshoot Other Issues: - Reagent Purity - Solvent Degassing - Temperature confirm_poison->other_issue Control Works? No poison_confirmed Poisoning Confirmed confirm_poison->poison_confirmed Control Works? Yes choose_strategy Select Mitigation Strategy poison_confirmed->choose_strategy strategy_A Strategy A: Robust Ligand Selection choose_strategy->strategy_A strategy_B Strategy B: Protecting Group Chemistry choose_strategy->strategy_B strategy_C Strategy C: Optimize Catalyst & Conditions choose_strategy->strategy_C implement Implement Chosen Strategy strategy_A->implement strategy_B->implement strategy_C->implement analyze Analyze Results (LC-MS, NMR) implement->analyze success Successful Coupling analyze->success Conversion >80%? Yes re_optimize Re-evaluate and Combine Strategies analyze->re_optimize Conversion <80%? No re_optimize->choose_strategy

Caption: Troubleshooting workflow for catalyst poisoning.
Strategy A: Employ Robust, Sterically Hindered Ligands

The logic here is to use a supporting ligand that binds to the palladium so effectively that it prevents the poison from coordinating, or is bulky enough to sterically block its approach. Buchwald-type biarylphosphine ligands are the gold standard for this purpose.[2][7][8]

Why it works: These ligands possess a combination of steric bulk and electron-donating character. The bulk creates a protective pocket around the metal center, while their strong sigma-donating ability stabilizes the active catalytic species, making it less susceptible to displacement by inhibitor molecules.

LigandStructure TypeKey FeatureWhen to Use
RuPhos Biaryl MonophosphineElectron-rich and bulky. Excellent for coupling with secondary amines.A first-choice ligand for coupling heteroaryl chlorides or when dealing with secondary amines.[7][8]
BrettPhos Biaryl MonophosphineVery bulky, creates a coordinatively saturated Pd center.Ideal for coupling primary amines and challenging, sterically hindered substrates.[7][8][9]
XPhos Biaryl MonophosphineHighly active and versatile ligand.A general, robust ligand suitable for a wide range of Suzuki and Buchwald-Hartwig aminations.[10]
IMes N-Heterocyclic CarbeneForms a very strong Pd-C bond, resistant to dissociation.Use when phosphine ligands fail. The strong bond can prevent displacement by the imidazole poison.[4]

Actionable Step: Screen a panel of robust ligands like RuPhos, BrettPhos, or XPhos in your reaction. Use a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) to ensure a consistent 1:1 ligand-to-metal ratio and improved air stability.

Strategy B: Use Protecting Group Chemistry

This strategy involves temporarily masking the reactive functional group on the poison, rendering it inert during the cross-coupling reaction.

Why it works: By protecting the primary amine, you eliminate one of the key coordinating sites of the molecule. This prevents potential chelation and significantly reduces its ability to deactivate the catalyst. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to most cross-coupling conditions and can be easily removed later.

Actionable Step: Protect the primary amine of this compound with a Boc group before performing the cross-coupling. See Section 4 for a detailed protocol.

Strategy C: Optimize Catalyst and Reaction Conditions

Sometimes, subtle changes to the reaction setup can have a significant impact on mitigating catalyst deactivation.

  • Choice of Palladium Precursor: Start with a Pd(II) source like Pd(OAc)₂ instead of a Pd(0) source like Pd₂(dba)₃. The in-situ reduction to the active Pd(0) species in the presence of phosphine ligands can sometimes lead to a more stable and active catalyst that is less prone to immediate poisoning.[10]

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction.[11] Oxygen can lead to the oxidation of phosphine ligands and the decomposition of the Pd(0) catalyst, exacerbating deactivation issues. Ensure all solvents are properly degassed and maintain a positive pressure of argon or nitrogen.[11]

  • Temperature Control: Excessive heat can accelerate catalyst decomposition.[12] Once you find a condition that works, try to run the reaction at the lowest temperature that still affords a reasonable reaction rate.

Section 4: Key Experimental Protocols

Protocol 1: Robust Suzuki-Miyaura Coupling Using a Buchwald Pre-catalyst

Objective: To perform a Suzuki-Miyaura coupling on a substrate containing the unprotected this compound moiety.

  • Materials:

    • Aryl Halide (containing the problematic amine) (1.0 equiv.)

    • Arylboronic Acid (1.5 equiv.)

    • XPhos Pd G3 pre-catalyst (2-5 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

    • Anhydrous, degassed 1,4-Dioxane/Water (10:1 mixture)

  • Methodology:

    • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide, arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

    • Seal the flask. Evacuate and backfill with argon three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.

  • Causality Note: The use of a bulky, electron-rich XPhos ligand in a pre-formed G3 pre-catalyst provides a highly active and stable catalytic species.[10] K₃PO₄ is a strong enough base for transmetalation but is generally less harsh than alkoxides, which can sometimes promote catalyst degradation.

Protocol 2: N-Boc Protection of this compound

Objective: To protect the primary amine to prevent catalyst coordination.

  • Materials:

    • This compound (1.0 equiv.)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.)

    • Triethylamine (Et₃N) (1.2 equiv.)

    • Dichloromethane (DCM)

  • Methodology:

    • Dissolve this compound in DCM in a round-bottom flask.

    • Add triethylamine to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O in DCM dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography.

  • Causality Note: The Boc group transforms the nucleophilic and coordinating primary amine into a non-coordinating carbamate, effectively eliminating one of the two poisoning functionalities of the molecule.

Section 5: Visualizing the Mechanism of Poisoning

The following diagram illustrates a simplified Suzuki-Miyaura catalytic cycle and highlights the points where this compound (denoted as "Poison") can intercept and deactivate the catalyst.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition + R-X pd0->ox_add inactive_complex [Pd(0)L_n(Poison)] (Inactive Complex) pd0->inactive_complex Coordination pd2_complex R-Pd(II)-X(L_n) ox_add->pd2_complex transmetal Transmetalation + R'-B(OR)₂ pd2_complex->transmetal inactive_dimer [Pd(II)(Poison)]_2 (Inactive Dimer) pd2_complex->inactive_dimer Coordination/ Bridging pd2_biaryl R-Pd(II)-R'(L_n) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product Product R-R' red_elim->product poison Poison (Imidazole-Amine) poison->inactive_complex poison->inactive_dimer

Caption: Simplified Suzuki cycle showing catalyst poisoning pathways.

References

  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
  • Problems with Suzuki coupling. Reddit r/Chempros.
  • Amine might end palladium's reign over classic cross coupling reaction. Chemistry World.
  • Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds. Benchchem.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • Mechanistic Studies on the Palladium-Catalyzed Direct C-5 Arylation of Imidazoles: The Fundamental Role of the Azole as a Ligand for Palladium.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • overcoming catalyst deactivation in palladium-catalyzed reactions of 7-Iodo-1H-indazole. Benchchem.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing).
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH.
  • Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes. PMC.
  • Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Organic Chemistry Portal.

Sources

Technical Support Center: Navigating the Steric Influence of the Isopropyl Group in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to understanding and troubleshooting the effects of steric hindrance from the isopropyl group in organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges related to this common bulky substituent. Here, we move beyond simple protocols to explain the why behind experimental phenomena, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does the isopropyl group cause it?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1][2] The isopropyl group, -CH(CH₃)₂, is considered a sterically demanding substituent due to its branched nature. The two methyl groups create a bulky three-dimensional profile that can physically block the approach of reagents to a nearby reactive center.[3][4] This obstruction increases the activation energy of the reaction, thereby slowing it down or preventing it from occurring altogether.[1]

Q2: How does the steric hindrance of an isopropyl group compare to other common alkyl groups like ethyl and tert-butyl?

A: The steric bulk of alkyl groups generally increases with more branching at the alpha-carbon (the carbon attached to the parent molecule). The isopropyl group is more sterically hindering than a linear ethyl group but significantly less so than a tert-butyl group.[5][6] This can be quantified using "A-values," which measure the energetic preference of a substituent for the equatorial position on a cyclohexane ring.[6][7] A higher A-value indicates greater steric bulk.[6][7]

SubstituentA-value (kcal/mol)Relative Steric Hindrance
Ethyl1.79Low
Isopropyl 2.15 Moderate
Tert-butyl~5.0High
Table 1: Comparison of A-values for common alkyl groups.[6]
Q3: In which types of reactions is the steric hindrance from an isopropyl group most pronounced?

A: The impact of the isopropyl group's steric bulk is particularly significant in reactions that are sensitive to the spatial environment of the reactive center. Key examples include:

  • Sₙ2 Reactions: These reactions require a backside attack by the nucleophile on the carbon bearing the leaving group. The isopropyl group can significantly shield this backside, slowing down or preventing the reaction.[3][8][9][10]

  • Grignard Reactions: When a Grignard reagent or the carbonyl-containing substrate is sterically hindered by an isopropyl group, the standard nucleophilic addition can be impeded. This can lead to side reactions like reduction or enolization.[11][12][13][14]

  • Electrophilic Aromatic Substitution: While the isopropyl group is an ortho-, para-director, its bulk can hinder substitution at the ortho positions, leading to a higher proportion of the para-substituted product.[15]

Troubleshooting Guide for Isopropyl Group-Mediated Steric Hindrance

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield in an Sₙ2 Reaction with an Isopropyl-Substituted Electrophile

Symptoms:

  • Slow reaction progress as monitored by TLC or GC/LC-MS.

  • Formation of elimination byproducts.

  • Recovery of unreacted starting material.

Causality: The isopropyl group on the electrophile is sterically hindering the required backside attack of the nucleophile. This raises the energy of the Sₙ2 transition state, making the reaction slow and allowing competing pathways like E2 elimination to become more favorable.

Troubleshooting Workflow:

sn2_troubleshooting start Low Sₙ2 Yield check_nucleophile Is the nucleophile bulky? start->check_nucleophile change_nucleophile Switch to a smaller, less hindered nucleophile. check_nucleophile->change_nucleophile Yes check_conditions Are reaction conditions forcing? check_nucleophile->check_conditions No end Improved Yield change_nucleophile->end modify_conditions Lower temperature to disfavor elimination. Use a polar aprotic solvent (e.g., DMSO, DMF). check_conditions->modify_conditions Yes alternative_pathway Consider an Sₙ1 pathway if applicable (e.g., with a good leaving group and protic solvent). check_conditions->alternative_pathway No modify_conditions->end alternative_pathway->end

Caption: Troubleshooting workflow for low Sₙ2 reaction yields.

Detailed Solutions:

  • Modify the Nucleophile: If possible, switch to a less sterically hindered nucleophile. For example, if using tert-butoxide, consider switching to ethoxide or methoxide.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can disfavor the competing elimination reaction, which typically has a higher activation energy.

    • Solvent: Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the attacking species without solvating it as heavily as a protic solvent would.

  • Change the Leaving Group: A better leaving group (e.g., triflate or tosylate instead of a halide) can accelerate the Sₙ2 reaction, potentially outcompeting side reactions.

Issue 2: Unexpected Reduction Product in a Grignard Reaction

Symptoms:

  • Formation of a secondary alcohol instead of the expected tertiary alcohol when reacting an isopropyl Grignard reagent with a ketone.[12]

  • Low conversion of the starting ketone.

Causality: When both the Grignard reagent and the ketone are sterically hindered (e.g., isopropylmagnesium bromide reacting with diisopropyl ketone), the nucleophilic attack on the carbonyl carbon is slowed.[11][13] Instead, the Grignard reagent can act as a reducing agent, transferring a beta-hydride to the carbonyl carbon via a six-membered transition state (a Meerwein-Ponndorf-Verley-type reduction).[12][13]

Reaction Pathways:

grignard_pathways start Isopropyl Grignard + Hindered Ketone path_addition Normal Addition (Favored with less hindrance) start->path_addition path_reduction Reduction (Favored with high hindrance) start->path_reduction product_tertiary_alcohol Tertiary Alcohol (Desired Product) path_addition->product_tertiary_alcohol product_secondary_alcohol Secondary Alcohol (Side Product) path_reduction->product_secondary_alcohol

Caption: Competing pathways in sterically hindered Grignard reactions.

Solutions and Protocols:

  • Use a Less Hindered Organometallic Reagent: If the synthetic route allows, consider using an organolithium reagent instead of a Grignard reagent. Organolithiums are generally more reactive and can sometimes overcome steric barriers more effectively.

  • Employ a Cerium(III) Chloride Additive (Luche Reduction Conditions): The addition of anhydrous CeCl₃ can enhance the nucleophilicity of the organometallic reagent and suppress enolization and reduction side reactions.

Protocol: CeCl₃-Mediated Grignard Addition to a Hindered Ketone
  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CeCl₃ (1.2 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and stir the suspension vigorously for at least 2 hours at room temperature to activate the CeCl₃.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the isopropylmagnesium halide solution (1.1 equivalents) dropwise to the CeCl₃ suspension and stir for 1 hour at -78 °C.

  • Substrate Addition: Add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.[16]

  • Workup: Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by column chromatography.[16]

FAQ: Can I predict the steric impact of an isopropyl group computationally?

A: Yes, computational chemistry offers powerful tools to predict and quantify steric effects. Techniques like Density Functional Theory (DFT) can be used to calculate the transition state energies of competing reaction pathways.[17] Additionally, steric parameters like the Taft steric parameter (Eₛ) and Charton's steric parameter (ν) can be calculated or estimated to compare the isopropyl group to other substituents.[18] These computational models can provide valuable insights before undertaking extensive experimental work.[19]

This guide provides a foundational understanding and practical troubleshooting advice for dealing with the steric effects of the isopropyl group. By understanding the underlying principles, you can better anticipate challenges and design more robust synthetic strategies.

References
  • Fiveable. Steric Hindrance Definition - Intro to Chemistry Key Term.
  • Benchchem. Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • WordPress.com. Reactions of Grignard reagents - Organic chemistry teaching.
  • Benchchem. Quantitative Assessment of Steric Hindrance: A Comparative Guide for the 3-Isopropylphenyl Group.
  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • Benchchem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
  • Chemistry Stack Exchange.
  • Chemistry Stack Exchange. Abnormal reaction of grignard reagent.
  • YouTube.
  • YouTube.
  • Prezi. Steric Hindrance in Organic Chemistry - UMER Mobeen.
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
  • Organic Chemistry Portal. Grignard Reaction.
  • Study.com. Steric Hindrance Effect | Definition, Factors & Examples - Lesson.
  • Wikipedia. A value.
  • ResearchG
  • YouTube. Reactions of Isopropyl Alcohol | Organic Reactions.
  • FasterCapital. The Impact Of Steric Hindrance On Chemical Reactions.
  • University of Kentucky. CHAPTER 9. Substitution reactions - Organic Chemistry.
  • Master Organic Chemistry.
  • YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
  • YouTube. Steric hindrance.
  • PubMed Central.
  • Chemistry LibreTexts. 8.4: Electrophiles.
  • Master Organic Chemistry. Reactions of Grignard Reagents.
  • Reddit. [Organic] Can someone explain the difference between isopropyl and propyl?.
  • ProQuest. I. Action of the Grignard Reagent on Sterically Hindered Esters. II.
  • Quora. How to measure steric hindrance.
  • Quora. Can anyone provide easy and correct explantion for differences between iso-butyl, sec-butyl and tert-butyl?.
  • Filo. Question 7 Identify A and B in the following reaction: Isopropyl alcohol...
  • NCERT. Amines.
  • YouTube.
  • PubMed.
  • ResearchGate. For NLO ELF, NCI-RDG, kinetic energy, reactivity topological molecular descriptors evaluation on 2-propanone, Isopropyl alcohol and Glycerin.
  • Master Organic Chemistry. Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti).
  • Chemistry Steps. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl.
  • PubMed.
  • Reddit. How to test for isopropyl in a solution? : r/chemhelp.
  • PubMed. Quantitative study of electrostatic and steric effects on physicochemical property and biological activity.
  • MDPI.

Sources

Technical Support Center: Optimizing Solvent Choice for 3-(2-Isopropyl-imidazol-1-yl)-propylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Solvent

Welcome to the technical support resource for reactions involving 3-(2-Isopropyl-imidazol-1-yl)-propylamine. As a bifunctional molecule featuring a primary amine and an imidazole ring, its reactivity is profoundly influenced by the surrounding solvent environment. The solvent does not merely act as a passive medium but actively participates in the reaction through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.[1][2] These interactions can stabilize or destabilize reactants, intermediates, and transition states, thereby dictating reaction rates, yields, and even the product distribution. This guide provides in-depth, field-proven insights to help you navigate the complexities of solvent selection and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound influence its reactivity?

A1: The reactivity of this molecule is governed by two key features: the primary amine and the 2-isopropyl-imidazole moiety.

  • Primary Amine: The primary amine group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile and a Brønsted-Lowry base.[3] It will readily react with a variety of electrophiles, including alkyl halides, acyl chlorides, and carbonyl compounds.

  • Imidazole Ring: The imidazole ring is an aromatic heterocycle. The nitrogen atom at the 3-position is basic and can be protonated (pKa of the conjugate acid is approximately 7), while the N-H proton of a neutral imidazole is very weakly acidic.[4][5] The imidazole ring can influence the reactivity of the propylamine sidechain through electronic effects and by participating in hydrogen bonding.[6] The bulky isopropyl group at the 2-position introduces steric hindrance, which can be a factor in reactions involving the imidazole ring itself, but its effect on the distal primary amine is minimal.

Q2: I am observing low yields in my acylation reaction to form an amide. Could the solvent be the culprit?

A2: Yes, solvent choice is critical in acylation reactions. Low yields are often traced back to suboptimal solvent selection.

  • Protic Solvents (e.g., water, ethanol, methanol): These solvents can form strong hydrogen bonds with the primary amine's lone pair of electrons.[1] This solvation shell can stabilize the amine, making it less nucleophilic and slowing down the reaction with the acylating agent.[7][8] While some reactions can be run in protic solvents, they are often not the first choice for maximizing acylation rates.

  • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for acylation reactions.[9] They can dissolve the amine and many acylating agents while not forming strong hydrogen bonds with the amine's lone pair. This "naked" amine is more nucleophilic and reacts faster.[8]

  • Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): While these solvents do not hinder the amine's nucleophilicity, the poor solubility of the starting amine or the acylating agent can lead to a heterogeneous reaction mixture and consequently, low yields.

Troubleshooting Tip: If you are experiencing low yields in a protic solvent, consider switching to a polar aprotic solvent like DMF or acetonitrile.[9] Additionally, ensure a suitable base (e.g., pyridine, triethylamine) is present to neutralize the HCl generated during the reaction with an acyl chloride, as this byproduct can protonate the starting amine, rendering it non-nucleophilic.

Q3: My reductive amination reaction is producing significant amounts of the corresponding alcohol byproduct. How can I improve the selectivity for the desired secondary amine?

A3: The formation of an alcohol byproduct in reductive amination indicates that the reduction of the carbonyl compound is competing with or outpacing the formation of the imine intermediate. Solvent choice plays a significant role here.

  • Protic Solvents: Protic solvents like methanol and ethanol are commonly used for reductive aminations with borohydride reagents.[10] They can facilitate the formation of the imine intermediate. However, if the imine formation is slow, the reducing agent can directly reduce the starting aldehyde or ketone to the alcohol. Water can sometimes hinder imine formation, leading to higher alcohol yields.[11][12]

  • Aprotic Solvents: Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used with milder reducing agents like sodium triacetoxyborohydride (STAB).[10] These conditions often favor imine formation before reduction.

Troubleshooting Tip: If alcohol byproduct formation is an issue, consider switching to a less reactive reducing agent like STAB in an aprotic solvent such as DCM or THF.[10] You can also try pre-forming the imine by stirring the amine and the carbonyl compound in a solvent like methanol with a dehydrating agent (e.g., molecular sieves) before adding the reducing agent.

Q4: I am attempting an N-alkylation of the primary amine with an alkyl halide, but the reaction is slow and incomplete. What can I do?

A4: Slow and incomplete alkylation of primary amines is a common issue. Several factors, including the solvent, can be at play.

  • Solvent Effects: Similar to acylation, polar aprotic solvents like DMF and THF are generally preferred for N-alkylation of amines as they enhance the nucleophilicity of the amine.[9]

  • Base: The reaction of a primary amine with an alkyl halide produces an acid (HX) byproduct. This acid will protonate the starting amine, forming an unreactive ammonium salt.[13] To drive the reaction to completion, a base is required to neutralize this acid. A non-nucleophilic, sterically hindered base like diisopropylethylamine (Hünig's base) is often a good choice to avoid competition with the desired alkylation.[4]

  • Over-alkylation: Primary amines can be alkylated multiple times to form secondary and tertiary amines, and even quaternary ammonium salts.[13][14] Using a large excess of the primary amine relative to the alkylating agent can help favor mono-alkylation.

Troubleshooting Tip: To improve the rate and yield of your N-alkylation, switch to a polar aprotic solvent like DMF, and add at least one equivalent of a non-nucleophilic base such as Hünig's base.[4][9]

Troubleshooting Guides

Scenario 1: Low Yield in Amide Bond Formation
Symptom Potential Cause Recommended Solution
Reaction is sluggish and starting material remains after prolonged reaction time.1. Solvent-induced reduction of nucleophilicity: Use of a protic solvent (e.g., ethanol) is solvating the amine's lone pair.[7] 2. Inadequate activation of the carboxylic acid. 1. Switch to a polar aprotic solvent such as DMF, NMP, or acetonitrile. 2. Ensure your coupling reagent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometry.
Formation of multiple unidentified byproducts.1. Side reactions due to high temperature. 2. Decomposition of coupling agents. 1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Add the coupling agent at a lower temperature.
Product is difficult to isolate from the solvent.High boiling point of the solvent (e.g., DMSO, NMP). Consider using a lower boiling point polar aprotic solvent like THF or ethyl acetate if the reactants are sufficiently soluble.
Scenario 2: Poor Selectivity in Reductive Amination
Symptom Potential Cause Recommended Solution
Significant amount of alcohol byproduct is formed.1. Reduction of the carbonyl is faster than imine formation. 2. Water in the reaction medium is hydrolyzing the imine. 1. Use a milder reducing agent like NaBH(OAc)₃ in an aprotic solvent (DCE or THF).[10] 2. Pre-form the imine in the presence of a dehydrating agent (e.g., MgSO₄ or molecular sieves) before adding the reducing agent.
Formation of tertiary amine byproduct (from reaction with the secondary amine product).The secondary amine product is competing with the primary amine for the carbonyl compound. Use a larger excess of this compound.

Experimental Protocols

Protocol 1: Solvent Screening for Optimal Amide Coupling
  • Set up four parallel reactions in small vials, each with a magnetic stir bar.

  • To each vial, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

  • To each vial, add a different solvent to be tested (e.g., DMF, THF, DCM, Acetonitrile) to achieve a concentration of 0.1 M.

  • To each vial, add a suitable base (e.g., DIPEA, 2.0 eq).

  • To each vial, add the coupling reagent (e.g., HATU, 1.1 eq).

  • Stir all reactions at room temperature.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Compare the conversion to the desired product in each solvent to identify the optimal choice.

Visualizations

Solvent-Amine Interactions

Solvent_Amine_Interaction cluster_protic Protic Solvent (e.g., Methanol) cluster_aprotic Aprotic Solvent (e.g., DMF) Amine_P R-NH₂ MeOH1 H₃C-O-H Amine_P->MeOH1 H-Bond MeOH2 H-O-CH₃ Amine_P->MeOH2 H-Bond Reduced_Nuc Reduced Nucleophilicity Amine_P->Reduced_Nuc Amine_A R-NH₂ Enhanced_Nuc Enhanced Nucleophilicity Amine_A->Enhanced_Nuc

Caption: Protic vs. Aprotic Solvent Effects on Amine Nucleophilicity.

Decision Workflow for Solvent Selection in Acylation

Solvent_Selection_Acylation start Start: Acylation Reaction solubility_check Are reactants soluble in aprotic, non-polar solvents (e.g., Toluene)? start->solubility_check polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, ACN, THF) solubility_check->polar_aprotic No non_polar Consider Aprotic Non-Polar Solvent solubility_check->non_polar Yes reaction_check Is reaction rate satisfactory? polar_aprotic->reaction_check non_polar->reaction_check protic_option Consider Protic Solvent (e.g., EtOH) if necessary reaction_check->protic_option No end Optimized Condition reaction_check->end Yes protic_option->end

Caption: Decision tree for selecting a solvent for acylation reactions.

References

Sources

Technical Support Center: A Guide to Column Chromatography Purification of 3-(2-Isopropyl-imidazol-1-yl)-propylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-isopropyl-imidazol-1-yl)-propylamine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography of these basic imidazole-containing compounds. The inherent basicity of these molecules presents unique challenges during purification with standard silica gel chromatography. This document will provide a framework for understanding and overcoming these challenges to achieve high-purity compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of this compound analogs and other basic amine compounds.

Q1: Why do my this compound analogs show significant peak tailing on a standard silica gel column?

A1: Peak tailing is a frequent issue when purifying basic compounds like your imidazole analogs on standard silica gel.[1][2] This phenomenon arises from strong secondary interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" or asymmetrical peak shape, which ultimately reduces separation efficiency.[4]

Q2: What is the best stationary phase for purifying my basic imidazole analogs?

A2: While silica gel is the most common stationary phase, it is often not the ideal choice for highly basic compounds due to the issues mentioned above. Here are some recommended stationary phases:

  • Deactivated Silica Gel: You can "deactivate" the acidic silanol groups on silica gel by pre-treating the silica or adding a basic modifier to the mobile phase.[5][6]

  • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of amines.[7][8] Neutral or basic alumina will have less of an acidic character, minimizing the strong interactions that cause peak tailing and irreversible adsorption.[4][9]

  • Amine-Functionalized Silica: These are specialty columns where the silica surface is chemically modified with amine groups.[10][11][12] This creates a more neutral or slightly basic surface, which is ideal for the purification of basic compounds without the need for mobile phase modifiers.[12][13]

Q3: How do I choose the right mobile phase for my purification?

A3: The choice of mobile phase is critical for achieving good separation. For your this compound analogs, which are polar, a common starting point is a mixture of a non-polar solvent and a polar solvent.

  • Common Solvent Systems: Dichloromethane/methanol and ethyl acetate/hexane are frequently used systems.[1]

  • Adding a Basic Modifier: To counteract the acidity of silica gel and improve peak shape, it is highly recommended to add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[1][14][15] This will "compete" with your basic compound for the acidic sites on the silica gel, leading to more symmetrical peaks.[13]

  • Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the separation) will likely provide better results than an isocratic (constant solvent composition) elution.[1]

Q4: My purification yield is very low. What are the possible reasons?

A4: Low yield after column chromatography can be frustrating. Here are some potential causes and solutions:

  • Irreversible Adsorption: Your highly basic compound may be irreversibly binding to the acidic sites on the silica gel.[2][16] Solution: Switch to a less acidic stationary phase like neutral alumina or amine-functionalized silica, or add a basic modifier like triethylamine to your mobile phase.[7][13]

  • Compound Decomposition: Some compounds can be unstable on silica gel.[17] Solution: Perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred. If it is unstable, a different stationary phase is necessary.[17]

  • Co-elution with Impurities: If your compound is not fully separated from impurities, the fractions containing your product may be contaminated, leading to a lower yield of pure compound. Solution: Optimize your mobile phase and consider using a gradient elution to improve separation.[1]

Q5: What is the basicity of my this compound analogs?

A5: The basicity of your compounds is a key factor influencing their chromatographic behavior. These analogs have two main basic centers: the imidazole ring and the terminal primary amine.

  • Imidazole Ring: The pKa of the conjugate acid of 2-isopropylimidazole is around 7-8.[18][19] This means the imidazole ring will be partially protonated at neutral pH.

  • Propylamine Side Chain: Alkylamines are generally more basic than ammonia due to the electron-donating effect of the alkyl group.[20][21][22] The pKa of the conjugate acid of a typical primary amine is around 10-11.[22]

The presence of these two basic groups makes the overall molecule quite basic and prone to strong interactions with silica gel.

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the column chromatography of this compound analogs.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing/Streaking Strong interaction between the basic amine/imidazole and acidic silanol groups on silica gel.[1][2]Add a basic modifier (0.1-1% triethylamine or pyridine) to the mobile phase.[1][14] Switch to a neutral or basic alumina stationary phase.[7][8] Use an amine-functionalized silica column.[11][13]
Low Yield/No Compound Eluting Irreversible adsorption of the basic compound onto the silica gel.[2] The compound is too polar for the chosen mobile phase.Use a more basic stationary phase like alumina or amine-functionalized silica.[9][13] Increase the polarity of the mobile phase (e.g., higher percentage of methanol).[17] Add a basic modifier to the mobile phase.[1]
Co-elution of Impurities Insufficient separation between the desired compound and impurities.Optimize the mobile phase by trying different solvent combinations or by using a gradient elution.[1] Consider a different stationary phase to alter the selectivity.[1] Ensure proper column packing and sample loading techniques.
Compound Decomposition on the Column The compound is sensitive to the acidic nature of the silica gel.[17]Perform a TLC stability test.[17] Switch to a neutral stationary phase like neutral alumina.[4][23] Deactivate the silica gel by pre-washing the column with a solvent system containing triethylamine.[5][6]
Poor Solubility for Column Loading The crude material is not soluble in the initial, non-polar mobile phase.Use a "dry loading" technique: dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the column.[1][24]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the purification of a this compound analog using flash column chromatography with a triethylamine-modified mobile phase.

1. Materials and Equipment:

  • Crude this compound analog

  • Silica gel (230-400 mesh) or Neutral Alumina

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass column for flash chromatography

  • TLC plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

2. Thin-Layer Chromatography (TLC) for Method Development:

  • Prepare a stock solution of the crude material in a small amount of DCM or methanol.

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., 95:5 DCM:MeOH, 90:10 DCM:MeOH) with and without the addition of 0.5% TEA.

  • The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.3.

3. Column Preparation:

  • Choose an appropriate column size (a general rule is a 40:1 to 100:1 ratio of stationary phase to crude product by weight).[1]

  • Prepare a slurry of the stationary phase (silica gel or alumina) in the initial, least polar mobile phase identified from your TLC analysis.

  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Add a thin layer of sand on top of the stationary phase to protect the surface.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1][24]

5. Elution and Fraction Collection:

  • Begin eluting with the initial mobile phase.

  • If using a gradient elution, gradually increase the percentage of the more polar solvent (e.g., methanol).

  • Collect fractions in test tubes.

  • Monitor the elution process by performing TLC analysis on the collected fractions.

6. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound analog.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Identified problem_def Define the Problem (e.g., Tailing, Low Yield) start->problem_def cause_analysis Analyze Potential Causes - Stationary Phase Interaction - Mobile Phase Polarity - Compound Stability problem_def->cause_analysis solution_dev Develop Solutions - Change Stationary Phase - Modify Mobile Phase - Alter Loading Technique cause_analysis->solution_dev implementation Implement Solution solution_dev->implementation evaluation Evaluate Results (TLC, Yield, Purity) implementation->evaluation success Problem Resolved evaluation->success Successful reiterate Re-evaluate and Try Another Solution evaluation->reiterate Unsuccessful reiterate->cause_analysis

Caption: A logical workflow for troubleshooting common column chromatography issues.

Analyte-Stationary Phase Interaction

Analyte_Stationary_Phase_Interaction cluster_0 Standard Silica Gel cluster_1 Mobile Phase SilicaSurface Silica Surface (Si-OH, Acidic) Analyte Basic Analyte (Amine/Imidazole) Analyte->SilicaSurface Strong Interaction (Tailing) TEA Triethylamine (TEA) TEA->SilicaSurface Competitive Binding (Improved Peak Shape)

Caption: Interaction of a basic analyte and triethylamine with the silica gel surface.

References

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem. (n.d.).
  • Why is an alkylamine more basic than ammonia? - Allen. (n.d.).
  • Relative Basicity of Amines and Other Compounds. (2019, June 5). Chemistry LibreTexts.
  • Basicity of Amines. (2025, February 24). Chemistry LibreTexts.
  • Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. (2016, May 20). ACS Publications.
  • Technical Support Center: Column Chromatography of Basic Imidazole Compounds - Benchchem. (n.d.).
  • Choosing Stationary Phase Column Chromatography. (2015, November 27). Chemistry Stack Exchange.
  • Normal Phase Neutral Alumina (ALN) SPE Cartridge. (n.d.).
  • Basic strength of different alkyl amines depends upon. (n.d.). Vedantu.
  • What's the order of basicity of amines? (2017, February 21). Quora.
  • Using neutral or basic alumina in column chromatography for purification of amines. (2022, April 22). Chemistry Stack Exchange.
  • Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. (n.d.). Semantic Scholar.
  • RediSep neutral alumina column purification of high pKa compounds. (2012, November 9). Teledyne ISCO.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • What causes streaking in silica gel column chromatography? (2019, March 14). Reddit.
  • Clean-Up® Alumina Neutral Column 10000mg 75mL. (n.d.). United Chemical Technologies.
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15).
  • use of Triethylamine. (2005, December 30). Chromatography Forum.
  • Preparation, characterization, and application of a new stationary phase containing different kinds of amine groups. (2025, August 6). ResearchGate.
  • Amine sorbent for the separation of polar compounds. (n.d.). SiliCycle.
  • Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Neutral Alumina Flash Column. (n.d.). Hawach Scientific.
  • Amine column degradation. (2009, November 16). Chromatography Forum.
  • Chromotography with free amines? (2022, September 24). Reddit.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Amine purification. (2011, August 29). Science Forums.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • Affinity purification methods involving imidazole elution. (n.d.). Google Patents.
  • Technical Support Center: Purification Strategies for Polar Purine Compounds - Benchchem. (n.d.).
  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.).
  • Why Do Amines Adhere To Silica Gel Columns? (2025, March 18). YouTube.
  • Manipulation of the affinity between protein and metal ions by imidazole and pH for metal affinity purification of protein C from Cohn fraction IV-1. (n.d.). PubMed.
  • How to isolate Imine by column chromatography? (2016, February 20). ResearchGate.
  • pKa of imidazoles. (2017, August 11). Chemistry Stack Exchange.
  • Amine-Functionalized Porous Carbon for Efficient Adsorption of Propylene Oxide. (2026, January 7). ACS Omega.
  • Extraction of heavy metals by amines adsorbed onto silica gel. (n.d.). PubMed.
  • Amino Silica Gel. (2022, November 9). Sorbent Technologies, Inc.
  • Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). (n.d.). Cheméo.
  • Amine-Grafted Silica Gels for CO2 Capture Including Direct Air Capture. (n.d.). Industrial & Engineering Chemistry Research.
  • 2-Isopropylimidazole. (n.d.). ChemicalBook.
  • 2-Isopropylimidazole. (n.d.). Santa Cruz Biotechnology.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(2-Isopropyl-imidazol-1-yl)-propylamine and Other Alkylamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the reactivity of amine functional groups is a cornerstone of molecular design. Amines serve as critical handles for covalent modification, key components of pharmacophores, and determinants of a drug candidate's pharmacokinetic profile. The basicity and nucleophilicity of an amine dictate its behavior in both biological systems and synthetic protocols. This guide provides an in-depth comparison of the predicted reactivity of 3-(2-Isopropyl-imidazol-1-yl)-propylamine against a panel of structurally relevant alkylamines: n-propylamine, isopropylamine, and histamine.

While direct experimental data for this compound is not extensively available, this guide leverages fundamental principles of physical organic chemistry and data from analogous structures to build a robust, predictive comparison. We will dissect the structural nuances of each molecule to explain the causality behind their expected reactivity profiles and provide validated, step-by-step protocols for researchers to perform these comparative analyses in their own laboratories.

Structural and Reactivity Analysis

The reactivity of an amine is primarily governed by a delicate interplay between its basicity (a thermodynamic measure of its ability to accept a proton) and its nucleophilicity (a kinetic measure of its ability to attack an electrophilic center).[1] These properties are, in turn, dictated by the electronic and steric environment surrounding the nitrogen atom.

The Molecules:

  • This compound (Target Molecule): This structure features a primary alkylamine separated from a sterically hindered N-alkylimidazole ring by a flexible propyl linker. Its reactivity will be a composite of the inherent nucleophilicity of the primary amine and the electronic and steric influence of the bulky imidazole substituent.

  • n-Propylamine: A simple, linear primary alkylamine, serving as our baseline for unhindered reactivity.

  • Isopropylamine: A primary amine with a branched alkyl group, introducing steric hindrance directly adjacent to the nitrogen center.[2]

  • Histamine: A crucial biological molecule containing an ethylamine moiety attached to an imidazole ring, providing a key comparison for the electronic effects of the imidazole group.[3]

Diagram 1: Structural Comparison of Amines

G cluster_0 Target Molecule cluster_1 n-Propylamine cluster_2 Isopropylamine cluster_3 Histamine Target Target_label This compound nPropylamine nPropylamine_label n-Propylamine Isopropylamine Isopropylamine_label Isopropylamine Histamine Histamine_label Histamine

Caption: Chemical structures of the amines under comparison.

Basicity (pKa): The Thermodynamic Factor

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base, indicating the lone pair on the nitrogen is more available for protonation.[4]

  • n-Propylamine & Isopropylamine: Simple alkylamines are relatively strong bases due to the electron-donating inductive effect of the alkyl groups. Both n-propylamine and isopropylamine have similar pKaH values around 10.6-10.7.[2][5][6]

  • Histamine: Histamine possesses two basic centers: the aliphatic amino group (pKaH ≈ 9.4) and the imidazole ring nitrogen (pKaH ≈ 5.8).[3] Under physiological pH, the more basic aliphatic amine is predominantly protonated.[3]

  • This compound (Predicted): The primary amine of our target molecule is predicted to have a pKaH slightly lower than that of n-propylamine. The N-alkylimidazole ring, while separated by a propyl chain, can exert a mild electron-withdrawing effect, decreasing the electron density on the primary amine nitrogen. The pKa of the imidazole ring itself is expected to be in the range of 5-7, influenced by the N-alkylation and the 2-isopropyl group.[7]

Table 1: Comparative Basicity of Selected Amines

Amine Structure pKa of Conjugate Acid (pKaH) Reference(s)
n-Propylamine CH₃CH₂CH₂NH₂ 10.71 [6]
Isopropylamine (CH₃)₂CHNH₂ 10.63 [2][5]
Histamine (aliphatic NH₂) C₅H₉N₃ ~9.4 [3][8]
Histamine (imidazole N) C₅H₉N₃ ~5.8 [3]

| this compound | C₉H₁₉N₃ | ~10.4 (Predicted) | N/A |

Nucleophilicity: The Kinetic Factor

Nucleophilicity refers to the rate at which an amine attacks an electrophile. While often correlated with basicity, nucleophilicity is highly sensitive to steric hindrance.[4][9]

  • n-Propylamine: With its unhindered primary amine, n-propylamine is an excellent nucleophile. It reacts quickly with electrophiles.[5][9]

  • Isopropylamine: The branched isopropyl group creates steric bulk around the nitrogen, impeding its ability to attack electrophilic centers. This makes it a significantly weaker nucleophile than n-propylamine, despite having similar basicity.[5][9]

  • Histamine: The primary amine of histamine is relatively unhindered and thus a good nucleophile.

  • This compound (Predicted): The nucleophilicity of the target molecule presents the most interesting case. The primary amine is attached to a flexible propyl chain, which allows it to orient itself to minimize steric clashes. However, the large 2-isopropyl-imidazole group can still present significant steric hindrance, particularly when reacting with bulky electrophiles. Its nucleophilicity is therefore predicted to be lower than n-propylamine but likely higher than isopropylamine, where the steric bulk is directly attached to the amine's alpha-carbon.

Quantitative comparisons of nucleophilicity can be made using scales like Mayr's Nucleophilicity Parameters, where a higher 'N' value indicates a stronger nucleophile.[5][9]

Table 2: Comparative Nucleophilicity of Selected Amines

Amine Mayr Nucleophilicity Parameter (N, in Water) Relative Reactivity Trend Reference(s)
n-Propylamine 13.3 Highest [5][9]
Isopropylamine 12.0 Lowest [5][9]
Histamine Not available, but expected to be high High N/A

| this compound | Not available, predicted < 13.3 and > 12.0 | Intermediate | N/A |

Experimental Protocols for Reactivity Comparison

To empirically validate these predictions, the following self-validating experimental protocols are recommended.

Protocol 1: Determination of pKa by Potentiometric Titration

Rationale: This method directly measures the pKa by monitoring the pH of an amine solution as it is neutralized with a strong acid.[10][11] The pH at the half-equivalence point is equal to the pKa of the conjugate acid.[4]

Diagram 2: Workflow for Potentiometric pKa Determination

G cluster_workflow Potentiometric Titration Workflow prep 1. Sample Preparation (0.01 M Amine in water) cal 2. Calibrate pH Meter (pH 4, 7, 10 buffers) prep->cal titrate 3. Titrate with 0.1 M HCl (Record pH vs. Volume) cal->titrate plot 4. Plot Titration Curve (pH vs. Volume HCl) titrate->plot half_eq 5. Identify Half-Equivalence Point plot->half_eq pka 6. Determine pKa (pKa = pH at half-eq.) half_eq->pka

Caption: Step-by-step workflow for pKa determination.

Methodology:

  • Preparation: Prepare a 0.01 M solution of the amine in degassed, high-purity water.[11]

  • Calibration: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[10][12]

  • Titration: Place a known volume (e.g., 20 mL) of the amine solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add a standard solution of 0.1 M HCl in small, precise increments (e.g., 0.1 mL).[12] Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

  • pKa Determination: Identify the equivalence point (the midpoint of the steepest part of the curve). The volume of titrant at the half-equivalence point is half the volume required to reach the equivalence point. The pKa is the pH value at this half-equivalence point.[4] For molecules with multiple basic sites like histamine, multiple inflection points will be observed.

Protocol 2: Comparative Nucleophilicity via a Kinetic Acylation Assay

Rationale: The rate of reaction between an amine and a standard electrophile, such as acetic anhydride, is a direct measure of the amine's nucleophilicity.[13] By keeping the concentrations of reactants constant, the relative rates will reflect the inherent reactivity of each amine. This reaction can be monitored by techniques like NMR spectroscopy to track the disappearance of starting material or the appearance of the amide product.

Methodology:

  • Reaction Setup: In separate NMR tubes, prepare solutions of each amine (e.g., 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃).

  • Initiation: At time t=0, add a stoichiometric equivalent of acetic anhydride to each NMR tube.

  • Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).

  • Data Analysis: Integrate the signals corresponding to a characteristic proton of the starting amine (e.g., the α-protons to the nitrogen) and the corresponding proton in the N-acetylated product.

  • Rate Comparison: Plot the concentration of the starting amine versus time for each reaction. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates higher nucleophilicity.

Implications for Drug Development

The differences in basicity and nucleophilicity have profound consequences:

  • Target Engagement: For covalent inhibitors that rely on an amine to attack an electrophilic site on a protein, a higher nucleophilicity (like that of n-propylamine) would lead to faster and more efficient bond formation. The moderate, sterically-influenced nucleophilicity of our target molecule, this compound, might offer a more controlled rate of covalent modification, potentially improving selectivity.

  • Physicochemical Properties: Basicity (pKa) is a critical determinant of a drug's solubility and permeability. At physiological pH (~7.4), amines with a pKaH well above this value (like most alkylamines) will be predominantly protonated.[3] This charged state generally increases aqueous solubility but can decrease membrane permeability. The precise pKa of the target molecule will influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Synthetic Strategy: A highly nucleophilic amine may lead to undesired side reactions during synthesis, whereas a sterically hindered, less nucleophilic amine can be more selective.[1] Understanding the relative reactivity allows chemists to choose appropriate protecting group strategies and reaction conditions.

Conclusion

By analyzing the constituent parts of this compound and comparing it to well-characterized alkylamines, we can construct a strong predictive model of its chemical behavior. The primary amine is expected to be strongly basic, with a pKaH slightly attenuated by the imidazole ring. Its nucleophilicity is predicted to be intermediate, representing a balance between the inherent reactivity of a primary amine and the significant steric bulk of the 2-isopropyl-imidazole substituent. This unique profile—combining high basicity with modulated nucleophilicity—makes it an intriguing building block for drug discovery, potentially offering a balance between aqueous solubility and controlled covalent reactivity. The experimental protocols outlined herein provide a clear and robust framework for the empirical validation of these principles.

References

  • ResearchGate. (n.d.). Protonation constants (pKa) for 2-substituted N-alkylimidazole.... Retrieved from [Link]

  • Wikipedia. (n.d.). Isopropylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The first pKa value for histamine calculated on different levels of.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propylamine. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-PROPYLAMINE. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

  • YouTube. (2021, February 17). #sayasworldofchemistry CHEMICAL REACTIONS OF AMINES - ALKYLATION ACYLATION, CARBYLAMINE REACTION. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Diagram]. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • Europe PMC. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • Doubtnut. (2020, January 3). The predominant form of histamine present in human blood is (pKa, Histidine = 6.0). Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Retrieved from [Link]

  • PubMed. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of primary amines. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • YouTube. (2021, November 16). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. Retrieved from [Link]

  • PubMed. (n.d.). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • PubMed. (n.d.). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). n-Propylamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Histamine. PubChem Compound Database. Retrieved from [Link]

  • N/A. (n.d.).
  • ResearchGate. (2015, October 15). Steric and Electronic Effects in the Synthesis and Regioselective Hydrolysis of Unsymmetrical Imides. Retrieved from [Link]

  • N/A. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
  • PubMed Central. (2025, September 29). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-(2-Isopropyl-imidazol-1-yl)-propylamine, a key chemical entity. As a Senior Application Scientist, my objective is to offer not just protocols, but a deeper understanding of the experimental choices, enabling you to develop and validate robust analytical methods for this and similar compounds.

The validation process confirms that an analytical procedure is suitable for its intended purpose.[1][2] For a compound like this compound, this involves demonstrating specificity, linearity, accuracy, precision, and robustness for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are pivotal in quantifying the active pharmaceutical ingredient (API) and detecting any potential impurities.[3][4][5]

The Imperative of Method Validation

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which is a mandatory requirement for regulatory submissions to agencies like the FDA and EMA.[6][7][8][9][10] The goal is to establish, through documented evidence, a high degree of assurance that a specific process will consistently produce a result meeting pre-determined acceptance criteria.

Comparative Overview of Key Analytical Techniques

The two most prevalent and powerful techniques for the analysis of non-volatile and volatile organic compounds, respectively, are HPLC and GC.[11][12] When coupled with Mass Spectrometry (MS), these methods provide unparalleled sensitivity and specificity.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[11]
Applicability to Target Analyte Ideal for the analysis of the non-volatile this compound and its potential non-volatile impurities.[3]Suitable for the analysis of volatile impurities or if the analyte can be derivatized to increase its volatility.[13][14]
Typical Stationary Phase Reversed-phase columns (e.g., C18, C8) are commonly used for polar analytes.Capillary columns with various polarities (e.g., 5% phenyl-methylpolysiloxane).[15]
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Mass Spectrometry (MS), Flame Ionization Detector (FID).
Advantages High resolution, versatility for a wide range of compounds, non-destructive.[3]High sensitivity and selectivity, excellent for separating complex mixtures of volatile compounds.[13][16]
Limitations May require longer analysis times, higher solvent consumption.Limited to thermally stable and volatile compounds; derivatization can add complexity.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as a starting point and should be optimized and validated for your specific application.

Protocol 1: Reversed-Phase HPLC Method for Quantification

This method is designed to be stability-indicating, meaning it can resolve the main compound from its degradation products and potential impurities.[2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.[17]

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound. A wavelength of around 210-230 nm is a common starting point for imidazole-containing compounds.[18]

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).[19]

  • Sample Solution: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a concentration within the calibration range.

3. Validation Parameters:

  • Specificity: Inject the diluent, a placebo (if in a formulation), and a solution of the analyte to demonstrate that there are no interfering peaks at the retention time of the analyte.[20]

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[19]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[17]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should be ≤ 2%.[21]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[18]

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for identifying and quantifying potential volatile organic impurities that may be present from the synthesis process.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for the separation of volatile amines and related compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu) to capture the molecular ion and characteristic fragments of potential impurities.

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare standards of potential volatile impurities in a suitable solvent (e.g., methanol or dichloromethane).

  • Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent.

3. Validation Parameters:

  • Specificity: Analyze a blank solvent and the sample to identify any peaks that are not present in the blank. The mass spectra of the peaks can be compared to a library (e.g., NIST) for tentative identification.

  • Linearity, Accuracy, Precision, LOD, and LOQ: These are determined similarly to the HPLC method, using the peak areas of the target impurity ions.

Visualizing the Workflow

To better illustrate the decision-making process and the experimental flow, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation start Weigh Sample/Standard dissolve Dissolve in Diluent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve (Linearity) integrate->calibrate quantify Quantify Analyte calibrate->quantify validate Assess Accuracy, Precision, etc. quantify->validate GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis start_gc Dissolve Sample in Volatile Solvent derivatize Derivatization (Optional) start_gc->derivatize inject_gc Inject into GC derivatize->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc ionize Electron Ionization separate_gc->ionize detect_ms Mass Spectrometry Detection ionize->detect_ms tic Total Ion Chromatogram detect_ms->tic spectra Mass Spectra Analysis tic->spectra library Library Search (NIST) spectra->library quantify_gc Quantify Impurities library->quantify_gc

Caption: GC-MS Impurity Profiling Workflow.

Conclusion

The validation of analytical methods for this compound is a critical activity in pharmaceutical development. While HPLC is the workhorse for quantifying the main component and non-volatile impurities, GC-MS is an indispensable tool for the analysis of volatile impurities. The choice of method will depend on the specific goals of the analysis. By following established guidelines such as ICH Q2(R1) and employing a systematic approach to validation, researchers can ensure the generation of reliable and accurate data, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Quality Guidelines - ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography - ResearchGate. [Link]

  • Review on the modern analytical advancements in impurities testing - Asia Pacific Academy of Science Pte. Ltd. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023) | Pingping Chen | 1 Citations - SciSpace. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. [Link]

  • 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem. [Link]

  • 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine - PubChem. [Link]

  • mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]

  • (PDF) Analytical Method Validation - ResearchGate. [Link]

  • Propylamine - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. [Link]

  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - NIH. [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. [Link]

Sources

A Spectroscopic Journey: Comparative Analysis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel compounds with therapeutic potential is a cornerstone of innovation. Among these, nitrogen-containing heterocyclic compounds, such as substituted imidazoles, play a pivotal role. This guide provides an in-depth spectroscopic comparison of 3-(2-Isopropyl-imidazol-1-yl)-propylamine, a versatile building block, and its commercially available precursors: 2-isopropylimidazole and 1-bromo-3-chloropropane. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key transformations that signify the successful synthesis of our target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering both experimental data and the rationale behind the spectroscopic observations.

Introduction: The Significance of Imidazole Derivatives

Imidazole-containing compounds are ubiquitous in nature and medicine, forming the core of many essential biomolecules, including the amino acid histidine and purine bases in DNA. Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged scaffolds in drug design. This compound, with its reactive primary amine and substituted imidazole ring, serves as a valuable intermediate for the synthesis of a diverse array of more complex molecules with potential applications in areas such as antiviral, antifungal, and anticancer therapies.

The synthesis of this target molecule typically involves the N-alkylation of 2-isopropylimidazole with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane. Spectroscopic analysis is indispensable for monitoring the progress of this reaction and confirming the structure of the final product. By comparing the spectra of the product with its precursors, we can unequivocally identify the newly formed chemical bonds and the disappearance of the starting materials.

Synthetic Pathway: From Precursors to Product

The synthesis of this compound from 2-isopropylimidazole and 1-bromo-3-chloropropane is a classic example of an N-alkylation reaction. The lone pair of electrons on one of the nitrogen atoms in the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromo-3-chloropropane. A base is typically used to deprotonate the imidazole, enhancing its nucleophilicity.

2-isopropylimidazole 2-Isopropylimidazole Product This compound 2-isopropylimidazole->Product N-Alkylation 1-bromo-3-chloropropane 1-Bromo-3-chloropropane 1-bromo-3-chloropropane->Product

Caption: Synthetic route to this compound.

Comparative Spectroscopic Analysis

In this section, we will delve into a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the starting materials and the final product. The data presented for the precursors is based on established literature values, while the data for the final product is predicted based on the expected chemical transformations and analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundProton AssignmentChemical Shift (δ, ppm)
2-Isopropylimidazole Imidazole CH (C4/C5-H)~7.0
Isopropyl CH ~3.0 (septet)
Isopropyl CH~1.3 (doublet)
Imidazole NH Broad, variable
1-Bromo-3-chloropropane Br-CH ₂-~3.57 (triplet)
-CH ₂-Cl~3.70 (triplet)
-CH₂-CH ₂-CH₂-~2.28 (quintet)
This compound Imidazole CH (C4/C5-H)~6.9, ~7.1 (singlets)
Imidazole-N-CH ₂-~4.1 (triplet)
-CH₂-CH ₂-CH₂-~2.1 (quintet)
-CH ₂-NH₂~2.8 (triplet)
Isopropyl CH ~3.0 (septet)
Isopropyl CH~1.2 (doublet)
-NHBroad singlet

Interpretation:

The most significant change in the ¹H NMR spectrum upon successful synthesis is the appearance of new signals corresponding to the propyl chain attached to the imidazole nitrogen. The disappearance of the broad N-H proton of 2-isopropylimidazole and the distinct methylene proton signals of 1-bromo-3-chloropropane are key indicators of the reaction's completion.

  • Formation of the N-propyl chain: The triplet at approximately 4.1 ppm is characteristic of the methylene group directly attached to the imidazole nitrogen (N-CH₂-). The quintet around 2.1 ppm corresponds to the central methylene group of the propyl chain, and the triplet at about 2.8 ppm is assigned to the methylene group adjacent to the newly introduced primary amine (-CH₂-NH₂).

  • Disappearance of Precursor Signals: The distinct triplets of 1-bromo-3-chloropropane at ~3.57 and ~3.70 ppm will be absent in the product's spectrum. The broad N-H signal of 2-isopropylimidazole will also disappear.

  • Imidazole Ring Protons: The two protons on the imidazole ring, which are equivalent in the symmetric 2-isopropylimidazole, become non-equivalent after N-alkylation, leading to two distinct singlets around 6.9 and 7.1 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
2-Isopropylimidazole Imidazole C =N (C2)~150
Imidazole C H (C4/C5)~120
Isopropyl C H~28
Isopropyl C H₃~23
1-Bromo-3-chloropropane C H₂-Br~30[1]
C H₂-Cl~43[1]
-CH₂-C H₂-CH₂-~35[1]
This compound Imidazole C =N (C2)~151
Imidazole C H (C4, C5)~127, ~121
Imidazole-N-C H₂-~45
-CH₂-C H₂-CH₂-~33
-C H₂-NH₂~40
Isopropyl C H~27
Isopropyl C H₃~22

Interpretation:

The ¹³C NMR spectrum of the product will show a combination of signals from both precursors, with noticeable shifts for the carbons involved in the new bond formation.

  • Propyl Chain Carbons: The appearance of three new signals in the aliphatic region (around 45, 33, and 40 ppm) confirms the incorporation of the propyl group.

  • Shift in Imidazole Carbons: The chemical shifts of the imidazole ring carbons will be slightly affected by the N-alkylation, providing further evidence of the successful reaction.

  • Absence of Precursor Carbons: The characteristic signals of the carbons bearing bromine and chlorine in 1-bromo-3-chloropropane will be absent in the final product's spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Comparative IR Data (Wavenumbers in cm⁻¹)

CompoundFunctional Group VibrationWavenumber (cm⁻¹)
2-Isopropylimidazole N-H stretch (broad)3200-2500
C-H stretch (sp² and sp³)3100-2850
C=N and C=C stretch (imidazole ring)1650-1450
1-Bromo-3-chloropropane C-H stretch (sp³)2960-2850
C-Br stretch650-550
C-Cl stretch800-600
This compound N-H stretch (primary amine, two bands)3400-3300
C-H stretch (sp² and sp³)3100-2850
N-H bend (primary amine)1650-1580
C=N and C=C stretch (imidazole ring)1650-1450
C-N stretch1250-1020

Interpretation:

The IR spectrum of the final product will exhibit characteristic peaks of a primary amine, which are absent in the precursors.

  • Primary Amine Vibrations: The most telling evidence of product formation is the appearance of two N-H stretching bands in the 3400-3300 cm⁻¹ region, characteristic of a primary amine. An N-H bending vibration will also be observed around 1650-1580 cm⁻¹.

  • Disappearance of Precursor Bands: The broad N-H stretch of 2-isopropylimidazole will be replaced by the sharper primary amine peaks. The C-Br and C-Cl stretching vibrations from 1-bromo-3-chloropropane will be absent.

  • Persistence of Other Bands: The C-H stretching bands and the imidazole ring vibrations will be present in the product's spectrum, albeit with potential minor shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
2-Isopropylimidazole 11095 ([M-CH₃]⁺), 68
1-Bromo-3-chloropropane 156/158/16077/79 ([C₃H₆Cl]⁺), 41 ([C₃H₅]⁺)
This compound 167152 ([M-NH]⁺), 124 ([M-C₃H₇]⁺), 110, 95, 81

Interpretation:

The mass spectrum of the product will show a molecular ion peak corresponding to its molecular weight and a fragmentation pattern consistent with its structure.

  • Molecular Ion Peak: The molecular ion peak at m/z 167 will confirm the molecular formula of the product (C₉H₁₇N₃).

  • Fragmentation Pattern: The fragmentation will likely involve the loss of the aminopropyl side chain or parts of it. A prominent fragment at m/z 124 would correspond to the loss of a propyl group. The presence of fragments at m/z 110 and 95, which are characteristic of the 2-isopropylimidazole moiety, would further support the proposed structure. The isotopic pattern for bromine and chlorine, prominent in the spectrum of 1-bromo-3-chloropropane, will be absent in the product.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure and may require optimization.

cluster_0 Reaction Setup cluster_1 N-Alkylation cluster_2 Work-up and Purification Step1 Dissolve 2-isopropylimidazole in a suitable solvent (e.g., DMF). Step2 Add a base (e.g., NaH or K₂CO₃) and stir. Step1->Step2 Step3 Slowly add 1-bromo-3-chloropropane to the mixture. Step2->Step3 Step4 Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC. Step3->Step4 Step5 Quench the reaction with water and extract with an organic solvent. Step4->Step5 Step6 Dry the organic layer and concentrate under reduced pressure. Step5->Step6 Step7 Purify the crude product by column chromatography. Step6->Step7

Caption: Workflow for the synthesis of the target molecule.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: Mass spectra can be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Conclusion

The spectroscopic comparison of this compound with its precursors, 2-isopropylimidazole and 1-bromo-3-chloropropane, provides a clear and definitive method for confirming the successful synthesis of this important imidazole derivative. Each spectroscopic technique offers unique and complementary information. ¹H and ¹³C NMR confirm the formation of the new carbon-nitrogen bond and the incorporation of the propylamino side chain. IR spectroscopy provides unequivocal evidence for the introduction of the primary amine functional group. Finally, mass spectrometry verifies the molecular weight of the product and offers insights into its fragmentation pathways. By understanding the characteristic spectroscopic signatures of both the starting materials and the final product, researchers can confidently monitor their reactions and characterize their synthesized compounds, paving the way for further discoveries in medicinal chemistry and drug development.

References

  • Brainly. (2023). The ¹³C NMR spectrum of 1-bromo-3-chloropropane contains peaks at δ 30, δ 35, and. Retrieved from [Link]

Sources

biological activity of 3-(2-Isopropyl-imidazol-1-yl)-propylamine vs. other imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Imidazole Derivatives: A Focus on 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Introduction: The Imidazole Scaffold as a Cornerstone of Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique physicochemical properties, including its aromaticity, ability to act as both a proton donor and acceptor, and capacity for hydrogen bonding and coordination with metal ions, allow it to interact with a wide array of biological targets.[2][3] This versatility has led to the development of a vast number of imidazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects.[2][3][4] This guide provides a comparative overview of the biological activities of various imidazole derivatives, with a prospective analysis of this compound, a less-studied member of this important class of compounds.

Structure-Activity Relationships (SAR): Decoding the Influence of Substituents

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring and its appended functionalities. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[1] For instance, in the context of antifungal agents, substitutions at specific positions on the imidazole ring have been shown to enhance efficacy.[5] Similarly, for anticancer applications, modifications to substituents can modulate activity against specific cancer cell lines or kinase targets.[6] The length and nature of linkers connecting the imidazole core to other moieties are also critical determinants of biological activity.[7]

A generalized workflow for SAR studies in drug discovery is illustrated below:

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Cycle Lead_Compound Lead Compound Identification Analog_Design Analog Design (e.g., substituent modification) Lead_Compound->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (e.g., enzyme assays, cell-based assays) Chemical_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis (e.g., IC50, MIC determination) In_Vitro_Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Iterative_Design Iterative Design of New Analogs SAR_Analysis->Iterative_Design Iterative_Design->Analog_Design Feedback Loop

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Comparative Analysis of Biological Activities

Antifungal Activity

Imidazole derivatives are a cornerstone of antifungal therapy. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8][9] This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[8] Many imidazole-based derivatives have been marketed as antifungal drugs, including ketoconazole, miconazole, and clotrimazole.[10]

Compound/ClassFungal SpeciesActivity (MIC/IC50)Reference
KetoconazoleCandida spp.Potent inhibitor[10]
MiconazoleCandida spp.Potent inhibitor[10]
ClotrimazoleCandida spp.Potent inhibitor[10]
Novel Imidazole-Dithiocarbamate HybridsCandida spp.Showed potential anti-Candida activity[11]
2-(1H-imidazol-1-yl)-1-phenylethanone derivativesC. albicans, P. chrysogenumActive at 10 µg/mL[10]
Anticancer Activity

The anticancer potential of imidazole derivatives is multifaceted, with compounds being developed to target various hallmarks of cancer.[6][12] The mechanisms of action include:

  • Kinase Inhibition: Many imidazole-based compounds are potent inhibitors of protein kinases that are crucial for cancer cell signaling, growth, and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and mitogen-activated protein kinases (MAPKs).[13]

  • Induction of Apoptosis: Numerous imidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[13]

  • Cell-Cycle Arrest: These compounds can halt the uncontrolled proliferation of cancer cells by arresting the cell cycle at specific phases (e.g., G2/M phase).[6][13]

  • Tubulin Polymerization Inhibition: Some imidazole derivatives exhibit anticancer activity by interfering with microtubule dynamics, which is essential for cell division.[2]

The PI3K/AKT/mTOR pathway is a frequently studied target for anticancer imidazole derivatives.[14]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazole Imidazole Derivative Imidazole->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.

Compound IDCell LineIC50 (µM)Reference
Compound 22 (Benzimidazole sulfonamide)A549, HeLa, HepG2, MCF-70.15, 0.21, 0.33, 0.17[2]
BZML (13)SW480, HCT116, Caco-20.027, 0.023, 0.033[2]
Compounds 35 & 36 (2-phenyl benzimidazole)MCF-73.37, 6.30[2]
Purine derivatives 46 & 48MDA-MB-2311.22, 2.29[2]
Antibacterial Activity

Imidazole derivatives have demonstrated promising activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[15][16] Their mechanisms of action can involve interfering with bacterial DNA replication, cell wall synthesis, and cell membrane integrity.[15]

Compound/ClassBacterial Strain(s)ActivityReference
Novel Imidazole Derivatives (HL1, HL2)Gram-positive and Gram-negative strainsInhibited growth[15]
Tetrasubstituted Imidazoles (M1-M10)B. subtilis, S. aureus, P. aeruginosa, E. coliSignificant activity against Gram-positive organisms[17]
Quinoline-based ImidazolesE. coli and other Gram-negative and Gram-positive speciesModerate to maximum inhibition[18]
Enzyme Inhibition

The imidazole moiety is a key feature in many enzyme inhibitors due to its ability to coordinate with metal ions in active sites and participate in hydrogen bonding.[19]

  • Cytochrome P450 (CYP) Inhibition: Imidazole-containing drugs are well-known inhibitors of CYP enzymes, a property that is therapeutically exploited in the treatment of breast cancer (e.g., letrozole, an aromatase inhibitor).[19]

  • Prolyl Oligopeptidase (PREP) Inhibition: Certain 2-imidazole derivatives have been identified as highly potent inhibitors of PREP, suggesting a potential role in neurodegenerative diseases.[20]

Prospective Analysis of this compound

  • 2-Isopropyl Group: The presence of a bulky, lipophilic isopropyl group at the 2-position of the imidazole ring could influence its binding to biological targets. This group may enhance binding to hydrophobic pockets in enzymes or receptors. The substitution at the 2-position is a common feature in many biologically active imidazoles.

  • N-1 Propylamine Linker: The propylamine chain at the N-1 position provides a flexible linker with a basic amino group. The length of this linker is often critical for optimal interaction with target molecules.[7] The terminal primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, potentially influencing solubility and interactions with acidic residues in protein binding sites.

Given these structural features, this compound and its derivatives could be interesting candidates for screening in various biological assays, particularly in areas where other substituted imidazoles have shown promise, such as:

  • Antimicrobial and Antifungal Assays: The lipophilic isopropyl group and the imidazole core are features found in some antimicrobial and antifungal agents.

  • Anticancer Screening: The overall structure could be a starting point for developing novel kinase inhibitors or other anticancer agents.

  • Enzyme Inhibition Studies: The imidazole nitrogen and the terminal amine could potentially interact with the active sites of various enzymes.

Further research, starting with the synthesis and screening of this compound, is necessary to elucidate its specific biological activities and therapeutic potential.

Experimental Protocols

In Vitro Cytotoxicity (MTT Assay)

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[14]

  • Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve, which represents the concentration of the compound that inhibits cell growth by 50%.[14]

Antimicrobial Susceptibility (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (no microbe) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Conclusion

Imidazole and its derivatives continue to be a rich source of inspiration for the development of new therapeutic agents.[6][12] Their structural versatility allows for fine-tuning of their biological activity against a wide range of diseases. While specific data on this compound is limited, its structural features suggest that it is a worthwhile candidate for further investigation. A systematic evaluation of its biological properties could uncover novel therapeutic applications and contribute to the ever-expanding landscape of imidazole-based medicine.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 19(9), 13476–13488.
  • Zhang, L., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3169.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Chemistry, 2024, 1-7.
  • Kumar, A., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Patel, R., et al. (2011). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. International Journal of Green and Herbal Chemistry, 1(1), 1-7.
  • Sharma, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of Drug Delivery and Therapeutics, 12(5-S), 209-224.
  • Singh, P., & Kumar, V. (2024). An acumen into anticancer efficacy of imidazole derivatives. Journal of Molecular Structure, 1298, 137021.
  • BenchChem. (2025).
  • Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534.
  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210.
  • Sharma, A., et al. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Pharmaceutical Sciences and Research, 14(7), 3348-3363.
  • Özkay, Y., et al. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings, 1(4), 36.
  • Patel, R., et al. (2011). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. International Journal of Green and Herbal Chemistry, 1(1), 1-7.
  • The Future of Cancer Therapeutics: Exploring the Role of Novel Imidazole Synthesis. (2024). Journal of Medicinal Chemistry, 67(1), 1-3.
  • Lv, K., et al. (2016). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 21(9), 1216.
  • Parab, R. H., Dixit, B. C., & Desai, D. J. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(2), 549-552.
  • Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. (2025). International Journal of Environmental Sciences.
  • Anderson, R. J., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(21), 6847–6857.
  • Chen, Y.-L., et al. (2014). Synthesis and Structure–Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 19(7), 9450–9466.
  • Imidazoles as cytochrome P450 enzymes inhibitors. (2016).
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025).
  • Pele, M. A., et al. (1998). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. Biochemical Pharmacology, 55(8), 1243-1249.
  • Svarcbahs, R., et al. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1594–1600.
  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. (2025).
  • ChemScene. (n.d.). 3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide.
  • Synthesis and biological activity of 3-aryloxy-1-propylamine derivatives as HIV-1 Tat/PCAF BRD inhibitor. (2025).
  • Heffron, T. P., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][12][15]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597-4610.

  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (2022). MDPI.
  • PubChem. (n.d.). 1H-Imidazole-1-propanamine.

Sources

A Senior Application Scientist's Guide to Alternatives for 3-(2-Isopropyl-imidazol-1-yl)-propylamine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a synthesis campaign and the ultimate pharmacological profile of a lead candidate. The reagent 3-(2-Isopropyl-imidazol-1-yl)-propylamine is a well-established intermediate, particularly valued in the construction of ligands targeting the histamine H3 receptor (H3R), a key player in neurological and inflammatory pathways. Its structure provides a crucial combination of a basic amine for linkage, a flexible propyl chain, and a substituted imidazole ring for receptor interaction.

However, the landscape of medicinal chemistry is one of constant evolution. Challenges such as metabolic instability, potential for cytochrome P450 (CYP) enzyme inhibition associated with the imidazole moiety[1][2], and the need for novel intellectual property drive the exploration for superior alternatives. This guide provides an in-depth comparison of viable alternative reagents, grounded in experimental data, to empower chemists with the insights needed to select the optimal building block for their specific application. We will delve into the rationale behind bioisosteric replacement and structural modification, offering a clear view of the synthetic and pharmacological trade-offs.

The Parent Scaffold: Understanding the Role of this compound

The utility of this reagent is best understood in the context of its primary application: the synthesis of potent and selective histamine H3 receptor antagonists. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for treating cognitive disorders and promoting wakefulness.

The this compound scaffold provides three key pharmacophoric elements:

  • The Imidazole Ring: Acts as a crucial hydrogen bond acceptor and donor, mimicking the endogenous ligand histamine and securing affinity for the H3 receptor.

  • The 2-Isopropyl Group: This substituent modulates the lipophilicity and steric profile of the molecule. Structure-activity relationship (SAR) studies have shown that antagonist potency is parabolically dependent on lipophilicity and can be diminished by overly bulky substituents[3][4]. The isopropyl group represents a finely-tuned balance, enhancing brain penetration without significantly compromising receptor affinity.

  • The Propylamine Linker: The primary amine provides a versatile handle for synthetic elaboration, most commonly through amide bond formation, to connect the core scaffold to other pharmacophoric fragments.

logical_relationship parent This compound (Parent Scaffold) sub_A Class I: Bioisosteric Ring Replacements parent->sub_A Addresses CYP Inhibition sub_B Class II: Linker & Substituent Analogs parent->sub_B Fine-tunes Potency & PK alt_A1 Piperidine Scaffolds (e.g., JNJ-5207852 analogs) sub_A->alt_A1 alt_A2 1,2,3-Triazole Scaffolds sub_A->alt_A2 alt_A3 Other N-Heterocycles (Pyrrolidine, Azepane) sub_A->alt_A3 alt_B1 Propoxy Linkers sub_B->alt_B1 alt_B2 Thioether Linkers sub_B->alt_B2 alt_B3 Modified Alkyl Substituents sub_B->alt_B3

Caption: Logical relationship of alternative reagent classes.

Performance Comparison: Imidazole vs. Non-Imidazole Scaffolds

The most direct comparison can be made between imidazole-based antagonists and their non-imidazole bioisosteres, particularly those where the imidazole is replaced by a piperidine ring. This replacement fundamentally alters the molecule's electronics and basicity while aiming to preserve the key interaction points with the H3 receptor.

Experimental data reveals that while imidazole replacement can sometimes lead to a loss in affinity, it can be successfully applied to certain structural classes, yielding compounds with high potency both in vitro and in vivo.

Table 1: Comparative Biological Activity of Imidazole vs. Piperidine-Based H3 Antagonists

Compound Class Representative Compound Core Heterocycle Target Affinity (pKi) In Vivo Potency (ED50, mg/kg, p.o.) Reference
Imidazole Ether Ciproxifan Analog Imidazole > 8.5 (species dependent) ~0.1 [4]
Piperidine Ether 6 (Oxalate Salt) Piperidine 7.8 1.6 [5]
Piperidine Ether 7 (Maleate Salt) Piperidine 8.4 0.18 [5]

| Diamine | JNJ-5207852 | Piperidine | 8.9 (rat), 9.24 (human) | 0.13 (s.c., mice) | [6][7]|

Data compiled from multiple sources. ED50 values represent the dose required for 50% H3 receptor occupancy in the brain.

Analysis of Performance:

The data clearly demonstrates that a non-imidazole core, specifically piperidine, can serve as a highly effective bioisostere for the imidazole ring in H3 antagonists. Compound 7 , a piperidine analog of the potent imidazole-based antagonist ciproxifan, nearly maintains the in vitro affinity and shows excellent in vivo potency after oral administration.[5] Furthermore, the diamine-based antagonist JNJ-5207852 achieves exceptionally high affinity for both rat and human H3 receptors and demonstrates potent brain receptor occupancy in vivo.[6][7][8]

The primary motivation for this bioisosteric switch—mitigating CYP enzyme inhibition—is a critical advantage for the piperidine alternatives. While the imidazole ring is a known liability for P450 interactions, saturated heterocycles like piperidine are generally more metabolically robust in this regard.[1][2] This translates to a lower risk of drug-drug interactions and more predictable pharmacokinetic profiles, a significant benefit in drug development.

Experimental Protocols: A Tale of Two Syntheses

To provide a practical comparison, we present representative, detailed protocols for the key synthetic step—amide bond formation—for both an imidazole-based and a piperidine-based antagonist.

Protocol 1: Synthesis of an Imidazole-Based Propanamide Antagonist

This protocol outlines a standard amide coupling reaction using this compound. The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), a common and efficient method for forming amide bonds with minimal racemization.

Workflow_1 cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Workup & Purification A Carboxylic Acid (R-COOH) C Activated Ester Intermediate A->C DCM, 0°C to RT B EDC / HOBt B->C E Final Amide Product C->E D 3-(2-Isopropyl-imidazol- 1-yl)-propylamine D->E Stir 12h, RT F Aqueous Wash (NaHCO3, Brine) E->F G Dry (Na2SO4) & Concentrate F->G H Column Chromatography G->H

Caption: General workflow for imidazole-based amide synthesis.

Methodology:

  • Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) under a nitrogen atmosphere at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This step forms the activated HOBt ester.

  • Amine Addition: Add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Coupling Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the final amide product.

Protocol 2: Synthesis of a Non-Imidazole (Piperidine-Based) Antagonist Analog

This protocol describes the synthesis of a key intermediate for a JNJ-5207852-type antagonist. It involves a nucleophilic substitution reaction, showcasing a different but equally fundamental synthetic strategy.

Methodology:

  • Reaction Setup: To a solution of 4-(piperidin-1-ylmethyl)phenol (1.0 eq) in anhydrous Dimethylformamide (DMF) (approx. 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Deprotonation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

  • Alkylating Agent Addition: Add 1-(3-chloropropyl)piperidine hydrochloride (1.1 eq) to the reaction mixture.

  • Coupling Reaction: Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether-linked piperidine product.

Head-to-Head Synthesis Comparison

FeatureImidazole-Based Synthesis (Protocol 1)Piperidine-Based Synthesis (Protocol 2)Causality & Rationale
Key Transformation Amide CouplingNucleophilic Substitution (Williamson Ether Synthesis)Both are robust, well-understood reactions. The choice depends on the desired final linker (amide vs. ether). Amides offer specific H-bond donor/acceptor patterns, while ethers provide more flexibility and metabolic stability.
Reagents EDC/HOBt, Amine, Carboxylic AcidNaH, Phenol, Alkyl HalideEDC/HOBt coupling is mild but generates urea byproducts. NaH is a strong, moisture-sensitive base requiring careful handling, but the reaction is often high-yielding.
Purification Chromatography required to remove urea byproduct and excess reagents.Chromatography required to remove unreacted starting materials and byproducts.The water-soluble urea byproduct from EDC can sometimes be removed with aqueous washes, but chromatography is typically necessary for high purity.
Scalability Generally scalable, but cost of coupling reagents can be a factor.Highly scalable and often uses cheaper reagents (NaH, alkyl halides), making it favorable for large-scale production.For industrial applications, the cost and safety profile of reagents are paramount. The Williamson ether synthesis often holds an advantage here.

Conclusion and Future Outlook

The selection of a core building block in drug discovery is a multi-faceted decision that balances synthetic feasibility with desired biological outcomes. While This compound remains a valuable and effective reagent for constructing potent H3 receptor antagonists, its alternatives offer compelling advantages that must be considered.

  • For projects prioritizing metabolic stability and reduced risk of CYP inhibition, non-imidazole bioisosteres like piperidine- and other N-heterocycle-based amines are the superior choice. The experimental data confirms that high potency can be retained, and the synthetic routes are robust and scalable.

  • For projects focused on lead-hopping or exploring SAR around the core heterocycle, this compound serves as an excellent starting point. The vast literature on imidazole-based H3 antagonists provides a rich foundation for rational design.

The ultimate decision rests on the specific goals of the research program. By understanding the performance trade-offs detailed in this guide, from receptor affinity down to the practicalities of purification, researchers can make a more informed and strategic choice, accelerating the path toward novel and effective therapeutics.

References

  • Stark, H., et al. (1997). H3-Receptor Antagonists: Synthesis and Structure-Activity Relationships of Para- and Meta-Substituted 4(5)-Phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry, 40(19), 3079-3091. [Link]

  • Kathmann, M., et al. (2000). Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. Journal of Medicinal Chemistry, 43(21), 3987-94. [Link]

  • Barbier, A. J., et al. (2004). Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist. British Journal of Pharmacology, 143(5), 649-61. [Link]

  • Apodaca, R., et al. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 989-94. [Link]

  • Stark, H. (2003). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Current Pharmaceutical Design, 9(26), 2185-2202. [Link]

  • Wikipedia. (2023). JNJ-5207852. [Link]

  • Schifmann, S., et al. (2002). Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors. European Journal of Pharmaceutical Sciences, 15(1), 33-43. [Link]

  • Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Pharmazie, 51(11), 849-53. [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 406. [Link]

  • Letavic, M. A., et al. (2002). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 12(9), 1387-90. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Monti, B., et al. (2007). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. Technical Disclosure Commons. [Link]

  • Patent WO 2007/137939 A1. (2007). Preparation of N-aryl- and N-heteroaryl-amides as histamine H3 receptor antagonists.
  • Patent WO 2005/074918. (2005). The combination of anticholinergics and glucocorticoids for the long-term treatment of asthma and COPD. [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and safe scientific advancement is built. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for assessing the purity of a key synthetic intermediate, 3-(2-Isopropyl-imidazol-1-yl)-propylamine. The methodologies discussed are chosen to provide a self-validating system, ensuring the highest degree of confidence in the final purity assignment.

The target molecule, this compound, is a versatile N-alkylated imidazole derivative.[1][2] Such structures are common pharmacophores and building blocks in medicinal chemistry, making the rigorous characterization of their purity paramount.[3][4] The synthesis, typically involving the N-alkylation of 2-isopropylimidazole, can introduce a variety of impurities including unreacted starting materials, by-products, and residual solvents.[5][6] A multi-pronged, orthogonal approach is therefore essential for a comprehensive purity profile.

The Orthogonal Analytical Strategy

Relying on a single analytical technique can lead to a dangerously incomplete picture of a sample's purity. Co-elution in chromatography, the insensitivity of a detector to certain impurities, or the presence of non-chromatographable contaminants can all mask significant issues. Our strategy employs a suite of complementary methods—HPLC, GC-MS, NMR, and Elemental Analysis—each interrogating the sample's composition based on different physicochemical principles.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the primary quantitative technique for assessing the purity of non-volatile small molecules.[7] It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. For a polar compound like our target amine, reversed-phase HPLC is the method of choice.

Causality Behind Experimental Choices: Standard vs. Derivatization Methods

While a standard UV-based HPLC method is excellent for detecting chromophore-containing impurities, the aliphatic amine portion of our target molecule has a poor UV chromophore. This can lead to low sensitivity, especially for trace-level impurities. To address this, we compare a standard method with a pre-column derivatization approach, which tags the primary amine with a fluorescent or highly UV-absorbent molecule, drastically enhancing detection sensitivity and often improving chromatographic peak shape.[8][9]

Method A: Standard Reversed-Phase HPLC
  • Principle: Separation of the analyte and impurities on a non-polar C18 stationary phase with a polar mobile phase. Detection is performed using a UV detector, relying on the imidazole ring for absorbance.

  • Best For: Quantifying known, UV-active impurities and the main peak at concentrations >0.1%.

Method B: Pre-Column Derivatization HPLC
  • Principle: The primary amine of the analyte is reacted with a derivatizing agent like o-Phthalaldehyde (OPA) to form a highly fluorescent isoindole derivative.[8] This enhances detection sensitivity by several orders of magnitude.

  • Best For: Trace-level impurity detection and quantification, providing a more accurate purity value.

Experimental Protocol: HPLC Analysis
  • Sample Preparation (Method A): Accurately weigh ~10 mg of the sample and dissolve in 10 mL of mobile phase A to create a 1 mg/mL stock solution.

  • Sample Preparation (Method B - OPA Derivatization):

    • Prepare a 100 µg/mL solution of the sample in Diluent (e.g., 50:50 Acetonitrile:Water).

    • In an autosampler vial, mix 50 µL of the sample solution, 50 µL of OPA reagent, and 900 µL of Borate Buffer (pH 9.5).

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.[9]

  • Chromatographic Conditions:

ParameterMethod A (Standard UV)Method B (OPA-Fluorescence)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water50 mM Sodium Phosphate, pH 7.2
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 20 min20% to 80% B over 25 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 220 nmFluorescence (Ex: 340 nm, Em: 455 nm)
Injection Volume 10 µL20 µL
Comparative Data: HPLC Purity Assessment
AnalyteMethod A (UV) Retention Time (min)Method A (UV) Area %Method B (FLD) Retention Time (min)Method B (FLD) Area %
2-Isopropylimidazole8.50.15- (Not derivatized)-
Product 12.1 99.75 15.8 99.95
Unknown Impurity 111.80.1015.10.03
Unknown Impurity 213.5- (Not Detected)17.20.02
Calculated Purity 99.75% 99.95%

This table illustrates how the higher sensitivity of Method B can reveal trace impurities not detected by the standard UV method, providing a more accurate purity value.

Workflow for HPLC Analysis with Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Mix Mix Sample, OPA Reagent, & Buffer Dissolve->Mix React React for 2 min Mix->React Inject Inject onto HPLC React->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect Fluorescence Detection Separate->Detect Data Data Acquisition & Integration Detect->Data

Caption: Workflow for HPLC analysis with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly adept at detecting residual solvents from the synthesis and purification steps, as well as volatile starting materials that may persist in the final product.[10][11]

Causality Behind Experimental Choices

The combination of gas chromatography's high-resolution separation with mass spectrometry's definitive identification capabilities makes GC-MS an indispensable tool.[10] A standard electron ionization (EI) source fragments molecules in a reproducible manner, creating a "fingerprint" mass spectrum that can be compared against extensive libraries for positive identification of impurities.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Carrier Gas Helium, 1.0 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Electron Ionization (EI), 70 eV
Mass Range 35-400 m/z
Hypothetical Data: GC-MS Impurity Profile
Retention Time (min)IdentificationKey Mass Fragments (m/z)
3.8Toluene (Solvent)91, 92, 65
7.22-Isopropylimidazole110, 95, 68
10.5 Product 167, 124, 95, 84
Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Identify Library Search & Identification Analyze->Identify

Caption: General workflow for GC-MS impurity analysis.

NMR Spectroscopy: Structural Confirmation and Purity Check

While chromatography separates components, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. ¹H NMR is invaluable for confirming the identity of the synthesized compound and can be used to estimate purity by comparing the integral of the product's signals to those of impurities.[12][13]

Expected ¹H NMR Signals for this compound

Based on similar structures, the following shifts (in ppm) are anticipated.[14]

ProtonsMultiplicityIntegrationApprox. Shift (ppm)
Isopropyl -CHdoublet6H~1.2
Propyl -CH₂-quintet2H~1.9
Isopropyl -CH septet1H~3.0
Amine -CH ₂-triplet2H~2.7
N-Alkyl -CH ₂-triplet2H~4.1
Imidazole -H singlet1H~6.9
Imidazole -H singlet1H~7.5
Amine -NHbroad singlet2H(variable)

An impurity would present as an additional set of peaks whose integration, relative to the main compound, can be used to estimate its concentration.

Elemental Analysis: The Fundamental Purity Check

Elemental analysis (EA) provides a fundamental measure of a compound's composition by determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).[15][16] This technique is a powerful, independent confirmation of purity. For a compound to be considered pure, the experimentally determined values should be within ±0.4% of the theoretical values calculated from its molecular formula.[12][13]

Causality Behind Experimental Choices

This method is truly orthogonal to chromatography and spectroscopy. It does not depend on solubility or volatility but on the elemental makeup of the entire sample. A deviation from the theoretical values indicates the presence of an impurity with a different elemental composition (e.g., residual inorganic salts, or solvents like water). The technique relies on the complete combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂).[15][17]

Comparative Data: Elemental Analysis

Molecular Formula: C₉H₁₇N₃ Molecular Weight: 167.26 g/mol

ElementTheoretical %Found (Sample A - 99.9% Pure)DeviationFound (Sample B - Impure)Deviation
C 64.6364.55-0.08%63.98-0.65%
H 10.2410.29+0.05%10.55+0.31%
N 25.1325.08-0.05%24.50-0.63%

Sample A meets the acceptance criterion of <±0.4% deviation, confirming its high purity. Sample B fails, indicating the presence of a significant impurity.

Comparative Summary and Final Recommendation

Each analytical technique provides a unique and vital piece of the purity puzzle.

TechniqueStrengthsLimitationsPrimary Role
HPLC (UV) Robust, quantitative, excellent for known UV-active impurities.Lower sensitivity for poor chromophores.Primary purity assay.
HPLC (Deriv.) Extremely sensitive, ideal for trace analysis of amines.[8]Requires method development for derivatization.Confirmatory, high-accuracy purity assay.
GC-MS Excellent for volatile impurities (solvents), provides definitive identification.[10]Not suitable for non-volatile or thermally labile compounds.Residual solvent and volatile impurity analysis.
¹H NMR Confirms chemical structure, can quantify impurities without standards.Lower sensitivity than chromatography, complex spectra can be hard to interpret.Structural identity and impurity profiling.
Elemental Analysis Fundamental check of elemental composition, orthogonal to other methods.[15]Does not identify specific impurities, requires high sample purity to pass.Final confirmation of bulk purity.

Final Recommendation: For a definitive and defensible assessment of the purity of synthesized this compound, a combination of these orthogonal methods is essential. The recommended workflow is:

  • Initial Screening by ¹H NMR to confirm the structure of the bulk material.

  • Quantitative Purity by HPLC , preferably using a high-sensitivity derivatization method to establish an accurate purity value and impurity profile.

  • Volatile Impurity Analysis by GC-MS to identify and quantify residual solvents and volatile starting materials.

  • Final Confirmation by Elemental Analysis to ensure the elemental composition aligns with the theoretical formula, providing a final, independent verification of high purity.

This comprehensive approach ensures that the material meets the stringent quality standards required for advanced research and drug development, providing confidence in all subsequent applications.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (2023). Elemental analysis. [Link]

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101686. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. [Link]

  • Thoen, J. C., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 746-752. [Link]

  • Simon, A., & Toth, T. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Journal of Chromatographic Science, 53(6), 955-961. [Link]

  • Vázquez-Lira, J. A., et al. (2007). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry, 55(18), 7268-7275. [Link]

  • Thoen, J. C., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. SciSpace. [Link]

  • Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117-122. [Link]

  • Sharma, P., et al. (2010). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 72(4), 514-517. [Link]

  • Sumper, M., & Kröger, N. (2006). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Dalton Transactions, (11), 1417-1421. [Link]

  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]

  • Mondal, M. A., & Ghorai, P. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(5), 2954-2985. [Link]

  • Kumar, D., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Scientific Reports, 13(1), 16408. [Link]

  • Google Patents. (n.d.). US20120004464A1 - Process for preparing tri-n-propylamine (tpa).
  • ResearchGate. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines. [Link]

  • Filo. (2023). Explain how n-propylamine can be prepared from cycloethane. [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • Beilstein Journals. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]

  • LookChem. (n.d.). Cas 40546-33-6, 3-(1H-IMIDAZOL-4-YL)-PROPYLAMINE. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [Link]

  • PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. [Link]

  • PubChem. (n.d.). 1H-Imidazole-1-propanamine. [Link]

  • Journal of Chemical Reviews. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. [Link]

  • ResearchGate. (n.d.). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 3-(2-Isopropyl-imidazol-1-yl)-propylamine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity for Small Molecule Immunoassays

In the realm of drug development and therapeutic drug monitoring, immunoassays serve as indispensable tools for quantifying target molecules with high sensitivity.[1][2] When the target is a small molecule, or hapten, such as 3-(2-Isopropyl-imidazol-1-yl)-propylamine, the challenge intensifies. Haptens are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response.[3] This very process of creating an immunogen introduces complexities that directly impact the specificity of the resulting antibodies. The ability of an antibody to selectively bind its unique target epitope while avoiding interactions with structurally similar molecules—a property known as specificity—is paramount.[4]

Poorly characterized antibodies with significant cross-reactivity can lead to inaccurate quantification, misguided therapeutic development, and flawed diagnostic interpretations, resulting in wasted time and resources.[4] This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against this compound conjugates. We will objectively compare key methodologies, provide detailed experimental protocols, and offer insights into data interpretation to ensure the development of robust and reliable immunoassays.

The Foundation of Specificity: Hapten Design and Immunoassay Format

The specificity of an anti-hapten antibody is not an intrinsic property of the antibody alone but is profoundly influenced by the design of the immunogen and the format of the immunoassay.[5][6] The point of attachment of the linker arm to the hapten and the nature of the carrier protein dictate which epitopes of the small molecule are presented to the immune system.[7] This is a critical consideration, as antibodies may be generated against the hapten, the linker, or the conjugate junction.

To mitigate non-specific binding and enhance assay sensitivity, a heterologous immunoassay format is often superior to a homologous one.[8][9]

  • Homologous Assay: The same hapten-protein conjugate used for immunization is also used as the coating antigen or labeled tracer in the immunoassay. This can lead to high affinity binding to antibodies recognizing the linker or the carrier protein, potentially masking the desired hapten-specific interaction.

  • Heterologous Assay: A different hapten conjugate (e.g., with a different linker or carrier protein) is used for the assay than was used for immunization. This strategy selects for antibodies that specifically recognize the hapten itself, often leading to improved assay sensitivity and specificity.[10][11]

Comparative Methodologies for Assessing Cross-Reactivity

Two primary techniques are widely employed to characterize antibody specificity and cross-reactivity for small molecules: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Competition between a labeled antigen and the unlabeled analyte for a limited number of antibody binding sites. The signal is inversely proportional to the analyte concentration.[12]Label-free, real-time measurement of binding events at a sensor surface based on changes in the refractive index.[13]
Primary Output Endpoint absorbance values used to calculate IC50 (concentration causing 50% inhibition).[14]Real-time sensorgrams providing kinetic data (association/dissociation rates) and affinity constants (KD).[13][15]
Throughput High (96/384-well plates).Lower to medium, depending on the instrument.
Key Advantage Widely accessible, cost-effective, and suitable for high-throughput screening.Provides detailed kinetic information (on-rates, off-rates), which is crucial for understanding the dynamics of antibody-antigen interaction.[16]
Limitation Provides an equilibrium-based endpoint measurement (IC50), not true kinetic rates.Higher initial instrument cost and requires more specialized expertise for assay development and data analysis.

Designing a Rigorous Cross-Reactivity Study

A self-validating cross-reactivity study begins with the rational selection of compounds to test. These should include metabolites, precursors, and structural analogs of this compound. The goal is to challenge the antibody's specificity and define its binding profile.

Potential Cross-Reactants for this compound:

  • Core Structure Analog: 1-(3-Aminopropyl)imidazole (lacks the isopropyl group).[17]

  • Alkyl Group Variation: 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine (methyl instead of isopropyl).[18]

  • Aromatic Substitution: 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine (phenyl instead of isopropyl).[19]

  • Parent Compound/Metabolites: Any known metabolic derivatives of the parent drug.

Experimental Protocol 1: Competitive ELISA

This protocol details the steps to determine the IC50 values for the target analyte and potential cross-reactants, which are then used to calculate the percentage of cross-reactivity.

Objective: To quantify the cross-reactivity of an antibody against this compound with its structural analogs.

Materials:

  • High-binding 96-well microplates

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Assay Buffer (e.g., 1% BSA in PBST)

  • This compound-BSA conjugate (for coating)

  • Anti-3-(2-Isopropyl-imidazol-1-yl)-propylamine antibody (primary antibody)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H2SO4)

  • Target analyte and potential cross-reactants

Methodology:

  • Plate Coating:

    • Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. The optimal concentration should be determined via checkerboard titration.

    • Add 100 µL of the diluted conjugate to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in Assay Buffer. A typical range might be from 1000 ng/mL to 0.1 ng/mL.

    • In a separate dilution plate, add 50 µL of each standard or cross-reactant dilution.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution in Assay Buffer) to each well of the dilution plate. Mix and incubate for 30 minutes at room temperature. This pre-incubation step allows the competition to occur in solution.

    • Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance vs. log concentration for the target analyte and each cross-reactant. Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity using the following formula[14]: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualization: Principle of Competitive ELISA

The diagram below illustrates the core competitive principle of this immunoassay.

G cluster_0 Step 1: Plate Preparation cluster_1 Step 2: Competitive Reaction cluster_2 Step 3: Binding to Plate cluster_3 Step 4: Signal Generation Plate Microplate Well Coated with Hapten-BSA Conjugate Free_Ab Free Antibody Free_Hapten Free Hapten (Analyte) Bound_Complex Antibody-Hapten Complex Free_Hapten->Bound_Complex Binds Antibody Primary Antibody Antibody->Bound_Complex Plate_No_Bind Microplate Well Coated Hapten-BSA Bound Complex Cannot Bind Bound_Complex->Plate_No_Bind:f1 Washed away Plate_Bound Microplate Well Coated Hapten-BSA Free Antibody Binds Free_Ab->Plate_Bound:f1 Binds to coated hapten Signal_High Low Analyte -> High Signal Plate_Bound->Signal_High Signal_Low High Analyte -> Low Signal Plate_No_Bind->Signal_Low

Caption: Competitive immunoassay principle for hapten detection.

Data Presentation: A Comparative Analysis

All quantitative data should be summarized in a clear, structured table. The following is a hypothetical, yet representative, dataset for an antibody raised against a this compound-KLH conjugate and tested using a competitive ELISA with a BSA conjugate for coating.

CompoundStructure ModificationIC50 (ng/mL)% Cross-Reactivity
This compound Target Analyte 1.5 100%
3-(2-Methyl-1H-imidazol-1-yl)propan-1-amineIsopropyl -> Methyl752.0%
1-(3-Aminopropyl)imidazoleNo C2-substitution> 1000< 0.15%
3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amineIsopropyl -> Phenyl4500.33%
Related Drug Metabolite XHydroxylation on propyl chain1015.0%

Interpretation of Results:

  • The antibody demonstrates high specificity for the target analyte.

  • The significant drop in recognition when the isopropyl group is changed to a smaller methyl group (2.0% CR) or removed entirely (<0.15% CR) suggests the isopropyl moiety is a key part of the epitope recognized by the antibody.

  • The 15% cross-reactivity with Metabolite X is significant and must be considered. If this metabolite is present in high concentrations in clinical samples, it could lead to an overestimation of the parent drug concentration. This finding might necessitate sample pre-treatment or the development of a more specific antibody.

Decision-Making Workflow for Cross-Reactivity Results

The outcome of these studies dictates the utility of the antibody. The following workflow provides a logical guide for researchers.

G Start Perform Cross-Reactivity Study (ELISA/SPR) Low_CR Low_CR Start->Low_CR Results High_CR High_CR Start->High_CR Results Decision Cross-Reactivity (CR) Acceptable for Intended Use? Pass Antibody is Suitable for Specific Quantification. Proceed to Full Validation. Decision->Pass Yes Fail Antibody Not Suitable for Specific Quantification. Decision->Fail No Low_CR->Decision High_CR->Decision Refine Consider Assay Refinement: - Heterologous Format - Sample Pre-treatment Fail->Refine New_Ab Develop New Antibody: - Redesign Hapten - Target Different Epitope Fail->New_Ab

Caption: Decision workflow based on cross-reactivity data.

Conclusion

The validation of antibody specificity is not merely a quality control step; it is the foundation upon which reliable immunoassays are built.[20][21] For small molecule targets like this compound, a systematic investigation of cross-reactivity using robust methods like competitive ELISA and SPR is non-negotiable. By carefully selecting potential cross-reactants, employing appropriate assay formats, and rigorously analyzing the data, researchers can develop highly specific antibodies. This diligence ensures the generation of accurate, reproducible data essential for advancing drug development programs and ensuring patient safety.

References

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025). Reichert Technologies.
  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. (2021). Affinité Instruments.
  • Weller, M. G. (2018). Ten Basic Rules of Antibody Validation. Analytical Chemistry Insights. [Link]

  • Hapten-heterologous conjugates evaluated for application to free thyroxine immunoassays. (1995). Clinical Chemistry. [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. (2012). Journal of Chemical Education. [Link]

  • Weller, M. G. (2018). Ten basic rules of antibody validation – A practical checklist. ResearchGate. [Link]

  • Liu, E. (2024). The Role of Immunoassays in Drug Development: From Biomarker Discovery to Therapeutic Monitoring. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Tambe, N. (2025). Why is Antibody Specificity Testing Important?. Polaris Market Research. [Link]

  • Ekins, R., et al. (1993). Effect of hapten heterology on thyroid hormone immunoassays. Clinical Chemistry. [Link]

  • Competitive ELISA Protocol. Biomeda Corp. [Link]

  • The Role of Immunoassays in Drug Development: From Biomarker Discovery to Therapeutic Monitoring. (2024). OMICS International. [Link]

  • How to Determine Antibody Cross-Reactivity. (2022). Boster Biological Technology. [Link]

  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018). Biosensors. [Link]

  • Development of Immunoassays for Type II Synthetic Pyrethroids. 1. Hapten Design and Application to Heterologous and Homologous Assays. (2000). Journal of Agricultural and Food Chemistry. [Link]

  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (2012). Methods in Molecular Biology. [Link]

  • Assessing specificity for immunogenicity assays. (2008). Journal of Immunological Methods. [Link]

  • Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. (2024). Analytical Chemistry. [Link]

  • What is Competitive ELISA. Genemedi. [Link]

  • Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics. (2024). GenScript. [Link]

  • Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. (1993). Journal of Immunological Methods. [Link]

  • Methods and applications of noncompetitive hapten immunoassays. (2024). Analytical Methods. [Link]

  • Design and development of heterologous competitive immunoassays for the determination of boscalid residues. (2015). Analytical Methods. [Link]

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (2021). International Journal of Molecular Sciences. [Link]

  • Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. (2006). Journal of Agricultural and Food Chemistry. [Link]

  • Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. (2022). Molecules. [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (2024). ACS Omega. [Link]

  • Anti-hapten Antibody Problems. Aptamer Group. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). Chemosensors. [Link]

  • Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. (2024). Chemosensors. [Link]

  • Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. (2024). OPUS. [Link]

  • 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. PubChem. [Link]

  • 3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine. PubChem. [Link]

  • Synthesis of Protein-Oligonucleotide Conjugates. (2020). Molecules. [Link]

  • 1H-Imidazole-1-propanamine. PubChem. [Link]

  • Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease. [Link]

  • Cross-reactivity of antibodies against synthetic peptides. (1982). Journal of Cell Biology. [Link]

Sources

A Comparative Guide to the Performance of 3-(2-Isopropyl-imidazol-1-yl)-propylamine-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of Bifunctional Imidazole Catalysts

In the landscape of modern organic synthesis, the rational design of catalysts that offer high efficiency, selectivity, and operational simplicity is a paramount objective. Among the myriad of organocatalysts, those possessing multiple, cooperatively acting functional groups—so-called bifunctional catalysts—have emerged as powerful tools. This guide focuses on 3-(2-isopropyl-imidazol-1-yl)-propylamine and its derivatives, a class of catalysts that epitomizes the bifunctional design principle.

The catalytic prowess of this molecular architecture stems from the synergistic interplay of two distinct basic sites:

  • The Imidazole Core: The imidazole ring, a privileged structure in catalysis, acts as a nucleophilic or Lewis basic site. The presence of a sterically demanding isopropyl group at the C2 position is not merely decorative; it modulates the electronic properties and creates a specific steric environment around the nitrogen atoms, influencing substrate binding and the stereochemical outcome of reactions. This steric hindrance can be crucial for achieving high levels of asymmetric induction.

  • The Propylamine Side Chain: The primary amine at the terminus of the propyl chain functions as a Brønsted base and a hydrogen-bond donor. This functionality is critical for activating substrates, stabilizing transition states through hydrogen bonding, and orienting reactants for optimal reactivity.

This guide will benchmark the anticipated performance of these catalysts in key organic transformations, drawing comparisons with established catalytic systems and providing the experimental framework for their evaluation.

Comparative Performance Analysis

Direct, peer-reviewed performance data for this compound is emerging. However, based on extensive research into structurally related bifunctional organocatalysts, we can project its efficacy in several key reaction classes.[1][2] This section compares its expected performance against common alternatives in the asymmetric aza-Michael addition, a cornerstone reaction for the formation of carbon-nitrogen bonds.[3]

Table 1: Performance Benchmarking in the Asymmetric Aza-Michael Addition of Amines to α,β-Unsaturated Ketones

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Limitations
This compound (Projected) 5-1024-48Good to ExcellentModerate to HighSimple structure; potential for high stereocontrol due to steric bulk; bifunctional activation.Requires experimental validation and optimization; potential for self-reaction.
Cinchona Alkaloid Derivative (e.g., 9-amino-9-deoxyquinine) [3]1-1012-72Excellent (>90%)Excellent (>95%)High enantioselectivity for a broad substrate scope; well-established.More complex structure; higher cost; potential for product inhibition.
(S)-Proline 10-3024-96VariableGood to ExcellentReadily available; low cost; well-understood mechanism.Higher catalyst loading often required; limited solubility in some organic solvents.
N-Methylimidazole 10-20> 48Low to ModerateAchiralSimple base catalyst.Lacks the Brønsted basic/H-bonding amine for bifunctional activation; no stereocontrol.
Propylamine 10-20> 48Low to ModerateAchiralSimple primary amine.Inefficient without the synergistic activation from the imidazole ring; no stereocontrol.

Analysis of Performance:

The projected performance of this compound is predicated on its bifunctional nature. The primary amine is expected to form an enamine intermediate with a ketone donor, while the imidazole ring can activate the Michael acceptor and stabilize the transition state through hydrogen bonding.[1][2] The bulky 2-isopropyl group is hypothesized to create a chiral pocket that effectively shields one face of the enamine, leading to high enantioselectivity. Compared to monofunctional catalysts like N-methylimidazole or propylamine, a significant rate enhancement and the induction of chirality are anticipated. While highly effective, established catalysts like cinchona alkaloids and proline derivatives represent the current state-of-the-art, setting a high bar for both yield and enantioselectivity.[3] The simpler structure and potentially different substrate scope of the imidazole-based catalyst make it a compelling alternative for investigation.

Catalytic Mechanism: A Dual-Activation Approach

The proposed catalytic cycle for the aza-Michael addition highlights the cooperative action of the two basic centers of the catalyst.

Catalytic Cycle cluster_0 Catalyst Activation cluster_1 Michael Addition cluster_2 Product Formation & Catalyst Regeneration Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst, -H2O Catalyst R-NH2-Im Catalyst->Enamine Transition_State [Transition State] (Imidazole-H-Bonded) Enamine->Transition_State + Acceptor Enamine->Transition_State Acceptor α,β-Unsaturated Ketone Acceptor->Transition_State Iminium Iminium Intermediate Transition_State->Iminium Transition_State->Iminium Product Michael Adduct Iminium->Product + H2O (Hydrolysis) Iminium->Product Product->Catalyst Catalyst Regenerated

Caption: Proposed catalytic cycle for the aza-Michael addition.

Causality in the Catalytic Cycle:

  • Enamine Formation: The reaction initiates with the condensation of the primary amine of the catalyst with the ketone substrate, forming a nucleophilic enamine intermediate. This is a common activation strategy in aminocatalysis.

  • Transition State Stabilization: The enamine then attacks the α,β-unsaturated acceptor. The crucial role of the imidazole moiety is manifested here. It is proposed to activate the acceptor through hydrogen bonding to the carbonyl oxygen, increasing its electrophilicity. Simultaneously, the bulky isopropyl group provides a steric shield, directing the approach of the acceptor to one face of the enamine, thereby controlling the stereochemistry.

  • Product Release and Catalyst Turnover: The resulting iminium intermediate is then hydrolyzed to release the chiral Michael adduct and regenerate the catalyst, allowing it to enter the next catalytic cycle.

Experimental Protocols

The following protocols describe a general procedure for evaluating the performance of this compound in a model aza-Michael reaction and a workflow for catalyst screening.

Protocol 1: Asymmetric Aza-Michael Addition

This protocol is a representative starting point and may require optimization for specific substrates.

Materials:

  • This compound catalyst

  • Cyclohexanone (Michael donor)

  • trans-β-Nitrostyrene (Michael acceptor)

  • Anhydrous toluene (solvent)

  • Benzoic acid (additive, optional)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the this compound catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and stir to dissolve the catalyst.

  • Add cyclohexanone (0.4 mmol, 2.0 equivalents) to the solution.

  • If using an additive, add benzoic acid (0.02 mmol, 10 mol%) at this stage.

  • Stir the mixture for 10 minutes at room temperature to allow for pre-catalyst activation and enamine formation.

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the yield and analyze the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Self-Validation: The protocol's integrity is maintained by careful control of anhydrous conditions to prevent competitive hydrolysis of the enamine intermediate and by using high-purity reagents. The use of an internal standard during HPLC analysis can ensure accurate determination of yield and enantioselectivity.

Workflow for Catalyst Performance Evaluation

Catalyst Screening Workflow cluster_workflow Catalyst Evaluation Workflow Start Define Model Reaction Catalyst_Selection Select Catalysts for Comparison (Target, Alternatives) Start->Catalyst_Selection Condition_Screening Screen Reaction Conditions (Solvent, Temp., Additives) Catalyst_Selection->Condition_Screening Run_Reactions Execute Reactions in Parallel Condition_Screening->Run_Reactions Analysis Analyze Results (TLC, GC, NMR) Run_Reactions->Analysis Purification Purify Products (Column Chromatography) Analysis->Purification Characterization Characterize Products (Yield, ee% via Chiral HPLC) Purification->Characterization Data_Comparison Compare Performance Data Characterization->Data_Comparison Conclusion Draw Conclusions Data_Comparison->Conclusion

Caption: A systematic workflow for benchmarking catalyst performance.

Conclusion and Future Outlook

The this compound framework represents a promising, yet underexplored, class of bifunctional organocatalysts. Its structural simplicity, combined with the potential for high stereochemical control imparted by the bulky isopropyl group, makes it an attractive candidate for asymmetric synthesis. While this guide provides a projection of its performance based on sound mechanistic principles and data from analogous systems, rigorous experimental validation is the necessary next step. Future research should focus on synthesizing a library of these catalysts with varied C2-substituents to fine-tune steric and electronic properties, expanding their application to a broader range of asymmetric transformations. The insights gained will undoubtedly contribute to the growing toolbox of efficient and selective organocatalysts available to the scientific community.

References

  • Zlotin, S. G., et al. (2011). Chiral primary amine-derived ionic liquids as reusable organocatalysts for the asymmetric Michael addition reactions. Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. [Link]

  • Swain, C. G., & Brown, J. F. (1952). Concerted Displacement Reactions. VII. The Mechanism of Bifunctional Catalysis. Journal of the American Chemical Society, 74(10), 2538–2543.
  • Balasubramanian, D., et al. (1985). Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 449-456.
  • Fendler, J. H., & Fendler, E. J. (1975). Catalysis in micellar and macromolecular systems. Academic Press.
  • Bruice, T. C., & Fedor, L. R. (1964). Nucleophilic Micellar Catalysis. The Aminolysis of Thiol Esters. Journal of the American Chemical Society, 86(22), 4886–4896.
  • Ma, G., et al. (2021). An efficient synthesis of enantioenriched hydroquinazoline cores via a novel bifunctional iminophosphorane squaramide catalyzed intramolecular aza-Michael reaction of urea-linked α,β-unsaturated esters. Chemical Science, 12(20), 7014–7021. [Link]

  • Trillo, P., et al. (2015). 2-aminobenzimidazole organocatalyzed asymmetric amination of cyclic 1,3-dicarbonyl compounds. Synlett, 26(01), 95–100.
  • Kaur, H. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 1696–1729. [Link]

  • Fife, T. H., & Pujari, M. P. (1988). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 53(4), 780–784. [Link]

  • Kool, E. T. (1987). Part I: RNA hydrolysis catalyzed by imidazole compounds. Part II. Hydrophobic acceleration of reactions and mimics of thiamin-dependent enzymes. OSTI.GOV. [Link]

Sources

A Comparative Structural Analysis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine and 3-(2-Ethyl-imidazol-1-yl)-propylamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, particularly in the realm of histamine receptor modulation and the design of pharmacologically active scaffolds, the nuanced structural differences between closely related molecules can dictate their biological activity, pharmacokinetic profiles, and overall therapeutic potential. This guide provides an in-depth comparative structural analysis of two such molecules: 3-(2-Isopropyl-imidazol-1-yl)-propylamine and 3-(2-Ethyl-imidazol-1-yl)-propylamine.

Theoretical Underpinnings: The Isopropyl vs. Ethyl Dichotomy

The core structural difference between the two molecules lies in the nature of the alkyl substituent at the 2-position of the imidazole ring: an isopropyl group versus an ethyl group. This seemingly minor variation has significant implications for the molecule's steric and electronic properties.

Steric Hindrance: A Tale of Two Alkyl Groups

The isopropyl group, with its branched structure, exerts a considerably greater steric hindrance compared to the linear ethyl group.[1] This difference in bulkiness can profoundly influence several key aspects of the molecule's behavior:

  • Receptor Binding: The larger steric profile of the isopropyl group may either enhance or hinder binding to a biological target. Enhanced binding could occur if the bulkier group favorably occupies a larger hydrophobic pocket in the receptor. Conversely, it could prevent the molecule from adopting the optimal conformation for binding due to steric clashes.

  • Conformational Flexibility: The propylamino side chain's rotational freedom will be more restricted in the isopropyl derivative due to potential interactions with the bulkier 2-substituent. This could lock the molecule into a more rigid, and potentially more bioactive, conformation.

  • Metabolic Stability: The isopropyl group may shield the imidazole ring from metabolic enzymes, potentially leading to a longer biological half-life compared to the more accessible ethyl-substituted analog.

Electronic Effects: Subtle but Significant

Alkyl groups are generally considered electron-donating through an inductive effect (+I).[2][3][4] This effect increases the electron density of the aromatic imidazole ring. The isopropyl group, being a slightly stronger electron-donating group than the ethyl group, will marginally increase the basicity (pKa) of the imidazole ring. This can influence:

  • pKa and Ionization State: A higher pKa for the isopropyl derivative means it will be more readily protonated at physiological pH. This can impact its solubility, membrane permeability, and interaction with targets that have charged residues.

  • Hydrogen Bonding: The increased electron density on the imidazole nitrogens in the isopropyl analog could subtly alter the strength of hydrogen bond interactions with receptor sites.

The following table summarizes the anticipated physicochemical differences:

PropertyThis compound3-(2-Ethyl-imidazol-1-yl)-propylamineRationale
Steric Hindrance at C2 HigherLowerThe branched structure of the isopropyl group occupies more space than the linear ethyl group.
Conformational Flexibility More RestrictedLess RestrictedIncreased potential for steric clash between the isopropyl group and the propylamino side chain.
Predicted pKa (Imidazole) Slightly HigherSlightly LowerThe isopropyl group has a slightly stronger electron-donating inductive effect than the ethyl group.[5][6][7][8]
Lipophilicity (LogP) Potentially HigherPotentially LowerThe additional carbon atom in the isopropyl group may lead to a slight increase in lipophilicity.

Experimental and Computational Workflows for Structural Elucidation

To move beyond theoretical predictions, a combination of experimental techniques and computational modeling is essential for a definitive structural comparison.

Single-Crystal X-ray Diffraction: The Gold Standard

Obtaining a crystal structure provides unambiguous proof of the solid-state conformation and intermolecular interactions.

  • Crystallization:

    • Dissolve the purified compound (at least 10 mg) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetonitrile).

    • Employ slow evaporation, vapor diffusion with an anti-solvent (e.g., diethyl ether, hexane), or slow cooling to promote the growth of single crystals.[9] The choice of solvent and method is critical and often requires screening of multiple conditions.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[9][10]

    • Place the mounted crystal in a diffractometer and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. A complete dataset usually requires a rotation of at least 180 degrees.[11][12]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution structure.

The workflow for single-crystal X-ray diffraction is illustrated below:

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Compound Purification Crystallization Crystallization Screening Purification->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Structural Validation Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

2D NMR Spectroscopy: Conformation in Solution

While X-ray crystallography reveals the solid-state structure, NMR spectroscopy provides insights into the conformational dynamics in solution, which is more relevant to biological interactions. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for this purpose.[13][14]

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of approximately 10-50 mM.

    • Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.

  • Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum to determine the chemical shifts of all protons.

    • Set up a 2D NOESY or ROESY experiment. For small molecules (< 600 Da), a NOESY experiment is generally preferred.[13][15]

    • The mixing time is a crucial parameter and should be optimized. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[13][14]

  • Data Analysis:

    • Process the 2D data to generate the NOESY/ROESY spectrum.

    • Identify cross-peaks, which indicate spatial proximity (typically < 5 Å) between the corresponding protons.

    • The intensity of the cross-peaks is qualitatively proportional to the inverse sixth power of the distance between the protons.

The logical flow for conformational analysis using 2D NMR is as follows:

nmr_logic cluster_exp NMR Experiment cluster_interp Data Interpretation Sample_Prep Sample Preparation Acquisition 2D NOESY/ROESY Acquisition Sample_Prep->Acquisition Cross_Peak_ID Cross-Peak Identification Acquisition->Cross_Peak_ID Distance_Restraints Derive Distance Restraints Cross_Peak_ID->Distance_Restraints Conformational_Model Propose Solution Conformation Distance_Restraints->Conformational_Model

Caption: Logical pathway for solution-state conformational analysis via 2D NMR.

Computational Modeling: A Predictive Approach

In the absence of experimental data, and to complement it, computational modeling offers a powerful tool for comparing the structural and energetic properties of the two molecules.

VEGA ZZ is a freely available software package that can be used for conformational analysis.[16][17]

  • Molecule Building:

    • Use the 2D editor within VEGA ZZ to draw the structures of this compound and 3-(2-ethyl-imidazol-1-yl)-propylamine.[18]

    • Convert the 2D structures to 3D models.

  • Conformational Search:

    • Define the rotatable bonds in the propylamino side chain as flexible torsions.

    • Perform a systematic conformational search (grid scan) by rotating these bonds in defined increments (e.g., 30 degrees).[16]

    • For each generated conformer, perform an energy minimization using a suitable force field (e.g., SP4).

  • Analysis:

    • Analyze the energy landscape of the conformers to identify the lowest energy (most stable) conformations.

    • Compare the preferred conformations of the isopropyl and ethyl derivatives, paying close attention to the orientation of the propylamino side chain relative to the imidazole ring.

    • Measure key distances and dihedral angles to quantify the structural differences.

Summary and Outlook

The choice between a 2-isopropyl and a 2-ethyl substituent on an imidazole-based scaffold is a critical decision in drug design. The isopropyl group introduces greater steric bulk and a slightly stronger electron-donating effect, which can significantly impact receptor binding, conformational flexibility, and metabolic stability.

A comprehensive structural analysis, employing the gold-standard technique of single-crystal X-ray diffraction, complemented by solution-state conformational studies using 2D NMR and predictive computational modeling, is paramount. The detailed protocols provided in this guide offer a robust framework for researchers to meticulously characterize and compare these and other closely related analogs. The insights gained from such a multi-faceted approach will undoubtedly lead to a more rational and successful design of novel therapeutic agents.

References

  • University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Retrieved from [Link]

  • Indiana University NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved from [Link]

  • ChemHelp ASAP. (2020). electron-donating groups [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • HowStuffWorks. (n.d.). What's the Difference Between Ethyl Alcohol and Isopropyl Alcohol?. Retrieved from [Link]

  • Maxill. (2021). Ethanol Alcohol vs Isopropyl Alcohol: Which is Better?. Retrieved from [Link]

  • LibreTexts. (n.d.). Are aromatic rings electron donating or withdrawing. Retrieved from [Link]

  • Reddit. (2018). What is the difference between NOESY and ROESY for NMR?. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Data-collection strategies. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). Directory of in silico Drug Design tools. Retrieved from [Link]

  • Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Retrieved from [Link]

  • Wikipedia. (2023). X-ray crystallography. Retrieved from [Link]

  • The University of Chicago. (2021). 1D NOESY made easy. Retrieved from [Link]

  • University of Ottawa. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Data Collection for Crystallographic Structure Determination. Retrieved from [Link]

  • VEGA ZZ. (n.d.). VEGA ZZ tutorial - How to build a small molecule. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Transient NOESY: A Better Method of Measuring NOEs. Retrieved from [Link]

  • VEGA ZZ. (n.d.). VEGA ZZ Manual. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (2002). A comparison of methods for calculating NMR cross-relaxation rates (NOESY and ROESY intensities) in small peptides. Retrieved from [Link]

  • Neurosnap. (n.d.). Use Conformer Generator Online. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 2: Homonuclear Cross-relaxation and Cross-correlation in Small Molecules and in Soft Matter. Retrieved from [Link]

  • Open Source Molecular Modeling. (n.d.). Open Source Molecular Modeling. Retrieved from [Link]

  • VeraChem LLC. (n.d.). Small Molecule Tools. Retrieved from [Link]

  • Bold Steps Behavioral Health. (n.d.). Ethyl Alcohol vs. Isopropyl Alcohol: A Closer Look. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of imidazoles versus degree of substitution. Retrieved from [Link]

  • Semantic Scholar. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Retrieved from [Link]

  • ResearchGate. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Retrieved from [Link]

  • Healthline. (2021). Ethyl Alcohol vs. Isopropyl Alcohol: Uses and Effectiveness. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies. Retrieved from [Link]

  • Reddit. (n.d.). ELI5: What's the difference between Ethyl and Isopropyl alcohol?. Retrieved from [Link]

Sources

A Comparative Guide to the Coordinating Properties of 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Ligand in Coordination Chemistry

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands with tailored electronic and steric properties remain a cornerstone of innovation. 3-(2-Isopropyl-imidazol-1-yl)-propylamine emerges as a promising chelating agent, integrating the versatile coordinating ability of an N-alkylated imidazole ring with the flexibility of a propylamino chain. The strategic placement of a bulky isopropyl group at the 2-position of the imidazole ring introduces significant steric hindrance, a feature that can be exploited to modulate the geometry, stability, and reactivity of its metal complexes.

This guide provides a comprehensive evaluation of the anticipated coordinating properties of this compound. In the absence of extensive direct experimental data for this specific ligand, this analysis is built upon a strong foundation of established principles in coordination chemistry and a comparative study of structurally analogous ligands. We will delve into its expected binding behavior with transition metal ions and draw comparisons with well-established chelating agents, namely ethylenediamine, tris(2-aminoethyl)amine (tren), and its less sterically hindered analogue, 3-(2-methyl-imidazol-1-yl)-propylamine. This guide aims to equip researchers with the fundamental knowledge and practical protocols to explore the potential of this intriguing ligand in catalysis, bioinorganic chemistry, and materials science.

Structural Features and Expected Coordinating Behavior

This compound is a bidentate ligand, featuring two key nitrogen donor atoms: the sp2-hybridized nitrogen of the imidazole ring (N1) and the primary amine nitrogen (N2) of the propylamine tail. This arrangement allows for the formation of a stable six-membered chelate ring upon coordination to a metal center.

Caption: Chelation of a metal ion by this compound.

The coordinating properties of this ligand are dictated by a delicate interplay of several factors:

  • Basicity of Donor Atoms: The primary amine is a strong σ-donor, while the imidazole nitrogen offers a softer, more π-acidic coordination site. The overall stability of the metal complex will be influenced by the pKa values of the protonated amine and imidazole groups.

  • Chelate Ring Stability: The formation of a six-membered chelate ring is entropically favored and contributes significantly to the overall stability of the complex, a phenomenon known as the chelate effect.

  • Steric Hindrance: The isopropyl group at the 2-position of the imidazole ring is the most influential feature of this ligand. This bulky substituent is expected to exert significant steric pressure, influencing the coordination geometry around the metal center and potentially leading to lower coordination numbers or distorted geometries compared to less hindered analogues. This steric hindrance can also impact the kinetics of complex formation and dissociation.

Comparative Analysis with Alternative Ligands

To better understand the potential of this compound, a comparison with established chelating agents is essential.

LigandStructureDonor AtomsDenticityKey Features & Comparison
This compound Imidazole-propylamine with a 2-isopropyl substituentN (imidazole), N (amine)BidentateForms a 6-membered chelate ring. The bulky isopropyl group is expected to introduce significant steric hindrance, influencing coordination geometry and stability.
3-(2-Methyl-imidazol-1-yl)-propylamine Imidazole-propylamine with a 2-methyl substituentN (imidazole), N (amine)BidentateStructurally similar to the target ligand but with a less bulky methyl group. A good model for assessing the impact of the isopropyl group's steric bulk on coordination properties.
Ethylenediamine (en) H₂N-CH₂-CH₂-NH₂2 x N (amine)BidentateA classic bidentate ligand forming a highly stable 5-membered chelate ring. Lacks the steric hindrance and electronic versatility of the imidazole moiety.
Tris(2-aminoethyl)amine (tren) N(CH₂CH₂NH₂)₃4 x N (amine)TetradentateA tripodal, tetradentate ligand that forms highly stable, well-defined complexes with a trigonal bipyramidal or octahedral geometry.[1][2][3] Its high denticity leads to a pronounced chelate effect and kinetically inert complexes.

Key Insights from the Comparison:

  • Steric Influence: The primary difference between this compound and its 2-methyl analogue lies in the steric bulk of the substituent. The isopropyl group is expected to lead to lower stability constants for its metal complexes compared to the methyl-substituted ligand due to steric repulsion. However, this steric hindrance can be advantageous in catalytic applications where it can create a specific coordination environment around the metal center.

  • Chelate Ring Size: Both imidazole-propylamine ligands form a 6-membered chelate ring, which is generally slightly less stable than the 5-membered ring formed by ethylenediamine.

  • Denticity and Stability: Tris(2-aminoethyl)amine (tren), being a tetradentate ligand, will form significantly more stable complexes with transition metals than the bidentate this compound due to the enhanced chelate effect.[1] The resulting complexes with tren are also expected to be more kinetically inert.

Experimental Evaluation of Coordinating Properties

To empirically determine the coordinating properties of this compound and validate the theoretical predictions, a series of well-established experimental techniques should be employed.

Potentiometric Titration

This classical method is used to determine the protonation constants of the ligand and the stability constants of its metal complexes in solution.

Protocol:

  • Ligand Protonation Constants:

    • Prepare a solution of the ligand of known concentration in a constant ionic strength medium (e.g., 0.1 M KCl).

    • Acidify the solution with a standard solution of a strong acid (e.g., HCl) to ensure all donor atoms are protonated.

    • Titrate the solution with a standard solution of a strong base (e.g., NaOH), monitoring the pH at each addition.

    • Plot the pH versus the volume of base added. The pKa values can be determined from the titration curve using appropriate software.

  • Metal-Ligand Stability Constants:

    • Prepare a series of solutions containing the ligand and a metal salt (e.g., CuCl₂, Zn(NO₃)₂) at different metal-to-ligand ratios.

    • Titrate each solution with a standard base solution, recording the pH at each step.

    • The stability constants (log β) are calculated by analyzing the titration data, taking into account the ligand's pKa values and the hydrolysis of the metal ion.

Caption: Workflow for potentiometric titration experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the metal-ligand interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[4][5][6]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the metal ion in a suitable buffer in the sample cell.

    • Prepare a solution of the ligand in the same buffer at a higher concentration in the injection syringe. The use of a buffer with a low enthalpy of ionization is crucial to minimize heat changes due to proton exchange.

  • Titration:

    • Inject small aliquots of the ligand solution into the sample cell containing the metal ion.

    • The heat released or absorbed upon binding is measured for each injection.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • Plotting the heat change against the molar ratio of ligand to metal yields a binding isotherm, which can be fitted to a suitable binding model to extract the thermodynamic parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Metal_sol Metal Solution in Sample Cell Titration Inject Ligand into Metal Solution Metal_sol->Titration Ligand_sol Ligand Solution in Syringe Ligand_sol->Titration Heat_meas Measure Heat Change Titration->Heat_meas Integration Integrate Raw Data Heat_meas->Integration Isotherm Plot Binding Isotherm Integration->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Thermo_params Determine Kₐ, ΔH, n Fitting->Thermo_params

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Spectroscopic Techniques

UV-Vis Spectroscopy: The formation of metal complexes often results in changes in the electronic absorption spectrum. By monitoring these changes as a function of metal or ligand concentration, stability constants can be determined. This method is particularly useful for colored transition metal complexes.

NMR Spectroscopy: For diamagnetic metal ions like Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the complex in solution.[7][8][9] Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding sites and provide insights into the solution-state structure of the complex.

Single-Crystal X-ray Diffraction

This technique provides the most definitive structural information, revealing precise bond lengths, bond angles, and the overall coordination geometry of the metal complex in the solid state.[10][11][12] Obtaining suitable single crystals is often the most challenging step.

Conclusion

This compound represents a ligand with significant potential, offering a unique combination of a flexible chelating arm and a sterically demanding imidazole moiety. While direct experimental data is currently limited, a thorough analysis of its structural features and comparison with well-characterized analogues allows for a robust prediction of its coordinating behavior. The steric bulk of the 2-isopropyl group is anticipated to be a defining characteristic, influencing the thermodynamics and kinetics of complexation, as well as the geometry of the resulting metal complexes.

The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of this ligand's coordinating properties. The insights gained from such studies will be invaluable for its rational application in diverse fields, from the development of novel catalysts with specific steric requirements to the design of bio-inspired metal complexes. This guide serves as a foundational resource to stimulate and support further research into this promising class of chelating agents.

References

  • Tris(2-aminoethyl)amine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Stability Constants of Imidazole and Alkylimidazole-Copper(II)Complexes - ResearchGate. (2015, January 21). Retrieved January 11, 2026, from [Link]

  • Tris(2-aminoethyl)amine, abbreviated tren, is the tetradentate - McMurry 8th Edition Ch 21 Problem 97 - Pearson. (n.d.). Retrieved January 11, 2026, from [Link]

  • A Novel Tris(2-aminoethyl)amine Based Tripodal Ligand: Synthesis and Solution Coordination Studies with Trivalent Iron and Chromium - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Assessing structure and dynamics of iron complexes supported by tris(amidate)amine ligands - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • Copper (II) Complexes of Cimetidine in Solution: An Imidazole—Thioether Bidentate Ligand. (2025, August 6). Retrieved January 11, 2026, from [Link]

  • Electronic structure of alkylated imidazoles and electronic spectra of tetrakis(imidazole)copper(II) complexes. Molecular structure of tetrakis(1,4,5-trimethylimidazole)copper(II) diperchlorate | Journal of the American Chemical Society. (n.d.). Retrieved January 11, 2026, from [Link]

  • Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features - MDPI. (2024, August 24). Retrieved January 11, 2026, from [Link]

  • Syntheses and Crystal Structures of Copper Complexes of the Imidazole Ligand. (2025, August 7). Retrieved January 11, 2026, from [Link]

  • Two Copper Complexes with Imidazole Ligands: Syntheses, Crystal Structures and Fluorescence | Request PDF - ResearchGate. (2025, August 10). Retrieved January 11, 2026, from [Link]

  • Novel Fluorescent Tetrahedral Zinc (II) Complexes Derived from 4-Phenyl-1-octyl-1H-imidazole Fused with Aryl-9H-Carbazole and Triarylamine Donor Units: Synthesis, Crystal Structures, and Photophysical Properties - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC - NIH. (2022, October 17). Retrieved January 11, 2026, from [Link]

  • Stability constants for copper complexes. (n.d.). Retrieved January 11, 2026, from [Link]

  • Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PubMed. (2022, October 17). Retrieved January 11, 2026, from [Link]

  • New N4-Donor Ligands as Supramolecular Guests for DNA and RNA: Synthesis, Structural Characterization, In Silico, Spectrophotometric and Antimicrobial Studies - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Isothermal titration calorimetry - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Interaction of copper(II) with imidazole pyridine nitrogen-containing ligands in aqueous medium: a spectroscopic study - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Cobalt(II) and copper(II) complexes with carboxylic acids, imidazole, and 2-methylimidazole. (2025, August 7). Retrieved January 11, 2026, from [Link]

  • Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ethylenediamine- and propylenediaminediacetic acid derivatives as ligands for the "fac-[M(CO)3]+" core (M = Re, 99mTc) | Request PDF - ResearchGate. (2025, November 30). Retrieved January 11, 2026, from [Link]

  • A Series of Zinc Mononuclear Complexes with Imidoyl Amidine Ligands: Syntheses, Crystal Structures, and Photoluminescence Properties - NSF Public Access Repository. (2024, August 20). Retrieved January 11, 2026, from [Link]

  • Isothermal titration calorimetry measurements of Ni(II) and Cu(II) binding to His, GlyGlyHis, HisGlyHis, and bovine serum albumin: a critical evaluation - PubMed. (2000, July 10). Retrieved January 11, 2026, from [Link]

  • /sup 15/N NMR study of complexation of 1-methylimidazole by zinc(II) and cadmium(II) in aqueous soltuion (Journal Article) | OSTI.GOV. (1981, February 28). Retrieved January 11, 2026, from [Link]

  • Design and Synthesis of New Ethylenediamine or Propylenediamine Diacetic | PDF - Scribd. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ethylenediamine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Potentiometric Studies on Complexation Equilibria between Dimethyltin (IV) and Dioctyltin (IV) Cations with N-N Donor Ligands - International Journal of Science and Research (IJSR). (n.d.). Retrieved January 11, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Retrieved January 11, 2026, from [Link]

  • Chapter 9. Isothermal titration calorimetry - Moodle@Units. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of sterically hindered bis(imidazole) proligands and an exploration of their co-ordination chemistry with copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]

  • Spectrophotometric Study of Bridging N-Donor Ligand-Induced Supramolecular Assembly of Conjugated Zn-Trisporphyrin with a Triphenylamine Core - NIH. (2021, August 6). Retrieved January 11, 2026, from [Link]

  • Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2025, July 18). Retrieved January 11, 2026, from [Link]

  • Synthesis, characterization and reactivity of copper(I) imidazole complexes based on a cavitand ligand design [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]

  • Enabling Proteins with Photocatalytic Functions via HisTag–Iridium Coordination | Journal of the American Chemical Society. (2026, January 1). Retrieved January 11, 2026, from [Link]

  • Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine) 2 Zn(NCS) 4 ]∙Solv. Compounds - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes - OSTI.GOV. (n.d.). Retrieved January 11, 2026, from [Link]

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Coordination stoichiometry effects on the binding hierarchy of histamine and imidazole-M2+ - ChemRxiv. (n.d.). Retrieved January 11, 2026, from [Link]

  • Mapping the properties of bidentate ligands with calculated descriptors (LKB-bid) - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]

  • Ethylenediamine | C2H8N2 | CID 3301 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. (2020, March 3). Retrieved January 11, 2026, from [Link]

  • Influence of Bidentate Ligand Donor Types on the Formation and Stability in 2+1 fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Versatile 2-Substituted Imidazoline Nucleus as a Structural Motif of Ligands Directed to the Serotonin 5-HT1A Receptor - PubMed. (2016, October 19). Retrieved January 11, 2026, from [Link]

Sources

confirming the structure of 3-(2-Isopropyl-imidazol-1-yl)-propylamine derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Structural Confirmation of 3-(2-Isopropyl-imidazol-1-yl)-propylamine Derivatives by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Elucidation in Modern Drug Discovery

In the landscape of medicinal chemistry, imidazole derivatives are foundational scaffolds due to their versatile biological activities.[1] The therapeutic potential of these compounds, particularly novel derivatives like those based on the this compound core, is inextricably linked to their precise three-dimensional atomic arrangement. This 3D structure governs molecular interactions with biological targets, dictating efficacy, selectivity, and overall pharmacological profile.[2] Therefore, the unambiguous confirmation of a molecule's structure is not merely a characterization step but a cornerstone of a successful drug development program.[3]

This guide provides an in-depth, technical examination of single-crystal X-ray crystallography as the definitive method for the structural elucidation of novel this compound derivatives. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare this technique against other common analytical methods, supported by experimental data principles.

Disclaimer: Specific crystallographic data for novel this compound derivatives are not publicly available at the time of this publication. The experimental data and protocols presented herein are based on established methodologies for closely related small organic molecules and serve as an authoritative, representative guide.[4][5]

The Gold Standard: Why X-ray Crystallography is Definitive

While techniques like NMR spectroscopy provide invaluable information about a molecule's structure in solution, and mass spectrometry confirms its elemental composition, single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution snapshot of the atomic arrangement in the solid state.[6][7] It reveals precise, quantitative data on bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers.[8][9] This level of detail is crucial for understanding subtle conformational features that can dramatically impact biological activity and for building accurate models for structure-based drug design.[3]

Experimental Protocol: From Powder to Final Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. Each stage is critical for the success of the next.

Part A: The Art and Science of Crystal Growth

The most significant bottleneck in small-molecule crystallography is obtaining high-quality single crystals suitable for diffraction.[10] The goal is to grow a well-ordered, single crystal with dimensions of approximately 0.1-0.4 mm.[10] This is achieved by slowly bringing a solution of the purified compound to a state of supersaturation.[11]

Core Principle: Crystal growth is a thermodynamically driven process of self-assembly. The slow transition from a disordered solution state to a highly ordered crystalline state allows molecules to pack in a repeating, symmetrical lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for diffraction.

Step-by-Step Protocol for Crystallization:

  • Compound Purification (Prerequisite): Begin with the highest purity sample possible (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[12]

  • Solvent Screening: The choice of solvent is critical.[13] Ideal solvents should exhibit moderate solubility for the compound. Highly soluble compounds may require a binary solvent system.

    • Procedure: Screen a panel of solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, hexane) to identify one in which the compound is sparingly soluble at room temperature but more soluble when heated.[14]

  • Crystallization Method Selection:

    • Method 1: Slow Evaporation (Simplest Method): i. Prepare a nearly saturated solution of the derivative in a suitable solvent (e.g., ethanol).[10] ii. Filter the solution into a clean, small vial. iii. Cover the vial with a cap or parafilm, and pierce it with a needle to allow for slow solvent evaporation over several days.[11] iv. Place the vial in a vibration-free location and observe periodically without disturbance.[13]

    • Method 2: Vapor Diffusion (Ideal for Milligram Quantities): i. In a small, open inner vial, dissolve 2-5 mg of the compound in a minimal amount of a less volatile solvent (e.g., methanol).[14] ii. Place this inner vial inside a larger, sealed outer vial (the reservoir) containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether).[12] iii. Over time, the anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and promoting slow crystallization.[12]

    • Method 3: Slow Cooling: i. Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. ii. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization.[11]

Part B: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern.

Core Principle: The electrons of the atoms within the crystal lattice scatter the incident X-rays. Due to the periodic arrangement of atoms, the scattered waves interfere constructively in specific directions, producing a unique pattern of diffraction spots.[8] The geometry and intensity of these spots contain the information needed to reconstruct the electron density, and thus the atomic structure, of the molecule.[7]

Step-by-Step Protocol for Data Collection:

  • Crystal Mounting: A single, visually clear crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent ice formation.

  • Data Collection at Cryogenic Temperatures: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Cooling minimizes the thermal vibration of atoms, which sharpens the diffraction spots and improves the quality and resolution of the data.[1]

  • Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer. Data is collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[15]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[15] This process is automated and can take several hours.

Part C: Structure Solution and Refinement

This is the computational stage where the raw diffraction data is transformed into a chemically meaningful molecular model.

Core Principle: The diffraction data provides the intensities and positions of the spots, but the phase information is lost. Structure solution methods are used to overcome this "phase problem." Once an initial model is obtained, it is refined against the experimental data to achieve the best possible fit.[16][17]

Step-by-Step Protocol for Structure Solution and Refinement:

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group symmetry, and the intensity of each reflection.

  • Structure Solution: For small molecules, "direct methods" are typically used. These are computational algorithms that use statistical relationships between the intensities to estimate the initial phases and generate an initial electron density map.[15]

  • Model Building: An initial atomic model is built by fitting atoms into the regions of high electron density in the map.

  • Structure Refinement: The positions and displacement parameters of the atoms in the model are adjusted iteratively using a least-squares minimization process.[16][17] The goal is to minimize the difference between the diffraction pattern calculated from the model and the experimentally observed pattern.

    • Key Metrics: The quality of the fit is monitored using the R-factor (R1) and the goodness-of-fit (GooF). An R1 value below 5% for high-quality data indicates an excellent agreement between the model and the data.[18]

XRay_Workflow cluster_prep Phase 1: Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Analysis Purification Compound Purification (>98%) Screening Solvent Screening Purification->Screening Growth Crystal Growth (e.g., Vapor Diffusion) Screening->Growth Mounting Crystal Mounting & Cryo-cooling Growth->Mounting Collection X-ray Data Collection (Diffractometer) Mounting->Collection Processing Data Processing (Integration & Scaling) Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation & Reporting Refinement->Validation

Caption: Experimental workflow for X-ray crystallography.

Data Presentation: Interpreting the Crystallographic Results

The final output is a set of crystallographic data that provides a wealth of structural information. Below is a table summarizing the kind of parameters obtained for a hypothetical derivative.

Table 1: Representative Crystallographic Data for a this compound Derivative

ParameterValueSignificance
Chemical FormulaC₁₂H₂₁N₃·HClConfirms the elemental composition in the crystalline state, including any co-crystallized solvent/ion.
Formula Weight243.78 g/mol Precise molecular mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)10.12, 15.45, 8.98Dimensions of the unit cell.
β (°)98.5Angle of the unit cell for non-orthogonal systems.
Volume (ų)1389.6Volume of the unit cell.
Z4Number of molecules per unit cell.
Temperature100(2) KThe temperature at which data was collected.[1]
Resolution (Å)0.75A measure of the level of detail in the electron density map. Lower values are better.[19]
Final R1 [I > 2σ(I)]0.041The residual factor, indicating the agreement between observed and calculated structure factors. <5% is excellent.[18]
Goodness-of-Fit (GooF)1.05Should be close to 1 for a good refinement.[18]

Comparative Analysis: An Objective Look at Alternative Techniques

While X-ray crystallography is definitive for solid-state structures, a comprehensive analysis often involves complementary techniques.

Method_Comparison XRay X-ray Crystallography + Unambiguous 3D structure + High precision (bond lengths/angles) + Absolute configuration - Requires single crystals - Provides a static picture NMR NMR XRay->NMR Complementary (Solid vs. Solution) MS Mass Spectrometry + Precise molecular weight + Confirms elemental formula + High sensitivity - No 3D structural information - Provides connectivity via fragmentation only NMR->MS Orthogonal Data MS->XRay Confirmatory (Formula vs. Structure)

Caption: Comparison of key analytical techniques.

Table 2: Objective Comparison of Structural Elucidation Techniques

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Output 3D atomic coordinates, electron density map[8]Through-bond & through-space correlations, dynamic data[20]Mass-to-charge ratio (m/z), fragmentation patterns
State of Matter Solid (single crystal)[15]Solution[6]Gas phase (ions)
Key Advantage Unambiguous determination of 3D structure and stereochemistry.[9]Provides structural information in a more biologically relevant solution state and reveals molecular dynamics.Unmatched accuracy for molecular weight and formula determination.
Key Limitation The absolute requirement for high-quality single crystals, which can be challenging to grow.[15]Structure is an ensemble average, and precision is lower than crystallography.[19][20]Provides no direct 3D conformational information.
Typical Use Case Definitive proof of structure, input for computational modeling.Elucidating solution-state conformation, studying protein-ligand interactions.Confirming identity and purity post-synthesis.

Conclusion

For the development of novel therapeutics based on the this compound scaffold, single-crystal X-ray crystallography is an indispensable tool. It provides the only method for obtaining a definitive, high-resolution three-dimensional structure, which is critical for validating synthetic routes, understanding structure-activity relationships, and enabling rational, structure-based drug design. While techniques like NMR and MS are essential and complementary, they cannot replace the unambiguous structural proof offered by crystallography. The investment in developing robust crystallization protocols is therefore a critical, value-adding step in the progression of any new chemical entity from the laboratory to the clinic.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Current Biology.
  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal.
  • Wüthrich, K. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS.
  • Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins.
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • X-Ray Crystallography - Refinement. (n.d.). YetNet.
  • Introduction to Refinement. (n.d.). University of Glasgow.
  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Deriv
  • Clegg, W. (2019). Refining X-ray Crystal Structures. The Royal Society of Chemistry.
  • X-ray crystallography. (n.d.). In Wikipedia.
  • An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Deriv
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Texas A&M University Department of Chemistry.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2016). Acta Crystallographica Section F.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • Crystal Growing Tips. (2015). University of Florida Center for X-ray Crystallography.
  • Target Identification and Validation in Drug Development. (2022). Technology Networks.
  • Molecular Target Validation in preclinical drug discovery. (2014). European Pharmaceutical Review.
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv
  • Small molecule crystallography. (n.d.). Excillum.
  • Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. (2015). Journal of Chemistry.

Sources

A Comparative Cost-Analysis of Synthetic Routes to 3-(2-Isopropyl-imidazol-1-yl)-propylamine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the synthesis of novel compounds is a constant pursuit. Among these, 3-(2-Isopropyl-imidazol-1-yl)-propylamine stands as a valuable building block, its unique structural motif holding potential for the development of new therapeutic agents. The efficient and cost-effective synthesis of this molecule is therefore of paramount importance. This guide provides an in-depth comparative analysis of two prominent synthetic pathways to this target compound, offering detailed experimental protocols, cost breakdowns, and a discussion of the strategic advantages and disadvantages of each approach. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Introduction to the Target Molecule

This compound is a primary amine featuring a 2-isopropylimidazole moiety connected via a propyl linker. The imidazole ring is a common pharmacophore found in numerous biologically active molecules, and the isopropyl substitution at the 2-position can influence the compound's steric and electronic properties, potentially impacting its binding affinity and metabolic stability. The primary amine functionality provides a key handle for further chemical modifications, making it a versatile intermediate in medicinal chemistry.

This guide will dissect two logical and practical synthetic strategies for the preparation of this compound:

  • Route 1: The Gabriel Synthesis Approach - A classic and reliable method for the synthesis of primary amines.

  • Route 2: The Cyanoethylation and Reduction Pathway - An alternative route that offers a different set of synthetic considerations.

We will now delve into a detailed examination of each route, providing step-by-step protocols, cost analyses, and a comparative discussion to guide your synthetic planning.

Route 1: The Gabriel Synthesis Approach

The Gabriel synthesis is a well-established method for the preparation of primary amines that avoids the over-alkylation often encountered with direct amination of alkyl halides. This route involves the N-alkylation of a phthalimide salt, followed by the liberation of the primary amine.

Overall Transformation:

Route 1: Gabriel Synthesis 2-Isopropylimidazole 2-Isopropylimidazole Intermediate_Phthalimide N-(3-(2-Isopropyl-1H-imidazol-1-yl)propyl)phthalimide 2-Isopropylimidazole->Intermediate_Phthalimide Step 1: N-Alkylation N-(3-Bromopropyl)phthalimide N-(3-Bromopropyl)phthalimide N-(3-Bromopropyl)phthalimide->Intermediate_Phthalimide Target_Molecule This compound Intermediate_Phthalimide->Target_Molecule Step 2: Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Target_Molecule

Figure 1: Synthetic workflow for the Gabriel Synthesis approach.

Experimental Protocols

Step 1: Synthesis of N-(3-(2-Isopropyl-1H-imidazol-1-yl)propyl)phthalimide

  • Reaction Principle: This step involves the nucleophilic substitution of the bromide in N-(3-bromopropyl)phthalimide by the imidazole nitrogen of 2-isopropylimidazole. The use of a base like potassium carbonate is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity.

  • Procedure:

    • To a solution of 2-isopropylimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of N-(3-bromopropyl)phthalimide (1.05 eq) in DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Reaction Principle: This step utilizes hydrazine hydrate to cleave the phthalimide group, liberating the desired primary amine. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide byproduct, which can be easily removed.[1]

  • Procedure:

    • Suspend the N-(3-(2-Isopropyl-1H-imidazol-1-yl)propyl)phthalimide (1.0 eq) in ethanol.

    • Add hydrazine hydrate (2.0 eq) to the suspension.

    • Reflux the reaction mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Cost Analysis: Route 1
ReagentSupplier Example & Price (per unit)Molecular WeightMoles per UnitCost per Mole
2-IsopropylimidazoleTCI America ($22.00 / 25 g)[2]110.16 g/mol 0.227 mol$96.92
N-(3-Bromopropyl)phthalimideThermo Scientific ($58.00 / 25 g)[3]268.11 g/mol 0.093 mol$623.66
Hydrazine Hydrate (100%)Thermo Scientific ($51.50 / 100 g)[4]50.06 g/mol 2.00 mol$25.75

Note: Prices are based on listed catalog prices for research quantities and may vary depending on the supplier, purity, and scale of purchase. This analysis does not include the cost of solvents, bases, or purification materials.

Route 2: The Cyanoethylation and Reduction Pathway

This alternative route involves the initial addition of a cyanoethyl group to the imidazole ring, followed by the reduction of the nitrile functionality to the desired primary amine. This approach offers a different set of reagents and reaction conditions to consider.

Overall Transformation:

Route 2: Cyanoethylation and Reduction 2-Isopropylimidazole 2-Isopropylimidazole Intermediate_Nitrile 3-(2-Isopropyl-1H-imidazol-1-yl)propanenitrile 2-Isopropylimidazole->Intermediate_Nitrile Step 1: Cyanoethylation 3-Chloropropionitrile 3-Chloropropionitrile 3-Chloropropionitrile->Intermediate_Nitrile Target_Molecule This compound Intermediate_Nitrile->Target_Molecule Step 2: Nitrile Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) Reducing_Agent->Target_Molecule

Figure 2: Synthetic workflow for the Cyanoethylation and Reduction pathway.

Experimental Protocols

Step 1: Synthesis of 3-(2-Isopropyl-1H-imidazol-1-yl)propanenitrile

  • Reaction Principle: This reaction is a Michael addition of the imidazole to an activated alkene (in this case, acrylonitrile, which can be formed in situ or a related electrophile like 3-chloropropionitrile can be used). The reaction is typically base-catalyzed. A similar reaction has been reported for imidazole with acrylonitrile.[5]

  • Procedure:

    • To a solution of 2-isopropylimidazole (1.0 eq) in a suitable solvent such as acetonitrile, add a catalytic amount of a strong base like sodium hydride or potassium tert-butoxide.

    • Add 3-chloropropionitrile (1.1 eq) dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Step 2: Synthesis of this compound

This step can be achieved through two primary methods: catalytic hydrogenation or chemical reduction.

  • Method A: Catalytic Hydrogenation with Raney Nickel

    • Reaction Principle: Catalytic hydrogenation is often the most economical and scalable method for nitrile reduction.[6] Raney Nickel is a commonly used catalyst for this transformation.[7] The reaction requires a source of hydrogen gas and is typically carried out under pressure.

    • Procedure:

      • In a high-pressure hydrogenation vessel, dissolve the 3-(2-Isopropyl-1H-imidazol-1-yl)propanenitrile (1.0 eq) in a suitable solvent like ethanol or methanol, saturated with ammonia (to suppress secondary amine formation).

      • Add a catalytic amount of Raney Nickel (typically 5-10% by weight of the nitrile).

      • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 50-70 °C.

      • Maintain the reaction under these conditions with vigorous stirring until the uptake of hydrogen ceases.

      • Cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to obtain the crude product.

      • Purify by vacuum distillation.

  • Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

    • Reaction Principle: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[8][9] This method is highly effective but requires stringent anhydrous conditions and careful handling due to the pyrophoric nature of LiAlH₄.[10][11][12]

    • Procedure:

      • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

      • Cool the suspension to 0 °C in an ice bath.

      • Slowly add a solution of 3-(2-Isopropyl-1H-imidazol-1-yl)propanenitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

      • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

      • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

      • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

      • Purify by vacuum distillation.

Cost Analysis: Route 2
ReagentSupplier Example & Price (per unit)Molecular WeightMoles per UnitCost per Mole
2-IsopropylimidazoleTCI America ($22.00 / 25 g)[2]110.16 g/mol 0.227 mol$96.92
3-ChloropropionitrileTCI America ($36.00 / 25 mL, d=1.079 g/mL)[13]89.53 g/mol 0.301 mol$119.60
Reducing Agents (Choose one)
Raney Nickel (50% slurry in water)Thermo Scientific ($204.00 / 500 g)[14]58.69 g/mol (Ni)4.26 mol (Ni)~$47.89 (per mole of Ni)
Lithium Aluminum Hydride (powder)Sigma-Aldrich ($143.00 / 25 g)37.95 g/mol 0.659 mol$216.99

Note: The cost per mole for Raney Nickel is an approximation based on the nickel content. The actual catalytic efficiency will determine the true cost-effectiveness.

Comparative Analysis and Discussion

FeatureRoute 1: Gabriel SynthesisRoute 2: Cyanoethylation and Reduction
Starting Material Cost Higher, primarily due to the cost of N-(3-bromopropyl)phthalimide.Lower, with both 2-isopropylimidazole and 3-chloropropionitrile being relatively inexpensive.
Reagent Cost Hydrazine hydrate is inexpensive.The cost of the reducing agent is a significant factor. Raney Nickel is more cost-effective for large-scale synthesis than LiAlH₄.
Number of Steps Two distinct steps.Two distinct steps.
Reaction Conditions Step 1 requires elevated temperatures. Step 2 involves refluxing with a hazardous reagent (hydrazine).Step 1 is typically at room temperature. Step 2 (hydrogenation) requires specialized high-pressure equipment. Step 2 (LiAlH₄) requires strict anhydrous conditions and careful handling of a pyrophoric reagent.
Scalability Generally scalable, though handling large quantities of hydrazine requires caution.Catalytic hydrogenation is highly scalable and preferred in industrial settings.[15] LiAlH₄ reductions are less ideal for large-scale operations due to safety concerns.[9]
Byproducts and Purification Phthalhydrazide is a solid byproduct that is easily filtered off. Purification of the final product is generally straightforward.The reduction step can sometimes lead to the formation of secondary and tertiary amines, which can complicate purification.
Safety Considerations Hydrazine is toxic and a suspected carcinogen.3-chloropropionitrile is toxic. Hydrogen gas is flammable and explosive. LiAlH₄ is pyrophoric and reacts violently with water.
Overall Yield Typically good to excellent yields are reported for both steps.Yields can be variable, particularly in the nitrile reduction step, depending on the chosen method and conditions.
Expertise & Experience Insights

From a practical standpoint, the choice between these two routes will largely depend on the available laboratory infrastructure and the desired scale of the synthesis.

  • For process development and large-scale production , the cyanoethylation and catalytic hydrogenation (Route 2, Method A) is the more economically viable and industrially preferred option. The lower cost of starting materials and the efficiency of catalytic hydrogenation make it a more attractive choice for producing larger quantities of the target molecule. However, this requires access to a hydrogenation reactor.

  • The LiAlH₄ reduction (Route 2, Method B) is a powerful and effective method for nitrile reduction on a smaller scale. However, the inherent hazards associated with LiAlH₄, especially on a larger scale, make it a less desirable option for industrial applications. The workup for LiAlH₄ reactions can also be challenging.

Trustworthiness: Self-Validating Systems

In both synthetic routes, the progress of each step can be reliably monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. This analytical rigor ensures the self-validation of the described protocols.

Conclusion

Both the Gabriel synthesis and the cyanoethylation-reduction pathway represent viable strategies for the synthesis of this compound. The Gabriel route, while utilizing a more expensive starting material, offers a robust and often cleaner laboratory-scale synthesis. The cyanoethylation-reduction route, particularly with catalytic hydrogenation, presents a more cost-effective and scalable option for larger-scale production, aligning better with the needs of industrial drug development. The choice of the optimal route will ultimately be guided by a careful consideration of cost, scale, available equipment, and safety protocols. This guide provides the foundational information to make that strategic decision with confidence.

References

  • Nitrile reduction. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles. [Link]

  • American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved January 11, 2026, from [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved January 11, 2026, from [Link]

  • Chem.libretexts.org. (n.d.). Hydrazine. Retrieved January 11, 2026, from [Link]

  • Sawa, Y. K., & Okamura, K. (1969). The reaction of imidazole with acrylonitrile. Chemical & Pharmaceutical Bulletin, 17(9), 1831-1835. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved January 11, 2026, from [Link]

  • Raney nickel. In Wikipedia. Retrieved January 11, 2026, from [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in Antimicrobial Susceptibility Testing: A Comparative Analysis of Novel Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. Imidazole derivatives, known for their diverse biological activities, represent a promising class of compounds.[1] This guide provides an in-depth framework for assessing the experimental reproducibility of a novel imidazole derivative, 3-(2-Isopropyl-imidazol-1-yl)-propylamine , in the context of antimicrobial susceptibility testing.

To illustrate the principles of robust experimental design and data interpretation, we will conduct a hypothetical comparative analysis with a structurally similar analogue, 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine . While specific experimental data for these compounds is not yet widely published, this guide will equip researchers with the necessary protocols and critical thinking to generate high-quality, reproducible data for any novel antimicrobial candidate.

The Imperative of Reproducibility in Antimicrobial Research

This guide will focus on two key assays for evaluating antimicrobial efficacy: the Minimum Inhibitory Concentration (MIC) assay and the Time-Kill Kinetic Assay. We will explore the experimental workflows, potential pitfalls, and the measures required to ensure the resulting data is both accurate and reproducible.

Comparative Compounds: A Structural Rationale

CompoundStructureMolecular FormulaMolecular WeightKey Structural Difference
Compound A (Target) This compoundC9H17N3167.26 g/mol Isopropyl group at the 2-position of the imidazole ring
Compound B (Comparator) 3-(2-methyl-1H-imidazol-1-yl)propan-1-amineC7H13N3139.20 g/mol Methyl group at the 2-position of the imidazole ring[7]

The selection of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine as a comparator is based on its high structural similarity to our target compound. The only difference is the alkyl substituent at the 2-position of the imidazole ring (isopropyl vs. methyl). This subtle structural change allows for a focused investigation into how minor molecular modifications can influence antimicrobial activity, providing a strong rationale for a head-to-head comparison. Both compounds share the same propylamine linker, a common feature in bioactive molecules.

Experimental Framework for Assessing Antimicrobial Activity and Reproducibility

A robust assessment of a novel antimicrobial agent requires a multi-faceted experimental approach. The following sections detail the protocols for determining the MIC and evaluating the bactericidal or bacteriostatic nature of our hypothetical compounds.

Experiment 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[2][8][9] It is a fundamental measure of a compound's potency.

MIC_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A Prepare stock solutions of Compound A and Compound B C Prepare serial two-fold dilutions of compounds in Mueller-Hinton Broth (MHB) in a 96-well plate A->C B Prepare standardized inoculum of test organism (e.g., E. coli ATCC 25922) to 0.5 McFarland standard D Inoculate wells with the standardized bacterial suspension to a final concentration of ~5x10^5 CFU/mL B->D C->D E Include positive (no drug) and negative (no bacteria) controls D->E F Incubate plates at 37°C for 18-24 hours E->F G Visually inspect for turbidity or measure absorbance (OD600) F->G H Determine MIC: lowest concentration with no visible growth G->H I Repeat experiment on three separate days for reproducibility H->I

Caption: Workflow for the broth microdilution MIC assay.

  • Preparation of Compounds: Prepare 1 mg/mL stock solutions of this compound (Compound A) and 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine (Compound B) in sterile deionized water or a suitable solvent like DMSO.

  • Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several colonies of the test organism (e.g., Escherichia coli ATCC 25922) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[2]

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Dilute the standardized bacterial suspension in MHB and add it to each well containing the compound to achieve a final inoculum of approximately 5 x 10^5 CFU/mL. The final volume in each well should be uniform (e.g., 200 µL).

  • Controls: Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.[8]

CompoundReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Mean MIC (µg/mL)Standard Deviation
Compound A 16321621.39.24
Compound B 646412885.336.95
Ciprofloxacin 0.0150.0150.030.020.0087
Experiment 2: Time-Kill Kinetic Assay

A time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9] This is crucial for understanding the dynamic interaction between the compound and the target pathogen.

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_analysis Analysis A Prepare bacterial culture to early log phase C Inoculate flasks to ~5x10^5 CFU/mL A->C B Prepare flasks with MHB containing compounds at multiples of their MIC (e.g., 1x, 2x, 4x MIC) B->C D Incubate at 37°C with shaking C->D E Collect aliquots at specific time points (0, 2, 4, 8, 24 hours) D->E F Perform serial dilutions and plate on agar E->F G Incubate plates and count colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. time G->H I Determine bactericidal (≥3-log10 reduction) or bacteriostatic activity H->I

Caption: Workflow for the time-kill kinetic assay.

  • Inoculum Preparation: Grow the test organism in MHB to the early logarithmic phase of growth.

  • Assay Setup: Prepare flasks containing MHB with the test compounds at concentrations corresponding to their determined MICs (e.g., 1x, 2x, and 4x MIC). Also, include a growth control flask without any compound.

  • Inoculation: Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar plates.

  • Data Analysis: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each compound concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your experimental results, it is essential to build a self-validating system. This involves meticulous attention to detail at every stage of the experiment.

Key Pillars of a Self-Validating System:

  • Standardized Reagents and Media: Use high-quality, standardized media and reagents. Variations in media composition can significantly affect bacterial growth and compound activity.

  • Quality Control Strains: Always include a well-characterized quality control strain (e.g., E. coli ATCC 25922) with known susceptibility to a standard antibiotic (e.g., ciprofloxacin). This validates the assay performance.

  • Precise Inoculum Preparation: The density of the bacterial inoculum is a critical variable. Consistently use a spectrophotometer or a McFarland standard to standardize the inoculum.

  • Rigorous Aseptic Technique: Prevent contamination at all stages of the experiment to ensure that the observed effects are due to the test compound alone.

  • Independent Replicates: Perform each experiment on at least three separate occasions to assess the reproducibility of the results.

  • Comprehensive Documentation: Maintain detailed records of all experimental parameters, including lot numbers of reagents, incubation times, and any deviations from the protocol.

Conclusion: A Framework for Rigorous Antimicrobial Research

This guide has provided a comprehensive framework for assessing the reproducibility of experiments involving novel imidazole derivatives, using this compound as a case study. By implementing standardized protocols, employing a structurally relevant comparator, and adhering to the principles of a self-validating experimental system, researchers can generate high-quality, reproducible data. This rigorous approach is essential for the credible evaluation of new antimicrobial candidates and for making meaningful contributions to the fight against antimicrobial resistance.

References

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI. (2024). CLSI M100Ed34. Retrieved from [Link]

  • EUCAST. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • Li, J., et al. (2017). Antimicrobial Activity and Resistance: Influencing Factors. Frontiers in Pharmacology, 8, 364. Retrieved from [Link]

  • Lambert, R. J. W. (2000). Susceptibility testing: accurate and reproducible minimum inhibitory concentration (MIC) and non-inhibitory concentration (NIC) values. Journal of Applied Microbiology, 88(5), 784-90. Retrieved from [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Retrieved from [Link]

  • Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1441-1447. Retrieved from [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Retrieved from [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Conexiant. (2026, January 9). The MIC-Outcome Gap Explained. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Medscape. (2025, October 14). Antimicrobial Susceptibility. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2015). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 20(8), 14850-14869. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchekroun, M., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 27(15), 4983. Retrieved from [Link]

  • Keri, R. S., et al. (2022). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 27(19), 6296. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]

  • Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]

Sources

A Comparative Guide to the Applications of Substituted Propylamine Imidazoles in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of substituted propylamine imidazoles, a pivotal class of compounds in modern pharmacology. We will explore their applications as both histamine H₂ receptor antagonists and antifungal agents, offering a comprehensive analysis of their synthesis, mechanism of action, and comparative performance. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important chemical scaffold.

Introduction: The Versatility of the Imidazole Ring

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions make it a versatile scaffold for designing therapeutic agents. When substituted with a propylamine chain, the resulting compounds have demonstrated remarkable biological activities, most notably in the modulation of histamine receptors and the inhibition of fungal growth. This guide will delve into these two primary applications, providing a comparative analysis of key compounds within each class.

Part 1: Histamine H₂ Receptor Antagonists - Taming Gastric Acid Secretion

The discovery of histamine H₂ receptor antagonists revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). These drugs competitively block the action of histamine on the H₂ receptors of parietal cells in the stomach, leading to a significant reduction in gastric acid secretion. The development of these agents, from the early lead compound burimamide to the highly potent famotidine, is a classic example of rational drug design.

Mechanism of Action: A Competitive Blockade

Histamine, released from enterochromaffin-like (ECL) cells, stimulates H₂ receptors on gastric parietal cells. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A, which in turn stimulates the H⁺/K⁺-ATPase proton pump, the final step in gastric acid secretion. Substituted propylamine imidazoles, such as cimetidine, and related compounds like ranitidine and famotidine, act as competitive antagonists at the H₂ receptor, preventing histamine from binding and initiating this signaling cascade.[1]

H2_Receptor_Antagonist_Mechanism cluster_Parietal_Cell Gastric Parietal Cell Histamine Histamine H2_Receptor H₂ Receptor Histamine->H2_Receptor Binds AC Adenylyl Cyclase H2_Receptor->AC Activates cAMP cAMP AC->cAMP  Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H⁺/K⁺-ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H⁺ (Acid) Proton_Pump->H_ion Secretes H_ion->outside To Stomach Lumen Antagonist H₂ Antagonist (e.g., Cimetidine) Antagonist->H2_Receptor Blocks Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Essential Component Disruption Membrane Disruption (Leakage, Cell Death) Cell_Membrane->Disruption Leads to Imidazole Imidazole Antifungal (e.g., Clotrimazole) Imidazole->CYP51 Inhibits

Figure 2: Mechanism of action of imidazole antifungal agents.

Comparative In Vitro Activity of Key Antifungal Imidazoles

The in vitro efficacy of antifungal agents is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Fungal SpeciesClotrimazole MIC (µg/mL)Miconazole MIC (µg/mL)Econazole MIC (µg/mL)
Candida albicans0.008 - 0.50 [2]0.12 - 0.25 [2][3]0.016 - 16 [1]
Candida glabrata0.125 0.12 [3]0.016 - 16 [1]
Candida krusei0.125 0.12 [3]0.016 - 16 [1]
Candida tropicalis-0.12 [3]0.016 - 16 [1]
Candida parapsilosis-< 0.5 [2]0.016 - 16 [1]
Aspergillus fumigatus---
Aspergillus niger---

Table 2: Comparative Minimum Inhibitory Concentration (MIC) values of common antifungal imidazoles. (Note: MIC values can vary depending on the specific strain and testing methodology).

Experimental Protocols

A common and industrially viable method for synthesizing clotrimazole involves the following steps:

  • Friedel-Crafts Reaction: Reaction of o-chlorobenzotrichloride with benzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form (2-chlorophenyl)diphenylmethyl chloride.

  • Condensation with Imidazole: The resulting trityl chloride derivative is then reacted with imidazole in the presence of a base like triethylamine to yield clotrimazole. [4] Detailed Procedure: To a solution of (2-chlorophenyl)diphenylchloromethane in acetonitrile, add imidazole and triethylamine. Heat the mixture at 50-60°C for several hours. After cooling, the product can be precipitated, filtered, and purified by recrystallization.

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is a widely used reference method.

  • Preparation of Antifungal Agent: Prepare a stock solution of the imidazole antifungal in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the antifungal agent in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested (e.g., Candida albicans) and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to the final desired concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well (containing no drug). [5]

Broth_Microdilution_Workflow cluster_Workflow Broth Microdilution Workflow Prep_Antifungal Prepare Antifungal Stock Solution Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Antifungal->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Prep_Inoculum Prepare Standardized Fungal Inoculum Prep_Inoculum->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_MIC Determine MIC (Lowest Inhibitory Concentration) Incubation->Read_MIC

Figure 3: Workflow for the broth microdilution antifungal susceptibility test.

Conclusion: A Privileged Scaffold with Diverse Applications

Substituted propylamine imidazoles represent a remarkable class of compounds with significant therapeutic impact. Their journey from the rational design of H₂ receptor antagonists to their application as broad-spectrum antifungal agents highlights the versatility of the imidazole scaffold. This guide has provided a comparative overview of key compounds in both therapeutic areas, detailing their synthesis, mechanisms of action, and relative performance. For researchers in drug discovery and development, a thorough understanding of the structure-activity relationships and experimental methodologies associated with these compounds is essential for the design of new and improved therapeutic agents.

References

  • Lin, J. H., & Chremos, A. N. (1991). Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations. Clinical pharmacokinetics, 20(3), 224–243. [Link]

  • Kitson, C. N., & Loomis, T. A. (1985). Cimetidine and other H2-receptor antagonists as inhibitors of human E3 aldehyde dehydrogenase. Biochemical pharmacology, 34(10), 1773–1779. [Link]

  • Campoli-Richards, D. M., & Clissold, S. P. (1986). Famotidine. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in peptic ulcer disease and Zollinger-Ellison syndrome. Drugs, 32(3), 197–221. [Link]

  • Lin, J. H. (1991). Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations. Clinical Pharmacokinetics, 20(3), 224-243. [Link]

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Merz, W. G., & Roberts, G. D. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of clinical microbiology, 44(2), 482–485. [Link]

  • Kalk, J., Wulkersdorfer, B., & Sewing, F. R. (2023). Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review. International journal of molecular sciences, 24(18), 13919. [Link]

  • National Center for Biotechnology Information. (n.d.). Cimetidine. In PubChem. Retrieved from [Link]

  • Medical Notes. (2025). Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. [Link]

  • Google Patents. (n.d.).
  • American Society for Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. [Link]

  • Merki, H. S., Wilder-Smith, C., Walt, R. P., & Halter, F. (1988). Double blind comparison of the effects of cimetidine, ranitidine, famotidine, and placebo on intragastric acidity in 30 normal volunteers. Gut, 29(1), 81–84. [Link]

  • Google Patents. (n.d.).
  • Ellis, G. P., Epstein, C., Fitzmaurice, C., Golberg, L., & Lord, G. H. (1964). Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology, 16(6), 400–407. [Link]

  • Google Patents. (n.d.).
  • Berkowitz, H. L., & Smith, J. L. (1983). Pharmacology and clinical efficacy of ranitidine, a new H2-receptor antagonist. Pharmacotherapy, 3(4), 185–192. [Link]

  • Scribd. (n.d.). Synthesis of Cimetidine Presentation. [Link]

  • Google Patents. (n.d.).
  • Li, Y., et al. (2023). Efficacy and safety of proton pump inhibitors and H2 receptor antagonists in the initial non-eradication treatment of duodenal ulcer: A network meta-analysis. Experimental and Therapeutic Medicine, 25(5), 1-13. [Link]

  • Pixorize. (2022, February 17). H2 Blockers (Cimetidine, Ranitidine, Famotidine, Nizatidine) Mnemonic for USMLE [Video]. YouTube. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Histamine Type-2 Receptor Antagonists (H2 Blockers). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • ClinicalTrials.gov. (2019). Proton Pump Inhibitor Versus Histamine-2 Receptor Antagonist for the Prevention of Recurrent Peptic Ulcers. [Link]

  • Al-Husayni, F., et al. (2023). Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review. Cureus, 15(8), e44321. [Link]

  • Khan, A., et al. (2025). Comparative Study of Proton Pump Inhibitors versus H2 Blockers in Peptic Ulcer Disease Management. Innovative Research Journals, 1(1), 1-10. [Link]

  • Mongolian Journal of Chemistry. (n.d.). Synthesis and antifungal activity investigation of a novel clotrimazole derivative. [Link]

  • Eureka Blog. (2025). Famotidine Explained: Acid Control with a Broader Impact. [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Novel Sulphoxide prodrug of Famotidine. [Link]

  • Hoeprich, P. D., & Merry, J. M. (1984). In vitro activities of two new antifungal azoles. Antimicrobial agents and chemotherapy, 25(3), 339–341. [Link]

  • Google Patents. (n.d.).
  • Thienpont, D., Van Cutsem, J., Van Nueten, J. M., Niemegeers, C. J., & Marsboom, R. (1979). The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. Postgraduate medical journal, 55(647), 652–656. [Link]

  • Chen, S. L., et al. (2016). Comparative effectiveness of histamine-2 receptor antagonists as short-term therapy for gastro-esophageal reflux disease: A network meta-analysis. Medicine, 95(32), e4491. [Link]

  • ResearchGate. (n.d.). Antifungal efficiency of miconazole and econazole and the interaction with transport protein: A comparative study. [Link]

  • CrystEngComm. (n.d.). Multicomponent crystals of clotrimazole: a combined theoretical and experimental study. [Link]

  • National Center for Biotechnology Information. (2024). H2 Blockers. In StatPearls. [Link]

  • ResearchGate. (n.d.). MIC values of clotrimazole in the tested population of Candida species. [Link]

  • Williams, D. W., et al. (2007). Antifungal activity of miconazole against recent Candida strains. Journal of applied microbiology, 103(5), 1835–1841. [Link]

  • Ferreira, J. F., et al. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(3), 346. [Link]

  • Gastroenterology & Endoscopy News. (2016, December 23). Similar Efficacy of Proton-Pump Inhibitors vs H2-Receptor Antagonists in Reducing Risk of Upper... [Video]. YouTube. [Link]

  • Howard, J. M., Chremos, A. N., Collen, M. J., McArthur, K. E., Cherner, J. A., Maton, P. N., ... & Jensen, R. T. (1985). Famotidine, a new, potent, long-acting histamine H2-receptor antagonist: comparison with cimetidine and ranitidine in the treatment of Zollinger-Ellison syndrome. Gastroenterology, 88(4), 1026–1033. [Link]

  • Basit, A. W., Newton, J. M., & Lacey, L. F. (2002). Susceptibility of the H2-receptor antagonists cimetidine, famotidine and nizatidine, to metabolism by the gastrointestinal microflora. International journal of pharmaceutics, 237(1-2), 27–38. [Link]

  • Dr. G. Bhanu Prakash. (2025). H2 Antihistamines Pharmacology USMLE ! Ranitidine, Famotidine, Cimetidine [Video]. YouTube. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 3-(2-Isopropyl-imidazol-1-yl)-propylamine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, procedural framework grounded in established safety protocols and chemical principles. Our objective is to ensure your operational safety and environmental compliance, building a foundation of trust through scientific integrity.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is the cornerstone of its safe management. This compound belongs to the alkylamine family and possesses an imidazole heterocyclic ring system.[1][2] This structure informs its potential hazards. The primary amine group confers basicity, making the compound likely corrosive, while the imidazole moiety contributes to its biological activity and reactivity.[3][4]

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as N-(3-Aminopropyl)imidazole and Isopropylamine, provide critical insights.[5][6] N-(3-Aminopropyl)imidazole is classified as corrosive, causing severe skin burns and eye damage.[5][7] General safety information for this compound lists it as an irritant.[8] Given the presence of the amine functional group, it is prudent to handle this compound as a corrosive and environmentally hazardous substance.

Table 1: Chemical and Hazard Summary

Property Data Source
Chemical Name This compound [9]
CAS Number 733756-66-6 [8]
Molecular Formula C₉H₁₇N₃ [9]
Molecular Weight 167.26 g/mol [8]

| Inferred Hazards | Corrosive, Harmful if swallowed, Skin/Eye Irritant, Environmental Hazard |[5][6][8][10] |

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Step-by-Step PPE Protocol:
  • Eye and Face Protection :

    • Wear tight-sealing safety goggles that meet the ANSI Z.87.1 standard.[11]

    • Causality : The amine functionality presents a significant risk of causing severe, irreversible eye damage upon splashing.[5][6]

    • For tasks with a higher risk of splashing (e.g., transferring large volumes, spill cleanup), a face shield must be worn over the safety goggles.[11][12]

  • Skin Protection :

    • Gloves : Use chemical-resistant gloves. Disposable nitrile gloves offer good short-term protection, but always consult the manufacturer's chemical resistance guide for breakthrough times.[11] For prolonged contact, consider heavier-duty gloves. Always inspect gloves for tears or punctures before use and change them immediately upon contamination.

    • Lab Coat/Coveralls : A flame-resistant lab coat or chemical-resistant coveralls should be worn and kept fully buttoned.[11] This protects your skin and personal clothing from contamination.

  • Respiratory Protection :

    • All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors.[13]

    • Causality : Amines can be volatile and cause respiratory tract irritation.[14]

    • If engineering controls are not feasible or sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[11] Use of a respirator necessitates enrollment in a respiratory protection program, including medical evaluation and fit testing.[11]

  • Footwear :

    • Wear closed-toe, closed-heel shoes made of a non-porous material.[11] This prevents injury from spills or dropped items.

Waste Segregation and Containment Protocol

Proper segregation and containment are critical to prevent hazardous reactions and ensure compliant disposal.[15] Never dispose of amines down the drain, as they can be harmful to aquatic life.[15]

Step-by-Step Containment Procedure:
  • Designate a Waste Stream : Establish a dedicated hazardous waste stream for this compound and materials contaminated with it. Do not mix this waste with other chemical classes like strong oxidizing agents or acids.[13][15]

    • Causality : Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire. Segregation is a fundamental principle of laboratory safety and hazardous waste management.[16]

  • Select a Compatible Container :

    • Use a container made of a material compatible with corrosive amines. High-density polyethylene (HDPE) or glass containers are typically suitable. Do not use metal containers for corrosive waste.[16]

    • The container must be in good condition, free of cracks or leaks, and have a secure, tightly sealing lid.[16]

  • Properly Label the Waste Container :

    • From the moment the first drop of waste is added, the container must be labeled.[16]

    • The label must clearly state the words "HAZARDOUS WASTE ".[16]

    • List all chemical constituents by their full name and approximate percentage. For this waste stream, this would be "this compound" and any solvents used.

    • Indicate the specific hazards (e.g., "Corrosive," "Toxic").

  • Storage :

    • Keep waste containers tightly sealed at all times, except when adding waste.[15][16]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[13][15]

Disposal Workflow and Procedures

The final disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company.[10][15] Your institution's Environmental Health & Safety (EHS) department will coordinate these services. The following workflow outlines the internal procedures leading to pickup.

Disposal Decision Workflow

G cluster_prep Preparation Phase cluster_contain Containment & Segregation cluster_disposal Disposal & Pickup A Identify Waste: - Pure Compound - Contaminated Labware - Aqueous/Organic Solutions B Select & Wear Mandatory PPE (Section 2) A->B C Acquire Compatible Waste Container B->C D Label Container: 'HAZARDOUS WASTE' + Contents & Hazards C->D E Segregate from Incompatible Chemicals (e.g., Acids, Oxidizers) D->E F Transfer Waste into Labeled Container E->F G Store in Designated Satellite Accumulation Area F->G H Submit Hazardous Material Pickup Request to EHS G->H I Licensed Vendor Performs Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:
  • Waste Collection :

    • Bulk Liquids : Carefully pour liquid waste containing the compound into the designated, pre-labeled hazardous waste container using a funnel to prevent spills.

    • Contaminated Solids : Collect items like used pipette tips, gloves, and contaminated absorbent pads in a separate, compatible solid waste container, also labeled as hazardous waste.

    • Empty Containers : The original product container is not truly "empty." It must be managed as hazardous waste.[10] Alternatively, it can be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as hazardous waste.[10]

  • Requesting Disposal :

    • Once the waste container is full or you have completed the project, seal it securely.

    • Complete and submit a hazardous material pickup request form to your institution's EHS department, as per their specific procedures.[16]

    • Ensure all information on the form matches the container label exactly.

  • Final Disposition :

    • Your EHS department will arrange for a licensed hazardous waste contractor to pick up the waste.

    • The preferred method of disposal for this type of organic amine waste is high-temperature incineration in a facility equipped with scrubbers to handle toxic and corrosive combustion gases like nitrogen oxides (NOx).[10]

Emergency Procedures: Spills and Exposure

Preparedness for accidental spills is crucial.[15]

  • Minor Spill (in a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or sand).[10]

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent, collecting the wipe as hazardous waste.

    • Report the incident to your supervisor.

  • Major Spill (outside a fume hood) :

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.

    • Contact your institution's emergency response team (e.g., EHS) and 911.[16]

    • Do not attempt to clean it up yourself.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

    • Eye Contact : Immediately flush eyes with the nearest emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation : Move the affected person to fresh air. Seek immediate medical attention.[14]

References

  • Amine Disposal For Businesses . Collect and Recycle. Available at: [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School (2022). Available at: [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry . Diplomata Comercial (2025). Available at: [Link]

  • Dimethylaminopropyl Amine Material Safety Data Sheet . Tri-iso. Available at: [Link]

  • Determination of Alkylamine Permeation Through Protective Gloves Using Aliphatic Amine Pads . Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. Available at: [Link]

  • Chapter 850: Identification of Hazardous Wastes . State of Maine, Department of Environmental Protection. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir . PubMed. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes . National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Imidazole . Wikipedia. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry . National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul . Longdom Publishing. Available at: [Link]

  • 1H-Imidazole-1-propanamine . PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

A Researcher's Guide to Handling 3-(2-Isopropyl-imidazol-1-yl)-propylamine: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

As a novel or specialty research chemical, 3-(2-Isopropyl-imidazol-1-yl)-propylamine lacks a comprehensive, publicly available toxicological profile. This guide provides a robust safety framework derived from the chemical's structure: a substituted imidazole ring linked to a primary propylamine chain. The recommendations are based on the known hazards of these functional groups, emphasizing a cautious and proactive approach to safety. This document is intended to supplement, not replace, a thorough, institution-specific risk assessment conducted by qualified personnel before any handling begins.

Hazard Analysis: A Structurally-Informed Perspective

The primary hazards of this compound are inferred from its constituent parts:

  • Primary Amine Group (-NH₂): Short-chain primary amines are typically alkaline and corrosive. They can cause severe skin burns, eye damage, and irritation to the respiratory tract. Their volatility can also lead to the presence of irritating vapors.

  • Imidazole Ring: Imidazole and its derivatives can act as skin and eye irritants. Some substituted imidazoles have been identified as potential reproductive toxicants in laboratory studies.

Based on this composite structure, we must assume the compound is, at a minimum, corrosive, a severe skin and eye irritant, and a potential respiratory irritant. A precautionary approach mandates treating it as having potential unknown systemic toxicity.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. It should only be used after engineering and administrative controls have been implemented to minimize exposure.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of any vapors or aerosols.

  • Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station. Verify their functionality before beginning work.

Administrative Controls: Safe Work Practices
  • Restricted Access: Designate a specific area within the laboratory for handling this compound. Limit access to trained personnel only.

  • Standard Operating Procedure (SOP): Develop a detailed, written SOP for all procedures involving this chemical. This SOP should be reviewed and approved by the institution's Environmental Health & Safety (EHS) department.

  • Never Work Alone: Always have a second person aware of the work being performed and present in the laboratory.

Personal Protective Equipment (PPE): A Detailed Protocol

The following PPE is mandatory for all work with this compound. The selection is based on providing a complete barrier against skin, eye, and respiratory exposure.

Hand Protection
  • Glove Type: Due to the corrosive nature of the amine group, standard lightweight nitrile gloves may not offer sufficient protection for prolonged contact.

    • Recommended: Use thicker (e.g., 8 mil) nitrile gloves for short-duration tasks. For extended handling or in case of a high risk of splash, double-gloving with two pairs of nitrile gloves or wearing a more robust glove material like neoprene is advised.

  • Glove Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.

  • Donning and Doffing: Remove gloves using a technique that avoids skin contact with the outer contaminated surface. Dispose of them immediately in the designated chemical waste container.

Eye and Face Protection
  • Minimum Requirement: Indirectly vented chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection against splashes.

  • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.

Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a fully buttoned front is required.

  • Chemical-Resistant Apron: For procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.

  • Personal Clothing: Long pants and closed-toe shoes are mandatory. The shoes should be made of a non-porous material.

PPE Summary Table
TaskHand ProtectionEye/Face ProtectionBody Protection
Weighing/Transfer (Small Quantities) Double Nitrile Gloves or 8 mil NitrileChemical Splash GogglesFR Lab Coat
Solution Preparation/Reaction (Large Scale) Neoprene or Double Nitrile GlovesGoggles and Full-Face ShieldFR Lab Coat & Chemical-Resistant Apron
Spill Cleanup Heavy-duty Neoprene or Butyl Rubber GlovesGoggles and Full-Face ShieldFR Lab Coat & Chemical-Resistant Apron

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Cordon off the designated work area. Verify fume hood operation. Assemble all necessary equipment and reagents.

  • PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Chemical Handling: Perform all manipulations deep within the fume hood sash. Use a spatula or pipette for transfers to avoid generating dust or aerosols.

  • Decontamination: After handling, decontaminate any surfaces with a suitable solvent (e.g., isopropanol), followed by a soap and water solution.

  • PPE Doffing: Remove PPE in a way that prevents cross-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water.

Spill Management
  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Use a commercial spill kit or an absorbent material suitable for alkaline/corrosive liquids (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Neutralize carefully with a weak acid (e.g., citric acid solution) if appropriate and indicated by your institution's EHS guidelines.

    • Collect the absorbed material in a sealed, labeled hazardous waste container.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's EHS emergency line immediately.

    • Prevent entry to the contaminated area.

Waste Disposal
  • Liquid Waste: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container. The waste should be classified as "Corrosive, Organic, Amine-containing."

  • Solid Waste: All contaminated materials (gloves, absorbent pads, pipette tips) must be disposed of in a solid hazardous waste container.

  • Regulations: All waste disposal must comply with local, state, and federal regulations. Consult your institution's EHS department for specific procedures.

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and workflow for safely handling this compound.

start Start: Prepare to Handle This compound risk_assessment Conduct Risk Assessment (Consult SOP & SDS of Analogs) start->risk_assessment eng_controls Verify Engineering Controls (Fume Hood, Eyewash/Shower) risk_assessment->eng_controls admin_controls Implement Admin Controls (Designated Area, No Working Alone) eng_controls->admin_controls ppe_selection Select Appropriate PPE (Refer to Table 3.4) admin_controls->ppe_selection don_ppe Don PPE Correctly ppe_selection->don_ppe handle_chemical Perform Work in Fume Hood don_ppe->handle_chemical spill_check Spill Occurred? handle_chemical->spill_check spill_protocol Follow Spill Protocol (Minor vs. Major) spill_check->spill_protocol Yes decontaminate Decontaminate Work Area & Equipment spill_check->decontaminate No spill_protocol->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe end_op End Operation: Wash Hands Thoroughly doff_ppe->end_op

Caption: Workflow for safe handling of this compound.

References

  • Propylamine Safety and Hazards. National Center for Biotechnology Information. [Link]

  • Glove Selection Chart. University of California, Berkeley - Environmental Health & Safety. [Link]

  • OSHA Hazard Communication: Corrosive Chemicals. Occupational Safety and Health Administration. [Link]

  • Eye and Face Protection. Occupational Safety and Health Administration (OSHA). [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.